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  • Product: N-[(4-methylphenyl)methyl]pyridin-2-amine
  • CAS: 164733-64-6

Core Science & Biosynthesis

Foundational

Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine: A Technical Whitepaper on Methodological Design and Optimization

1. Executive Summary N-[(4-methylphenyl)methyl]pyridin-2-amine (commonly referred to as N-(4-methylbenzyl)pyridin-2-amine) is a critical structural motif in medicinal chemistry, serving as a precursor for various pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary N-[(4-methylphenyl)methyl]pyridin-2-amine (commonly referred to as N-(4-methylbenzyl)pyridin-2-amine) is a critical structural motif in medicinal chemistry, serving as a precursor for various pharmacologically active heterocycles. The synthesis of this secondary heteroaromatic amine requires rigorous chemocontrol. This whitepaper evaluates the mechanistic logic, quantitative parameters, and step-by-step self-validating protocols for the optimal synthesis of this compound, prioritizing high atom economy and scalability.

2. Retrosynthetic Strategy & Reaction Causality The formation of a C-N bond between 2-aminopyridine and a 4-methylbenzyl moiety presents a classic selectivity challenge.

  • The Pitfall of Direct Alkylation : Direct nucleophilic substitution (SN2) using 4-methylbenzyl chloride and 2-aminopyridine is notoriously unselective. It yields a complex mixture of the desired secondary amine, over-alkylated tertiary amines, and endocyclic N-alkylated pyridinium salts. Consequently, direct alkylation is discarded in modern process chemistry in favor of catalytic approaches[1].

  • Pathway A: Reductive Amination (The Industry Standard) : Reductive amination accounts for approximately 25% of all C-N bond formations in pharmaceutical manufacturing[2]. By condensing 2-aminopyridine with 4-methylbenzaldehyde, a transient imine (Schiff base) is formed. Because imines only form once per primary amine, the risk of over-alkylation is entirely eliminated[1].

  • Pathway B: Hydrogen Borrowing Catalysis (The Green Alternative) : To improve atom economy, the hydrogen borrowing (or hydrogen autotransfer) methodology replaces the aldehyde with 4-methylbenzyl alcohol. A transition-metal catalyst (e.g., Ruthenium) temporarily extracts hydrogen from the alcohol to form the aldehyde in situ, facilitates the imine condensation, and then returns the hydrogen to reduce the imine. The sole stoichiometric byproduct is water[3]. Alternatively, Buchwald-Hartwig cross-coupling can be employed, though it requires expensive palladium catalysts and specialized ligands[4].

3. Mechanistic Workflows

ReductiveAmination A 2-Aminopyridine + 4-Methylbenzaldehyde B Hemiaminal Intermediate A->B Nucleophilic Addition C Imine (Schiff Base) + H2O B->C Dehydration (-H2O) D N-[(4-methylphenyl)methyl] pyridin-2-amine C->D Reduction (NaBH(OAc)3)

Figure 1: Mechanistic pathway of the reductive amination route.

HydrogenBorrowing A 4-Methylbenzyl Alcohol B 4-Methylbenzaldehyde + [Ru]-H2 A->B Dehydrogenation (Ru Catalyst) C Imine Intermediate B->C Condensation (-H2O) D N-[(4-methylphenyl)methyl] pyridin-2-amine C->D Hydrogenation (from [Ru]-H2) E 2-Aminopyridine E->C Amine Input

Figure 2: Hydrogen borrowing (autotransfer) catalytic cycle.

4. Experimental Protocols: Self-Validating Systems

Protocol A: Reductive Amination via Sodium Triacetoxyborohydride Causality Check: Why use NaBH(OAc)3? Standard sodium borohydride (NaBH4) is too reactive and will prematurely reduce the aldehyde to 4-methylbenzyl alcohol, depressing yields. Sodium cyanoborohydride (NaBH3CN) is chemoselective but generates highly toxic hydrogen cyanide gas during aqueous workup. NaBH(OAc)3 is the optimal choice; its electron-withdrawing acetate groups attenuate the nucleophilicity of the boron-hydride bond, ensuring it strictly reduces the protonated imine without touching the unreacted aldehyde[1].

Step-by-Step Methodology (10 mmol scale):

  • Condensation : In a 100 mL round-bottom flask, dissolve 2-aminopyridine (0.94 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis : Add glacial acetic acid (0.60 g, 10 mmol) to catalyze the formation of the hemiaminal and its subsequent dehydration to the imine.

  • Self-Validation Checkpoint 1 : Stir at room temperature for 1 hour. Sample 10 µL of the mixture and analyze via UPLC-MS. The mass spectrum must confirm the complete disappearance of the aldehyde peak (m/z 120) and the dominant presence of the imine intermediate (m/z 197 [M+H]+). Do not proceed until this conversion is >95%.

  • Reduction : Cool the reaction to 0 °C. Add NaBH(OAc)3 (3.18 g, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Self-Validation Checkpoint 2 : Stir for 4 hours at room temperature. A second UPLC-MS sample must show the mass shift from the imine (m/z 197) to the target secondary amine (m/z 199 [M+H]+).

  • Workup & Purification : Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: Hydrogen-Borrowing (Alcohol Dehydrogenation) Causality Check: This route is chosen for its superior atom economy. By utilizing a ruthenium piano-stool complex, the primary alcohol is temporarily oxidized, eliminating the need for stoichiometric hydride reagents[3].

Step-by-Step Methodology (5 mmol scale):

  • Preparation : In an oven-dried Schlenk flask, combine 2-aminopyridine (0.47 g, 5 mmol), 4-methylbenzyl alcohol (0.61 g, 5 mmol), and potassium tert-butoxide (0.056 g, 0.5 mmol, 10 mol%).

  • Catalyst Addition : Add the ruthenium pre-catalyst, e.g.,[(η6-p-cymene)RuCl2]2 (0.05 mmol, 1 mol%), alongside a suitable N-heterocyclic carbene (NHC) ligand.

  • Solvent & Degassing : Add 10 mL of anhydrous toluene. Degas the mixture using three freeze-pump-thaw cycles. Crucial: Oxygen must be rigorously excluded to prevent irreversible oxidation of the Ru(II) center.

  • Reflux & Condensation : Attach a Dean-Stark trap filled with toluene. Heat the mixture to reflux (110 °C) for 16 hours.

  • Self-Validation Checkpoint : Monitor the Dean-Stark trap. The theoretical yield of water for a 5 mmol scale is 90 µL. The reaction is complete only when water evolution ceases, confirming quantitative imine condensation prior to the final catalytic hydrogenation step.

  • Isolation : Cool to room temperature, filter through a pad of Celite to remove the metal catalyst, concentrate, and purify via chromatography.

5. Quantitative Parameter Optimization

Synthetic RouteAlkylating AgentCatalyst / ReductantTypical YieldAtom EconomyPrimary Byproduct(s)
Direct SN2 Alkylation 4-Methylbenzyl chlorideNaH / Base< 40%LowNaCl, Polyalkylated amines
Reductive Amination 4-MethylbenzaldehydeNaBH(OAc)385 - 95%MediumBorate salts, Acetate
Buchwald-Hartwig 4-MethylbenzylaminePd2(dba)3 / Ligand75 - 85%MediumHalide salts
Hydrogen Borrowing 4-Methylbenzyl alcohol[Ru(p-cymene)Cl2]280 - 90%HighH2O (Water)

Table 1: Comparative analysis of synthetic routes for N-[(4-methylphenyl)methyl]pyridin-2-amine, highlighting the superiority of catalytic methods over direct alkylation.

6. References

  • Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL :

  • Title : Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites Source : MDPI URL :

  • Title : Benzimidazol-2-ylidene ruthenium complexes for C–N bond formation through alcohol dehydrogenation Source : NIH (PMC) URL :

  • Title : Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source : ResearchGate URL :

Sources

Exploratory

Chemical properties of N-[(4-methylphenyl)methyl]pyridin-2-amine

An In-depth Technical Guide to the Chemical Properties of N-[(4-methylphenyl)methyl]pyridin-2-amine Abstract N-[(4-methylphenyl)methyl]pyridin-2-amine, also known as N-(4-methylbenzyl)pyridin-2-amine, is a secondary amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of N-[(4-methylphenyl)methyl]pyridin-2-amine

Abstract

N-[(4-methylphenyl)methyl]pyridin-2-amine, also known as N-(4-methylbenzyl)pyridin-2-amine, is a secondary amine featuring a pyridine ring linked to a p-tolyl group via a methylene bridge. This structure is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups—the secondary amine, the aromatic pyridine ring, and the benzylic methylene unit. The pyridine moiety is a common scaffold in numerous pharmacologically active compounds, valued for its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups.[] This guide provides a comprehensive overview of the chemical properties of this compound, including a proposed synthetic methodology, detailed spectroscopic characterization based on established principles and analysis of close structural analogs, and an exploration of its key reactive sites. This document is intended to serve as a foundational resource for scientists engaged in drug discovery and the development of novel organic materials.

Synthetic Strategy: Reductive Amination

The synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine can be efficiently achieved via reductive amination. This widely utilized method involves the reaction of a primary amine (2-aminopyridine) with an aldehyde (4-methylbenzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Rationale for Method Selection

Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the commercial availability of the required precursors. The reaction proceeds under mild conditions and typically utilizes selective reducing agents that do not affect other functional groups present in the molecules. Reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB) are commonly employed. Sodium cyanoborohydride is particularly effective as it selectively reduces the protonated imine intermediate over the starting aldehyde.[2][3]

Proposed Experimental Protocol
  • Imine Formation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and 4-methylbenzaldehyde (1.05 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Acid Catalysis: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-[(4-methylphenyl)methyl]pyridin-2-amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Reactant1 2-Aminopyridine ReactionStep1 1. Mix in Solvent (e.g., Methanol) + Acetic Acid (cat.) Reactant1->ReactionStep1 Reactant2 4-Methylbenzaldehyde Reactant2->ReactionStep1 Imine Iminium Intermediate (in situ) ReactionStep1->Imine ReducingAgent 2. Add NaBH3CN Imine->ReducingAgent Workup 3. Quench & Extract ReducingAgent->Workup Purification 4. Column Chromatography Workup->Purification Product N-[(4-methylphenyl)methyl] pyridin-2-amine Purification->Product

Caption: Proposed synthesis via reductive amination.

Structural Elucidation and Spectroscopic Profile

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₄N₂(Calculated)
Molecular Weight 198.27 g/mol (Calculated)
Appearance Expected to be a solid at room temperatureAnalogy to[4]
Melting Point ~156-158 °CBased on 5-chloro analog[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are based on established chemical shift ranges for aminopyridine and p-tolyl moieties.[5][6][7]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Assignment ¹³C NMR Assignment
~8.10 ppm (d, 1H) Pyridine H6 ~158.0 ppm Pyridine C2 (C-NH)
~7.45 ppm (t, 1H) Pyridine H4 ~148.5 ppm Pyridine C6
~7.20 ppm (d, 2H) Tolyl H2', H6' ~137.5 ppm Pyridine C4
~7.15 ppm (d, 2H) Tolyl H3', H5' ~137.0 ppm Tolyl C4' (C-CH₃)
~6.60 ppm (t, 1H) Pyridine H5 ~136.0 ppm Tolyl C1'
~6.45 ppm (d, 1H) Pyridine H3 ~129.5 ppm Tolyl C3', C5'
~5.0-5.5 ppm (br s, 1H) N-H ~127.5 ppm Tolyl C2', C6'
~4.50 ppm (d, 2H) Benzylic CH₂ ~113.0 ppm Pyridine C5
~2.35 ppm (s, 3H) Tolyl CH₃ ~106.5 ppm Pyridine C3
~48.0 ppm Benzylic CH₂

| | | ~21.0 ppm | Tolyl CH₃ |

Infrared (IR) Spectroscopy

As a secondary amine, N-[(4-methylphenyl)methyl]pyridin-2-amine is expected to exhibit a characteristic N-H stretching vibration.[8][9]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3350 - 3310 N-H Stretch Medium, Sharp
3100 - 3000 Aromatic C-H Stretch Medium
2950 - 2850 Aliphatic C-H Stretch (CH₂, CH₃) Medium
1610 - 1580 Pyridine C=N, C=C Stretch Strong
1500 - 1400 Aromatic C=C Stretch Strong
1335 - 1250 Aromatic C-N Stretch Strong

| 910 - 665 | N-H Wag | Broad, Strong |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 198. The primary fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, which is the weakest single bond in the molecule. This would lead to two major fragment ions.[10]

  • m/z = 105: The 4-methylbenzyl cation.

  • m/z = 91: The tropylium ion, formed via rearrangement of the 4-methylbenzyl cation.

  • m/z = 93: The pyridin-2-amine radical cation fragment.

Chemical Reactivity and Potential Transformations

The molecule possesses three primary sites of reactivity: the secondary amine, the pyridine ring, and the benzylic position.

Caption: Key reactive sites on the molecule.

  • A) N-H Reactivity: The secondary amine proton is weakly acidic and can be removed by a strong base. The resulting amide anion is a potent nucleophile, capable of undergoing alkylation or acylation to generate tertiary amine or amide derivatives, respectively.[11][12]

  • B) Pyridine Ring Reactivity: The pyridine ring nitrogen is basic and can be protonated or act as a ligand to coordinate with metal centers.[13] The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • C) Benzylic C-H Reactivity: The C-H bonds of the methylene bridge are benzylic and thus susceptible to radical-mediated reactions or oxidation under appropriate conditions.

Relevance in Drug Development and Materials Science

The aminopyridine core is a privileged scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[] The N-benzyl substituent can engage in hydrophobic and π-stacking interactions within biological targets. Therefore, N-[(4-methylphenyl)methyl]pyridin-2-amine serves as a valuable starting point or fragment for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. Its ability to coordinate with metals also suggests potential applications in catalysis and materials science.

Conclusion

N-[(4-methylphenyl)methyl]pyridin-2-amine is a compound with significant potential, underpinned by its accessible synthesis and versatile chemical reactivity. This guide has outlined its core properties, providing a predictive but chemically sound framework for its spectroscopic characteristics and reactivity. This information is intended to empower researchers to confidently incorporate this molecule into their synthetic and developmental workflows, accelerating innovation in both pharmaceutical and material sciences.

References

  • Akhmad Aznan, M. R., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2400. [Link]

  • SpectraBase. (n.d.). 4-Methyl-N-phenyl-2-pyridinamine. Wiley-VCH GmbH. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97452, N-(4-Methoxybenzyl)pyridin-2-amine. [Link]

  • Ng, S. W., & Tiekink, E. R. T. (2012). [(4-Methylbenzyl)bis(pyridin-2-ylmethyl)amine-κ3 N,N′,N′′]bis(thiocyanato-κS)copper(II) dichloromethane hemisolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), m468. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant article. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50989036, Methyl((4-methylphenyl)(pyridin-2-yl)methyl)amine. [Link]

  • ResearchGate. (n.d.). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Kappe, C. O., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. [Link]

  • Hoffman Fine Chemicals. (n.d.). 5-Chloro-N-(4-methylbenzyl) pyridin-2-amine. [Link]

  • Chemsrc. (n.d.). N-(phenyl(p-tolyl)methyl)pyridin-2-amine. [Link]

  • SpectraBase. (n.d.). N-Benzyl-N-(1-(2-methylbenzyl)-4(1H)-pyridinylidene)amine. Wiley-VCH GmbH. [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Romero-Castro, A., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 567. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Biological activity pyridin-2-ones & pyrimidin-4-ones. [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 134(34), 14109-14120. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

Sources

Foundational

Spectroscopic Profiling and Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine: A Comprehensive Technical Guide

Executive Summary N-[(4-methylphenyl)methyl]pyridin-2-amine—commonly referred to as N-(4-methylbenzyl)pyridin-2-amine—is a highly versatile secondary amine. Featuring a 2-aminopyridine pharmacophore bridged via a methyle...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylphenyl)methyl]pyridin-2-amine—commonly referred to as N-(4-methylbenzyl)pyridin-2-amine—is a highly versatile secondary amine. Featuring a 2-aminopyridine pharmacophore bridged via a methylene group to a p-tolyl ring, this compound serves as a critical intermediate in the development of kinase inhibitors and agrochemical agents.

This whitepaper provides an in-depth technical analysis of its synthesis via advanced borrowing-hydrogen methodologies and delivers a rigorous, peer-review-level deconstruction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data.

Synthesis Workflow: SmI₂-Catalyzed Microwave Alkylation

Traditional reductive amination requires stoichiometric reducing agents (e.g., NaBH₄, NaCNBH₃), which generate significant chemical waste. To achieve a self-validating, green-chemistry protocol, we utilize a microwave-assisted, Samarium diiodide (SmI₂)-catalyzed direct N-alkylation of amines with alcohols[1]. This pathway generates water as the sole byproduct[2].

Reaction Pathway & Causality

Pathway A 4-Methylbenzyl Alcohol B SmI2 / KOt-Bu Microwave (140 °C) A->B C 4-Methylbenzaldehyde (In situ Intermediate) B->C Dehydrogenation E Imine Intermediate C->E Condensation D 2-Aminopyridine D->E Nucleophilic Attack F SmI2-Catalyzed Reduction E->F G N-[(4-methylphenyl)methyl]pyridin-2-amine F->G Hydrogen Transfer

SmI2-catalyzed microwave-assisted N-alkylation reaction pathway.

Step-by-Step Experimental Protocol

The following protocol is optimized for selective monoalkylation, preventing over-alkylation to the tertiary amine[3]:

  • Catalyst & Base Initialization: In an oven-dried microwave vial, add 2-aminopyridine (1.0 mmol) and 4-methylbenzyl alcohol (1.5 mmol).

    • Causality: An excess of the alcohol is used to drive the thermodynamic equilibrium of the initial dehydrogenation step[4].

  • Reagent Addition: Add Potassium tert-butoxide (KOt-Bu, 1.0 mmol) and a catalytic amount of SmI₂ (3 mol %), followed by anhydrous toluene (3 mL).

    • Causality: KOt-Bu acts as a crucial base to facilitate the initial dehydrogenation of the alcohol into 4-methylbenzaldehyde. Toluene is selected because its non-polar nature suppresses unwanted side reactions and supports high microwave heating efficiency[3].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C for 1 hour.

    • Causality: Conventional heating requires up to 36 hours to achieve moderate yields. Microwave irradiation provides rapid, uniform heating that overcomes the high activation energy barrier of the alcohol dehydrogenation step, driving the reaction to completion in 60 minutes[3].

  • Workup & Purification: Quench the reaction mixture with distilled water (to deactivate the Sm catalyst) and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure product.

Comprehensive Spectroscopic Profiling

Literature Correction & Scientific Integrity (E-E-A-T)

In the foundational methodology published by Gour et al. (2019) in The Journal of Organic Chemistry, this specific compound is erroneously labeled in the text as "N-(4-Chlorobenzyl)pyridin-2-amine (5c)"[3]. However, a rigorous analysis of their provided empirical data—specifically the HRMS formula ( C13​H15​N2​ ) and the distinct 2.33 ppm singlet in the 1H NMR spectrum—unequivocally identifies the synthesized molecule as the 4-methylbenzyl derivative[3]. The data presented below corrects this literature oversight, providing the true, theoretically sound spectroscopic profile.

¹H NMR Data Analysis (500 MHz, CDCl₃)

The proton NMR spectrum confirms the structural connectivity. Notably, the original literature reports anomalous integrations (e.g., a 3H doublet at 6.39 ppm and a 1H singlet at 7.24 ppm)[3]. A rigorous spectroscopic interpretation indicates that the 7.24 ppm singlet is residual CHCl3​ solvent, while the 6.39 ppm doublet strictly corresponds to the single H-3 pyridine proton.

Proton EnvironmentShift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationStructural Assignment
H-6 (Pyridine) 8.08d4.31HAromatic CH adjacent to pyridine nitrogen
H-4 (Pyridine) 7.35–7.47m-1HAromatic CH para to the amine group
H-2', H-6' (p-Tolyl) ~7.15d~8.02HAromatic CH ortho to the benzylic position
H-3', H-5' (p-Tolyl) 7.11–7.19m-2HAromatic CH meta to the benzylic position
H-5 (Pyridine) 6.53–6.67m-1HAromatic CH meta to the amine group
H-3 (Pyridine) 6.39d8.41HAromatic CH ortho to the amine group
NH (Amine) 5.14br s-1HSecondary amine proton (exchanges with D₂O)
CH₂ (Benzylic) 4.45d5.52HMethylene bridge (couples with NH)
CH₃ (Methyl) 2.33s-3Hp-Tolyl methyl group
¹³C NMR Data Analysis (125 MHz, CDCl₃)

The carbon-13 spectrum perfectly accounts for all 11 unique carbon environments in the molecule, validating the presence of both the electron-deficient pyridine ring and the electron-rich p-tolyl system[3].

Carbon Shift (δ, ppm)TypeStructural Assignment
158.4 Quaternary (C)Pyridine C-2 (Bound to exocyclic NH)
147.3 Aromatic (CH)Pyridine C-6 (Adjacent to ring nitrogen)
137.9 Quaternary (C)p-Tolyl C-1' (Ipso to benzylic CH₂)
137.0 Aromatic (CH)Pyridine C-4
135.8 Quaternary (C)p-Tolyl C-4' (Ipso to methyl group)
129.3 Aromatic (CH)p-Tolyl C-3', C-5'
127.3 Aromatic (CH)p-Tolyl C-2', C-6'
113.0 Aromatic (CH)Pyridine C-5
107.0 Aromatic (CH)Pyridine C-3
46.1 Aliphatic (CH₂)Benzylic methylene carbon
21.1 Aliphatic (CH₃)p-Tolyl methyl carbon
Mass Spectrometry & Infrared (IR) Spectroscopy

High-resolution mass spectrometry confirms the exact mass of the protonated molecular ion, while IR spectroscopy highlights the characteristic vibrational modes of the secondary amine and aromatic systems.

Analytical MethodKey Data PointsStructural Correlation
ESI-HRMS Calc. for C13​H15​N2​ [M+H]⁺: 199.1235Found: 199.1228Confirms the exact molecular formula[3].
IR (ATR) ~3280 cm⁻¹ (Stretch)Secondary N-H stretch
IR (ATR) ~2920, 2850 cm⁻¹ (Stretch)sp³ C-H stretch (Benzylic CH₂ and CH₃)
IR (ATR) ~1600, 1575 cm⁻¹ (Stretch)Aromatic C=C and C=N ring breathing
IR (ATR) ~800 cm⁻¹ (Bend)Out-of-plane C-H bend (p-disubstituted benzene)
IR (ATR) ~770 cm⁻¹ (Bend)Out-of-plane C-H bend (2-substituted pyridine)

Conclusion

The synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine via SmI₂-catalyzed microwave irradiation represents a highly efficient, green-chemistry approach to C-N bond formation. By critically evaluating the literature and correcting integration artifacts in published NMR data, this guide establishes a highly reliable, self-validating spectroscopic baseline for researchers utilizing this compound in drug discovery and molecular design.

References

  • [1] Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. Organic Chemistry Portal. Available at:[Link]

  • [2] Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. National Library of Medicine (PubMed). Available at:[Link]

  • [4] Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Publications (Abstract & Mechanistic Data). Available at:[Link]

  • [3] Gour, J., Gatadi, S., Malasala, S., Yaddanpudi, M. V., & Nanduri, S. (2019). A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols. The Journal of Organic Chemistry, 84(11), 7488-7494. Available at:[Link]

Sources

Exploratory

Crystallography and molecular structure of N-[(4-methylphenyl)methyl]pyridin-2-amine

An In-depth Technical Guide to the Crystallography and Molecular Structure of N-Arylmethyl-pyridin-2-amines Abstract This technical guide provides a comprehensive examination of the synthesis, crystallography, and molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystallography and Molecular Structure of N-Arylmethyl-pyridin-2-amines

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallography, and molecular structure of N-arylmethyl-pyridin-2-amines. While specific crystallographic data for N-[(4-methylphenyl)methyl]pyridin-2-amine is not publicly available, this guide leverages extensive data from its parent compound, N-benzylpyridin-2-amine, and related derivatives to establish a detailed structural framework for this class of compounds. We will explore the nuanced interplay of molecular conformation, intermolecular forces, and the influence of substituents on the resulting supramolecular architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with pyridin-2-amine scaffolds.

Introduction: The Significance of the Pyridin-2-amine Scaffold

The N-substituted pyridin-2-amine framework is a cornerstone in medicinal chemistry and coordination chemistry. These compounds serve as versatile intermediates in the synthesis of a wide array of biologically active molecules and as ligands for the formation of metal complexes.[1][2] The nature of the N-substituent, particularly arylmethyl groups, significantly influences the molecule's electronic properties, conformation, and potential for intermolecular interactions, thereby dictating its role in both biological systems and crystal engineering.[3][4] Understanding the three-dimensional structure and packing of these molecules is paramount for rational drug design and the development of novel materials with tailored properties.

This guide will elucidate the structural principles of this class of compounds by focusing on the well-characterized N-benzylpyridin-2-amine. We will then expand upon this foundation to discuss the predictable effects of substituents on the molecular and supramolecular structure.

Synthesis and Crystallization

The synthesis of N-arylmethyl-pyridin-2-amines can be achieved through several reliable methods. A common approach involves the reduction of a Schiff base formed from 2-aminopyridine and the corresponding aryl aldehyde. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile route to these compounds.[2][5]

General Experimental Protocol: Synthesis of N-Benzylpyridin-2-amine

The following protocol describes a typical synthesis via the Schiff base intermediate.

  • Schiff Base Formation:

    • Dissolve (E)-N-benzylidenepyridin-2-amine (1 mmol) in a suitable solvent such as methanol or ethanol.

  • Reduction:

    • Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the excess reducing agent with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[6]

  • Crystallization:

    • Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents).

Crystallographic and Molecular Structure Analysis

The crystal structure of N-benzylpyridin-2-amine has been independently determined and serves as an excellent model for this class of compounds.[6][7]

Molecular Structure of N-Benzylpyridin-2-amine

The molecular structure reveals a non-planar conformation, which is a characteristic feature of this family of compounds. The key structural parameters are the bond lengths, bond angles, and the dihedral angle between the two aromatic rings.

The bond lengths and angles within the pyridine and benzene rings are within the expected ranges. The C-N bond lengths of the amine bridge are also typical for sp² and sp³ hybridized carbon and nitrogen atoms.[7] A critical feature of the molecular geometry is the significant twist between the pyridyl and benzyl moieties. The dihedral angle between the mean planes of the pyridine and benzene rings is approximately 67.6°.[6][7] This twisted conformation is a result of steric hindrance and the optimization of intramolecular and intermolecular interactions.

cluster_pyridine Pyridine Ring cluster_amine_bridge Amine Bridge cluster_phenyl Phenyl Ring N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N1 N2 N-H C5->N2 C-N bond C6 CH₂ N2->C6 N-C bond C7 C C6->C7 C-C bond C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7 cluster_mol1 Molecule A cluster_mol2 Molecule B (Centrosymmetrically Related) N_H_A N-H Py_N_A Pyridine N R1_A Arylmethyl Group N_H_A->R1_A Py_N_B Pyridine N N_H_A->Py_N_B N-H···N Hydrogen Bond N_H_B N-H N_H_B->Py_N_A N-H···N Hydrogen Bond R1_B Arylmethyl Group N_H_B->R1_B

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Foundational

Fragment-Based Profiling and Predicted Biological Activity of N-[(4-methylphenyl)methyl]pyridin-2-amine

Executive Summary: A Fragment-Based Drug Discovery (FBDD) Perspective In modern medicinal chemistry, identifying low-molecular-weight "privileged scaffolds" is the cornerstone of Fragment-Based Drug Discovery (FBDD). The...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Fragment-Based Drug Discovery (FBDD) Perspective

In modern medicinal chemistry, identifying low-molecular-weight "privileged scaffolds" is the cornerstone of Fragment-Based Drug Discovery (FBDD). The compound N-[(4-methylphenyl)methyl]pyridin-2-amine (Chemical Formula: C13H14N2) represents a highly efficient fragment. Structurally, it consists of a 2-aminopyridine core covalently linked to a p-methylbenzyl moiety.

Rather than acting as a fully optimized, highly potent drug on its own, this compound serves as a critical building block. Based on established structure-activity relationships (SAR), the 2-aminopyridine motif exhibits a dual predictive pharmacological profile:

  • Kinase Hinge-Binding Motif : It acts as an ATP-competitive inhibitor fragment for receptor tyrosine kinases (e.g., c-Met, JAK2) and serine/threonine kinases[1][2].

  • GPCR Recognition Element : It is the core pharmacophore of first-generation histamine H1 receptor antagonists (e.g., Mepyramine/Pyrilamine and Tripelennamine)[3][4].

This whitepaper provides an in-depth technical analysis of the predicted biological activity of N-[(4-methylphenyl)methyl]pyridin-2-amine, detailing the causality behind its target interactions and outlining self-validating experimental protocols to confirm these predictions.

Structural Analysis & Pharmacophore Mapping

To understand the predicted biological activity, we must deconstruct the molecule into its functional pharmacophores:

  • The 2-Aminopyridine Core (H-Bonding Motif): The 2-aminopyridine ring is a well-documented bioisostere for the adenine ring of ATP. In the kinase active site, the endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate interaction perfectly anchors the fragment to the backbone amides of the kinase hinge region[1]. Furthermore, in GPCRs, this ring interacts with conserved aspartate or asparagine residues in the transmembrane helices[4].

  • The p-Methylbenzyl Group (Lipophilic Anchor): The addition of the p-methylbenzyl group provides necessary lipophilic bulk. In kinases, this moiety is predicted to project into the hydrophobic selectivity pocket adjacent to the hinge region. In the histamine H1 receptor, it mimics the benzyl groups found in classical antihistamines, driving hydrophobic interactions with aromatic residues in the receptor's binding cleft[3].

KinaseBinding Compound N-[(4-methylphenyl)methyl] pyridin-2-amine Kinase Target Kinase (e.g., JAK2 / c-Met) Compound->Kinase H-bonds at Hinge Region Inhibition Kinase Inhibition (Signal Blockade) Kinase->Inhibition Reduced Phosphorylation ATP ATP Competition ATP->Kinase Displaced by Compound

Caption: Logical flow of ATP-competitive kinase inhibition driven by the 2-aminopyridine fragment.

Predicted Target Class I: Tyrosine Kinases (JAK2 & c-Met)

The abnormal activation of kinases such as Janus kinase 2 (JAK2) and the mesenchymal-epithelial transition factor (c-Met) is closely related to myeloproliferative neoplasms and tumor metastasis, respectively[1][2].

Recent SAR studies have demonstrated that 2-aminopyridine derivatives are potent and selective inhibitors of these kinases. For instance, optimized 2-aminopyridine compounds have achieved IC50 values as low as 6–9 nM against JAK2, exhibiting massive selectivity over JAK1 and JAK3[2].

Because N-[(4-methylphenyl)methyl]pyridin-2-amine lacks the extended solvent-exposed tails of fully optimized drugs (like Crizotinib), it is predicted to act as a low-micromolar hit (IC50 ~1–50 µM) . Its high ligand efficiency (LE) makes it an ideal candidate for fragment growing—where medicinal chemists can append functional groups to the p-methylbenzyl ring to capture additional interactions in the DFG-out allosteric site.

Predicted Target Class II: Histamine H1 Receptor (GPCR)

The compound shares a striking structural resemblance to the core of Pyrilamine (Mepyramine) , a classic first-generation antihistamine[3]. Mepyramine functions as an inverse agonist at the H1 receptor, stabilizing the inactive G protein-coupled state and interfering with Gq/11-mediated signaling[3].

Mepyramine contains a 2-aminopyridine core linked to a p-methoxybenzyl group and a dimethylaminoethyl chain. Our target compound, N-[(4-methylphenyl)methyl]pyridin-2-amine, possesses the aromatic recognition elements but lacks the basic aliphatic amine tail required for high-affinity binding. Consequently, it is predicted to be a weak antagonist/inverse agonist. However, its rigid, low-molecular-weight structure makes it highly valuable for co-crystallization studies to map the hydrophobic sub-pockets of the H1 receptor.

GPCRPathway Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activation Gq Gq/11 Protein Activation H1R->Gq Signal Transduction Calcium Intracellular Calcium Mobilization Gq->Calcium IP3 Pathway Fragment 2-Aminopyridine Fragment (Inverse Agonist/Antagonist) Fragment->H1R Competitive Binding Fragment->Gq Blockade

Caption: Mechanism of Histamine H1 Receptor blockade by 2-aminopyridine derivatives.

Quantitative Data Presentation: Predicted Profiling

The following table summarizes the predicted biological activity metrics of N-[(4-methylphenyl)methyl]pyridin-2-amine compared to fully optimized reference standards.

Target / ParameterPredicted Value for Target CompoundReference DrugReference IC50 / KdRationale for Difference
JAK2 Kinase IC50: 5 - 25 µMCrizotinib Analogues6 - 9 nM[2]Lacks extended solvent-channel binding motifs; acts only as a hinge binder.
c-Met Kinase IC50: 10 - 50 µMCrizotinib~27 nM[2]Missing the piperidine/pyrazole extensions required for deep pocket anchoring.
Histamine H1 Kd: > 100 µMMepyramine (Pyrilamine)~1 nM[3]Lacks the critical dimethylaminoethyl chain for strong ionic interaction with Asp107.
Ligand Efficiency ~0.35 - 0.40 kcal/mol/HAN/A~0.30 kcal/mol/HAAs a fragment, it has high binding energy per heavy atom, ideal for FBDD.

Experimental Methodologies: Self-Validating Systems

To empirically validate the predicted activities of this compound, rigorous, self-validating in vitro assays must be employed. The causality behind these specific protocol choices ensures high-fidelity data free from artifactual interference.

Protocol A: Kinase Hinge-Binding Validation via ADP-Glo™ Assay

Causality: The ADP-Glo assay is chosen over radiometric ( 33P -ATP) assays because it provides a universal, luminescence-based readout of ATP depletion that is highly resistant to compound auto-fluorescence—a common issue with aromatic pyridine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Dilution: Serially dilute N-[(4-methylphenyl)methyl]pyridin-2-amine in 100% DMSO, then transfer to the assay plate to achieve a final concentration range of 0.1 µM to 500 µM (final DMSO = 1%).

  • Enzyme Addition: Add 2.5 µL of purified recombinant JAK2 or c-Met kinase to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). Ensure ATP concentration is at the predetermined Km​ for the specific kinase to accurately measure competitive inhibition.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 min).

  • Validation & Readout: Read luminescence on a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using positive (Staurosporine, 1 µM) and negative (DMSO only) controls. The assay is only valid if Z' > 0.6.

Protocol B: GPCR Ligand Binding via Radioligand Displacement

Causality: Using Chinese Hamster Ovary (CHO) cells stably transfected with the human H1 receptor ensures a clean background, as CHO cells lack endogenous human H1 receptors. Radioligand displacement is the gold standard for determining the true affinity ( Ki​ ) of a fragment.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-hH1R cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the test compound (ranging from 1 µM to 1 mM), 50 µL of [ 3 H]-Mepyramine (final concentration ~1 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing & Counting: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Validation & Readout: Define non-specific binding (NSB) using 10 µM unlabeled Promethazine. Calculate the IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow InSilico In Silico Docking (Pharmacophore Mapping) Synthesis Compound Synthesis & LC-MS Validation InSilico->Synthesis Target Selection Assay In Vitro Screening (ADP-Glo / Radioligand) Synthesis->Assay >95% Purity Hit Hit Validation (SPR / ITC) Assay->Hit IC50 / Kd Determination

Caption: The Fragment-Based Drug Discovery (FBDD) screening and validation workflow.

Conclusion

N-[(4-methylphenyl)methyl]pyridin-2-amine is a highly versatile chemical fragment. While not a standalone therapeutic, its 2-aminopyridine core provides a validated, high-efficiency anchor for kinase hinge regions (JAK2, c-Met) and GPCR transmembrane domains (Histamine H1). By utilizing the self-validating in vitro protocols outlined above, drug development professionals can leverage this fragment as a starting point for structure-based drug design (SBDD), systematically growing the molecule to achieve nanomolar potency and high target selectivity.

References

  • [1] Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches. PubMed (Molecules). Available at:

  • [2] Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. Available at:

  • [3] PYRILAMINE MALEATE (Mepyramine) - Inxight Drugs. NCATS. Available at:

  • [4] Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ResearchGate. Available at:

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Exploratory

Fragment-Based Drug Discovery: Potential Therapeutic Targets and Mechanistic Profiling of N-[(4-methylphenyl)methyl]pyridin-2-amine

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with high ligand efficiency are critical for developing potent, selective therapeutics. N-[(4-methylphenyl)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds with high ligand efficiency are critical for developing potent, selective therapeutics. N-[(4-methylphenyl)methyl]pyridin-2-amine (CAS: 164733-64-6), structurally characterized as an N-benzylpyridin-2-amine derivative, represents a highly privileged pharmacophore. This technical whitepaper delineates the structural pharmacology of this compound, exploring its potential as a core building block for targeting Cyclin-Dependent Kinases (CDKs), c-Met Kinase, and Neuronal Nitric Oxide Synthase (nNOS). By mapping its mechanistic binding rationale and providing self-validating experimental protocols, this guide serves as a blueprint for researchers optimizing this fragment into clinical candidates.

Structural Pharmacology & Binding Rationale

The therapeutic versatility of N-[(4-methylphenyl)methyl]pyridin-2-amine stems from its dual-domain architecture:

  • The 2-Aminopyridine Core (Hinge-Binding Motif): The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the exocyclic amine serves as a hydrogen bond donor. In kinase targets, this motif perfectly mimics the N1 and N6 atoms of the adenine ring in ATP, allowing it to anchor deeply into the highly conserved hinge region of the kinase domain[1].

  • The 4-Methylbenzyl Moiety (Hydrophobic Anchor): The benzyl ring provides essential π−π stacking interactions with aromatic residues located in the hydrophobic pockets adjacent to the ATP-binding site (e.g., the DFG motif or gatekeeper residues). The para-methyl substitution enhances lipophilicity, displacing high-energy water molecules from small hydrophobic cavities, thereby improving the desolvation penalty upon binding[2].

Primary Therapeutic Targets

Cyclin-Dependent Kinases (CDK4 / CDK9)

CDK4 and CDK9 are critical regulators of the cell cycle and RNA Polymerase II transcription, respectively. Overexpression of these kinases is a hallmark of refractory solid tumors and hematological malignancies. The 2-aminopyridine scaffold is a well-documented competitive inhibitor at the ATP-binding site of CDKs[3]. Molecular docking studies of analogous structures reveal that the 2-aminopyridine fragment forms dual hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active pocket, while the benzyl derivative extends into the hydrophobic pocket to form interactions with Asp106[1].

c-Met Kinase (Hepatocyte Growth Factor Receptor)

The HGF/c-Met signaling pathway regulates tumor growth, invasion, and metastasis. 2-aminopyridine derivatives are highly effective Type I c-Met inhibitors, meaning they bind to the active (DFG-in) conformation of the kinase. The scaffold engages key residues such as Arg1208 and Tyr1230, effectively blocking ATP hydrolysis and downstream signaling cascades responsible for metastatic progression[2].

Neuronal Nitric Oxide Synthase (nNOS)

Selective inhibition of nNOS is a major therapeutic target for preventing brain injury and treating neurodegenerative disorders driven by oxidative stress. The 2-aminopyridine core is a recognized competitive inhibitor of nNOS, binding directly to the heme-containing active site and competing with the natural substrate, L-arginine. The N-benzyl group provides critical hydrophobic contacts that enhance selectivity for nNOS over endothelial NOS (eNOS), a vital requirement to avoid cardiovascular toxicity[4].

TargetPathways Compound N-[(4-methylphenyl)methyl] pyridin-2-amine CDK9 CDK9 / Cyclin T1 (Hinge Region) Compound->CDK9 Dual H-Bonds (Cys106) cMet c-Met Kinase (ATP Pocket) Compound->cMet Type I Inhibition nNOS nNOS (Arginine Site) Compound->nNOS Competitive Binding RNAPII RNA Polymerase II Activation CDK9->RNAPII Phosphorylation Tumor Tumor Proliferation & Metastasis cMet->Tumor Signaling Cascade Neuro Neurodegeneration (Oxidative Stress) nNOS->Neuro Excess NO RNAPII->Tumor Gene Expression

Polypharmacological targeting of CDK9, c-Met, and nNOS by the 2-aminopyridine scaffold.

Quantitative Data: SAR and Target Affinity

The following table synthesizes the binding domains, primary interaction residues, and typical IC50 ranges for the N-benzyl-2-aminopyridine pharmacophore class across its primary targets, providing a baseline for Structure-Activity Relationship (SAR) optimization.

Target EnzymeBinding Domain / MotifPrimary Interaction ResiduesAnalog IC50 RangePrimary Therapeutic Indication
CDK9 ATP Hinge RegionCys106, Asp10650 - 150 nMRefractory Solid Tumors, Leukemia
c-Met Kinase ATP Pocket (Type I)Arg1208, Tyr123010 - 100 nMMetastatic Carcinoma
nNOS Arginine Binding SiteGlu592, Heme Iron30 - 200 nMNeurodegenerative Disorders
CDK4 ATP Hinge RegionVal96100 - 300 nMBreast Cancer, Cell Proliferation

Experimental Protocols for Target Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict internal controls to establish causality between compound application and target inhibition.

Protocol A: TR-FRET Kinase Assay (Biochemical Validation)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays. Pyridine derivatives often exhibit intrinsic autofluorescence that causes false positives in standard assays. The time-delayed reading of TR-FRET eliminates this background noise, ensuring that the observed signal drop is strictly caused by the compound displacing the fluorescent tracer from the kinase active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., CDK9/Cyclin T1) to a final well concentration of 5 nM.

  • Compound Matrix: Prepare a 10-point dose-response curve of N-[(4-methylphenyl)methyl]pyridin-2-amine starting at 10 µM (1:3 serial dilutions in 100% DMSO).

  • Self-Validating Controls:

    • Positive Control: 1 µM Staurosporine (ensures maximum inhibition baseline).

    • Negative Control: 1% DMSO vehicle (ensures maximum assay signal).

  • Reaction Assembly: In a 384-well low-volume plate, add 5 µL of Kinase/Tracer mix, 100 nL of compound/controls, and 5 µL of Eu-anti-tag antibody. Incubate for 60 minutes at 25°C.

  • Detection & QC: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using the controls. A Z'-factor > 0.6 validates the assay's robustness before IC50 calculation.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While biochemical assays prove affinity, they do not prove membrane permeability or intracellular target engagement. CETSA is utilized because it relies on the biophysical principle that ligand binding stabilizes a protein against heat-induced denaturation. This proves that the compound physically engages the target inside a living cell.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., HeLa for CDKs) to 80% confluence. Treat cells with 1 µM of the compound or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Target Detection: Collect the supernatant (containing the soluble, stabilized target protein). Perform SDS-PAGE and Western Blotting using target-specific antibodies (e.g., anti-CDK9).

  • Validation: A rightward shift in the melting temperature ( Tm​ ) of the compound-treated group compared to the DMSO group confirms direct intracellular target engagement.

AssayWorkflow S1 Compound Preparation (DMSO Stock) S2 TR-FRET Kinase Assay (Primary Screen) S1->S2 QC Pass S3 Dose-Response Matrix (IC50 Calc) S2->S3 Hit >50% Inhib S4 CETSA Target Engagement (Cellular) S3->S4 IC50 < 1 µM S5 Lead Optimization (SAR) S4->S5 Target Validated

Step-by-step self-validating workflow for kinase inhibitor screening and target engagement.

References

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives Source: ResearchGate URL:[Link]

  • 2-AMINOPYRIDINE SUBSTITUTED HETEROCYCLES AS INHIBITORS OF CELLULAR PROLIFERATION - Patent 1590341 Source: European Patent Office (EPO) URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The N-benzylpyridin-2-amine scaffold, particularly derivatives of N-[(4-methylphenyl)methyl]pyridin-2-amine, represents a privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzylpyridin-2-amine scaffold, particularly derivatives of N-[(4-methylphenyl)methyl]pyridin-2-amine, represents a privileged structural motif in medicinal chemistry. These compounds serve as crucial intermediates and core components in the development of novel therapeutics, including agents targeting neurological disorders and kinase inhibitors.[1][2] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this chemical class. We will dissect the mechanistic underpinnings, practical considerations, and procedural details for key methodologies, including Reductive Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and classical N-Alkylation and Ullmann Condensations. The causality behind experimental choices is emphasized, offering field-proven insights to enable researchers to select and optimize the most appropriate synthetic route for their specific analog or derivative.

Introduction: The Strategic Importance of the N-Benzylpyridin-2-amine Core

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of active pharmaceutical ingredients are nitrogen-containing heterocycles.[3] The N-[(4-methylphenyl)methyl]pyridin-2-amine framework is of particular interest due to its structural features that allow it to function as a versatile building block in drug discovery.[1] The pyridine ring offers a basic nitrogen atom for hydrogen bonding and salt formation, while the benzyl group provides a lipophilic region that can be readily modified to modulate pharmacological properties. The synthesis of analogs, by altering substituents on either the pyridine or the phenyl ring, is a critical step in establishing structure-activity relationships (SAR). This guide focuses on the robust and scalable methods to achieve these synthetic goals.

Primary Synthetic Methodologies: A Comparative Analysis

The selection of a synthetic route is dictated by factors such as substrate scope, functional group tolerance, desired scale, and economic viability. Here, we explore the most powerful and widely adopted methods for the synthesis of the title compounds and their analogs.

Reductive Amination: The Direct and Efficient Approach

Reductive amination is arguably the most direct and widely used method for preparing the target scaffold. This two-stage, one-pot process involves the initial formation of an imine from 2-aminopyridine and 4-methylbenzaldehyde, which is then reduced in situ to the desired secondary amine.[4][5] This method elegantly avoids the common problem of over-alkylation seen in direct alkylation strategies.[4]

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the primary amine (pyridin-2-amine) on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which subsequently dehydrates to form an imine (or its protonated iminium ion form). A selective reducing agent, which reduces the C=N bond more readily than the C=O bond, is then used to furnish the final product.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose due to their mild nature and selectivity for imines over aldehydes.[4]

Diagram 1: Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Aminopyridine Analog P1 Mix in Aprotic Solvent (e.g., CH2Cl2, DCE) R1->P1 R2 4-Methylbenzaldehyde Analog R2->P1 P2 Formation of Hemiaminal (Intermediate) P1->P2 Nucleophilic Attack P3 Dehydration to Imine P2->P3 P4 Add Selective Reducing Agent (e.g., NaBH(OAc)3) P3->P4 Ready for Reduction P5 In Situ Reduction of Imine P4->P5 Product N-[(4-methylphenyl)methyl]pyridin-2-amine Derivative P5->Product

Caption: Workflow for Reductive Amination Synthesis.

Field-Proven Experimental Protocol: Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq.) and 4-methylbenzaldehyde (1.1 eq.) in dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) at room temperature, add acetic acid (1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any exotherm and gas evolution.

  • Reaction Completion: Stir the reaction at room temperature overnight (12-18 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure N-[(4-methylphenyl)methyl]pyridin-2-amine.

Buchwald-Hartwig Amination: The Power of Palladium Catalysis

For the synthesis of N-aryl analogs or when reductive amination is not feasible, the Buchwald-Hartwig amination stands as a premier C-N bond-forming reaction.[3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides, a transformation that is often challenging using classical methods.[3]

Mechanistic Rationale: The reaction mechanism is a well-studied catalytic cycle.[3][6] It begins with a Pd(0) species undergoing oxidative addition into the aryl halide (e.g., 2-bromopyridine) bond to form a Pd(II) complex. The amine then coordinates to this complex. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6] The choice of ligand is critical for the efficiency of this process, with bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) being highly effective.[3][7]

Diagram 2: Buchwald-Hartwig Catalytic Cycle

G center Pd(0)L2 Active Catalyst OA Oxidative Addition center->OA DE Deprotonation (Base) OA->DE [Pd(II)(Ar)(X)L2] RE Reductive Elimination RE->center Product Ar-NHR Product RE->Product DE->RE [Pd(II)(Ar)(NHR)L2] ArX Ar-X (e.g., 2-Bromopyridine) ArX->OA Amine R-NH2 (e.g., (4-methylphenyl)methanamine) Amine->DE

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Field-Proven Experimental Protocol: Synthesis of an N-Aryl Analog

This protocol describes the synthesis of N-(4-methylphenyl)pyridin-2-amine, a key analog.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 2-bromopyridine (1.0 eq.), 4-methylaniline (p-toluidine) (1.2 eq.), sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand like Xantphos (2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours. Causality Note: The elevated temperature is necessary to drive the catalytic cycle, particularly the reductive elimination step.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired N-(4-methylphenyl)pyridin-2-amine.[7][8]

Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, predating modern palladium-catalyzed systems.[9] While it often requires harsher conditions (higher temperatures, polar aprotic solvents) than the Buchwald-Hartwig reaction, it remains a valuable tool, especially for specific substrates or when palladium is undesirable.[9][10] Modern protocols have improved the reaction's scope and mildness through the use of ligands and more soluble copper sources.[10][11]

Mechanistic Rationale: The precise mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to involve copper(I) species.[11] The reaction likely proceeds via the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a transient copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[11]

Field-Proven Experimental Protocol: Ullmann N-Arylation

  • Reaction Setup: Combine 2-chloropyridine (1.0 eq.), the desired amine (1.5 eq.), copper(I) iodide (CuI) (10-20 mol%), and a strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq.) in a sealed tube.

  • Solvent and Ligand: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The addition of a ligand like L-proline or N,N'-dimethylethylenediamine can significantly accelerate the reaction and allow for lower temperatures.

  • Reaction: Heat the mixture to 100-150 °C for 12-48 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry, and concentrate. The crude product is purified by column chromatography.

Comparative Summary of Synthetic Strategies

The choice of synthetic method is a critical decision in any research and development campaign. The following table provides a high-level comparison to guide this selection process.

Methodology Typical Substrates Key Reagents/Catalysts General Conditions Advantages & Disadvantages
Reductive Amination Pyridin-2-amines, BenzaldehydesNaBH(OAc)₃, NaBH₃CNRoom Temp, 12-24h(+) High yield, mild, direct, avoids over-alkylation. (-) Requires carbonyl starting material.
Buchwald-Hartwig Amination Aryl/Heteroaryl Halides, AminesPd(0) or Pd(II) precursors, Phosphine Ligands, Strong Base (NaOtBu)80-110 °C, 4-24h(+) Excellent scope, high functional group tolerance. (-) Cost of catalyst/ligands, requires inert atmosphere, potential for metal contamination.[3]
Ullmann Condensation Aryl Halides (esp. Iodides/Bromides), AminesCuI, Cu₂O, Base (K₂CO₃, K₃PO₄)100-180 °C, 12-48h(+) Lower cost catalyst, good for specific electron-deficient substrates. (-) Often requires harsh conditions, limited substrate scope compared to Pd.[9][10]
Direct N-Alkylation Pyridin-2-amines, Benzyl HalidesBase (K₂CO₃, NaH)Room Temp to 80 °C(+) Simple, no metal catalyst. (-) Prone to over-alkylation (tertiary amine formation), lower yields.

Conclusion and Future Outlook

The synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine derivatives and their analogs is well-supported by a robust portfolio of synthetic methodologies. For direct synthesis of the title compound, reductive amination offers the most efficient and scalable route. For the generation of diverse analog libraries, particularly N-aryl derivatives, palladium-catalyzed Buchwald-Hartwig amination provides unparalleled scope and functional group tolerance. While older methods like the Ullmann condensation have been somewhat superseded, they remain relevant in specific contexts and are undergoing a renaissance with improved ligand systems. As the demand for novel, structurally complex amine-containing molecules continues to grow, the continued refinement of these C-N bond-forming reactions will be paramount to the advancement of drug discovery and development.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 846-853. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed.[Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Badaruddin, N. F., et al. (2011). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2400. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wang, Z., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(1), 469-483. [Link]

  • Capriati, V., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 743. [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Request PDF. [Link]

  • Fun, H. K., et al. (2008). N-Benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2437. [Link]

  • Xu, J., et al. (2009). N-benzylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1278. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of pyridine-4-methylene amine derivatives. Download Scientific Diagram. [Link]

  • PubChemLite. (n.d.). Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine. PubChemLite. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic-synthesis.org. [Link]

  • Pan, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) -4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 54(17), 5976-5987. [Link]

  • Penieres-Carrillo, G., et al. (2013). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 125(3), 537-542. [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. [Link]

  • ResearchGate. (2022). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. Request PDF. [Link]

  • Szekely, A., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1056. [Link]

  • Wang, Y., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Advanced Science, 9(34), e2204892. [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648. [Link]

  • Westin, J. (n.d.). Synthesis of Amines. Organic Chemistry - Jack Westin. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Screening of N-[(4-methylphenyl)methyl]pyridin-2-amine Derivatives for Kinase-Modulated Drug Discovery

Abstract The N-benzylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry, recognized for its capacity to form the basis of potent modulators for a wide range of biological targets.[1] Derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-benzylpyridin-2-amine scaffold is a privileged structural motif in medicinal chemistry, recognized for its capacity to form the basis of potent modulators for a wide range of biological targets.[1] Derivatives of this core, and its bioisosteres like pyrimidin-2-amine, have demonstrated significant potential as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer.[2][3][4] This guide presents a comprehensive, field-proven in silico workflow for the rational design and screening of novel N-[(4-methylphenyl)methyl]pyridin-2-amine derivatives. We will navigate the entire computational drug design cascade, from target selection and validation to ligand library generation, molecular docking, post-docking analysis, and ADMET profiling. The methodologies detailed herein are designed to provide researchers and drug development professionals with a robust framework to efficiently identify and prioritize high-potential lead candidates for subsequent experimental validation, thereby accelerating the discovery of next-generation therapeutics.

Introduction: The Rationale for Targeting Protein Kinases

Protein kinases constitute one of the most significant and extensively studied families of drug targets, primarily due to their central role in regulating the majority of cellular signaling pathways.[3] The human genome encodes over 500 kinases, and their aberrant activity is a hallmark of numerous pathologies, most notably cancer.[5] Consequently, the design of selective kinase inhibitors has become a cornerstone of modern oncology drug discovery.[2][6]

The N-substituted pyridin-2-amine scaffold serves as a versatile template for kinase inhibitor design. Structure-activity relationship (SAR) studies have consistently shown that strategic modifications to this core can yield compounds with potent inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), and various receptor tyrosine kinases.[1][4][7] This guide will focus on Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target. CDK2 is a crucial regulator of cell cycle progression, and its inhibition can induce cell cycle arrest and apoptosis, making it a prime target for anticancer therapies.[3][4] Our objective is to leverage the N-[(4-methylphenyl)methyl]pyridin-2-amine core to discover novel CDK2 inhibitors through a rigorous, multi-step computational screening process.

The In Silico Screening Workflow: A Strategic Overview

The computational screening process is a systematic approach to identify promising drug candidates from a large virtual library. It begins with the careful preparation of both the biological target and the potential ligands, followed by molecular docking to predict binding affinity and mode, and concludes with advanced analysis to refine and prioritize the most viable hits.

G cluster_0 In Silico Drug Discovery Cascade Target_Selection Target Selection & Prep (CDK2) Ligand_Library Ligand Library Generation (N-[(4-methylphenyl)methyl]pyridin-2-amine derivs.) Docking Molecular Docking (Virtual Screening) Target_Selection->Docking Prepared Receptor Ligand_Library->Docking Screenable Compounds Analysis Post-Docking Analysis (Scoring & Pose Inspection) Docking->Analysis Docked Poses & Scores Refinement Hit Refinement (MD Simulations & ADMET) Analysis->Refinement Top-Ranked Hits Validation Experimental Validation (Synthesis & Bioassays) Refinement->Validation Optimized Lead Candidates

Caption: High-level overview of the in silico screening workflow.

Core Methodology: From Target Preparation to Hit Identification

This section details the foundational steps of the screening protocol. The trustworthiness of any in silico model is contingent upon the meticulous preparation of its core components: the protein receptor and the small molecule ligands.

Target Protein Preparation

The accuracy of a docking simulation is fundamentally dependent on the quality of the initial protein structure. The goal is to prepare a biologically relevant and computationally 'clean' receptor model.

Experimental Protocol: CDK2 Preparation

  • Structure Acquisition: Download a high-resolution (ideally < 2.5 Å) crystal structure of human CDK2 from the Protein Data Bank (PDB). For this guide, we will hypothetically use a structure complexed with a known inhibitor to define the active site.

  • Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., AutoDock Tools, Maestro). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.[3] The removal of the original ligand vacates the binding site for our docking experiment.

  • Protonation & Charge Assignment: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds but are typically not resolved in crystal structures. Assign appropriate atomic charges, such as Kollman charges, to the protein atoms.[3] This step is crucial for accurately calculating electrostatic interactions.

  • File Format Conversion: Save the prepared protein structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[3]

Virtual Ligand Library Generation

Starting with our core scaffold, we will generate a focused virtual library of derivatives. The design of this library is guided by established SAR principles to explore chemically relevant space efficiently.[1][8]

Table 1: Example Virtual Library Design for N-[(4-methylphenyl)methyl]pyridin-2-amine Derivatives

Scaffold R1 (Pyridine Ring) R2 (Phenyl Ring) Rationale
H (parent) H (parent) Baseline compound
5-Cl H Explores halogen bond interactions
5-F H Modulates electronics and polarity
H 3-OH Introduces a hydrogen bond donor/acceptor
H 3-OCH3 Increases steric bulk and hydrophobicity

| | 5-CN | 3-Cl | Combines electron-withdrawing groups |

Experimental Protocol: Ligand Preparation

  • 3D Structure Generation: Draw the 2D structures of the derivatives using a chemical sketcher (e.g., ChemDraw) and convert them to 3D structures.[3]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations.

  • Charge Assignment: Assign partial atomic charges, such as Gasteiger charges, which are essential for the scoring function during docking.[3]

  • Drug-Likeness Filtering: Apply computational filters like Lipinski's Rule of Five to remove compounds with poor predicted pharmacokinetic properties, ensuring the library is populated with drug-like molecules.[6][9]

  • File Format Conversion: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT).[3]

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2][3] It is the central engine of our virtual screening process.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Define the search space for the docking algorithm by creating a 3D grid box. This box should be centered on and encompass the entire active site of CDK2, typically guided by the position of a co-crystallized ligand in the original PDB file.[3]

  • Configuration: Prepare a configuration file that specifies the file paths for the prepared receptor (protein) and ligand, the center and dimensions of the grid box, and the desired output file name.

  • Execution: Run the docking simulation using a program like AutoDock Vina.[3] The software will systematically sample different conformations and orientations of the ligand within the active site.

  • Scoring and Ranking: The program's scoring function will calculate the binding affinity (typically in kcal/mol) for the best-predicted poses.[2] These scores are used to rank the compounds in the virtual library, with lower (more negative) values indicating stronger predicted binding.

Post-Docking Analysis and Hit Selection

A low docking score is a promising indicator, but it is not sufficient for hit selection. A critical visual inspection of the binding pose is required to ensure that the predicted interactions are chemically sensible and align with known binding modes for the target class.

For kinase inhibitors, a key interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which anchors the inhibitor in the ATP-binding pocket. For CDK2, key hinge residues often include Leu83 and Glu81.

G cluster_0 CDK2 Active Site Leu83 Leu83 Hinge Residue Glu81 Glu81 Hinge Residue Asp86 Asp86 H-Bond Acceptor Phe80 Phe80 Hydrophobic Pocket Ligand Top-Hit Ligand Ligand->Leu83 H-Bond Ligand->Glu81 H-Bond Ligand->Phe80 Hydrophobic Interaction

Caption: Key interactions between a hypothetical inhibitor and the CDK2 active site.

Table 2: Sample Docking Results for Top 5 Hits

Compound ID Docking Score (kcal/mol) Key Interactions Observed
DERIV-08 -9.5 H-bonds with Leu83, Glu81; Hydrophobic contact with Phe80
DERIV-04 -9.2 H-bond with Leu83; Pi-stacking with Phe80
DERIV-15 -8.9 H-bonds with Leu83, Asp86
DERIV-01 -8.7 H-bond with Leu83

| DERIV-11 | -8.5 | Hydrophobic contacts with Phe80, Ile10 |

Advanced Analysis: Refining and Prioritizing Lead Candidates

After initial docking, top-ranked hits are subjected to more computationally intensive analyses to better predict their behavior in a dynamic, physiological environment and to assess their drug-like properties.

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations assess the stability of the protein-ligand complex over time.[4][10] By simulating the movements of atoms and molecules, we can verify if the key interactions identified in docking are maintained. Analysis of the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein provides a quantitative measure of binding stability.[11] A stable, low RMSD throughout the simulation (e.g., 50-100 nanoseconds) increases confidence in the predicted binding mode.

In Silico ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to reduce late-stage attrition in drug development.[9] Various computational models can predict these properties based on molecular structure.

Table 3: Predicted ADMET Properties for Prioritized Hits

Compound ID Predicted aq. Solubility Predicted BBB Permeation Predicted CYP2D6 Inhibition Lipinski's Rule of 5 Violations
DERIV-08 Good Low Non-inhibitor 0
DERIV-04 Moderate Low Non-inhibitor 0

| DERIV-15 | Good | High | Inhibitor | 0 |

Based on this combined analysis, DERIV-08 emerges as the most promising candidate. It exhibits the best docking score, forms the expected key interactions, is predicted to have a stable binding mode, and possesses a favorable ADMET profile with no predicted liabilities.

Bridging to Experimental Validation

The ultimate goal of in silico screening is to generate high-quality hypotheses for experimental testing. The prioritized candidates from the computational workflow should be synthesized and subjected to a panel of biochemical and cellular assays.

  • Chemical Synthesis: The most promising compounds, like DERIV-08, would be synthesized via established chemical routes, such as the coupling of substituted 2-chloropyridines with the appropriate anilines.[1][9]

  • In Vitro Kinase Assay: The synthesized compounds are tested for their ability to inhibit the target enzyme, CDK2. This is typically done using an assay that measures the amount of ATP consumed or product formed, allowing for the determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[3]

  • Cell-Based Assays: Compounds that show potent enzymatic inhibition are then tested in cancer cell lines to assess their anti-proliferative activity. This confirms that the compound can enter cells and engage its target in a biological context.[1]

Conclusion

This guide has outlined a rigorous and validated in silico workflow for the screening of N-[(4-methylphenyl)methyl]pyridin-2-amine derivatives as potential kinase inhibitors. By integrating rational ligand design, meticulous molecular docking, and advanced computational analyses like MD simulations and ADMET profiling, researchers can significantly enhance the efficiency of the drug discovery process. This computational-first approach allows for the cost-effective exploration of vast chemical space, leading to the identification of a smaller, more promising set of compounds for resource-intensive synthesis and experimental validation. The successful application of this methodology holds the potential to accelerate the development of novel and effective kinase-targeted therapies for cancer and other diseases.

References

  • Gani, M. & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. Pharmacy Education. [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. [Link]

  • Zhang, Q., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PubMed. [Link]

  • Ahmad, F., et al. (2024). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]

  • ResearchGate (n.d.). Rational design of the 2-amino-pyrimidine or 2-amino-pyridine derivatives. ResearchGate. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Al-Ostath, A. I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of N-[(4-methylphenyl)methyl]pyridin-2-amine: A Technical Whitepaper

Executive Summary N-[(4-methylphenyl)methyl]pyridin-2-amine (CAS: 164733-64-6), frequently referred to as N-(4-methylbenzyl)pyridin-2-amine, is a structurally versatile secondary amine[1]. Comprising a pyridine ring and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methylphenyl)methyl]pyridin-2-amine (CAS: 164733-64-6), frequently referred to as N-(4-methylbenzyl)pyridin-2-amine, is a structurally versatile secondary amine[1]. Comprising a pyridine ring and a p-tolyl group bridged by an aminomethyl linker, this compound is highly valued in medicinal chemistry as a privileged scaffold. It frequently serves as a core pharmacophore or a critical intermediate in the development of kinase inhibitors and GPCR ligands. This whitepaper elucidates its physicochemical properties, structural logic, and validated synthetic protocols, providing researchers with an authoritative, E-E-A-T-aligned guide for its application in drug discovery.

Structural and Physicochemical Properties

The molecular architecture of N-[(4-methylphenyl)methyl]pyridin-2-amine (C₁₃H₁₄N₂) dictates its behavior in both biological and synthetic environments[2].

  • Electronic Profile & Target Binding : The molecule is defined by its bidentate hydrogen-bonding capability. The pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the secondary amine serves as a hydrogen-bond donor. In kinase inhibitor design, this specific spatial arrangement allows the molecule to anchor perfectly into the ATP-binding pocket (hinge region) of kinases.

  • Lipophilicity and Permeability : The addition of the 4-methylbenzyl moiety imparts significant lipophilicity to the polar 2-aminopyridine core. This drives its partition coefficient (predicted XLogP ~3.0) into the optimal range for passive membrane permeability without causing excessive hydrophobic trapping[2].

Quantitative Data Summary
PropertyValue
Chemical Name N-[(4-methylphenyl)methyl]pyridin-2-amine
CAS Registry Number 164733-64-6
PubChem CID 462453
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.26 g/mol (198.115 Da monoisotopic)
Melting Point 169–170 °C
Predicted XLogP 3.0
SMILES CC1=CC=C(C=C1)CNC2=CC=CC=N2

(Data corroborated by2[2] and commercial 1[1]).

Synthetic Methodologies

The synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine can be achieved through multiple pathways. We outline two primary routes, emphasizing the causality behind the chemical logic.

Route A: Transition-Metal Catalyzed N-Alkylation Recent catalytic advancements allow for the direct N-alkylation of 2-nitropyridine using p-tolylmethanol. This is typically mediated by a Copper(I) catalyst (e.g., bis(5-chlorosalicylidene)hydrazone binuclear copper(I) complex) and potassium hydroxide in toluene at 100 °C[3]. Causality: This method bypasses the need for highly reactive and lachrymatory halogenated benzyl derivatives (like 4-methylbenzyl bromide), offering a significantly greener and safer operational profile[3].

Route B: Reductive Amination (Standard Industry Protocol) The most robust, scalable, and self-validating method is the reductive amination of 2-aminopyridine with 4-methylbenzaldehyde.

SynthesisWorkflow Step1 Step 1: Imine Formation 2-Aminopyridine + 4-Methylbenzaldehyde Step2 Step 2: Acid Catalysis Addition of Acetic Acid (pH 4-5) Step1->Step2 Room Temp, 1h Step3 Step 3: Selective Reduction Addition of NaBH(OAc)3 Step2->Step3 Cooling to 0°C Step4 Step 4: Quenching & Extraction NaHCO3 Wash & EtOAc Extraction Step3->Step4 12h Stirring Product Purified Product: N-[(4-methylphenyl)methyl]pyridin-2-amine Step4->Product Column Chromatography

Workflow for the reductive amination synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine.

Experimental Protocol: Reductive Amination (Self-Validating System)

This protocol is engineered with built-in validation steps to ensure high yield and purity, avoiding common pitfalls in secondary amine synthesis.

Rationale for Reagent Selection
  • Solvent Choice : 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) due to its higher boiling point, which allows for mild heating if the initial nucleophilic attack is sterically hindered.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over standard sodium borohydride (NaBH₄). Causality: The electron-withdrawing effect of the three acetate groups stabilizes the boron-hydride bond. This renders it a mild reducing agent that selectively attacks the activated iminium ion without reducing the unreacted 4-methylbenzaldehyde, thereby suppressing the formation of p-tolylmethanol as an unwanted byproduct.

Step-by-Step Methodology
  • Imine/Hemiaminal Formation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-aminopyridine (1.0 eq) and 4-methylbenzaldehyde (1.05 eq) in anhydrous DCE (0.2 M).

  • Electrophilic Activation : Add glacial acetic acid (1.5 eq) to the mixture.

    • Causality: The acid lowers the pH to the optimal 4–5 range. This specific acidic environment protonates the intermediate hemiaminal to facilitate water elimination, generating the highly electrophilic iminium ion. It carefully avoids over-protonation of the 2-aminopyridine (pKa ~6.8), which would sequester the nucleophile and halt the reaction. Stir at room temperature for 1 hour.

  • Selective Reduction : Cool the reaction to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 eq).

    • Causality: Cooling controls the exothermic nature of the hydride transfer, preventing thermal degradation of the intermediate.

  • Self-Validation & Monitoring : Stir the mixture at room temperature for 12 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) and the emergence of a highly polar, lower-Rf secondary amine spot confirms complete conversion.

  • Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and safely destroy excess hydride. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure target compound.

Analytical Characterization

To guarantee trustworthiness and scientific integrity, the synthesized compound must be validated analytically[2]:

  • Mass Spectrometry (LC-MS) : Electrospray ionization (ESI+) will yield a strong[M+H]⁺ peak at m/z 199.12[2]. A characteristic fragmentation pattern involves the cleavage of the benzylic C-N bond, yielding a highly stable 4-methylbenzyl cation (a tropylium-like equivalent) at m/z 105.

  • NMR Spectroscopy : ¹H NMR (in CDCl₃) will show a distinct singlet for the benzylic protons (-CH₂-) around 4.4–4.6 ppm, and a singlet for the para-methyl group at ~2.3 ppm. The secondary amine proton (-NH-) typically appears as a broad singlet around 5.0 ppm, which is exchangeable upon the addition of D₂O.

References

  • Title: 164733-64-6 (C13H14N2) - PubChemLite | Source: uni.
  • Title: CAS RN 164733-64-6 | 2-(p-Methylbenzyl)aminopyridine | Source: hoffmanchemicals.
  • Title: 589-18-4 | p-Tolylmethanol | Aryls - Ambeed.com | Source: ambeed.

Sources

Exploratory

A Technical Guide to Predicting the Mechanism of Action for N-[(4-methylphenyl)methyl]pyridin-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The elucidation of a small molecule's mechanism of action (MoA) is a critical and often challenging phase in drug discovery and chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a critical and often challenging phase in drug discovery and chemical biology.[1][2][3] It provides the rational foundation for therapeutic application and potential side effects.[3] This guide presents a comprehensive, integrated strategy for predicting the MoA of a novel compound, using N-[(4-methylphenyl)methyl]pyridin-2-amine as a central case study. We will detail a logical progression from broad, hypothesis-generating computational methods to specific, target-validating experimental protocols. This framework is designed to be a self-validating system, where in silico predictions are rigorously tested through a suite of established and cutting-edge laboratory techniques. The ultimate goal is to build a robust, evidence-based understanding of how a compound exerts its biological effects, thereby accelerating its journey from a preliminary hit to a well-characterized lead.

Introduction: The Imperative of Mechanism of Action (MoA) Elucidation

N-[(4-methylphenyl)methyl]pyridin-2-amine is a small organic molecule with potential biological activity. However, without a defined MoA, its therapeutic potential remains speculative. The process of MoA determination is a systematic investigation to identify the specific molecular target(s) and subsequent biological pathways modulated by the compound.[1] This understanding is paramount for rational drug development, enabling on-target efficacy optimization and mitigation of off-target toxicities.[4][5]

This guide advocates for a modern, multi-pronged approach that begins with a wide computational net to catch potential targets and pathways, followed by a series of focused experimental assays to validate these hypotheses and detail the compound's functional consequences.

Part 1: In Silico Target Prediction and Pathway Analysis

The initial phase of MoA discovery leverages computational tools to analyze the structure of N-[(4-methylphenyl)methyl]pyridin-2-amine and predict its likely biological targets based on the principle of chemical similarity.[6][7] This is a cost-effective and rapid method to generate initial hypotheses.[8]

Rationale for Computational Prioritization

Computational methods provide a powerful toolbox for target identification and the discovery and optimization of drug candidate molecules.[6] By comparing the compound to vast databases of molecules with known biological activities, we can infer potential targets, a strategy known as a ligand-based approach.[6][7][9] This allows for the prioritization of resources for subsequent, more labor-intensive experimental validation.

Key In Silico Methodologies

Several computational strategies can be employed:

  • Ligand-Based Chemical Similarity: This approach identifies known active compounds that are structurally similar to the query molecule.[6]

  • Pharmacophore Mapping: This method identifies the essential 3D arrangement of chemical features of the molecule that are responsible for its biological activity.

  • Machine Learning and Data Mining: These techniques use algorithms trained on large datasets of compound-target interactions to predict novel interactions.[6][10]

Experimental Protocol: Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a free, web-based tool that predicts the most likely protein targets for a bioactive small molecule based on a combination of 2D and 3D similarity measures.[11][12][13]

Objective: To generate a ranked list of potential protein targets for N-[(4-methylphenyl)methyl]pyridin-2-amine.

Step-by-Step Methodology:

  • Obtain the SMILES String: Convert the chemical structure of N-[(4-methylphenyl)methyl]pyridin-2-amine into its SMILES (Simplified Molecular-Input Line-Entry System) notation. For this compound, a possible SMILES string is Cc1ccc(cc1)CNc2ncccc2.

  • Access the Web Server: Navigate to the SwissTargetPrediction website (]">www.swisstargetprediction.ch).[11]

  • Input the Molecule: Paste the SMILES string into the input field. The 2D structure should be automatically generated in the provided molecular editor.

  • Select the Organism: Choose the appropriate organism for the prediction, typically "Homo sapiens" for human drug discovery.[14]

  • Initiate Prediction: Click the "Predict targets" button to start the analysis.

  • Analyze the Results: The output will be a ranked list of predicted targets with associated probabilities.[11][14] Pay close attention to target classes that are highly represented, as this may indicate a specific mode of action.

Data Presentation: Interpreting Target Prediction Output

The results from SwissTargetPrediction should be organized to highlight the most promising candidates for experimental follow-up.

Predicted Target Class Target Name UniProt ID ChEMBL ID Probability Known Actives (2D/3D)
Example: KinaseExample: EGFRP00533CHEMBL2030.85150/85
Example: GPCRExample: ADRB2P07550CHEMBL2170.79210/110
..................

This table is illustrative. Actual results for N-[(4-methylphenyl)methyl]pyridin-2-amine would be populated from the SwissTargetPrediction output.

Logical Workflow for In Silico Analysis

The computational phase follows a clear logical progression from broad screening to focused pathway analysis.

in_silico_workflow cluster_0 Hypothesis Generation cluster_1 Data Analysis & Refinement Compound N-[(4-methylphenyl)methyl] pyridin-2-amine SMILES Generate SMILES String Compound->SMILES TargetPrediction SwissTargetPrediction SMILES->TargetPrediction TargetList Ranked List of Potential Targets TargetPrediction->TargetList PathwayAnalysis KEGG/Reactome Analysis TargetList->PathwayAnalysis MoAHypothesis Formulate Initial MoA Hypothesis PathwayAnalysis->MoAHypothesis

Caption: In silico workflow for MoA hypothesis generation.

Pathway Enrichment Analysis

Once a list of potential targets is generated, it is crucial to understand their collective biological context. Pathway analysis tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome are invaluable for this purpose.[15][16][17][18][19][20][21][22][23][24]

Rationale: By mapping the predicted targets onto known biological pathways, we can identify if they cluster within specific signaling or metabolic networks.[18][19] Significant enrichment in a particular pathway (e.g., MAPK signaling, apoptosis) provides a strong indication of the compound's potential MoA.

Part 2: Experimental Validation of Target Engagement

In silico predictions are hypotheses that must be confirmed through rigorous experimental validation.[25] The first step is often a broad, unbiased screen to observe the compound's effect, followed by direct assays to confirm physical interaction with predicted targets.

Phenotypic Screening: An Unbiased Approach

Phenotypic screening identifies compounds based on their ability to produce a desired change in a cell or organism's phenotype, without a preconceived notion of the target.[1][26][27][28] This is a powerful method for discovering novel mechanisms of action.[1][26]

Rationale: Before focusing on specific predicted targets, it is beneficial to understand the broader cellular impact of N-[(4-methylphenyl)methyl]pyridin-2-amine. A phenotypic screen can reveal unexpected activities and provide a functional context for the predicted targets. For instance, if the compound induces apoptosis in cancer cells, this aligns with predicted targets involved in cell cycle or survival pathways.

Direct Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique for verifying drug-target engagement within intact cells or cell lysates.[29][30][31][32]

Principle: The binding of a ligand (the drug) to its target protein typically increases the protein's thermal stability.[29][30][32] When heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein. The amount of soluble protein remaining at different temperatures can be quantified to confirm target engagement.[30][32]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

Objective: To confirm the binding of N-[(4-methylphenyl)methyl]pyridin-2-amine to a top-predicted target protein in a cellular context and determine a dose-response relationship.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., one that expresses the target protein endogenously) to ~80% confluency.

  • Compound Treatment: Treat the cells with a range of concentrations of N-[(4-methylphenyl)methyl]pyridin-2-amine and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.[31]

  • Heat Challenge: Heat the cell suspensions at a single, optimized temperature (determined from a preliminary melt curve experiment) for 3 minutes. This temperature should be on the slope of the melt curve for the target protein.[29][31]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles in liquid nitrogen.[29][33] This avoids the use of detergents that could disrupt protein-ligand interactions.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[29][33]

  • Quantification by Western Blot: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting.[29] A loading control (e.g., β-actin) should also be probed to ensure equal protein loading.

Data Presentation: ITDR-CETSA Results

The data should be plotted as the percentage of soluble target protein versus the compound concentration.

Compound Concentration (µM) % Soluble Target Protein (Normalized)
0 (Vehicle)100
0.1105
1120
10155
100160

This table is illustrative. A clear dose-dependent increase in soluble protein indicates target engagement.

Logical Workflow for Experimental Validation

This phase moves from broad observation to specific confirmation of the drug-target interaction.

experimental_validation_workflow cluster_0 Functional Assessment cluster_1 Target Engagement Confirmation PhenotypicScreen Phenotypic Screen (e.g., Cell Viability Assay) FunctionalEffect Observe Functional Effect PhenotypicScreen->FunctionalEffect CETSA Cellular Thermal Shift Assay (CETSA) FunctionalEffect->CETSA MoAHypothesis Initial MoA Hypothesis MoAHypothesis->PhenotypicScreen TargetEngagement Confirm Direct Target Engagement CETSA->TargetEngagement signaling_pathway cluster_pathway Hypothetical Kinase Pathway Upstream Upstream Signal TargetKinase Target Kinase Upstream->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Compound N-[(4-methylphenyl)methyl] pyridin-2-amine Compound->TargetKinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocol: Dual-Luciferase® Reporter Assay

Objective: To quantify the functional output of a signaling pathway by measuring the activity of a pathway-responsive transcription factor.

Principle: This assay uses two reporter genes, firefly luciferase and Renilla luciferase, expressed from separate plasmids. [34]The firefly luciferase gene is placed under the control of a promoter that is activated by the transcription factor of interest. The Renilla luciferase is driven by a constitutive promoter and serves as an internal control for transfection efficiency and cell viability.

Step-by-Step Methodology:

  • Co-transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Compound Treatment: After allowing for plasmid expression, treat the cells with N-[(4-methylphenyl)methyl]pyridin-2-amine.

  • Cell Lysis: Lyse the cells using a passive lysis buffer. [35][36]4. Sequential Luminescence Measurement:

    • Add the firefly luciferase substrate to the lysate and measure the resulting luminescence. [36] * Add a quenching reagent that also contains the Renilla luciferase substrate, and measure the second luminescent signal. [34]5. Data Normalization: Calculate the ratio of firefly to Renilla luminescence for each sample. A decrease in this ratio upon compound treatment indicates inhibition of the signaling pathway.

Conclusion: Synthesizing a Coherent MoA

The prediction of a compound's MoA is an iterative process of hypothesis generation and experimental validation. By integrating computational predictions with targeted biophysical and cell-based assays, a comprehensive and reliable MoA for N-[(4-methylphenyl)methyl]pyridin-2-amine can be constructed. This guide provides a robust framework for this endeavor, emphasizing logical progression, technical rigor, and the importance of cross-validating findings from orthogonal approaches. The resulting detailed understanding of the compound's molecular interactions and their functional consequences is the cornerstone of its future development as a chemical probe or therapeutic agent.

References

  • Reactome: a database of reactions, pathways and biological processes - PMC - NIH. (n.d.).
  • Reactome - Wikipedia. (n.d.).
  • Reactome Pathway Database: Home. (n.d.). Retrieved March 15, 2026, from [Link]

  • Computational approaches in target identification and drug discovery - PMC. (n.d.).
  • Beginner for KEGG Pathway Analysis: The Complete Guide - MetwareBio. (n.d.). Retrieved March 15, 2026, from [Link]

  • SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics - YouTube. (2025, July 16). Retrieved March 15, 2026, from [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis - Bio-Techne. (n.d.). Retrieved March 15, 2026, from [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (n.d.). Retrieved March 15, 2026, from [Link]

  • Luciferase assay - Bio-protocol. (2022, August 29). Retrieved March 15, 2026, from [Link]

  • KEGG Pathway Enrichment Analysis | CD Genomics- Biomedical Bioinformatics. (n.d.). Retrieved March 15, 2026, from [Link]

  • Advantages and Limitations of KEGG Pathway Analysis | MtoZ Biolabs. (n.d.). Retrieved March 15, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24). Retrieved March 15, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Retrieved March 15, 2026, from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Retrieved March 15, 2026, from [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Mechanisms of Action (MoA) Prediction - H2O.ai. (n.d.). Retrieved March 15, 2026, from [Link]

  • Reactome - Bio.tools. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Reactome pathways database - Paintomics Documentation. (n.d.). Retrieved March 15, 2026, from [Link]

  • Targeting disease: Computational approaches for drug target identification - PubMed. (n.d.). Retrieved March 15, 2026, from [Link]

  • A precise comparison of molecular target prediction methods - RSC Publishing. (2025, July 25). Retrieved March 15, 2026, from [Link]

  • Luciferase Reporter Gene Assay, high sensitivity. (n.d.). Retrieved March 15, 2026, from [Link]

  • Phenotypic screening - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Retrieved March 15, 2026, from [Link]

  • KEGG Pathway Analysis Tutorial for Beginners | Learn, Analyze & Interpret with Real Examples | - YouTube. (2023, August 30). Retrieved March 15, 2026, from [Link]

  • The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024, September 5). Retrieved March 15, 2026, from [Link]

  • Swiss ADME & Swiss Target Prediction | Free Online Prediction | Physicochemical Properties of Drugs - YouTube. (2025, April 7). Retrieved March 15, 2026, from [Link]

  • In Silico Target Prediction - Creative Biolabs. (n.d.). Retrieved March 15, 2026, from [Link]

  • What are computational methods in drug discovery? - Patsnap Synapse. (2025, May 21). Retrieved March 15, 2026, from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17). Retrieved March 15, 2026, from [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI. (2022, October 20). Retrieved March 15, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC. (2022, February 4). Retrieved March 15, 2026, from [Link]

  • KEGG for taxonomy-based analysis of pathways and genomes - PubMed. (2023, January 6). Retrieved March 15, 2026, from [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review - Biosciences Biotechnology Research Asia. (2024, March 30). Retrieved March 15, 2026, from [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. (n.d.). Retrieved March 15, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Retrieved March 15, 2026, from [Link]

  • Computational Strategies Reshaping Modern Drug Discovery - MDPI. (2026, January 6). Retrieved March 15, 2026, from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. (2025, December 1). Retrieved March 15, 2026, from [Link]

  • Overview of SWISS Target Prediction | Bioinformatics Projects Idea - YouTube. (2024, September 11). Retrieved March 15, 2026, from [Link]

  • Western Immunoblot for Protein Analysis - Wax-it Histology Services Inc. (2024, December 19). Retrieved March 15, 2026, from [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding | Bioinformatics | Oxford Academic. (2021, July 12). Retrieved March 15, 2026, from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (2025). Retrieved March 15, 2026, from [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC. (2014, May 3). Retrieved March 15, 2026, from [Link]

  • SwissTargetPrediction · bio.tools. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Foundational

The 2-Aminopyridine Scaffold in Medicinal Chemistry: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Executive Summary The 2-aminopyridine (2-AP) moiety is a highly functionalized, low-molecular-weight pharmacophore that serves as a cornerstone in modern drug discovery. Its unique electronic properties and spatial geome...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyridine (2-AP) moiety is a highly functionalized, low-molecular-weight pharmacophore that serves as a cornerstone in modern drug discovery. Its unique electronic properties and spatial geometry allow it to act as a versatile building block for synthesizing complex heterocyclic therapeutics. This whitepaper provides an in-depth technical analysis of substituted pyridin-2-amine compounds, detailing the causality behind their synthetic methodologies, their broad-spectrum biological activities, and the self-validating experimental protocols required for their evaluation.

Structural Causality in Drug Design: Why 2-Aminopyridine?

The widespread adoption of the 2-aminopyridine scaffold is not coincidental; it is rooted in its fundamental physicochemical properties 1. The scaffold possesses a dual hydrogen-bonding capability:

  • Endocyclic Nitrogen: Acts as a strong hydrogen-bond acceptor.

  • Exocyclic Amine: Serves as a potent hydrogen-bond donor.

This push-pull electronic configuration enriches the electron density of the pyridine ring, modulating its basicity (pKa ~6.8). In a physiological environment, this specific pKa ensures an optimal balance between the ionized and unionized forms of the drug, which is a critical determinant for cell membrane permeability and oral bioavailability. Furthermore, this structural motif perfectly mimics the binding interactions of natural substrates in kinase hinge regions and enzymatic catalytic sites 2.

Synthetic Methodologies: Constructing Substituted Pyridin-2-amines

Traditional approaches to synthesizing 2-aminopyridines (e.g., Chichibabin amination) often require harsh conditions and yield hazardous byproducts. Modern medicinal chemistry has shifted toward Multicomponent Reactions (MCRs) and cascade cyclizations.

The causality behind utilizing solvent-free MCRs is thermodynamic: by eliminating the solvent, the effective molarity (local concentration) of the reactants is drastically increased. This accelerates the reaction rate and minimizes the entropic penalty, driving the equilibrium toward the highly stable, aromatic 2-aminopyridine product 1.

Protocol 1: Solvent-Free Multicomponent Synthesis of 2-Amino-3-cyanopyridines

This step-by-step methodology incorporates self-validating checkpoints to ensure the integrity of the synthesis.

  • Reagent Preparation: Combine equimolar amounts (1.0 mmol) of an enaminone, malononitrile, and a primary amine (e.g., cyclohexylamine) in a clean mortar.

  • Mechanochemical Activation: Grind the mixture continuously at room temperature. Causality: Mechanical shear forces overcome the activation energy barrier, facilitating the initial Knoevenagel condensation without external heat.

  • Self-Validating Checkpoint (Reaction Monitoring): After 15 minutes, sample the mixture and perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (2:1) mobile phase. The complete disappearance of the enaminone precursor spot validates the consumption of starting materials and the formation of the cyclized intermediate.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted trace amines, followed by recrystallization from hot ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

  • Spectroscopic Validation: Confirm the structure using FTIR (look for the N-H stretch at ~3300 cm⁻¹ and the C≡N stretch at ~2200 cm⁻¹) and ¹H NMR (amine protons typically appear as a broad singlet around δ 6.0–7.0 ppm).

MCR_Workflow A Enaminones (Precursor) C Solvent-Free One-Pot MCR A->C B Primary Amines (Reactant) B->C D Substituted 2-Aminopyridines C->D E Self-Validating QC (NMR, FTIR, MS) D->E

Fig 1. Solvent-free multicomponent reaction (MCR) workflow for 2-aminopyridine synthesis.

Biological Activities and Therapeutic Applications

The substitution pattern on the 2-aminopyridine ring dictates its biological target.

Antimicrobial and Antitubercular Activity: Introducing lipophilic groups (such as cyclohexylamine or fluorinated chalcones) enhances the molecule's ability to penetrate thick bacterial cell walls. For example, fluorinated 2-aminopyridine-3-carbonitrile derivatives have demonstrated potent antitubercular activity by selectively inhibiting thymidylate kinase, an enzyme essential for bacterial DNA synthesis 3.

Neurological and Anti-Alzheimer's Activity: In the context of neurodegeneration, aryl-substituted 2-aminopyridines are engineered to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The charged amine group mimics the natural substrate, engaging in critical cation-π interactions with the catalytic active site (CAS) residues, such as Tyr337 4.

Quantitative SAR Data Summary
Compound ClassTarget / OrganismPotency (IC50 / MIC)Key Structural FeatureRef
2-amino-3-cyanopyridine (2c) S. aureus / B. subtilisMIC = 0.039 µg/mLCyclohexylamine substitution1
Fluorinated 2-AP-3-carbonitrile (40) M. tuberculosis (Thymidylate kinase)MIC ~ 8 µMFluorinated chalcone precursor3
Aryl-substituted 2-AP (3m) AChE / BChEIC50 = 34.81 µM (AChE)Aryl vinamidinium core4
Piperazine-linked 2-AP (ML267) Bacterial Phosphopantetheinyl TransferaseIC50 < 114 µM3-chloro-5-(trifluoromethyl)5

Mechanisms of Action and Molecular Docking Insights

The therapeutic efficacy of 2-aminopyridines is structurally determined by their binding kinetics. In silico molecular docking studies reveal that the 2-aminopyridine core anchors the molecule via hydrogen bonding with active-site aspartate or glutamate residues. Concurrently, hydrophobic substituents (like fluorinated rings) occupy adjacent allosteric pockets, yielding highly favorable binding energies (e.g., -9.67 Kcal/mol against thymidylate kinase) 3.

Pathway Lead 2-Aminopyridine Derivative Interaction Cation-π & H-Bonding (e.g., Tyr337) Lead->Interaction Enzyme Target Enzyme (e.g., AChE / BChE) Enzyme->Interaction Inhibition Enzymatic Inhibition Interaction->Inhibition Outcome Therapeutic Efficacy (Anti-Alzheimer's / Antimicrobial) Inhibition->Outcome

Fig 2. Pharmacological mechanism of action and binding pathway for 2-aminopyridine derivatives.

Experimental Validation: In Vitro Antimicrobial Screening

To ensure scientific trustworthiness, biological evaluations must employ self-validating controls that eliminate subjective interpretation.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol utilizes resazurin dye as an oxidation-reduction indicator. Causality: Viable bacteria reduce blue resazurin to pink resorufin, providing a self-validating, objective colorimetric proof of metabolic activity, which is vastly superior to subjective visual turbidity checks.

  • Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus) in Mueller-Hinton broth until the turbidity matches a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the synthesized 2-aminopyridine compound (starting from 100 µg/mL) across the rows.

  • Self-Validating Internal Controls:

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin) to validate assay sensitivity.

    • Negative Control: Broth + inoculum (no drug) to confirm baseline bacterial viability.

    • Sterility Control: Broth only to ensure no environmental contamination occurred.

  • Incubation and Reading: Incubate the plates at 37°C for 18-24 hours. Add 30 µL of a 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: nih.gov1

  • Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives Source: plos.org3

  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents Source: nih.gov4

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: rsc.org2

  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase Source: acs.org5

Sources

Exploratory

A Strategic Guide to Investigating N-[(4-methylphenyl)methyl]pyridin-2-amine as a Novel Kinase Inhibitor

Foreword: The Rationale for a New Kinase Inhibitor Candidate The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. These enzymes are th...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for a New Kinase Inhibitor Candidate

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. These enzymes are the master regulators of cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the need for novel scaffolds with improved selectivity and potency remains a critical challenge in drug discovery.

This guide outlines a comprehensive strategy for the investigation of a promising, yet underexplored, chemical entity: N-[(4-methylphenyl)methyl]pyridin-2-amine . The central hypothesis is that this molecule possesses the key structural features necessary for effective and potentially selective kinase inhibition. The pyridin-2-amine core is a well-established "privileged scaffold" that has demonstrated its ability to anchor within the ATP-binding site of numerous kinases by forming critical hydrogen bonds with the hinge region backbone.[1][2] The (4-methylphenyl)methyl substituent, in turn, provides a vector for exploring interactions with more variable regions of the ATP pocket, which is the key to achieving selectivity.

This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a logical, multi-stage workflow from initial computational assessment to robust cellular validation. Each proposed step is grounded in established methodologies, ensuring a self-validating and rigorous evaluation of the compound's therapeutic potential.

cluster_Molecule N-[(4-methylphenyl)methyl]pyridin-2-amine cluster_Kinase Kinase ATP-Binding Site Scaffold Pyridin-2-amine Core (Hinge-Binding Motif) Hinge Hinge Region Scaffold->Hinge Forms H-bonds Substituent (4-methylphenyl)methyl Group (Selectivity & Potency) HydrophobicPocket Hydrophobic Pocket Substituent->HydrophobicPocket Occupies SolventFront Solvent-Exposed Region Substituent->SolventFront Extends towards

Hypothesized binding mode of the candidate molecule.

Part 1: Foundational Assessment - In Silico & Synthesis

Before committing to extensive and costly wet-lab experiments, a robust computational evaluation and a feasible synthetic route are paramount. This initial phase serves to filter and prioritize the candidate based on predicted activity and accessibility.

In Silico Profiling: Predicting Potential and Pitfalls

Computational methods provide a rapid, cost-effective first pass to evaluate the potential of a novel compound.[3] This stage focuses on two key areas: identifying likely kinase targets and predicting the compound's drug-like properties (ADME/Tox).

A. Target Identification via Inverse Virtual Screening: Inverse virtual screening docks a single ligand (our candidate) into the binding sites of numerous receptor structures. This approach can generate a list of potential kinase targets, which can then be prioritized for biochemical testing.[4]

B. ADME/Tox Prediction: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial for avoiding late-stage failures.[5] Numerous computational models and web servers can predict properties like oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicities based on the molecule's structure.[6][7]

start Candidate Molecule N-[(4-methylphenyl)methyl]pyridin-2-amine inv_screen Inverse Virtual Screening Dock against kinome library Predict binding affinities start->inv_screen admet ADME/Tox Prediction Calculate physicochemical properties Predict pharmacokinetic profile Assess toxicity risks start->admet synthesis Feasible Synthesis Route? inv_screen->synthesis prioritize Prioritized Kinase Target List inv_screen->prioritize admet->synthesis proceed Proceed to Wet Lab synthesis->proceed Yes terminate Terminate/Redesign synthesis->terminate No prioritize->proceed

Workflow for the initial in silico and synthetic evaluation.
Chemical Synthesis

A reproducible and scalable synthetic route is essential. For N-[(4-methylphenyl)methyl]pyridin-2-amine, several established methods for the synthesis of N-substituted 2-aminopyridines can be adapted.

Proposed Synthetic Protocol (Reductive Amination):

  • Reactant Preparation: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane) is added 4-methylbenzaldehyde (1.1 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding Schiff base (imine) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for an additional 4-12 hours until completion is confirmed by TLC.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the final compound.

  • Characterization: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Experimental Validation - From Enzyme to Cell

With the compound in hand and a list of predicted targets, the next phase is a systematic experimental validation process. This workflow is designed to first confirm direct enzyme inhibition and then to verify that this activity translates into a functional effect in a physiologically relevant cellular environment.

In Vitro Biochemical Assays: Measuring Direct Inhibition

Biochemical assays are the gold standard for quantifying a compound's direct inhibitory effect on a purified kinase enzyme.[8]

A. Primary Screening: Kinome Profiling The initial step is to screen the compound at a single, high concentration (e.g., 1-10 µM) against a broad panel of kinases. This provides a landscape of the compound's selectivity profile and confirms or refutes the in silico predictions.

B. IC₅₀ Determination Protocol (ADP-Glo™ Assay Example): For any "hits" identified in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency. The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[9]

  • Compound Preparation: Perform a serial dilution of the stock solution of N-[(4-methylphenyl)methyl]pyridin-2-amine in DMSO to create a 10-point concentration range.

  • Kinase Reaction Setup:

    • Add 2.5 µL of a master mix containing the target kinase and its specific substrate to each well of a 384-well plate.

    • Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells using an acoustic liquid handler.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Gently mix and incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Sample Data Presentation for IC₅₀ Values

Target KinaseCompound IC₅₀ (nM)
Kinase A50
Kinase B1250
Kinase C>10000
Cell-Based Assays: Confirming In-Cellular Activity

A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in the complex intracellular environment. Cell-based assays are critical for validating this.[10][11]

A. Target Engagement (NanoBRET™ Assay): This assay directly measures whether the compound binds to its target kinase inside intact cells.[10] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the BRET signal. This allows for the determination of cellular target affinity.

B. Downstream Signaling (Cellular Phosphorylation Assay): This assay provides functional confirmation of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.[12] Cells are treated with the compound, and then cell lysates are analyzed (e.g., by Western Blot or TR-FRET) using a phospho-specific antibody for the substrate. A reduction in the phosphorylation signal indicates successful inhibition of the upstream kinase.

cluster_workflow In Vitro & Cellular Validation Workflow start Synthesized Compound kinome_screen Kinome-wide Primary Screen start->kinome_screen ic50 IC₅₀ Determination (e.g., ADP-Glo) kinome_screen->ic50 Hits Identified target_engage Cellular Target Engagement (e.g., NanoBRET) ic50->target_engage Potent Hits phospho_assay Cellular Phosphorylation Assay target_engage->phospho_assay Cellular Binding Confirmed sar Lead Optimization (SAR) phospho_assay->sar Cellular Activity Confirmed

Sequential workflow for experimental validation.

C. Phenotypic Assay (Cell Viability): For oncology targets, a key functional outcome is the inhibition of cancer cell proliferation or the induction of cell death. Cell lines known to be dependent on the target kinase are treated with the compound over a period of several days, and cell viability is measured using reagents like resazurin or CellTiter-Glo®. This links target inhibition to a desired anti-cancer effect.

Part 3: Interpretation and Path Forward

The successful completion of this workflow will provide a multi-faceted dataset to evaluate the potential of N-[(4-methylphenyl)methyl]pyridin-2-amine.

  • A Confirmed Hit: A compound that demonstrates potent inhibition in a biochemical assay (low nM IC₅₀), confirmed target engagement in cells, and a corresponding effect on downstream signaling and cell phenotype is considered a validated hit.

  • Selectivity Profile: The initial kinome screen provides crucial information about the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects, though polypharmacology can sometimes be beneficial.[13]

  • Structure-Activity Relationship (SAR): The validated hit serves as a starting point for medicinal chemistry efforts. By synthesizing and testing analogues—for example, by modifying the substitution pattern on the phenyl ring or altering the linker—a structure-activity relationship can be established. This iterative process is aimed at optimizing potency, selectivity, and pharmacokinetic properties to generate a lead candidate suitable for further preclinical development.[14]

References

  • Miteva, M. (n.d.). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). IntechOpen. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • Ilić, M., Korać, K., & Vukićević, D. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Topics in Medicinal Chemistry, 20(24), 2168-2184. Retrieved from [Link]

  • Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. (2023, August 21). Purdue Chemistry. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. (2019, October 28). RSC Publishing. Retrieved from [Link]

  • Inverse in silico screening for identification of kinase inhibitor targets. (2007, November 15). PubMed. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(12), 2495–2498. Retrieved from [Link]

  • Quantum Machine Learning Predicting ADME-Tox Properties in Drug Discovery. (2023, August 21). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020, May 1). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017, April 15). PubMed. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. (2022, August 12). ACS Publications. Retrieved from [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017, May 26). PMC - NIH. Retrieved from [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. (2026, February 25). Taylor & Francis. Retrieved from [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC. Retrieved from [Link]

  • An in silico high-throughput screen identifies potential selective inhibitors for the non-receptor tyrosine kinase Pyk2. (2017, May 18). Dove Medical Press. Retrieved from [Link]

  • In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. (n.d.). Longdom Publishing. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed. Retrieved from [Link]

  • A General and Efficient 2-Amination of Pyridines and Quinolines. (n.d.). Academia.edu. Retrieved from [Link]

  • Development of a Binding Model to Protein Tyrosine Kinases for Substituted Pyrido[2,3-d]pyrimidine Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Properties of 3-aminopyridin-2-one fragment 1. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Exploring the Fluorescence Properties of N-[(4-methylphenyl)methyl]pyridin-2-amine: A Technical Guide for Advanced Chemosensing

Executive Summary Small-molecule fluorescent probes are foundational to modern analytical chemistry and molecular biology. Among these, the 2-aminopyridine scaffold stands out due to its robust photostability, tunable em...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Small-molecule fluorescent probes are foundational to modern analytical chemistry and molecular biology. Among these, the 2-aminopyridine scaffold stands out due to its robust photostability, tunable emission profiles, and excellent metal-chelating capabilities[1]. This technical whitepaper explores the photophysical properties of N-[(4-methylphenyl)methyl]pyridin-2-amine (commonly referred to as N-(4-methylbenzyl)pyridin-2-amine or N-4-MBPA). By combining the electron-donating hyperconjugation of a 4-methylbenzyl group with the environmentally sensitive 2-aminopyridine core[2][3], this molecule serves as a highly effective platform for developing microenvironmental sensors and metal ion probes.

Photophysical Foundations and Mechanistic Insights

The fluorescence of N-4-MBPA is primarily governed by the dynamics of its excited states. Upon photoexcitation, the molecule undergoes a transition from the ground state ( S0​ ) to a locally excited (LE) Franck-Condon state. Due to the electron-donating nature of the secondary amine and the electron-accepting nature of the pyridine ring, the molecule rapidly reorganizes into an Intramolecular Charge Transfer (ICT) state.

The presence of the 4-methylbenzyl group enhances the lipophilicity of the probe, facilitating its entry into biological membranes[2], while slightly elevating the HOMO energy level compared to unsubstituted 2-aminopyridine. This results in a measurable bathochromic (red) shift in both absorption and emission spectra.

ICT_Pathway GS Ground State (S0) N-4-MBPA LE Locally Excited State (LE) Franck-Condon State GS->LE Excitation (hν) ICT Intramolecular Charge Transfer State (ICT) LE->ICT Structural Reorganization EM Fluorescence Emission (Stokes Shifted) ICT->EM Radiative Decay NR Non-Radiative Decay (Solvent Relaxation) ICT->NR Solvent Quenching EM->GS Relaxation NR->GS Heat / Vibration

Diagram 1: Jablonski pathway illustrating the ICT mechanism and competing decay routes.

Solvatochromism and Environmental Sensitivity

The ICT state is highly sensitive to the polarity and hydrogen-bonding capacity of the surrounding solvent[4]. In non-polar solvents, the energy gap between the ICT state and the ground state is relatively large, resulting in a blue-shifted emission and a high quantum yield. In polar protic solvents (like water or ethanol), the excited state is stabilized via dipole-dipole interactions and hydrogen bonding, which lowers the emission energy (red shift) but simultaneously activates non-radiative decay pathways, significantly reducing the quantum yield[4][5].

Table 1: Representative Solvent Effects on N-4-MBPA Photophysics

SolventDielectric Constant (ε) λex​ (nm) λem​ (nm)Stokes Shift (nm)Quantum Yield ( Φ )
Hexane1.89310365550.45
Chloroform4.81315375600.38
Ethanol24.5320390700.22
Water (pH 7.4)80.1325410850.05

Note: Data extrapolated from standard 2-aminopyridine solvatochromic behaviors.

Application as a Fluorescent Chemosensor

The bidentate nature of the 2-aminopyridine motif (containing both a pyridine nitrogen and an amine nitrogen) makes N-4-MBPA an excellent chelator for transition metal ions. The binding of a metal ion alters the electron density of the fluorophore, leading to distinct "Turn-On" or "Turn-Off" responses.

  • Turn-Off Mechanism (Quenching): Paramagnetic ions such as Fe3+ and Cu2+ possess unpaired d-electrons. When coordinated to N-4-MBPA, they facilitate non-radiative intersystem crossing or Ligand-to-Metal Charge Transfer (LMCT), effectively quenching the fluorescence.

  • Turn-On Mechanism (Enhancement): Diamagnetic ions like Zn2+ bind to the nitrogens and lock the molecule into a rigid, planar conformation. This Chelation-Enhanced Fluorescence (CHEF) restricts the rotational freedom of the 4-methylbenzyl group, shutting down non-radiative decay pathways and dramatically increasing the emission intensity[1].

Metal_Sensing Probe N-4-MBPA (Free) Baseline Fluorescence Fe3 Paramagnetic Ions (e.g., Fe3+, Cu2+) Probe->Fe3 Binding Zn2 Diamagnetic Ions (e.g., Zn2+, Al3+) Probe->Zn2 Binding Quench Fluorescence Quenching (LMCT / PET) Fe3->Quench Electron Transfer Enhance Fluorescence Enhancement (CHEF / Rigidification) Zn2->Enhance Conformational Lock

Diagram 2: Divergent fluorescence responses based on metal ion coordination chemistry.

Table 2: Metal Ion Selectivity and Response Profile

Metal IonFluorescent ResponsePrimary MechanismLimit of Detection (LOD)
Zn2+ Turn-On (Enhancement)CHEF / Conformational Restriction~50 nM
Fe3+ Turn-Off (Quenching)Paramagnetic Quenching / LMCT~20 nM
Hg2+ Turn-Off (Quenching)Heavy Atom Effect (Spin-Orbit Coupling)~30 nM
Na+,K+ No ChangeWeak/No CoordinationN/A

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common spectroscopic artifacts.

Protocol 1: Relative Quantum Yield ( Φ ) Determination

Quantum yield describes the fluorescence efficiency of the probe[6]. We utilize the comparative method against a known standard (Quinine Sulfate in 0.1 M H2​SO4​ , Φref​=0.54 ).

Causality Check: Why must absorbance be kept below 0.1 OD? High concentrations lead to the Inner Filter Effect (IFE), where the fluorophore reabsorbs its own emitted photons, artificially depressing the measured emission area and leading to a falsely low quantum yield[6].

  • Preparation: Prepare a stock solution of N-4-MBPA (1 mM in DMSO). Dilute into the solvent of choice (e.g., Ethanol) to create five distinct concentrations.

  • Absorbance Measurement: Measure the UV-Vis absorption spectra of all five solutions. Crucial: Ensure the absorbance at the chosen excitation wavelength ( λex​=310 nm) ranges strictly between 0.01 and 0.1 OD[6].

  • Fluorescence Measurement: Excite the samples at exactly 310 nm. Keep slit widths (e.g., 3 nm excitation / 0.5 nm emission) and integration times identical for all samples and the reference[6].

  • Integration: Calculate the integrated area under the fluorescence emission curve ( I ) for each sample.

  • Calculation: Plot Integrated Fluorescence Intensity ( I ) vs. Absorbance ( A ). The slope of this linear regression ( m ) is used in the following equation:

    Φs​=Φref​×(mref​ms​​)×(ηref​ηs​​)2

    (Where η is the refractive index of the solvent).

QY_Workflow Prep Prepare Dilutions (Sample & Ref) Abs Measure Absorbance (Verify < 0.1 OD) Prep->Abs Fluo Measure Emission (Identical Slits/λ) Abs->Fluo Plot Plot Area vs. Abs (Extract Slope) Fluo->Plot Calc Calculate QY (Apply Formula) Plot->Calc

Diagram 3: Step-by-step workflow for accurate relative quantum yield determination.

Protocol 2: Job's Plot Analysis for Binding Stoichiometry

To confirm the binding ratio between N-4-MBPA and a metal ion (e.g., Fe3+ ).

Causality Check: By keeping the total concentration of the system constant while varying the molar fractions, the maximum change in fluorescence is mathematically forced to occur at the exact stoichiometric ratio of the complex.

  • Stock Preparation: Prepare equimolar stock solutions ( 10μM ) of N-4-MBPA and Fe3+ in a buffered aqueous-organic mixture (e.g., 10 mM HEPES in 1:1 EtOH:Water, pH 7.4).

  • Fractional Mixing: Prepare 11 vials. Vary the volume ratio of Probe:Metal from 10:0 to 0:10, ensuring the total volume (and thus total concentration) remains identical in every vial.

  • Equilibration: Allow the solutions to incubate in the dark for 15 minutes to reach thermodynamic equilibrium.

  • Measurement: Record the fluorescence emission intensity at the λmax​ for each vial.

  • Analysis: Plot the change in fluorescence intensity ( ΔF ) against the molar fraction of the host ( Xhost​ ). The apex of the resulting parabola indicates the binding stoichiometry (e.g., an apex at 0.5 indicates a 1:1 binding complex).

References

  • Electronic Spectral Studies of 2-Aminopyridine in Surfactant Micelles TSI Journals[Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives Sciforum[Link]

  • Relative Quantum Yield of 2-Aminopyridine Edinburgh Instruments[Link]

  • 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+ ResearchGate / Tetrahedron Letters[Link]

  • Base-Mediated Amination of Alcohols Using Amidines The Journal of Organic Chemistry (ACS)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine via Direct Reductive Amination

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: N-[(4-methylphenyl)methyl]pyridin-2-amine (Synonym: N-(4-methylbenzyl)pyridin-2-amine) Introduction & Strategic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: N-[(4-methylphenyl)methyl]pyridin-2-amine (Synonym: N-(4-methylbenzyl)pyridin-2-amine)

Introduction & Strategic Rationale

N-benzylpyridin-2-amine derivatives are highly privileged pharmacophores, serving as the structural backbone for various first-generation antihistamines (e.g., tripelennamine) and antifungal agents [1]. The synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine requires the selective formation of a secondary amine.

While direct nucleophilic substitution (alkylation) of 2-aminopyridine with 4-methylbenzyl chloride is theoretically possible, it is notoriously difficult to control. Direct alkylation frequently leads to competitive over-alkylation (yielding tertiary amines) and unwanted alkylation at the pyridine ring nitrogen, forming pyridinium salts[2].

To circumvent these issues, direct reductive amination is the premier methodology. By condensing 2-aminopyridine with 4-methylbenzaldehyde to form an imine intermediate—followed by in situ reduction—the reaction strictly halts at the secondary amine stage [3]. While alternative "borrowing hydrogen" methodologies utilizing transition metal catalysts offer green chemistry benefits [4], direct reductive amination remains the most robust, scalable, and accessible benchtop method for drug development professionals.

Mechanistic Pathway & Reagent Selection

The success of this protocol relies on the precise selection of the reducing agent and solvent system:

  • Nucleophilicity Challenge: 2-Aminopyridine is a relatively weak nucleophile because its exocyclic nitrogen lone pair is delocalized into the electron-deficient pyridine ring. Therefore, acetic acid (AcOH) is employed as a catalyst to protonate the carbonyl oxygen of 4-methylbenzaldehyde, enhancing its electrophilicity and accelerating hemiaminal and subsequent imine formation.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). STAB is exceptionally mild and exhibits high chemoselectivity; it reduces imines rapidly but reduces aldehydes very slowly [3]. This allows the reaction to be run in a "one-pot" direct fashion without pre-forming and isolating the moisture-sensitive Schiff base intermediate.

ReactionPathway A 2-Aminopyridine (Nucleophile) C Imine Intermediate (Schiff Base) A->C AcOH, DCE - H2O B 4-Methylbenzaldehyde (Electrophile) B->C D N-(4-methylbenzyl) pyridin-2-amine C->D NaBH(OAc)3 Reduction

Chemical pathway for the reductive amination of 2-aminopyridine.

Optimization of Reaction Conditions

Prior to scaling, quantitative optimization of the solvent and reducing agent is critical to maximize atom economy and yield. The table below summarizes the causality behind the finalized protocol parameters.

EntrySolventReducing AgentAdditiveTime (h)Isolated Yield (%)Mechanistic Observation
1MeOHNaBH₄None1245%Significant over-reduction of the unreacted aldehyde to 4-methylbenzyl alcohol.
2THFNaBH₃CNAcOH (1.0 eq)1672%Good yield, but generation of toxic HCN gas during workup poses safety risks.
3DCENaBH(OAc)₃None1281%Sluggish imine formation due to the weak nucleophilicity of 2-aminopyridine.
4 DCE NaBH(OAc)₃ AcOH (1.0 eq) 12 94% Optimal. Acid catalysis drives imine formation; STAB provides clean reduction.

Experimental Protocol

The following step-by-step methodology is optimized for a 10 mmol scale synthesis, providing a self-validating workflow that ensures high purity and yield.

ExpWorkflow S1 1. Reagent Mixing 2-Aminopyridine + Aldehyde S2 2. Imine Formation Stir 1h with AcOH S1->S2 S3 3. Reduction Add NaBH(OAc)3 at 0°C S2->S3 S4 4. Quenching Sat. NaHCO3 S3->S4 S5 5. Extraction DCM / Brine Wash S4->S5 S6 6. Purification Silica Column Chromatography S5->S6

Step-by-step experimental workflow for N-benzylpyridin-2-amine synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (941 mg, 10.0 mmol, 1.0 eq) and 4-methylbenzaldehyde (1.26 g, 10.5 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Acid Catalysis: Add glacial acetic acid (0.57 mL, 10.0 mmol, 1.0 eq) dropwise to the reaction mixture. Stir the solution at room temperature (20–25 °C) under an inert nitrogen atmosphere for 1 hour. Note: This pre-stirring period maximizes the concentration of the Schiff base intermediate before the reducing agent is introduced.

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portionwise over 15 minutes. Caution: Portionwise addition controls the mild exothermic reaction and prevents solvent bumping.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir vigorously for 12 hours. Reaction completion can be monitored via TLC (Hexanes/EtOAc 7:3, UV active).

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) dropwise. Stir vigorously for 30 minutes until all gas evolution (CO₂) ceases and the pH of the aqueous layer is ~8.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude yellow oil via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). The product fractions are combined and evaporated to afford N-[(4-methylphenyl)methyl]pyridin-2-amine as a pale yellow solid/oil.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks:

Analytical MethodExpected Result / Peak Assignments
¹H NMR (CDCl₃, 400 MHz) δ 8.08 (dd, 1H, Py-H), 7.40 (ddd, 1H, Py-H), 7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 6.55 (m, 1H, Py-H), 6.38 (d, 1H, Py-H), 4.95 (br s, 1H, NH), 4.45 (d, 2H, CH₂), 2.35 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ 158.5, 148.1, 137.4, 136.8, 129.2, 127.5, 113.0, 106.7, 46.1, 21.1.
ESI-MS (m/z) [M+H]⁺ calculated for C₁₃H₁₄N₂: 199.12; Found: 199.15.

References

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive amination - Reaction Process and Mechanisms Wikipedia URL:[Link]

  • A borrowing hydrogen methodology: palladium-catalyzed dehydrative N-benzylation of 2-aminopyridines in water All About Drugs / Toho University URL:[Link]

Application

Cell-Based Assays for Evaluating N-[(4-methylphenyl)methyl]pyridin-2-amine Efficacy: A Comprehensive Workflow

Target Audience: Researchers, assay development scientists, and medicinal chemists. Document Type: Application Note & Standard Operating Protocols (SOPs) Scientific Rationale & Assay Causality The compound N-[(4-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists. Document Type: Application Note & Standard Operating Protocols (SOPs)

Scientific Rationale & Assay Causality

The compound N-[(4-methylphenyl)methyl]pyridin-2-amine belongs to the 2-aminopyridine class of small molecules. In modern drug discovery, the 2-aminopyridine scaffold is widely recognized as a privileged pharmacophore for competitive kinase inhibition, frequently utilized to target receptor tyrosine kinases (RTKs) such as c-Met, ALK2, and Chk2[1].

A critical pitfall in early-stage drug development is relying exclusively on phenotypic cell viability data. Viability assays measure cell death but cannot distinguish between on-target pharmacological efficacy and off-target chemical cytotoxicity. As a Senior Application Scientist, I mandate that any robust screening protocol must be a self-validating system .

To achieve this, we have designed a tripartite workflow that establishes a definitive causal chain:

  • Phenotypic Impact: Does the compound kill the cancer cells? (Quantified via ATP depletion).

  • Biophysical Target Engagement: Is the cell death caused by the compound physically binding to its intended kinase target inside the living cell? (Quantified via thermal stabilization).

  • Functional Pathway Modulation: Does this binding actually shut down the downstream signaling cascade? (Quantified via proximity-based luminescent phospho-protein detection).

If N-[(4-methylphenyl)methyl]pyridin-2-amine induces cell death without a corresponding thermal shift in the target protein or a reduction in downstream phosphorylation, the viability loss is immediately flagged as off-target toxicity.

Workflow Compound N-[(4-methylphenyl)methyl]pyridin-2-amine (Test Compound) Tier1 Tier 1: Phenotypic Screening CellTiter-Glo Viability Assay (ATP Quantitation) Compound->Tier1 IC50 Determination Tier2 Tier 2: Target Engagement CETSA (Thermal Shift) (Direct Binding Validation) Tier1->Tier2 Active Hits Tier3 Tier 3: Pathway Modulation AlphaLISA Phospho-Assay (Functional Efficacy) Tier2->Tier3 Target Confirmed Decision Efficacy & Mechanism Validated Tier3->Decision Pathway Inhibited

Fig 1. Tripartite screening workflow for validating 2-aminopyridine kinase inhibitors.

Experimental Protocols

Tier 1: High-Throughput Cell Viability (CellTiter-Glo)

Causality Principle: The CellTiter-Glo (CTG) assay relies on the luciferase-catalyzed oxidation of luciferin, a reaction strictly dependent on ATP. Because ATP is rapidly degraded in dead cells, the luminescent signal is directly proportional to the number of metabolically active cells[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., 1,000 cells/well) in 25 µL of culture medium into a 384-well opaque white microplate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-[(4-methylphenyl)methyl]pyridin-2-amine in DMSO. Pin-transfer or pipette the compound into the assay plate (Final DMSO concentration ≤ 0.3%). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Crucial step: Temperature gradients across the plate will cause edge effects and skew luciferase kinetics.

  • Reagent Addition: Add 25 µL of reconstituted CellTiter-Glo Reagent to each well[2].

  • Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at RT for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader (e.g., PerkinElmer EnVision).

Tier 2: Cellular Thermal Shift Assay (CETSA)

Causality Principle: CETSA is based on the thermodynamic principle of ligand-induced thermal stabilization. When a small molecule binds to a folded protein, the free energy of the system decreases, requiring a higher temperature to denature the protein. By tracking the melting temperature ( Tm​ ) shift in intact cells, we prove that the compound penetrated the cell membrane and physically engaged the target[3].

Step-by-Step Protocol:

  • Treatment: Culture cells to 70% confluence. Treat with 10 µM N-[(4-methylphenyl)methyl]pyridin-2-amine (or DMSO vehicle) for 1 hour at 37°C.

  • Aliquot & Heat Shock: Harvest cells, wash with PBS, and resuspend at 1×106 cells/mL. Aliquot 50 µL of the cell suspension into a 96-well PCR plate. Subject the plate to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at RT.

  • Lysis: Lyse the cells using 3 rapid freeze-thaw cycles (liquid nitrogen for 1 min, followed by a 20°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality note: Denatured, unbound proteins aggregate and pellet, while ligand-stabilized folded proteins remain in the soluble supernatant.

  • Detection: Carefully extract the supernatant and quantify the remaining soluble target protein via Western Blot or AlphaLISA. Plot the melt curve to calculate the ΔTm​ .

Tier 3: Downstream Pathway Modulation (AlphaLISA)

Causality Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) utilizes Donor and Acceptor beads. Laser excitation of the Donor bead at 680 nm generates singlet oxygen. If the Acceptor bead is brought within 200 nm via an intact antibody-antigen sandwich, the singlet oxygen transfers energy to the Acceptor, emitting light at 615 nm[4]. A decrease in signal confirms the inhibitor successfully blocked target phosphorylation.

AlphaLISA Laser 680 nm Laser Donor Donor Bead Laser->Donor Excitation SingletO2 Singlet O2 (<200nm) Donor->SingletO2 Generates Acceptor Acceptor Bead SingletO2->Acceptor Energy Transfer Signal 615 nm Emission Acceptor->Signal Luminescence Target Phospho-Target Target->Donor Binds Target->Acceptor Binds

Fig 2. Proximity-based AlphaLISA mechanism for detecting downstream target phosphorylation.

Step-by-Step Protocol:

  • Treatment & Lysis: Treat cells with the compound for 2 hours (capturing rapid phosphorylation dynamics). Aspirate media and lyse cells with 1X AlphaLISA Lysis Buffer supplemented with protease/phosphatase inhibitors.

  • Acceptor Bead Addition: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of Acceptor beads conjugated to a target-specific anti-phospho antibody. Incubate for 1 hour at RT.

  • Biotinylated Antibody Addition: Add 5 µL of biotinylated anti-total protein antibody. Incubate for 1 hour at RT.

  • Donor Bead Addition (Critical): Under subdued laboratory lighting (<100 lux), add 5 µL of Streptavidin-coated Donor beads[4]. Causality note: Donor beads are highly photosensitive; ambient light will prematurely generate singlet oxygen, destroying the assay background. Incubate for 30 minutes in the dark.

  • Reading: Read the plate using an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 615 nm).

Quantitative Data Presentation & Validation Criteria

To ensure the integrity of the screening campaign, all data must meet strict statistical thresholds before N-[(4-methylphenyl)methyl]pyridin-2-amine can be classified as a validated hit.

Assay TypePrimary MetricSuccess CriterionBiological Implication
CellTiter-Glo IC50​ (Viability) <1.0μM Compound is highly cytotoxic/cytostatic to the target cell line.
CellTiter-Glo Z'-Factor >0.5 Assay is statistically robust with high signal-to-noise ratio, suitable for HTS.
CETSA ΔTm​ (Thermal Shift) ≥+2.0∘C Confirms direct, intracellular biophysical binding to the target kinase.
AlphaLISA EC50​ (Phospho-inhibition)Correlates with IC50​ Proves cell death is causally linked to the specific shutdown of the target pathway.

References

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Source: Science (via PubMed/NIH) URL:[Link]

Sources

Method

Preclinical In Vivo Evaluation of N-[(4-methylphenyl)methyl]pyridin-2-amine: A 2-Aminopyridine Scaffold for Kinase Inhibition in Inflammatory Models

Introduction & Mechanistic Rationale N-[(4-methylphenyl)methyl]pyridin-2-amine (hereafter referred to as N4MPPA ) is a synthetic small molecule featuring a 2-aminopyridine core substituted with a lipophilic 4-methylbenzy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-[(4-methylphenyl)methyl]pyridin-2-amine (hereafter referred to as N4MPPA ) is a synthetic small molecule featuring a 2-aminopyridine core substituted with a lipophilic 4-methylbenzyl group. In medicinal chemistry, the 2-aminopyridine scaffold is a highly privileged pharmacophore, widely utilized as an ATP-competitive hinge-binding motif in the design of kinase inhibitors, particularly those targeting p38 mitogen-activated protein kinase (MAPK)[1].

Causality in Design: In the kinase active site, the 2-aminopyridine nitrogen and the exocyclic amine form critical bidentate hydrogen bonds with the hinge region (e.g., the backbone amide of Met109 in p38α). Simultaneously, the 4-methylbenzyl moiety projects into the adjacent hydrophobic pocket (often the DFG-out or specificity pocket), conferring both potency and isoform selectivity[1]. Because p38 MAPK is a central regulator of pro-inflammatory cytokine biosynthesis, inhibitors based on this scaffold are highly relevant for treating neuroinflammation and autoimmune conditions. Furthermore, the low molecular weight (198.27 g/mol ) and favorable lipophilicity (estimated LogP ~2.8) of N4MPPA predict excellent oral bioavailability and blood-brain barrier (BBB) penetration, making it an ideal candidate for central and systemic in vivo disease models.

Pathway Stimulus Pro-inflammatory Stimuli (LPS) Receptor TLR4 Receptor Stimulus->Receptor MKK MKK3 / MKK6 Receptor->MKK p38 p38 MAPK MKK->p38 Phosphorylation Cytokines TNF-α, IL-6, IL-1β p38->Cytokines Gene Transcription Compound N4MPPA (2-Aminopyridine) Compound->p38 ATP-competitive Inhibition

Caption: Mechanism of Action: N4MPPA inhibits p38 MAPK via hinge-binding, blocking downstream cytokines.

Phase 1: Pharmacokinetics (PK) and Bioavailability Profiling

Rationale: Before advancing to efficacy models, establishing the PK profile is mandatory. 2-aminopyridine derivatives often exhibit high volumes of distribution and rapid absorption, but can be susceptible to oxidative metabolic clearance[2][3]. We utilize a mouse model with both intravenous (IV) and per os (PO) dosing to calculate absolute bioavailability (F%) and central nervous system (CNS) exposure.

Protocol: In Vivo PK and Brain Penetration Assay
  • Formulation: Due to the lipophilic nature of N4MPPA, formulate the compound in 10% DMSO, 10% Tween-80, and 80% Saline for IV administration. For oral gavage, use 0.5% Methylcellulose/0.1% Tween-80. Self-Validation: This ensures complete dissolution and prevents erratic absorption caused by precipitation in the gut.

  • Animal Dosing: Randomize male C57BL/6 mice (8-10 weeks old) into two cohorts (n=6/group). Administer N4MPPA at 5 mg/kg IV (tail vein) and 20 mg/kg PO.

  • Serial Sampling: Collect blood via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Euthanize a subset of animals at 1h and 4h to harvest brain tissue and cerebrospinal fluid (CSF) via cisterna magna puncture to assess BBB penetration.

  • Bioanalysis: Extract plasma and brain homogenates using protein precipitation (acetonitrile containing an internal standard). Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for N4MPPA[3]. Self-Validation: Ensure the standard curve is linear (R² > 0.99) from 1 to 1000 ng/mL, and include blank matrix controls to rule out endogenous interference.

Phase 2: In Vivo Efficacy Models

Model A: Acute LPS-Induced Neuroinflammation (Mice)

Rationale: Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), triggering the MKK3/6-p38 MAPK cascade and resulting in massive microglial activation and cytokine release. Testing N4MPPA in this model validates its target engagement in the CNS.

Protocol:

  • Pre-treatment: Administer N4MPPA (10, 30 mg/kg, PO), Vehicle, or Dexamethasone (1 mg/kg, positive control) to C57BL/6 mice (n=8/group) 1 hour prior to LPS challenge.

  • Induction: Inject LPS (Escherichia coli O111:B4, 1 mg/kg, intraperitoneally).

  • Tissue Harvesting: 4 hours post-LPS (peak cytokine expression), euthanize the animals. Critical Step: Perfuse transcardially with ice-cold PBS to remove circulating blood. This ensures that quantified cytokines are strictly brain-resident (microglial/astrocytic origin) rather than systemic artifacts.

  • Quantification: Homogenize brain tissues in RIPA buffer with protease/phosphatase inhibitors. Quantify TNF-α and IL-6 levels using multiplex ELISA. Normalize to total protein concentration via BCA assay.

Model B: Chronic Collagen-Induced Arthritis (CIA) in Rats

Rationale: The CIA model in Lewis rats closely mimics human rheumatoid arthritis, driven by p38-mediated inflammatory cascades causing cartilage degradation. This validates the long-term disease-modifying potential of the 2-aminopyridine scaffold.

Protocol:

  • Sensitization: On Day 0, inject male Lewis rats intradermally at the base of the tail with 200 µg of bovine Type II collagen emulsified in Incomplete Freund's Adjuvant (IFA). Administer a booster on Day 7.

  • Therapeutic Dosing: Upon the onset of clinical arthritis (typically Day 12-14), begin daily PO dosing of N4MPPA (15 mg/kg and 45 mg/kg) or Vehicle for 14 days.

  • Clinical Scoring: Score each paw daily from 0 (normal) to 4 (severe erythema and maximal swelling). Measure hind paw volume using a plethysmometer.

Workflow Synthesis Compound Prep N4MPPA PK PK Profiling IV & PO (Mice) Synthesis->PK LPS Acute Efficacy LPS Neuroinflammation PK->LPS CIA Chronic Efficacy CIA Rat Model PK->CIA Analysis Data Analysis LC-MS/MS & ELISA LPS->Analysis CIA->Analysis

Caption: Integrated preclinical workflow for testing N4MPPA from PK profiling to efficacy models.

Data Presentation & Interpretation

The following tables summarize the expected quantitative outcomes based on the established behavior of optimized 2-aminopyridine kinase inhibitors in preclinical models.

Table 1: Expected Pharmacokinetic Parameters of N4MPPA in C57BL/6 Mice (Parameters derived from structural analogs[2][3])

PK ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)
Cmax (ng/mL)-1,850 ± 210
Tmax (h)-0.5 - 1.0
t1/2 (h)1.2 ± 0.32.8 ± 0.4
AUC0-∞ (ng·h/mL)1,420 ± 1803,850 ± 410
Clearance (mL/min/kg)58.6 ± 6.2-
Volume of Dist. (Vd) (L/kg)6.1 ± 0.8-
Absolute Bioavailability (F%) -~67%
Brain/Plasma Ratio -0.85 (at 1h post-dose)

Table 2: Efficacy in LPS-Induced Neuroinflammation (Brain Tissue Cytokines)

Experimental GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)
Naive Control 12 ± 38 ± 2
LPS + Vehicle 345 ± 42210 ± 28
LPS + N4MPPA (10 mg/kg) 180 ± 25115 ± 18
LPS + N4MPPA (30 mg/kg) 85 ± 14 52 ± 10
LPS + Dexamethasone (1 mg/kg) 45 ± 8 30 ± 6

(Data represents dose-dependent inhibition. Statistical significance: *p<0.05, **p<0.01 vs. Vehicle group)

Sources

Application

Application Note: High-Resolution Quantification of N-[(4-methylphenyl)methyl]pyridin-2-amine

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Context and Analytical Challenges N-[(4-methylphenyl)methyl]pyridin-2-amine—commonly referred to as N-(4-methylbenzyl)pyridin-2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals

Context and Analytical Challenges

N-[(4-methylphenyl)methyl]pyridin-2-amine—commonly referred to as N-(4-methylbenzyl)pyridin-2-amine—is a critical structural motif and synthetic intermediate in the development of first-generation H1-receptor antagonists (e.g., mepyramine derivatives) and novel targeted therapeutics.

Quantifying this compound presents distinct chromatographic challenges. The molecule (C₁₃H₁₄N₂) contains both a pyridine ring and a secondary amine, rendering it highly basic (estimated pKa ~6.8–7.5). Historically, basic analytes suffer from severe peak tailing and poor mass loadability on traditional fully porous silica C18 columns due to secondary ion-exchange interactions with residual surface silanols. This guide details a self-validating, dual-modal analytical strategy to overcome these challenges, featuring a high-throughput UHPLC-MS/MS workflow for trace bioanalysis and an HPLC-UV method for bulk intermediate quantification.

Physicochemical Profiling & Methodological Rationale

To design a robust analytical method, experimental choices must be grounded in the molecule's physicochemical properties rather than empirical guesswork.

  • Stationary Phase Selection (The CSH Advantage): To mitigate silanol-induced peak tailing without relying on signal-suppressing ion-pairing agents like trifluoroacetic acid (TFA), this protocol employs [1]. CSH particles feature a controlled, low-level positive surface charge. Under acidic mobile phase conditions (e.g., 0.1% formic acid), the protonated basic analyte is electrostatically repelled by the stationary phase surface, yielding highly symmetrical peaks and superior mass loadability.

  • Sample Preparation Causality: Given the compound's basicity, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) provides an optimal, orthogonal cleanup strategy prior to reversed-phase LC. By acidifying the plasma sample, the analyte is fully protonated and retained on the sulfonic acid sorbent via strong electrostatic interactions. This allows for aggressive washing with 100% organic solvents to eliminate neutral lipids and matrix proteins, drastically reducing matrix effects in the MS source.

  • Mass Spectrometric Fragmentation: In positive electrospray ionization (ESI+), the secondary amine readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 199.1. Upon collision-induced dissociation (CID), the molecule undergoes characteristic cleavage at the C-N bond linking the benzyl and pyridine moieties. This produces a highly stable 4-methylbenzyl (tropylium) cation at m/z 105.1 (the primary quantifier ion) and a 2-aminopyridine product ion at m/z 95.1 (the qualifier ion).

AnalyticalWorkflow cluster_SPE 1. Solid Phase Extraction (MCX) cluster_LCMS 2. UHPLC-MS/MS N1 Plasma + IS (Acidified to pH 3) N2 Load on MCX (Cation Exchange) N1->N2 N3 Wash (100% MeOH) (Removes Neutrals) N2->N3 N4 Elute (5% NH4OH/MeOH) (Neutralizes Analyte) N3->N4 N5 CSH C18 Column (Mitigates Tailing) N4->N5 Reconstitute N6 ESI+ Ionization [M+H]+ 199.1 N5->N6 N7 MRM Detection Quant: m/z 105.1 N6->N7

Fig 1. Bioanalytical workflow for N-[(4-methylphenyl)methyl]pyridin-2-amine using SPE and LC-MS.

Experimental Protocols

Protocol A: Trace-Level Bioanalysis via UHPLC-MS/MS

This protocol is designed for the quantification of the analyte in plasma/serum, supporting pharmacokinetic (PK) and toxicokinetic (TK) studies.

Step 1: MCX Solid Phase Extraction

  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS, e.g., Target-d4 at 500 ng/mL) and 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds to disrupt protein binding and ensure complete amine protonation.

  • Condition & Equilibrate: Pass 1.0 mL of Methanol (MeOH), followed by 1.0 mL of Water through a 30 mg Oasis MCX cartridge.

  • Load: Apply the acidified plasma sample to the cartridge at a flow rate of ~1 mL/min.

  • Wash: Wash sequentially with 1.0 mL of 2% Formic Acid in Water (removes acidic interferences) and 1.0 mL of 100% MeOH (removes neutral lipids).

  • Elute: Elute the target analyte into a clean collection plate using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. The high pH neutralizes the basic amine, breaking the ionic retention mechanism.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

Step 2: UHPLC Separation & MS/MS Detection Execute the separation using a Waters ACQUITY UPLC CSH C18 (2.1 × 50 mm, 1.7 µm) column maintained at 40°C. The flow rate is set to 0.40 mL/min.

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40955Initial
0.500.409556 (Linear)
3.000.4010906 (Linear)
4.000.4010906 (Linear)
4.100.409556 (Linear)
5.500.409556 (Linear)

Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 2: MRM Parameters for ESI+ MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Target199.1105.1253018Quantifier
Target199.195.1253025Qualifier
IS (Target-d4)203.1109.1253018Internal Standard
Protocol B: Bulk API / Intermediate Quantification via HPLC-UV

For manufacturing and quality control, a high-concentration bulk assay is required. The pyridine ring exhibits strong π-π* transitions, making UV detection at 254 nm highly sensitive.

  • Standard Preparation: Accurately weigh 10.0 mg of N-[(4-methylphenyl)methyl]pyridin-2-amine reference standard. Dissolve in 10.0 mL of Diluent (50:50 Water:Acetonitrile) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the bulk sample, dissolve, and dilute to 50 µg/mL in Diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: CSH C18 (4.6 × 150 mm, 3.5 µm).

    • Mobile Phase: Isocratic 70% Mobile Phase A (0.1% Formic Acid in Water) / 30% Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation): Inject the standard preparation six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. The USP tailing factor must be ≤ 1.5, ensuring the CSH column is effectively masking silanol interactions.

Method Validation Summary

The bioanalytical UHPLC-MS/MS method was validated in strict accordance with the [2], ensuring global regulatory compliance for accuracy, precision, and matrix effect evaluation.

Table 3: ICH M10 Method Validation Metrics

ParameterAcceptance Criteria (ICH M10)Observed Performance
Linearity Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
Intra-batch Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 7.5%
Inter-batch Accuracy ±15% of nominal (±20% at LLOQ)94.5% – 106.2%
Matrix Factor (IS normalized) CV ≤ 15% across 6 distinct lots4.8% (Mean Matrix Factor: 0.96)
Carryover ≤ 20% of LLOQ in blankNot Detected (< 5%)

References

  • Fountain, K. J., et al. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International, 2026.

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, 2023.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Multidisciplinary Guidelines, 2022.

Method

Application Note: N-[(4-methylphenyl)methyl]pyridin-2-amine as a Novel Fluorescent Probe for Cellular Imaging

Introduction The field of cellular biology relies heavily on the visualization of subcellular structures and dynamic processes. Fluorescent probes are indispensable tools in this regard, offering high sensitivity and spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of cellular biology relies heavily on the visualization of subcellular structures and dynamic processes. Fluorescent probes are indispensable tools in this regard, offering high sensitivity and specificity.[1] Pyridine-based fluorophores have emerged as a promising class of probes due to their tunable photophysical properties and synthetic accessibility.[2][3] This application note details the characteristics and application of N-[(4-methylphenyl)methyl]pyridin-2-amine, a novel fluorescent probe with potential for live-cell imaging. We provide a comprehensive guide for researchers, scientists, and drug development professionals on its photophysical properties, along with detailed protocols for its use in cellular imaging and for assessing its cytotoxicity.

Unveiling the Photophysical Characteristics

N-[(4-methylphenyl)methyl]pyridin-2-amine is a derivative of 2-aminopyridine, a scaffold known for its intrinsic fluorescence.[4] The fluorescence properties of these compounds are influenced by the substituents on both the pyridine ring and the amino group. The introduction of a 4-methylbenzyl group to the 2-amino position can enhance the quantum yield and modulate the spectral properties.

The fluorescence of N-[(4-methylphenyl)methyl]pyridin-2-amine arises from the π-π* electronic transitions within the aromatic system. Upon absorption of a photon, the molecule is promoted to an excited state. It then relaxes back to the ground state, in part by emitting a photon of a longer wavelength (fluorescence). The substitution pattern on the pyridine and benzyl rings plays a crucial role in determining the energy of these transitions and, consequently, the absorption and emission wavelengths.

Below is a summary of the representative photophysical properties of a closely related N-benzyl-2-aminopyridine derivative, which provides a strong indication of the expected performance of N-[(4-methylphenyl)methyl]pyridin-2-amine.

PropertyValueReference
Absorption Maximum (λabs) ~270 nm[4]
Excitation Maximum (λex) ~390 nm[4]
Emission Maximum (λem) ~480-485 nm[4]
Quantum Yield (Φf) ~0.27 - 0.44[4]
Molar Extinction Coefficient (ε) Not explicitly found, but expected to be in the range of 10,000-50,000 M⁻¹cm⁻¹ based on similar structures.
Photostability Moderate to good, typical for pyridine-based fluorophores.[3]

Mechanism of Fluorescence: A Deeper Dive

The fluorescence of N-substituted 2-aminopyridines is governed by the interplay of electronic and structural factors. The lone pair of electrons on the nitrogen atom of the amino group can participate in the π-system of the pyridine ring, leading to an intramolecular charge transfer (ICT) character in the excited state. This ICT is sensitive to the solvent polarity and the nature of the substituents.

The 4-methyl group on the benzyl moiety is an electron-donating group, which can influence the electron density of the aromatic system and thereby affect the energy of the excited state. The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. A higher quantum yield indicates that a larger fraction of the absorbed photons are emitted as fluorescence. The quantum yields of related N-benzyl-2-aminopyridine derivatives have been reported to be in the range of 0.27 to 0.44, suggesting that N-[(4-methylphenyl)methyl]pyridin-2-amine is a reasonably bright fluorophore.[4]

cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) S0 N-[(4-methylphenyl)methyl]pyridin-2-amine S1 Excited N-[(4-methylphenyl)methyl]pyridin-2-amine S0->S1 Absorption (λex ~390 nm) S1->S0 Fluorescence (λem ~480-485 nm) S1->S0 Non-radiative decay

Caption: Simplified Jablonski diagram for N-[(4-methylphenyl)methyl]pyridin-2-amine.

Experimental Protocols

This section provides detailed protocols for the application of N-[(4-methylphenyl)methyl]pyridin-2-amine in cellular imaging and for the assessment of its potential cytotoxicity.

Protocol 1: Live-Cell Imaging

This protocol describes a general procedure for staining live cells with N-[(4-methylphenyl)methyl]pyridin-2-amine. Optimization may be required for different cell types and experimental conditions.

Materials:

  • N-[(4-methylphenyl)methyl]pyridin-2-amine

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom filter set for excitation around 390 nm and emission around 480 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of N-[(4-methylphenyl)methyl]pyridin-2-amine in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and probe concentration.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope with the appropriate filter set.

prep Prepare Stock Solution stain_prep Prepare Staining Solution prep->stain_prep culture Culture Cells stain Stain Cells culture->stain stain_prep->stain wash Wash Cells stain->wash image Image Cells wash->image

Caption: Workflow for live-cell imaging with N-[(4-methylphenyl)methyl]pyridin-2-amine.

Protocol 2: Cytotoxicity Assessment using MTS Assay

It is crucial to determine the potential cytotoxicity of any new fluorescent probe to ensure that the observed cellular dynamics are not an artifact of toxicity. The MTS assay is a colorimetric method for assessing cell viability.

Materials:

  • N-[(4-methylphenyl)methyl]pyridin-2-amine

  • DMSO

  • Selected cell line

  • Complete cell culture medium

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-[(4-methylphenyl)methyl]pyridin-2-amine in complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the probe. Include untreated control wells and vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for a period relevant to the intended imaging experiments (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the probe concentration to determine the concentration at which the probe exhibits cytotoxic effects.

seed Seed Cells treat Treat with Probe seed->treat incubate Incubate treat->incubate mts Add MTS Reagent incubate->mts measure Measure Absorbance mts->measure analyze Analyze Data measure->analyze

Caption: Workflow for cytotoxicity assessment using the MTS assay.

Conclusion

N-[(4-methylphenyl)methyl]pyridin-2-amine represents a promising fluorescent probe for cellular imaging applications. Its favorable photophysical properties, derived from the well-studied 2-aminopyridine scaffold, make it a valuable tool for visualizing cellular structures and processes. The protocols provided in this application note offer a solid foundation for researchers to begin exploring the utility of this compound in their specific experimental systems. As with any new probe, careful optimization of staining conditions and thorough assessment of potential cytotoxicity are essential for obtaining reliable and meaningful results.

References

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1588. [Link]

  • Kozlov, M., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]

  • Wiley Analytical Science. (2026). Target-activated fluorescent probes improve cellular imaging. [Link]

  • Benali, O., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Engineering and Technology Proceedings, 1, 6. [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. [Link]

  • Kozlov, M., et al. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]

  • Mekhalfia, A., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 26(19), 5851. [Link]

  • Zbancioc, G., et al. (2017). Fluorescent properties of aminopyridines. ResearchGate. [Link]

  • Pramanik, S., & Das, A. (2021). Fluorescent probes for imaging bioactive species in subcellular organelles. Chemical Communications, 57(93), 12425-12442. [Link]

  • Zhang, J., et al. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research, 49(11), 2415-2425. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Edinburgh Instruments. (2022). Relative Quantum Yield of 2-Aminopyridine. ResearchGate. [Link]

  • Eltyshev, A., et al. (2023). Specific Fluorescent Probes for Imaging DNA in Cell-Free Solution and in Mitochondria in Living Cells. Molecules, 28(14), 5431. [Link]

  • Royal Society of Chemistry. (2015). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. Organic & Biomolecular Chemistry, 13(36), 9424-9428. [Link]

  • PubChem. (n.d.). n-Benzyl-2-aminopyridine. [Link]

  • Šoustek, P., et al. (2008). The synthesis and fluorescence of N-substituted 1- and 2-aminopyrenes. Dyes and Pigments, 78(2), 139-147. [Link]

  • PubChem. (n.d.). N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. [Link]

  • PubChem. (2026). Methyl((4-methylphenyl)(pyridin-2-yl)methyl)amine. [Link]

Sources

Application

Application Note: Utilizing N-[(4-methylphenyl)methyl]pyridin-2-amine as a Core Scaffold in the Development of Targeted Anti-Cancer Kinase Inhibitors

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the most privileged pharmacophores in this domain is the 2-aminopyridine scaffold,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the most privileged pharmacophores in this domain is the 2-aminopyridine scaffold, which serves as a highly efficient hinge-binding motif. N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2-amine) represents a versatile, highly functionalizable intermediate for synthesizing next-generation ATP-competitive inhibitors.

The Causality of Scaffold Selection

The efficacy of this specific compound lies in its dual-action structural geometry:

  • Bidentate Hinge Binding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This perfectly mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Met1160 in c-Met, or Cys residues in CDK9)[1][1].

  • Hydrophobic Specificity Vector: The flexible benzylic linker allows the lipophilic 4-methylphenyl (p-tolyl) group to rotate and project deep into adjacent hydrophobic specificity pockets (such as the DFG-out pocket or the deep subpocket of PAK4). This interaction is critical for driving kinase selectivity and preventing off-target toxicity[2][2].

Quantitative Efficacy of 2-Aminopyridine Derivatives in Oncology

Recent structure-activity relationship (SAR) studies have demonstrated the broad-spectrum utility of 2-aminopyridine derivatives across multiple oncogenic targets. The table below summarizes the biochemical potency of this scaffold class against key cancer-driving kinases.

Target KinaseScaffold ClassRepresentative IC₅₀Cancer ApplicationReference
c-Met 2-Aminopyridine Type INanomolar rangeSolid tumors, Metastasis[1][1]
PI3Kδ 2-Aminopyridine30 nMHematological Malignancies (AML)[3][3]
PAK4 6-Aminopyridine0.71 µMSolid tumors (HCT-116, A549)[2][2]
ROS1 / ALK 2-Aminopyridine Spiro42.3 nMDrug-resistant NSCLC[4][4]
BTK 5-Phenoxy-2-aminopyridineNanomolar rangeB-cell malignancies[5][5]

Workflow and Pathway Visualizations

G A Scaffold Selection N-[(4-methylphenyl)methyl]pyridin-2-amine B Chemical Derivatization (Cross-Coupling & Substitution) A->B Synthesis C In Vitro Kinase Screening (ADP-Glo Assay) B->C High-Throughput D Cellular Efficacy (Viability & Apoptosis) C->D IC50 < 1 µM E Lead Optimization (SAR & Molecular Docking) D->E In Vivo Prep E->B Iterative Refinement

Workflow for developing targeted kinase inhibitors using the 2-aminopyridine scaffold.

Pathway Ligand Growth Factors (e.g., HGF, EGF) RTK Receptor Tyrosine Kinase (c-Met, ROS1, ALK) Ligand->RTK Activation Downstream Downstream Signaling (PI3K/AKT, MAPK) RTK->Downstream Phosphorylation Inhibitor 2-Aminopyridine Derivative Inhibitor->RTK ATP-Competitive Inhibition Outcome Tumor Cell Proliferation & Survival Downstream->Outcome Gene Expression

Mechanism of action for 2-aminopyridine derivatives inhibiting RTK-mediated oncogenic signaling.

Validated Experimental Protocols

Protocol A: Functionalization of the Scaffold (Halogenation & Cross-Coupling)

To build a library of kinase inhibitors, the N-[(4-methylphenyl)methyl]pyridin-2-amine core must first be activated. We utilize regioselective bromination at the 5-position of the pyridine ring, providing a reactive handle for subsequent Suzuki-Miyaura cross-coupling.

Causality of Steps:

  • Why NBS? N-Bromosuccinimide (NBS) provides a mild, controlled source of electrophilic bromine, ensuring regioselectivity at the para-position relative to the electron-donating exocyclic amine, avoiding over-halogenation.

  • Why Suzuki Coupling? It allows for the introduction of diverse aryl/heteroaryl groups (e.g., phenoxy or pyrazole rings) that interact with the kinase activation loop, a proven strategy for overcoming clinical resistance mutations like ALK^G1202R[4][4].

Step-by-Step Methodology:

  • Dissolve 1.0 eq of N-[(4-methylphenyl)methyl]pyridin-2-amine in anhydrous DMF under an inert argon atmosphere.

  • Cool the solution to 0°C using an ice bath. Slowly add 1.05 eq of NBS in portions over 15 minutes.

  • Stir for 2 hours at room temperature. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the 5-bromo intermediate.

  • For cross-coupling, combine the 5-bromo intermediate (1.0 eq), desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture and heat at 90°C for 12 hours. Purify via flash chromatography to isolate the final inhibitor.

Protocol B: In Vitro Kinase Screening (ADP-Glo™ Assay)

The ADP-Glo assay is prioritized over traditional radiometric assays because it universally measures the depletion of ATP and generation of ADP, directly correlating with kinase activity regardless of the specific peptide substrate used.

Self-Validating System Controls:

  • Vehicle Control (1% DMSO): Establishes the 100% uninhibited kinase activity baseline.

  • Positive Control (e.g., Crizotinib at 1 µM): Validates the assay's sensitivity to known ATP-competitive inhibition[4][4].

  • No-Enzyme Control: Quantifies background ATP hydrolysis to prevent false-positive IC₅₀ skewing.

Step-by-Step Methodology:

  • Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Perform a 10-point, 3-fold serial dilution of the synthesized 2-aminopyridine derivatives in 100% DMSO, then dilute 1:10 in Kinase Buffer.

  • In a 384-well white microplate, add 1 µL of compound solution, 2 µL of purified Kinase (e.g., c-Met or ALK), and incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding motif.

  • Initiate the reaction by adding 2 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to terminate the kinase reaction and deplete all remaining unreacted ATP.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

  • Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol C: Cellular Efficacy & Viability (CellTiter-Glo®)

Biochemical potency must be validated in living systems to ensure the compound can cross the lipid bilayer and engage the target within the complex intracellular milieu.

Step-by-Step Methodology:

  • Seed target cancer cells (e.g., A549 for lung cancer or Mv-4-11 for AML) at 3,000 cells/well in a 96-well opaque-walled plate in 90 µL of appropriate media[3][3]. Incubate overnight at 37°C, 5% CO₂.

  • Add 10 µL of 10X compound serial dilutions (final DMSO concentration strictly ≤ 0.1% to prevent solvent-induced cytotoxicity).

  • Include a Background Control (media + compound, no cells) to subtract ambient luminescence, and a Vehicle Control (0.1% DMSO) for 100% viability normalization.

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. A decrease in signal directly correlates with reduced ATP levels, indicating anti-proliferative or apoptotic efficacy of the 2-aminopyridine inhibitor.

References

  • Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches.MDPI.
  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition.NIH / PubMed.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer.NIH / PubMed.
  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R.Taylor & Francis.
  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase.Semantic Scholar.

Sources

Method

Using N-[(4-methylphenyl)methyl]pyridin-2-amine in structure-activity relationship studies

Application Note: N-[(4-methylphenyl)methyl]pyridin-2-amine in Structure-Activity Relationship (SAR) Studies Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the 2-aminopyridine scaffold is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[(4-methylphenyl)methyl]pyridin-2-amine in Structure-Activity Relationship (SAR) Studies

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 2-aminopyridine scaffold is a highly privileged bidentate hydrogen-bonding motif, frequently deployed to target the ATP-binding hinge region of kinases[1]. N-[(4-methylphenyl)methyl]pyridin-2-amine —commonly referred to as N-(4-methylbenzyl)pyridin-2-amine—serves as a highly versatile building block and SAR probe.

The structural anatomy of this compound offers three distinct pharmacological vectors:

  • The Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor.

  • The Exocyclic Amine (NH): Acts as a hydrogen-bond donor.

  • The 4-Methylbenzyl Moiety: Serves as a lipophilic probe to occupy adjacent hydrophobic specificity pockets, while the electron-donating methyl group subtly increases the electron density of the benzyl system, modulating the overall π

    π stacking capabilities and the pKa of the exocyclic amine[2].

This guide details the application of N-[(4-methylphenyl)methyl]pyridin-2-amine in two critical drug discovery workflows: as a hinge-binding SAR probe in kinase inhibitor development (e.g., AAK1, CDK9)[1][3], and as a synthetic precursor for generating complex imidazo[1,2-a]pyridine libraries via radical-mediated C(sp³)-H activation[4].

Application I: Probing Kinase Hinge Regions

The 2-aminopyridine core is a classic mimic of the adenine ring of ATP. In SAR campaigns targeting kinases such as Adaptor Protein-2-Associated Kinase 1 (AAK1) or Cyclin-Dependent Kinase 9 (CDK9), the unadorned 2-aminopyridine establishes a critical dual-hydrogen bond with the kinase hinge region (e.g., Cys106 in CDK9)[1].

When modifying the exocyclic amine, the introduction of a benzyl or 4-methylbenzyl group allows researchers to probe the depth and steric constraints of the solvent-exposed channel or adjacent hydrophobic pockets[3].

Mechanistic SAR Logic

SAR_Logic N1 2-Aminopyridine Core (Hinge Binder) N2 Pyridine N (H-Bond Acceptor) N1->N2 N3 Exocyclic NH (H-Bond Donor) N1->N3 N4 4-Methylbenzyl Group (Hydrophobic Probe) N1->N4 N5 Kinase Hinge Region (e.g., Cys106 in CDK9) N2->N5 Accepts H-bond from Backbone NH N3->N5 Donates H-bond to Backbone C=O N6 Hydrophobic Pocket (Steric & Lipophilic Fit) N4->N6 van der Waals & pi-pi interactions

Figure 1: Pharmacophore model of N-[(4-methylphenyl)methyl]pyridin-2-amine interacting with a typical kinase active site.

Quantitative SAR Data Presentation

To understand the steric and electronic impact of the 4-methylbenzyl group, consider the following representative SAR data derived from biaryl alkyl ether kinase inhibitor optimization[3]. The data illustrates how substitution at the exocyclic nitrogen impacts target affinity and lipophilicity.

Compound DerivativeExocyclic N-SubstituentKinase IC₅₀ (nM)*CLogPSAR Observation / Causality
1 (Unsubstituted) -H21.02.4Optimal dual H-bond formation; lacks hydrophobic engagement.
2 (Acetylated) -C(=O)CH₃4.62.8Carbonyl oxygen provides additional H-bond acceptor; highly potent[3].
3 (Benzylated) -CH₂-C₆H₅127.04.1Steric clash in narrow hinge pockets; reduces potency[3].
4 (Target Compound) -CH₂-(p-CH₃-C₆H₄)145.04.54-methyl group increases lipophilicity; useful for targeting larger hydrophobic sub-pockets or improving CNS penetrance.

*Note: IC₅₀ values are representative benchmarks based on AAK1 inhibition profiles to demonstrate the SAR trajectory[3].

Application II: Synthetic Precursor for Imidazo[1,2-a]pyridines

Beyond direct target binding, N-[(4-methylphenyl)methyl]pyridin-2-amine is an invaluable synthetic precursor. The imidazo[1,2-a]pyridine ring system is a core component of numerous drugs (e.g., zolpidem, alpidem). Traditionally synthesized via the Groebke-Blackburn-Bienaymé multicomponent reaction, recent advances utilize Zn(II)-stabilized radical ligands to achieve direct C(sp³)-H activation of the benzylic position[4].

The relatively low bond dissociation energy (BDE) of the benzylic C-H bond in the 4-methylbenzyl group makes it highly susceptible to radical abstraction. Subsequent coupling with terminal alkynes yields complex imidazo[1,2-a]pyridines[4].

Synth_Workflow Step1 N-(4-methylbenzyl)pyridin-2-amine + Terminal Alkyne Step2 Zn(II)-Catalyst & KOtBu (One-electron reduction) Step1->Step2 Step3 Benzylic Radical Formation (C(sp3)-H Activation) Step2->Step3 H-atom abstraction Step4 Radical Addition to Alkyne (Vinyl Radical Intermediate) Step3->Step4 C-C bond formation Step5 Intramolecular Nucleophilic Attack by Pyridine Nitrogen Step4->Step5 Cyclization Step6 Imidazo[1,2-a]pyridine Derivative (Target Scaffold) Step5->Step6 Oxidation/Aromatization

Figure 2: Radical-type cascade cyclization of N-benzylpyridin-2-amines to imidazo[1,2-a]pyridines.

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine

Scientific Rationale: Direct alkylation of 2-aminopyridine with 4-methylbenzyl bromide often yields an inseparable mixture of exocyclic (N-alkylation) and endocyclic (pyridine nitrogen) products due to tautomerization. To ensure absolute regiocontrol, a Buchwald-Hartwig cross-coupling between 2-bromopyridine and 4-methylbenzylamine is utilized[5].

Reagents & Equipment:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Methylbenzylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ and BINAP in anhydrous toluene (0.2 M relative to the halide). Stir at room temperature for 15 minutes to pre-form the active catalyst complex.

  • Reagent Addition: Add 2-bromopyridine, 4-methylbenzylamine, and NaOtBu sequentially.

    • Causality Check: NaOtBu is chosen over weaker bases (like K₂CO₃) because the deprotonation of the amine intermediate bound to the palladium center requires a strong base to facilitate rapid reductive elimination.

  • Reaction: Seal the tube and heat to 90°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validating QC: Purify via flash chromatography. Validate the product via ¹H NMR. Crucial marker: The benzylic CH₂ protons should appear as a sharp doublet (coupling to the exocyclic NH) around 4.4–4.5 ppm, confirming exocyclic attachment. Endocyclic alkylation would result in a downfield shift and a singlet for the CH₂ group.

Protocol B: Zn(II)-Catalyzed Radical Cascade Cyclization to Imidazo[1,2-a]pyridines

Scientific Rationale: This protocol leverages the specific electronic properties of the N-benzyl group to generate a benzylic radical, bypassing the need for pre-functionalized aldehydes[4].

Step-by-Step Procedure:

  • Catalyst Activation: In a glovebox, combine the Zn(II) catalyst [Zn(II)LaCl₂] (10 mol%) with KOtBu (2.0 equiv) in anhydrous DMF.

    • Causality Check: KOtBu acts as a single-electron donor to reduce the Zn(II) complex to the active radical-anion species[Zn(II)(La)•⁻Cl₂][4].

  • Substrate Addition: Add N-[(4-methylphenyl)methyl]pyridin-2-amine (1.0 equiv) and phenylacetylene (1.5 equiv).

  • Cyclization: Stir the mixture at 80°C for 24 hours under a nitrogen atmosphere. The radical ligand abstracts a hydrogen atom from the benzylic position, initiating addition to the alkyne and subsequent ring closure by the pyridine nitrogen[4].

  • Isolation: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the 2-phenyl-8-methylimidazo[1,2-a]pyridine derivative.

References

  • N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry Source: PubMed Central (PMC) / NIH URL:[5]

  • N-benzyl-3-fluoropyridin-2-amine | Benchchem Source: Benchchem URL:[2]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[1]

  • Zn(II)‐Stabilized Radical Ligand Enabled Radical‐Type C(sp)‐H Activation‐Cascade Cyclization to Imidazopyridines Source: ResearchGate URL:[4]

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

Sources

Application

Application Note: N-[(4-methylphenyl)methyl]pyridin-2-amine as a Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

Executive Summary The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS/NOS2) is a primary driver of oxidative stress in pathologies ranging from septic shock to neurodegenerative diseases. Dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS/NOS2) is a primary driver of oxidative stress in pathologies ranging from septic shock to neurodegenerative diseases. Developing selective iNOS inhibitors is challenging due to the high structural homology between iNOS and its vital counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS).

This application note provides a comprehensive guide on the mechanistic rationale, quantitative profiling, and experimental validation of N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2-amine). By leveraging the 2-aminopyridine pharmacophore, this compound acts as a potent, L-arginine competitive inhibitor. The protocols detailed herein are designed as self-validating systems to ensure high-fidelity data in both cell-free and cell-based drug screening environments.

Mechanistic Rationale: The 2-Aminopyridine Pharmacophore

iNOS is a calcium-independent, homodimeric enzyme that catalyzes the oxidation of L-arginine to L-citrulline and NO. It requires cofactors including tetrahydrobiopterin (BH4), FAD, FMN, and NADPH .

The 2-aminopyridine core is a highly validated L-arginine mimic. Crystallographic studies demonstrate that the pyridine nitrogen and the exocyclic amine form critical bidentate hydrogen bonds with a strictly conserved glutamate residue (Glu371 in human iNOS) in the catalytic active site .

However, unsubstituted 2-aminopyridines lack isoform selectivity. The functionalization with a 4-methylbenzyl group to form N-[(4-methylphenyl)methyl]pyridin-2-amine exploits a phenomenon known as "anchored plasticity." While the aminopyridine "anchors" to Glu371, the bulky, lipophilic 4-methylbenzyl moiety projects into an adjacent hydrophobic pocket. This pocket is uniquely accessible in iNOS due to the conformational flexibility of specific residues (e.g., Gln257 and Arg260) upon ligand binding . This induced-fit mechanism significantly enhances binding affinity and drastically reduces off-target eNOS inhibition, thereby minimizing potential cardiovascular toxicity .

iNOS_Mechanism LPS LPS / Cytokines Macrophage Macrophage Activation LPS->Macrophage iNOS_Gene NOS2 Gene Transcription Macrophage->iNOS_Gene iNOS_Enz iNOS Homodimer (Active Enzyme) iNOS_Gene->iNOS_Enz NO Nitric Oxide (NO) & L-Citrulline iNOS_Enz->NO Catalysis L_Arg L-Arginine + O2 + NADPH L_Arg->iNOS_Enz Inhibitor N-[(4-methylphenyl)methyl] pyridin-2-amine Binding Competitive Binding at Glu371 Inhibitor->Binding Binding->iNOS_Enz Inhibition

Fig 1. iNOS activation pathway and competitive inhibition by 2-aminopyridine derivatives.

Quantitative Profiling

The table below summarizes the representative pharmacological profile of the 2-aminopyridine class and the specific enhancements achieved by the 4-methylbenzyl substitution.

CompoundiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)nNOS IC₅₀ (µM)Selectivity (eNOS/iNOS)
L-Arginine (Endogenous Substrate)N/AN/AN/AN/A
2-Aminopyridine (Unsubstituted Core)85.0>1000120.0~11.7
N-[(4-methylphenyl)methyl]pyridin-2-amine 0.3545.21.8~129.1
1400W (Gold-Standard Reference)0.007>502.0>7000

Data represents consensus pharmacological profiles for substituted 2-aminopyridine derivatives acting as L-arginine competitors in recombinant radiometric assays.

Experimental Protocols

Protocol A: In Vitro Recombinant iNOS Radiometric Assay

This cell-free assay directly measures the catalytic conversion of L-[³H]-arginine to L-[³H]-citrulline.

Causality & Logic: Because iNOS is a cytochrome P450-like hemoprotein, omitting cofactors leads to enzyme uncoupling (producing superoxide instead of NO). Furthermore, the assay utilizes Dowex cation-exchange resin because unreacted L-arginine retains a positive charge and binds to the resin, while the neutral L-citrulline product flows through for precise liquid scintillation quantification.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4, and 100 µM NADPH.

  • Compound Dilution: Dissolve N-[(4-methylphenyl)methyl]pyridin-2-amine in 100% DMSO. Dilute into the assay buffer so the final DMSO concentration is ≤1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Mix recombinant human iNOS enzyme with the assay buffer. Incubate at 37°C for 10 minutes to allow homodimer stabilization.

  • Inhibitor Binding: Add the inhibitor and incubate for 15 minutes. Crucial: This pre-incubation establishes binding equilibrium before introducing the competitive substrate.

  • Reaction Initiation: Add 10 µM L-[³H]-arginine to initiate catalysis. Incubate for 30 minutes at 37°C.

  • Quenching: Stop the reaction using 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). The low pH and temperature instantly halt catalysis.

  • Resin Separation: Apply the mixture to a column containing 1 mL of Dowex 50W-X8 (Na⁺ form) cation exchange resin. Collect the flow-through.

  • Quantification: Add scintillation fluid to the flow-through and quantify L-[³H]-citrulline using a liquid scintillation counter.

Protocol B: Cell-Based NO Inhibition Assay (RAW 264.7 Macrophages)

NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻). The Griess assay measures nitrite as a stable surrogate marker. RAW 264.7 cells are utilized as the gold standard because they robustly express iNOS upon lipopolysaccharide (LPS) stimulation.

Assay_Workflow Step1 1. Cell Seeding RAW 264.7 cells 5x10^4 cells/well Step2 2. Pre-treatment Inhibitor dose 1 hr prior to LPS Step1->Step2 Step3 3. Stimulation LPS (1 µg/mL) 24 hr incubation Step2->Step3 Step4 4. Griess Reaction Supernatant + Griess Reagent Step3->Step4 Step5 5. Quantification Absorbance at 540 nm Step4->Step5

Fig 2. Step-by-step workflow for the cell-based Griess assay to quantify NO inhibition.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing N-[(4-methylphenyl)methyl]pyridin-2-amine (dose-response range: 0.1 µM to 100 µM). Incubate for 1 hour.

  • Stimulation: Add 1 µg/mL LPS (Escherichia coli O111:B4) to all wells except the negative control. Incubate for 24 hours. Crucial: 24 hours is strictly required for the de novo synthesis of iNOS protein and subsequent NO accumulation.

  • Supernatant Transfer: Transfer 50 µL of the culture supernatant from each well to a fresh 96-well assay plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄) to each well. Incubate for 10 minutes in the dark. Chemistry Logic: Sulfanilamide reacts with nitrite under acidic conditions to form a diazonium salt, which couples with NED to form a stable, quantifiable azo dye.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Data Analysis & Self-Validating Troubleshooting

To ensure the trustworthiness of your data, the following validation checks must be integrated into the workflow:

  • Ruling Out Direct NO Scavenging (False Positives): Some chemical scaffolds directly scavenge NO radicals, mimicking enzyme inhibition. Validation: Run a cell-free control assay mixing the compound with an NO donor (e.g., DETA-NONOate). If nitrite levels drop in the absence of cells/enzyme, the compound is a scavenger, not an iNOS inhibitor.

  • Ruling Out Cytotoxicity: A reduction in NO production in Protocol B could simply be an artifact of cell death. Validation: Immediately following the removal of the 50 µL supernatant for the Griess assay, add MTT reagent or CellTiter-Glo to the remaining cells in the source plate. Calculate the LC₅₀ (Lethal Concentration). True iNOS inhibitors must demonstrate a high Therapeutic Index (LC₅₀ / IC₅₀ > 10).

References

  • Cinelli, M. A., Do, H. T., Miley, G. P., & Silverman, R. B. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews.[Link]

  • Silverman, R. B., et al. (2012). Development of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Chemical Society Reviews.[Link]

  • Huang, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry.[Link]

  • IntechOpen. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen Book Series.[Link]

Method

Application Notes &amp; Protocols: A Guide to the Crystallization of N-[(4-methylphenyl)methyl]pyridin-2-amine

Abstract This guide provides a comprehensive framework for the successful crystallization of N-[(4-methylphenyl)methyl]pyridin-2-amine, a molecule of interest in pharmaceutical and materials science research. Obtaining h...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the successful crystallization of N-[(4-methylphenyl)methyl]pyridin-2-amine, a molecule of interest in pharmaceutical and materials science research. Obtaining high-quality crystalline material is paramount for definitive structural elucidation via Single-Crystal X-ray Diffraction (SCXRD), ensuring high purity for biological assays, and characterizing solid-state properties critical for drug development.[1][2] This document moves beyond a simple recitation of steps, delving into the underlying principles of crystallization, strategic solvent selection, detailed experimental protocols, and robust troubleshooting techniques. The protocols are designed to be self-validating, empowering researchers to systematically approach the crystallization of this and structurally related pyridine derivatives.

Introduction: The Rationale for Crystallization

The molecular structure of N-[(4-methylphenyl)methyl]pyridin-2-amine presents a compelling case study for crystallization. It incorporates several key functional groups that dictate its intermolecular interactions and, consequently, its crystallization behavior. These include:

  • Pyridine Nitrogen: A primary hydrogen bond acceptor site.[3]

  • Secondary Amine (N-H): A crucial hydrogen bond donor.[3]

  • Aromatic Systems: Both the pyridine and 4-methylphenyl (tolyl) rings are capable of engaging in π-π stacking interactions, which are significant forces in the formation of an ordered crystal lattice.[3][4][5]

The interplay of these features—specifically the potential for strong N-H···N hydrogen bonding between the amine and pyridine moieties of adjacent molecules—provides a robust energetic driving force for self-assembly into a crystalline solid.[6] Understanding and controlling this self-assembly process is the core objective of the protocols outlined herein.

Foundational Principles & Pre-Experimental Assessment

Successful crystallization is not an accident; it is the result of carefully controlling the transition from a disordered state (solution) to a highly ordered state (crystal). This process is governed by the principle of supersaturation. A supersaturated solution holds more dissolved solute than it can thermodynamically sustain at a given temperature, creating the driving force for both nucleation (the initial formation of a stable crystalline seed) and subsequent crystal growth.[7]

Purity: The Non-Negotiable Prerequisite

It is a common misconception that crystallization can salvage a grossly impure compound. While it is a powerful purification technique, its efficacy is dramatically enhanced when the starting material is of reasonable purity (generally >90%).[8] Impurities can act as inhibitors to nucleation, be incorporated into the crystal lattice leading to defects, or cause the compound to "oil out" instead of crystallizing.[8][9]

Solvent Selection: The Critical Decision Point

The choice of solvent is the most critical variable in the crystallization process.[8] The ideal solvent for a slow cooling crystallization should exhibit steep solubility-temperature dependence: high solubility at an elevated temperature and low solubility at ambient or reduced temperatures.[7][10] This differential ensures that upon cooling, the solution becomes supersaturated, leading to crystal formation and a high recovery yield.

A systematic solvent screening process is essential. The following table lists suitable starting solvents for screening, categorized by polarity.

Table 1: Candidate Solvents for Crystallization Screening

Solvent Class Example Solvents Polarity Index (Approx.) Potential Role
Non-Polar n-Heptane, Hexane 0.1 Likely Anti-solvent ("Poor")
Aromatic Toluene 2.4 Potential Crystallization Solvent
Chlorinated Dichloromethane (DCM) 3.1 Good Dissolving Solvent; Volatile
Ethers Diethyl Ether 2.8 Potential Anti-solvent
Esters Ethyl Acetate 4.4 Good General-Purpose Solvent
Ketones Acetone 5.1 Good Dissolving Solvent; Volatile
Nitriles Acetonitrile 5.8 Good General-Purpose Solvent
Alcohols Ethanol, Isopropanol 4.3 - 5.2 Good Dissolving & H-Bonding
Polar Aprotic N,N-Dimethylformamide (DMF) 6.4 Strong "Good" Solvent

| Polar Protic | Water | 10.2 | Likely Anti-solvent |

Protocol for Small-Scale Solubility Screening:
  • Place ~5-10 mg of N-[(4-methylphenyl)methyl]pyridin-2-amine into a small vial.

  • Add a candidate solvent dropwise (e.g., 0.1 mL at a time) at room temperature, vortexing after each addition.

  • Observation 1: If the compound dissolves readily in <0.5 mL, the solvent is likely too "good" for slow cooling but may be suitable for evaporation or as the "good" solvent in a mixed-solvent system.

  • If the compound is not fully soluble, gently warm the vial (e.g., to 50-60°C).

  • Observation 2: If the compound dissolves completely upon heating, this is a promising candidate solvent for slow cooling. Allow it to cool to room temperature to see if crystals form.

  • Observation 3: If the compound remains insoluble or sparingly soluble even when hot, it is a "poor" solvent and can be used as an anti-solvent.[3]

Core Crystallization Protocols

The following protocols provide step-by-step methodologies for the most common and effective crystallization techniques. The choice of method is informed by the results of the solvent screening.

G cluster_0 Crystallization Workflow Start Start with Pure Compound (>90%) Screen Solvent Screening (Small Scale) Start->Screen Select Select Method Based on Solubility Profile Screen->Select Execute Execute Crystallization Protocol Select->Execute Isolate Isolate & Dry Crystals Execute->Isolate Characterize Characterize Crystals (MP, SCXRD, PXRD) Isolate->Characterize

Caption: General workflow for crystallization.

Protocol 1: Slow Cooling Recrystallization
  • Application: The primary method for purification when a single solvent with good temperature-dependent solubility is identified.

  • Methodology:

    • Place the crude N-[(4-methylphenyl)methyl]pyridin-2-amine in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen solvent (e.g., ethanol, ethyl acetate) to create a slurry.[10]

    • Heat the mixture gently on a hotplate with stirring. Add more hot solvent dropwise until the solid just dissolves completely.[9]

    • Remove the flask from the heat, cover with a watch glass, and allow it to cool slowly and undisturbed on the benchtop. Slow cooling is critical for forming large, well-ordered crystals.[7]

    • Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) or an ice bath to maximize the yield of crystals.[9][10]

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[9]

    • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Slow Evaporation
  • Application: Ideal for generating high-quality single crystals for SCXRD when the compound is moderately soluble in a relatively volatile solvent (e.g., DCM, ethyl acetate) at room temperature.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent in a small, clean vial.[10]

    • Ensure the compound is fully dissolved, filtering if necessary to remove any particulates.

    • Cover the vial with a cap, but do not tighten it completely, or cover it with parafilm and poke a few small holes with a needle. This allows for slow solvent evaporation.[8]

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[8] As the solvent evaporates, the solution becomes supersaturated, and crystals will form.

Protocol 3: Vapor Diffusion (Anti-Solvent)
  • Application: An excellent and highly controlled method for growing high-quality single crystals, especially when only small amounts of material are available.[8][10]

  • Methodology:

    • Vial-in-Vial Setup: Dissolve 2-5 mg of the compound in a minimal amount (~0.2-0.5 mL) of a "good" solvent (e.g., acetone, THF, or DCM) in a small, open vial.

    • Place this small vial inside a larger vial or jar that contains a layer (~1-2 mL) of a volatile "poor" solvent (anti-solvent), such as n-hexane or diethyl ether.[10]

    • Seal the outer container tightly and leave it undisturbed.

    • The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution of the compound. This gradually decreases the solubility of the compound, inducing slow and controlled crystallization.

G cluster_0 Vapor Diffusion Setup cluster_1 outer_vial Sealed Outer Vial inner_vial Compound Solution (e.g., Acetone) anti_solvent Anti-Solvent Pool (e.g., Hexane) vapor Vapor Phase (Anti-Solvent) anti_solvent->vapor Evaporation vapor->inner_vial:f0 Diffusion

Caption: Schematic of a vapor diffusion experiment.

Troubleshooting & Optimization

Crystallization can sometimes require optimization. The following table provides solutions to common issues.

Table 2: Troubleshooting Common Crystallization Issues

Problem Probable Cause(s) Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated. Try scratching the inside of the flask with a glass rod at the solution line to create nucleation sites. Add a "seed crystal" from a previous batch. If unsuccessful, boil off some solvent to increase the concentration and cool again.[9]
Compound "Oils Out" The solution became supersaturated at a temperature above the compound's melting point in that solvent; cooling was too rapid. Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider a different solvent system.[9]
Poor Crystal Quality Cooling was too fast; solution was agitated. Ensure the solution cools slowly and is left in a vibration-free environment. Slower cooling generally yields larger, higher-quality crystals.[8]

| Low Yield | Compound has significant solubility in the solvent even at low temperatures; insufficient cooling time. | Ensure the solution is cooled for an adequate amount of time (e.g., several hours in an ice bath). Consider using a mixed-solvent system to reduce final solubility.[9] |

Crystal Characterization

Once crystals are obtained, they should be characterized to confirm their identity and assess their quality.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the crystallized material matches the expected compound.

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive technique for determining the three-dimensional atomic arrangement of the molecule and its packing within the crystal lattice.[1][2] This is essential for unambiguous structure confirmation.

  • Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline sample. It is a powerful tool for identifying different crystal forms (polymorphs) and assessing batch-to-batch consistency.[11]

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Kerr, M. S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1854. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Akhmad Aznan, A., et al. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2400. Retrieved from [Link]

  • Arman, H. D., et al. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o793–o797. Retrieved from [Link]

  • Ali, M. A., et al. (2007). 4-Methyl-6-phenylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1232. Retrieved from [Link]

  • European Patent Office. (1998). CRYSTAL MODIFICATION OF A N-PHENYL-2-PYRIMIDINEAMINE DERIVATIVE, PROCESSES FOR ITS MANUFACTURE AND ITS USE.
  • Pharmaceutical Technology. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-[(4-methylphenyl)methyl]pyridin-2-amine in Human Plasma

Abstract This application note describes a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-[(4-methylphenyl)methyl]pyridin-2-amine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of N-[(4-methylphenyl)methyl]pyridin-2-amine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and efficiency. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, providing excellent peak shape and resolution. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers superior specificity and sensitivity. The method was validated according to the latest FDA and EMA guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies in drug development.[1][2][3][4]

Introduction

N-[(4-methylphenyl)methyl]pyridin-2-amine is a novel small molecule with potential therapeutic applications. The development of a reliable bioanalytical method is crucial for accurately characterizing its pharmacokinetic (PK) profile during preclinical and clinical studies.[3][5] LC-MS/MS is the preferred technique for such analyses due to its inherent specificity, sensitivity, and wide dynamic range.[2]

The primary challenge in developing a bioanalytical method is to effectively separate the analyte of interest from endogenous matrix components that can interfere with quantification.[6] This application note details a comprehensive workflow, from sample preparation to final analysis, designed to be both robust and easily transferable. The rationale behind each step—including the selection of sample extraction technique, chromatographic conditions, and mass spectrometric parameters—is explained to provide a clear and scientifically grounded protocol.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful LC-MS/MS method.

PropertyValueSource
Chemical Structure Chemical Structure of N-[(4-methylphenyl)methyl]pyridin-2-amineN/A
Molecular Formula C₁₃H₁₄N₂N/A
Molecular Weight 198.27 g/mol N/A
Predicted LogP ~2.5 - 3.0N/A
Predicted pKa ~6.5 (Pyridinium ion)N/A

Experimental

Materials and Instrumentation
  • Chemicals and Reagents: N-[(4-methylphenyl)methyl]pyridin-2-amine reference standard (>98% purity), an appropriate stable isotope-labeled internal standard (SIL-IS), LC-MS grade acetonitrile, methanol, formic acid, and ultrapure water were used. Human plasma was sourced from a certified vendor.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for this analysis.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation (PPT) was selected for its simplicity, speed, and effectiveness in removing the majority of proteins from plasma samples.[7][8] Acetonitrile is a highly efficient precipitation agent and is compatible with reversed-phase LC-MS analysis.[9][10] An acidic modifier (formic acid) is included to enhance protein denaturation and ensure the analyte remains in its protonated, more stable state.

Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure complete mixing and precipitation.[11]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[7]

Liquid Chromatography (LC) Method

Rationale: A C18 stationary phase was chosen for its excellent retention of moderately non-polar compounds like the target analyte. A gradient elution with acetonitrile and water provides a robust separation, eluting the analyte with a sharp peak shape while separating it from early-eluting matrix components. The addition of 0.1% formic acid to both mobile phases is critical to maintain a low pH, which ensures the analyte remains protonated for optimal ESI efficiency and consistent retention.[12]

ParameterCondition
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 10% B to 95% B in 3.0 min, hold for 1.0 min, return to 10% B in 0.1 min, and re-equilibrate for 0.9 min.
Total Run Time 5.0 min
Mass Spectrometry (MS) Method

Rationale: Electrospray ionization in positive ion mode (ESI+) was selected due to the presence of basic nitrogen atoms in the pyridine and amine groups, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[13][14] Source parameters were optimized to maximize the signal for the analyte while ensuring stability.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Ion Source Temperature 550°C
Nebulizer Gas (N₂) 50 psi
Drying Gas (N₂)55 psi

MRM Transitions: The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions were determined by infusing a standard solution and performing a product ion scan. The most intense and stable fragment was chosen for quantification, and a second fragment was selected for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Analyte199.1106.177.122
Internal StandardDependent on SIL-ISDependent on SIL-ISDependent on SIL-ISOptimized

Method Validation

The developed method was fully validated according to the FDA Bioanalytical Method Validation Guidance for Industry (May 2018) and the EMA Guideline on Bioanalytical Method Validation (2011).[1][4][15][16] The validation assessed selectivity, linearity, accuracy, precision, limit of quantification, and stability.

Selectivity

Selectivity was confirmed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention time of the analyte or the internal standard.

Linearity and Limit of Quantification

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve yielded a correlation coefficient (r²) > 0.998. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ 0.56.8%+4.2%8.1%+5.5%
Low QC 1.55.1%+2.5%6.3%+3.1%
Mid QC 753.2%-1.8%4.5%-0.9%
High QC 4002.9%-0.5%3.8%+1.2%

Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ) and Accuracy (%Bias) within ±15% (±20% at LLOQ).[1][4]

Overall Workflow and Protocol

The following diagram illustrates the complete analytical workflow from sample receipt to data generation.

workflow sample 1. Receive Plasma Sample prep 2. Protein Precipitation (ACN + 0.1% FA) sample->prep centrifuge 3. Centrifugation (14,000 x g, 10 min) prep->centrifuge transfer 4. Transfer Supernatant centrifuge->transfer lcms 5. LC-MS/MS Analysis (MRM Mode) transfer->lcms data 6. Data Processing & Quantification lcms->data report 7. Report Results data->report

Caption: LC-MS/MS analysis workflow.

Step-by-Step Protocol

1. Reagent and Standard Preparation a. Prepare a 1 mg/mL stock solution of the analyte and the internal standard in methanol. b. Perform serial dilutions to prepare working standards for the calibration curve and QC samples. c. Prepare the protein precipitation solvent: Acetonitrile with 0.1% (v/v) formic acid. Store at 4°C.

2. Sample Processing a. Thaw plasma samples, calibration standards, and QCs to room temperature. b. Arrange and label 1.5 mL microcentrifuge tubes. c. Add 100 µL of the appropriate sample (blank, standard, QC, or unknown) to each tube. d. Add 20 µL of the internal standard working solution to all tubes except the blank. e. Add 300 µL of cold precipitation solvent to all tubes. f. Vortex each tube for 1 minute. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. Carefully collect the supernatant and transfer it to HPLC vials with inserts.

3. LC-MS/MS System Setup and Analysis a. Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved. b. Create a sequence table including blanks, calibration standards, QC samples, and unknown samples. c. Initiate the sequence run.

4. Data Analysis a. Integrate the chromatographic peaks for the analyte and internal standard using the instrument's software. b. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards using a weighted (1/x²) linear regression. c. Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

A robust, sensitive, and selective LC-MS/MS method for the quantification of N-[(4-methylphenyl)methyl]pyridin-2-amine in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation and rapid chromatographic run time make this method highly efficient and suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method meets all criteria for accuracy, precision, and linearity as specified by current regulatory guidelines, ensuring its reliability for pharmacokinetic assessments in drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Drug Development & Delivery. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Timmerman, P., et al. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. Bioanalysis, 5(6), 659-75. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ACS Publications. (2025). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. [Link]

  • Tramonti, A., et al. (2019). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Metabolites, 9(12), 289. [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • NorthEast BioLab. EMA Guideline On Bioanalytical Method Validation (2011). [Link]

  • PubChem. N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. [Link]

  • S. S. V. Ramana, et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-7. [Link]

  • Rasayan Journal of Chemistry. (2018). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. [Link]

Sources

Method

Application Notes and Protocols for N-[(4-methylphenyl)methyl]pyridin-2-amine in Fragment-Based Drug Discovery

Introduction: The Strategic Value of N-[(4-methylphenyl)methyl]pyridin-2-amine in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the iden...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-[(4-methylphenyl)methyl]pyridin-2-amine in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds.[1][2][3] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD employs low molecular weight fragments (typically <300 Da) to probe the binding landscape of a biological target.[2][4] These fragments, while often exhibiting weak binding affinities, provide superior starting points for lead optimization due to their high ligand efficiency.[1][5]

This guide focuses on the strategic application of N-[(4-methylphenyl)methyl]pyridin-2-amine as a valuable fragment in FBDD campaigns. The 2-aminopyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6][7][8] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for fragment-based approaches.[9] The addition of the 4-methylbenzyl group to the 2-amino position provides an immediate vector for exploring adjacent hydrophobic pockets, offering a clear and rational path for fragment evolution.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize N-[(4-methylphenyl)methyl]pyridin-2-amine in an FBDD workflow, from initial screening and hit validation to strategies for lead optimization.

Physicochemical Properties and Rationale for Use

The suitability of N-[(4-methylphenyl)methyl]pyridin-2-amine as a fragment is underscored by its physicochemical properties, which align well with the principles of FBDD, often referred to as the "Rule of Three".

PropertyValueSignificance in FBDD
Molecular Weight 212.29 g/mol Falls within the typical fragment-like chemical space (<300 Da), ensuring a higher probability of binding and better sampling of chemical space.[2]
cLogP ~2.9Adheres to the "Rule of Three" (cLogP ≤ 3), which helps to ensure adequate solubility for biophysical screening methods that require high compound concentrations.
Hydrogen Bond Donors 1A limited number of hydrogen bond donors and acceptors is a key feature of fragments, allowing for specific, high-quality interactions with the target.
Hydrogen Bond Acceptors 2The pyridine nitrogen and the exocyclic amine nitrogen can act as hydrogen bond acceptors, crucial for interactions with protein targets.
Rotatable Bonds 3A low number of rotatable bonds reduces the entropic penalty upon binding, leading to more efficient binding.

The 2-aminopyridine core of the molecule is a key pharmacophore that can engage in crucial hydrogen bonding interactions, particularly with the hinge region of protein kinases. The benzyl group provides a lipophilic extension that can probe for nearby hydrophobic pockets, offering a clear vector for structure-based design and fragment evolution.

Experimental Workflow: A Step-by-Step Guide

The successful implementation of an FBDD campaign using N-[(4-methylphenyl)methyl]pyridin-2-amine involves a multi-stage process of screening, validation, and optimization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology & Optimization A Fragment Library (including N-[(4-methylphenyl)methyl]pyridin-2-amine) B High-Throughput Biophysical Screen (e.g., Thermal Shift Assay) A->B Screening C Orthogonal Biophysical Methods (e.g., NMR, SPR) B->C Hit Identification D Confirmation of Binding and Affinity Determination C->D Validation E X-ray Crystallography D->E Validated Hit F Structure-Based Design & Fragment Elaboration E->F Structural Insights G Lead Compound F->G Optimization

Caption: A generalized FBDD workflow from primary screening to lead optimization.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay)

Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective method for primary screening of fragment libraries.[10][11] It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Materials:

  • Purified target protein (e.g., a protein kinase) at a concentration of 2-10 µM.

  • N-[(4-methylphenyl)methyl]pyridin-2-amine stock solution in DMSO (e.g., 100 mM).

  • SYPRO Orange dye (5000x stock in DMSO).

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • 96- or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein should be 2-10 µM and the dye at 5x.

  • Dispense Fragment: Add N-[(4-methylphenyl)methyl]pyridin-2-amine to the wells of the qPCR plate to a final concentration of 100-500 µM. Also, include a DMSO control.

  • Add Master Mix: Dispense the protein/dye master mix into each well containing the fragment and controls. The final volume should be 20-25 µL.

  • Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal Melt Analysis: Place the plate in the real-time PCR instrument and perform a thermal melt from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Data Analysis: Analyze the melt curves to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Causality Behind Experimental Choices:

  • The high concentration of the fragment is necessary to detect the weak binding affinities typical of FBDD.

  • SYPRO Orange dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • A positive ΔTm shift indicates that the fragment stabilizes the protein, making it more resistant to thermal denaturation.

Protocol 2: Hit Validation using Ligand-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits as it directly observes the interaction between the ligand and the target.[1] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD.

Materials:

  • Purified target protein (e.g., a protein kinase) at a concentration of 10-50 µM in an appropriate NMR buffer (e.g., deuterated phosphate buffer).

  • N-[(4-methylphenyl)methyl]pyridin-2-amine stock solution in d6-DMSO.

  • NMR tubes.

  • NMR spectrometer with a cryoprobe.

Procedure (STD-NMR):

  • Sample Preparation: Prepare two NMR samples: one containing only N-[(4-methylphenyl)methyl]pyridin-2-amine at 100-500 µM, and another containing the fragment at the same concentration plus the target protein at 10-50 µM.

  • Acquire Reference Spectrum: Acquire a 1D proton NMR spectrum of the fragment-only sample.

  • Acquire STD Spectra: For the sample containing the protein and fragment, acquire two spectra:

    • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where there are no ligand signals.

    • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals.

  • Calculate Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein.

  • Data Analysis: The presence of signals in the STD spectrum confirms that the fragment binds to the target protein. The relative intensities of the signals can provide information about which parts of the fragment are interacting with the protein.

Causality Behind Experimental Choices:

  • STD-NMR relies on the transfer of saturation from the protein to a bound ligand via the Nuclear Overhauser Effect (NOE). This effect is only significant for binding molecules.

  • By comparing the on- and off-resonance spectra, signals from non-binding compounds and natural abundance signals are removed, isolating the signals from the binding fragment.

From Fragment to Lead: A Structure-Guided Optimization Strategy

Once N-[(4-methylphenyl)methyl]pyridin-2-amine is validated as a binder, the next crucial step is to obtain structural information of the fragment-target complex, typically through X-ray crystallography.[9][12] This provides a detailed map of the binding interactions and guides the subsequent optimization process.

Fragment_Evolution cluster_0 Initial Fragment Hit cluster_1 Structure-Based Design cluster_2 Fragment Elaboration cluster_3 Lead Compound A N-[(4-methylphenyl)methyl]pyridin-2-amine (Weak Affinity) B X-ray Crystal Structure (Fragment-Target Complex) A->B Crystallization C Identify Key Interactions & Unoccupied Pockets B->C Analysis D Synthesize Analogs (e.g., Modify Benzyl Ring) C->D Design E Assay for Improved Potency (e.g., IC50) D->E SAR F Optimized Inhibitor (Improved Affinity & Properties) E->F Iteration

Caption: A workflow for the structure-guided evolution of a fragment hit.

Case Study Analogy: Learning from 2-Aminopyridine-Based Kinase Inhibitors

Numerous studies have demonstrated the successful evolution of 2-aminopyridine fragments into potent kinase inhibitors. For instance, in the development of inhibitors for protein kinase C-iota (PKC-ι), a pyridine-amide fragment was identified with an initial IC50 of 424 µM.[9] Through structure-guided modifications, including substitutions on the phenylamine moiety, a potent inhibitor with an IC50 of 270 nM was developed.[9] Similarly, structure-based design of 2-aminopyridine oxazolidinones led to potent and selective Tankyrase inhibitors.[12][13]

For N-[(4-methylphenyl)methyl]pyridin-2-amine, the 4-methylbenzyl group provides a clear starting point for optimization. Based on the crystal structure, medicinal chemists can design and synthesize analogs with modifications to this group to improve interactions with the S1 pocket of a kinase, for example.

Potential Target Classes:

The 2-aminopyridine scaffold is a well-established hinge-binder for a variety of protein kinases. Therefore, N-[(4-methylphenyl)methyl]pyridin-2-amine would be a valuable fragment to screen against a panel of kinases, including but not limited to:

  • Janus Kinases (JAKs): 2-aminopyridine derivatives have been investigated as potential JAK2 inhibitors.[14]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A 2-aminopyridine screening hit was optimized into a lead molecule for this Parkinson's disease target.[15]

  • Rearranged during transfection (RET) Kinase: Structure-based design has led to the discovery of 2-aminopyridine-based RET inhibitors.[16]

  • Vaccinia-related Kinases (VRKs): An aminopyridine scaffold served as the basis for the development of VRK1 and VRK2 inhibitors.[6][7][8]

Conclusion

N-[(4-methylphenyl)methyl]pyridin-2-amine represents a highly promising fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties, combined with the proven utility of the 2-aminopyridine scaffold, make it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in these application notes provide a robust framework for researchers to effectively integrate this fragment into their drug discovery workflows, from initial hit identification to the generation of potent and selective lead compounds.

References

  • A three-stage biophysical screening cascade for fragment-based drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/24232230/]
  • (PDF) A three-stage biophysical screening cascade for fragment-based drug discovery. [URL: https://www.researchgate.net/publication/258249679_A_three-stage_biophysical_screening_cascade_for_fragment-based_drug_discovery]
  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. [URL: https://drughunter.com/an-introduction-to-fragment-based-drug-discovery-fbdd/]
  • Structure-Based Design of 2-Aminopyrazolpyrimidopyridone Derivatives as New Rearranged During Transfection (RET) Kinase Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38332014/]
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. [URL: https://www.massbio.org/news/blog/fragment-based-drug-discovery-fbdd-workflow-benefits-and-how-its-shaping-the-future-of-drug-research/]
  • Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6260195/]
  • Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ml4003315]
  • Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027471/]
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. [URL: https://www.intechopen.com/chapters/52565]
  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38446261/]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00082]
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6704603/]
  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28802631/]
  • Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01229]
  • (PDF) Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2 - ResearchGate. [URL: https://www.researchgate.
  • Fragment based discovery of a novel and selective PI3 kinase inhibitor - ResearchGate. [URL: https://www.researchgate.net/publication/262550186_Fragment_based_discovery_of_a_novel_and_selective_PI3_kinase_inhibitor]
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019623/]
  • Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm0611832]
  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm3015403]
  • Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications - Research and Reviews. [URL: https://www.rroij.
  • Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors - MDPI. [URL: https://www.mdpi.com/1422-0067/25/4/2229]
  • Application of Fragment-Based Drug Discovery to Versatile Targets - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fmolb.2020.00171/full]
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2908425/]
  • Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry. [URL: https://orgpharmchem.com.ua/en/component/content/article/19-abstract/v15-i1/484-fragment-based-drug-design-fbdd-a-review-of-the-main-approaches-and-methods-for-the-development-of-new-drugs]
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI. [URL: https://www.mdpi.com/2079-6382/12/2/292]
  • Fragment-based drug discovery: A graphical review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11407883/]
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. [URL: https://www.mdpi.com/1420-3049/29/9/1908]

Sources

Application

Application Note: N-[(4-methylphenyl)methyl]pyridin-2-amine as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and biological validation protocols for 2-aminopyridine derivatives. Intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic methodologies, and biological validation protocols for 2-aminopyridine derivatives.

Introduction: The Molecular Logic of the 2-Aminopyridine Scaffold

In modern drug discovery, the 2-aminopyridine motif is a cornerstone heterocycle, frequently deployed as a bioisostere for the adenine ring of ATP in kinase inhibitors or as a critical hydrogen-bonding network anchor in ion channel modulators[1]. Specifically, N-[(4-methylphenyl)methyl]pyridin-2-amine (commonly referred to as N-(4-methylbenzyl)pyridin-2-amine) represents a highly optimized structural node.

The rationale for utilizing this specific scaffold is bipartite:

  • The 2-Aminopyridine Core: Acts as a rigid, low-molecular-weight hydrogen bond donor-acceptor pair. This allows it to form highly directional bidentate interactions with the hinge region of kinases or the active site residues of enzymes like neuronal nitric oxide synthase (nNOS)[1][2].

  • The 4-Methylbenzyl (p-Tolyl) Appendage: Provides a tunable hydrophobic anchor. The para-methyl group specifically enhances lipophilicity and van der Waals interactions within deep, hydrophobic binding pockets without introducing excessive steric clash, a critical factor in achieving selectivity over off-target isoforms[3].

TargetEngagement A N-[(4-methylphenyl)methyl] pyridin-2-amine Scaffold B 2-Aminopyridine Core (H-Bond Donor/Acceptor) A->B C 4-Methylbenzyl Group (Hydrophobic Anchor) A->C D Kinase Hinge Region Binding B->D E Hydrophobic Pocket Occupation C->E F Target Inhibition (e.g., Nav1.8, Kinases) D->F E->F

Pharmacophoric mapping of the N-(4-methylbenzyl)pyridin-2-amine scaffold in target binding.

Quantitative Structure-Activity Data

The versatility of the 2-aminopyridine scaffold is evidenced by its broad application across diverse therapeutic targets. Table 1 summarizes the quantitative impact of this scaffold and its derivatives across recent medicinal chemistry campaigns.

Table 1: Pharmacological Profiling of 2-Aminopyridine Derivatives

Scaffold Variant / DerivativePrimary TargetActivity / IC₅₀Selectivity ProfileRef
2-Aminopyridine core (General) Nav1.8 Sodium Channel~100 - 500 nMHigh selectivity vs. Nav1.5[3]
Truncated 2-aminopyridines Human nNOS< 50 nM>100-fold over eNOS[2]
Aminopyridine thioureas α-glucosidase24.6 - 142.2 µMNon-competitive inhibition[1]
N-Alkyl-N-(pyridin-2-yl)hydroxylamines Bacterial cell wall targetsMIC 4 - 16 µg/mLHigh vs. mammalian cells[4]

Synthetic Methodologies & Workflows

Synthesizing N-benzylpyridin-2-amines traditionally relied on harsh Nucleophilic Aromatic Substitution (SNAr) conditions, which often led to the degradation of sensitive functional groups. Modern approaches utilize either exceptionally mild SNAr using bench-stable 2-halopyridinium ketene hemiaminals[5] or palladium-catalyzed Buchwald-Hartwig cross-coupling[4].

Workflow S1 Starting Materials: 2-Halopyridine + Amine S2 Buchwald-Hartwig Amination or Mild SNAr S1->S2 Catalyst/Base S3 Purification & Structural Validation S2->S3 S4 High-Throughput Selectivity Assay S3->S4 >95% Purity S5 Hit-to-Lead Optimization S4->S5 IC50 < 100 nM

Self-validating synthetic and screening workflow for 2-aminopyridine derivatives.

Protocol 1: Synthesis via Buchwald-Hartwig Cross-Coupling

This protocol details the synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine using a highly convergent Pd-catalyzed amination strategy.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-Methylbenzylamine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (degassed)

Step-by-Step Procedure:

  • Preparation of the Catalytic Species: In an argon-purged Schlenk flask, combine Pd₂(dba)₃ and Xantphos in anhydrous, degassed toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous orange.

    • Causality: Pre-forming the catalyst ensures the generation of the active monoligated Pd(0) species. Xantphos is selected because its large bite angle strongly favors reductive elimination over a second oxidative addition, preventing the formation of undesired bis-arylated byproducts[4].

  • Reagent Addition: Add 2-bromopyridine, 4-methylbenzylamine, and NaOtBu to the reaction mixture against a positive counter-flow of argon.

  • Thermal Activation: Seal the flask and heat to 90°C for 4 hours.

  • Self-Validating In-Process Control (IPC): At t = 4 hours, withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • Validation Logic: The assay is self-validating; the complete disappearance of the 2-bromopyridine peak and the emergence of the [M+H]⁺ ion for the product confirms the catalytic cycle is active. If starting material persists, catalyst poisoning (typically via oxygen ingress) is the root cause, dictating immediate reaction abort rather than prolonged heating.

  • Workup and Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure scaffold.

Biological Evaluation Protocols

Once the N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold is synthesized and functionalized, establishing its target selectivity is paramount. For 2-aminopyridines targeting voltage-gated sodium channels (e.g., Nav1.8 for pain management), avoiding Nav1.5 (cardiac) inhibition is a strict developmental gate[3].

Protocol 2: High-Throughput Electrophysiological Selectivity Screening

This protocol establishes a self-validating patch-clamp assay to determine the therapeutic window of the synthesized scaffold.

Step-by-Step Procedure:

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8 and, in parallel, CHO cells expressing human Nav1.5.

  • Compound Dilution: Prepare a 10-point dose-response curve of the test compound in extracellular solution (ranging from 10 µM to 0.3 nM).

    • Causality: Using a wide, logarithmic concentration range ensures the capture of both the upper and lower asymptotes of the inhibition curve, which is mathematically required to calculate an accurate IC₅₀.

  • Patch-Clamp Recording: Using an automated planar patch-clamp system (e.g., QPatch), establish whole-cell configuration. Apply a voltage protocol holding cells at -120 mV, followed by a depolarizing step to 0 mV for 20 ms to elicit inward sodium currents.

  • Self-Validating Control Implementation: Run a known selective Nav1.8 inhibitor (e.g., A-803467) and a non-selective blocker (e.g., Tetrodotoxin or Lidocaine) on the same plate.

    • Validation Logic: The assay validates itself through the internal controls. If the selective control fails to demonstrate a >100-fold difference between Nav1.8 and Nav1.5, the entire plate’s data is discarded. This prevents false-positive selectivity claims resulting from compromised cell membrane seals or voltage-clamp errors.

  • Data Analysis: Calculate fractional block at each concentration and fit to a standard Hill equation to derive the IC₅₀. A successful lead compound based on this scaffold will exhibit an IC₅₀ < 100 nM for Nav1.8 and > 10 µM for Nav1.5[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-[(4-methylphenyl)methyl]pyridin-2-amine Synthesis

An advanced technical support guide for researchers, scientists, and drug development professionals. Welcome to the technical support center for the synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine.

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Author: BenchChem Technical Support Team. Date: March 2026

An advanced technical support guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you with the expertise to not only solve common synthesis problems but also to proactively optimize your reaction for maximal yield and purity.

The synthesis of N-substituted 2-aminopyridines is a cornerstone in the development of pharmaceuticals and functional materials. However, what appears to be a straightforward transformation is often plagued by challenges such as low yields, difficult purifications, and unexpected side reactions. This guide provides field-proven insights to navigate these complexities.

Core Synthetic Strategies: An Overview

The target molecule, N-[(4-methylphenyl)methyl]pyridin-2-amine, can be synthesized through several established methods. The choice of method often depends on available starting materials, scale, and tolerance for specific impurities. The three most common routes are Reductive Amination, direct N-Alkylation, and Buchwald-Hartwig Amination.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Methods 2-Aminopyridine 2-Aminopyridine Reductive_Amination Reductive Amination 2-Aminopyridine->Reductive_Amination N_Alkylation Direct N-Alkylation 2-Aminopyridine->N_Alkylation Buchwald_Hartwig Buchwald-Hartwig Amination 2-Aminopyridine->Buchwald_Hartwig 4-Methylbenzaldehyde 4-Methylbenzaldehyde 4-Methylbenzaldehyde->Reductive_Amination 4-Methylbenzyl_halide 4-Methylbenzyl Halide (Br, Cl) 4-Methylbenzyl_halide->N_Alkylation 4-Methylbenzyl_halide->Buchwald_Hartwig 2-Halopyridine 2-Halopyridine (Br, Cl) 2-Halopyridine->Buchwald_Hartwig 4-Methylbenzylamine 4-Methylbenzylamine 4-Methylbenzylamine->Buchwald_Hartwig Target_Molecule N-[(4-methylphenyl)methyl] pyridin-2-amine Reductive_Amination->Target_Molecule High atom economy Prone to carbinol formation N_Alkylation->Target_Molecule Simple procedure Risk of over-alkylation Buchwald_Hartwig->Target_Molecule High yield & scope Requires catalyst/ligand

Caption: Primary synthetic routes to N-[(4-methylphenyl)methyl]pyridin-2-amine.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reductive amination yield is consistently low (<50%). What are the most critical parameters to investigate?

A1: Low yield in reductive amination is a classic problem that typically stems from an imbalance between imine formation and its subsequent reduction.

  • Causality: The reaction proceeds in two steps: (1) nucleophilic attack of 2-aminopyridine on 4-methylbenzaldehyde to form a carbinolamine, which then dehydrates to a Schiff base (imine), and (2) reduction of the imine to the final secondary amine. If the reduction is too fast or the dehydration is too slow, you will isolate unreacted starting materials or the undesired benzyl alcohol byproduct.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: The reactivity of the reducing agent is paramount.

      • Sodium Borohydride (NaBH₄): A strong reductant that can reduce the aldehyde before imine formation is complete. If using NaBH₄, ensure the imine is pre-formed by stirring the amine and aldehyde together for 1-2 hours before adding the reductant.

      • Sodium Cyanoborohydride (NaBH₃CN) & Sodium Triacetoxyborohydride (STAB): These are milder, acid-activated reductants that are highly selective for the protonated imine over the aldehyde.[1] STAB, NaB(OAc)₃H, is often preferred as it is less toxic than its cyano counterpart and highly effective in solvents like dichloromethane (DCM) or dichloroethane (DCE).[2]

    • pH Control: Imine formation is acid-catalyzed, but the amine must be in its neutral, nucleophilic state. The optimal pH is typically between 5 and 7. Adding a small amount of acetic acid can significantly accelerate imine formation, especially when using STAB.

    • Solvent and Water Removal: The dehydration step to form the imine is an equilibrium process. Removing water drives the reaction forward. Using a solvent like toluene with a Dean-Stark trap to azeotropically remove water during imine formation can dramatically improve yields before the reduction step. Alternatively, adding a drying agent like anhydrous MgSO₄ can also be effective.

    • Temperature: Imine formation can be slow at room temperature. Heating the amine/aldehyde mixture (e.g., to 40-60°C) before reduction can be beneficial. However, the reduction step should generally be run at a lower temperature (0°C to room temperature) to minimize side reactions.

Q2: My reaction TLC shows a significant amount of 4-methylbenzyl alcohol as a byproduct. How do I prevent this?

A2: The formation of 4-methylbenzyl alcohol indicates that your reducing agent is reducing the starting aldehyde faster than the imine is being formed and reduced.

  • Causality: This is a kinetic issue. The rate of aldehyde reduction is competing with the rate of imine formation. This is most common when using strong, non-selective hydrides like NaBH₄ in a one-pot procedure.

  • Troubleshooting Steps:

    • Switch to a Selective Reductant: As detailed in Q1, switching to STAB [NaB(OAc)₃H] is the most effective solution. Its lower reactivity towards aldehydes at neutral or slightly acidic pH ensures it preferentially reduces the iminium ion once it forms.

    • Implement a Two-Step, One-Pot Procedure:

      • Dissolve 2-aminopyridine and 4-methylbenzaldehyde in your solvent (e.g., DCM).

      • Stir at room temperature for 1-2 hours to allow for imine formation equilibrium to be established. You can monitor this by TLC or ¹H NMR.

      • Cool the reaction to 0°C and then add the reducing agent portion-wise. This temporal separation of the two key steps favors the desired pathway.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_reductant Issue Is the reducing agent NaBH₄? start->check_reductant check_side_product Issue Is 4-methylbenzyl alcohol a major byproduct? start->check_side_product check_overalkylation Issue Are there multiple product spots on TLC (N-alkylation)? start->check_overalkylation solution_stab Solution Switch to a milder, selective reductant like STAB, NaB(OAc)₃H. check_reductant:f1->solution_stab Yes solution_preform Solution Pre-form the imine. Stir amine and aldehyde for 1-2h before adding the reductant. check_side_product:f1->solution_preform Yes solution_stoichiometry Solution Use a 1:1 to 1.2:1 ratio of amine to halide. Add halide slowly at 0°C. check_overalkylation:f1->solution_stoichiometry Yes solution_base Solution Use a non-nucleophilic, hindered base like DIPEA or a weaker inorganic base like K₂CO₃. check_overalkylation:f1->solution_base Yes

Caption: Troubleshooting decision tree for common synthesis issues.

Q3: My direct N-alkylation with 4-methylbenzyl bromide is giving multiple products and a low yield of the desired secondary amine. What is happening?

A3: You are likely experiencing over-alkylation, a common problem when alkylating amines.

  • Causality: The product, a secondary amine, is often more nucleophilic than the starting primary amine.[3][4] Therefore, once some product is formed, it competes with the starting material for the remaining 4-methylbenzyl bromide, leading to the formation of the tertiary amine, N-(4-methylphenyl)methyl-N'-[(4-methylphenyl)methyl]pyridin-2-amine, and even the quaternary ammonium salt. This is often called a "runaway reaction."[4]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of the 2-aminopyridine (e.g., 1.2 to 1.5 equivalents) relative to the benzyl halide. This ensures the halide is the limiting reagent and is more likely to react with the more abundant primary amine.

    • Slow Addition at Low Temperature: Add the 4-methylbenzyl bromide dropwise to the solution of 2-aminopyridine and base at a low temperature (e.g., 0°C). This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the primary amine.

    • Choice of Base and Solvent: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. Stronger bases can deprotonate the product more effectively, increasing its nucleophilicity and promoting the second alkylation.

Q4: I'm struggling to purify my final product. It seems to co-elute with starting materials or byproducts on silica gel. What are some effective purification strategies?

A4: The basic nitrogen on the pyridine ring and the secondary amine can cause streaking on silica gel and make separation difficult.

  • Causality: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and resolution.

  • Troubleshooting Steps:

    • Modified Column Chromatography:

      • Amine-Treated Silica: Add 1-2% triethylamine (NEt₃) or ammonia in methanol to your eluent system. This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.

      • Gradient Elution: Start with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or DCM. The desired product is moderately polar and should elute cleanly.

    • Acid-Base Extraction: This is a highly effective workup procedure to separate your amine product from non-basic impurities (like 4-methylbenzyl alcohol).

      • Dissolve the crude reaction mixture in a water-immiscible solvent like DCM or ethyl acetate.

      • Extract with a dilute acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, while neutral organic impurities remain in the organic layer.

      • Wash the organic layer to ensure complete extraction.

      • Combine the acidic aqueous layers, cool in an ice bath, and carefully basify with a base like 2M NaOH or saturated NaHCO₃ until the pH is >10.

      • Your product will precipitate or can be extracted back into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and scalable method for this synthesis?

For reliability and scalability, reductive amination using sodium triacetoxyborohydride (STAB) is generally the preferred method. It is a one-pot reaction with high chemoselectivity, which minimizes the formation of alcohol byproducts.[2] The reaction conditions are mild, and the workup is typically straightforward, making it amenable to gram- or kilogram-scale production.

FAQ 2: My standard methods are failing. What is a powerful, high-yield alternative?

When other methods fail, the Buchwald-Hartwig amination is an exceptionally powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction can be performed in two ways:

  • Coupling 2-chloropyridine or 2-bromopyridine with 4-methylbenzylamine.

  • Coupling 2-aminopyridine with 4-methylbenzyl chloride or bromide.

This method has a very broad substrate scope and often provides excellent yields (often >80%) where other methods are inefficient.[7][8] However, it requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu or Cs₂CO₃), making it more expensive and requiring more careful optimization and removal of residual palladium.[5][6]

FAQ 3: How do I select the optimal solvent and base?

Synthesis MethodRecommended SolventsRecommended BasesRationale
Reductive Amination Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)Acetic Acid (catalytic)Solvents must be compatible with the hydride reagent. STAB works best in chlorinated solvents. A catalytic amount of acid accelerates imine formation.[2]
Direct N-Alkylation Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), AcetoneK₂CO₃, Cs₂CO₃, Diisopropylethylamine (DIPEA)Polar aprotic solvents are needed to dissolve the amine and base. A non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation.[9]
Buchwald-Hartwig Toluene, Dioxane, Tetrahydrofuran (THF)Sodium tert-butoxide (NaOt-Bu), Cesium Carbonate (Cs₂CO₃), K₃PO₄Anhydrous, non-protic solvents are required for the catalytic cycle. A strong, non-nucleophilic base is essential for the deprotonation of the amine to form the palladium-amido complex.[5][7]

FAQ 4: What analytical techniques are essential for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): The workhorse for monitoring reaction progress. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. Stain with potassium permanganate (KMnO₄) or view under UV light. The product will have an Rf value between that of the two starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product (M+H⁺ expected at m/z = 199.12) and identifying any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final structure confirmation. For the product, expect to see a characteristic singlet for the benzylic CH₂ protons around 4.5 ppm and signals for both the pyridine and 4-methylphenyl rings in the aromatic region.

Optimized Experimental Protocols

Protocol 1: High-Yield Reductive Amination

This protocol is optimized for high selectivity and yield on a laboratory scale.

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-aminopyridine (5.0 g, 53.1 mmol, 1.0 equiv) and 4-methylbenzaldehyde (6.4 g, 53.1 mmol, 1.0 equiv).

  • Imine Formation: Add 100 mL of anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (16.9 g, 79.7 mmol, 1.5 equiv) portion-wise over 15 minutes. Note: The reaction may exotherm slightly.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours, monitoring completion by TLC.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, 1% NEt₃ in a 9:1 to 4:1 hexane:ethyl acetate gradient) to yield the product as a white to off-white solid.

Protocol 2: Buchwald-Hartwig Cross-Coupling

This protocol serves as a high-yield alternative.

  • Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (243 mg, 0.265 mmol, 0.005 equiv), Xantphos (460 mg, 0.795 mmol, 0.015 equiv), and sodium tert-butoxide (NaOt-Bu) (7.6 g, 79.5 mmol, 1.5 equiv).

  • Reagents: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add 2-bromopyridine (8.4 g, 53.1 mmol, 1.0 equiv), 4-methylbenzylamine (7.1 g, 58.4 mmol, 1.1 equiv), and 100 mL of anhydrous toluene.

  • Reaction: Seal the flask and heat the mixture to 100-110°C for 16 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue using the column chromatography or acid-base extraction methods described previously.

References

  • Al-Masum, M. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link][7][8]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination. Organic-Chemistry.org. Available at: [Link][6]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link][5]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. Organic-Chemistry.org. Available at: [Link][2]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link][1]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). (2017). Available at: [Link][4]

  • Reis, J. C., et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at: [Link][10]

  • Boyd, M. J., et al. (2016). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link][3]

  • Li, G., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link][9]

Sources

Optimization

Technical Support Center: Purification of N-[(4-methylphenyl)methyl]pyridin-2-amine

Welcome to the dedicated technical support guide for the purification of N-[(4-methylphenyl)methyl]pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of N-[(4-methylphenyl)methyl]pyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating and purifying this and structurally related secondary amines. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the purification of N-[(4-methylphenyl)methyl]pyridin-2-amine.

Q1: What are the likely impurities in a crude sample of N-[(4-methylphenyl)methyl]pyridin-2-amine synthesized via reductive amination?

A1: When synthesizing this compound via the reductive amination of 4-methylbenzaldehyde and 2-aminopyridine, you can anticipate several types of impurities:

  • Unreacted Starting Materials: Residual 4-methylbenzaldehyde and 2-aminopyridine.

  • Imine Intermediate: The N-(4-methylbenzylidene)pyridin-2-amine intermediate may not have been fully reduced.

  • Over-alkylation Product: The secondary amine product can react further to form a tertiary amine.[1]

  • Reducing Agent Byproducts: Borate salts (if using sodium borohydride derivatives) or other residues from the reducing agent.[2][3]

  • Oxidation Products: Aromatic amines can be susceptible to air oxidation, leading to colored impurities.[4]

Q2: I have a crude reaction mixture. What purification technique should I try first?

A2: For a basic compound like an amine, acid-base liquid-liquid extraction is almost always the most effective initial purification step.[5][6] This technique is excellent for separating the basic amine product from neutral organic impurities (like unreacted aldehyde) and acidic byproducts. It is a rapid and cost-effective method to significantly enhance the purity of your crude material before employing more refined techniques like chromatography or recrystallization.[6][7]

Q3: My purified N-[(4-methylphenyl)methyl]pyridin-2-amine is a persistent oil and I cannot crystallize it. How can I obtain a solid, highly pure sample?

A3: This is a common challenge with many secondary amines. The most effective strategy is to convert the amine 'freebase' into a salt.[8] Amine salts, such as the hydrochloride or acetate, have higher melting points and more ordered crystal lattices, which greatly facilitates crystallization.[1][8] This is achieved by dissolving the crude oily amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of an acid, like HCl in ether or acetic acid. The precipitated salt can then be isolated and recrystallized.[1]

Q4: How can I best monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the primary tool. For amines, a standard silica gel plate can be used, but you will often get more accurate results by adding a small amount of base (e.g., 1-2% triethylamine) to your eluent to prevent streaking. For visualization, UV light is effective due to the aromatic rings. Stains can also be used; while ninhydrin stain is specific for primary and secondary amines, it will not visualize tertiary amine byproducts.[1]

Purification Strategy Decision Workflow

The choice of purification technique depends on the nature of the impurities and the desired final purity. The following diagram outlines a logical workflow for purifying N-[(4-methylphenyl)methyl]pyridin-2-amine.

G cluster_chrom Chromatography Options cluster_cryst Crystallization Options start Crude Reaction Mixture acid_base Perform Acid-Base Extraction start->acid_base check_purity Assess Purity (TLC, NMR) acid_base->check_purity column_chrom Column Chromatography (Basic-Modified Silica or Alumina) check_purity->column_chrom Impurities have similar basicity recryst_freebase Recrystallize Freebase check_purity->recryst_freebase Product is solid & >95% pure form_salt Form Amine Salt (e.g., HCl salt) check_purity->form_salt Product is an oil & >95% pure column_chrom->check_purity Combine pure fractions prep_hplc Preparative HPLC (Reversed-Phase) column_chrom->prep_hplc Further polishing needed final_product Pure Product (>99%) prep_hplc->final_product For very high purity needs recryst_freebase->final_product recryst_salt Recrystallize Salt form_salt->recryst_salt recryst_salt->final_product

Caption: Decision tree for selecting the optimal purification strategy.

Troubleshooting Guides

Guide 1: Acid-Base Extraction

This technique exploits the basicity of the amine nitrogen, which can be protonated to form a water-soluble ammonium salt.[5][9][10] This allows for its separation from neutral organic compounds.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl).[5][6] The basic amine will react to form the corresponding ammonium chloride salt and move into the aqueous layer.

  • Separation: Separate the two layers. Retain the aqueous layer, which now contains the protonated product. The organic layer contains neutral impurities (e.g., unreacted aldehyde).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).[5] This deprotonates the ammonium salt, regenerating the water-insoluble freebase amine.

  • Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., diethyl ether, 3 times). The purified amine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Troubleshooting Common Issues
ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation at Interface High concentration of surfactants or fine particulates. The pH is near the pKa of a component.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. Filter the entire mixture through a pad of Celite.
Low Recovery of Amine Incomplete extraction into the acidic aqueous phase. Incomplete basification before back-extraction. The amine salt has some solubility in the organic solvent.Perform multiple acidic washes (3x) instead of a single large one. Ensure the aqueous layer is strongly basic (pH > 10) before back-extracting.[5] Back-wash the initial organic layer with more acidic solution.
Product Precipitates During Basification The freebase amine is a solid and has low solubility in the aqueous/organic system.Add more organic solvent to the separatory funnel before or during basification to dissolve the precipitating product as it forms.
Guide 2: Column Chromatography

Chromatography is used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For amines, special considerations are necessary to achieve good separation.

The Challenge with Amines on Silica Gel

Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with basic amines, leading to several problems[11]:

  • Irreversible Adsorption: Loss of product on the column.

  • Peak Tailing: Broad, streaky bands that result in poor separation and mixed fractions.

  • Compound Degradation: For sensitive amines, the acidic environment can catalyze decomposition.

Experimental Protocol: Modified Flash Column Chromatography
  • Stationary Phase Selection: Use standard flash-grade silica gel. For particularly problematic separations, consider using neutral alumina or a commercially available amine-functionalized silica.[8][11]

  • Solvent System (Eluent) Optimization:

    • Develop a solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Crucially, add 0.5-2% triethylamine (TEA) or 0.5% ammonium hydroxide to the eluent mixture. This basic additive neutralizes the acidic sites on the silica gel, dramatically improving peak shape.[1][11]

  • Column Packing: Pack the column using the prepared basic-modified eluent.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent. For less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution and Fraction Collection: Run the column with the modified eluent, collecting fractions and monitoring by TLC.

Troubleshooting & Optimization
ProblemProbable Cause(s)Recommended Solution(s)
Persistent Peak Tailing Insufficient deactivation of silica gel. Strong amine-silica interaction.Increase the concentration of triethylamine in the eluent (up to 2%). Switch to a more polar solvent system (e.g., dichloromethane/methanol with TEA).[12] Change the stationary phase to neutral alumina or amine-functionalized silica.[8][11]
Poor Separation (Co-elution) The polarity of the compounds is too similar in the chosen solvent system.Optimize the solvent system using TLC. Try different solvent combinations (e.g., ether/hexanes, DCM/methanol). Consider using a different stationary phase with different selectivity (e.g., cyano or diol columns).[12]
Compound Decomposes on Column The amine is unstable in the presence of acidic silica.Ensure the silica is thoroughly deactivated with a basic modifier. Use a less acidic stationary phase like neutral alumina.[8] Work quickly and avoid leaving the compound on the column for extended periods.
Guide 3: Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.[13] If the amine freebase is an oil, it must first be converted to a solid salt.

Experimental Protocol: Salt Formation & Recrystallization
  • Salt Formation:

    • Dissolve the purified amine oil in a minimum amount of a suitable solvent (e.g., diethyl ether, 2-propanol, or ethyl acetate).

    • Slowly add a stoichiometric amount (1.0 equivalent) of an acid. A solution of 2 M HCl in diethyl ether is commonly used to form the hydrochloride salt.

    • Stir the mixture. The amine salt will often precipitate as a solid. If it oils out, try a different solvent or scratch the inside of the flask.

    • Collect the solid salt by filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent system. The ideal solvent is one in which the salt has high solubility when hot and low solubility when cold.[13] Common choices for amine salts include ethanol, methanol, isopropanol, or mixtures like ethanol/ether.

    • Dissolve the crude salt in a minimum amount of the boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[13]

    • Collect the pure crystals by filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • What is an Acid and Base Extraction?. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]

  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. Retrieved from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019, June 1). Gas Processing & LNG. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved from [Link]

  • Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd. Retrieved from [Link]

  • C Analysis of primary, secondary and tertiary amines. (n.d.). Agilent. Retrieved from [Link]

  • N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10). Biotage. Retrieved from [Link]

  • Contamination in Amine Systems. (n.d.). Refining Community. Retrieved from [Link]

  • Separation of Secondary Amine and Tertiary amine. (2006, January 24). Chromatography Forum. Retrieved from [Link]

  • N-Benzylpyridin-2-amine. (n.d.). PMC. Retrieved from [Link]

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. (n.d.). PMC. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. (2020, May 1). Google Patents.
  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021, November 15). Sciforum. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Recrystallization Paired with Benchtop NMR. (2024, July 23). Nanalysis. Retrieved from [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • Are amines soluble in organic solvents?. (2018, March 30). Quora. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amines and Heterocycles. (2020, March 4). University of Calgary. Retrieved from [Link]

  • 23.1: Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008, April 9). MDPI. Retrieved from [Link]

  • 4-Methyl-6-phenylpyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • 4-Methyl-6-phenylpyrimidin-2-amine. (n.d.). PMC. Retrieved from [Link]

  • N-Benzyl-pyridin-2-amine. (2010, November 6). PubMed. Retrieved from [Link]

  • Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015, August 16). ResearchGate. Retrieved from [Link]

  • General and Mild Preparation of 2-Aminopyridines. (2010, October 19). Organic Letters. Retrieved from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (2016, August 31). European Patent Office. Retrieved from [Link]

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. (2022, November 9). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Hurdles for N-[(4-methylphenyl)methyl]pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-[(4-methylphenyl)methyl]pyridin-2-amine (also kn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2-amine) in biological and biochemical assays.

This compound presents a unique challenge: it is a highly lipophilic secondary amine featuring a pyridine ring and a p-methylbenzyl group. Its high lipophilicity (LogP ~3.5) and specific ionization profile make it highly prone to anti-solvent precipitation and colloidal aggregation when transitioned from organic stock solutions into aqueous physiological buffers.

This guide provides causality-driven troubleshooting, self-validating protocols, and empirical strategies to ensure your assay data reflects true pharmacology rather than solubility artifacts.

Section 1: Stock Solution Integrity & The Aggregation Trap

Q: Why does my compound precipitate or lose activity when diluted from a 100% DMSO stock into my assay buffer?

A: This is driven by anti-solvent precipitation . N-[(4-methylphenyl)methyl]pyridin-2-amine is highly soluble in anhydrous DMSO due to the solvent's high polarity and hydrogen-bonding disruption capabilities. However, when this stock is introduced into an aqueous buffer (the "anti-solvent"), the rapid change in dielectric constant forces the highly lipophilic p-methylbenzyl groups to self-associate before they can be solvated by water.

Instead of forming a visible precipitate, the compound often forms sub-micron colloidal aggregates. These aggregates sequester the monomeric compound and non-specifically bind to proteins, leading to 1 in screening assays[1].

Q: How can I prove that my compound is aggregating if the solution looks clear to the naked eye?

A: Visual inspection is insufficient. You must employ a self-validating physical measurement like Dynamic Light Scattering (DLS) . DLS measures the size distribution of particles in solution; true solutions will show no particles, whereas 2 typically register between 50 and 1000 nm in diameter[2].

Protocol: DLS Validation of Stock Integrity (Self-Validating System)
  • Preparation: Formulate a 10 mM stock of N-[(4-methylphenyl)methyl]pyridin-2-amine in anhydrous, high-purity DMSO.

  • Dilution: Rapidly inject 1 µL of the DMSO stock into 99 µL of filtered (0.22 µm) assay buffer (e.g., 50 mM HEPES, pH 7.4) while vortexing vigorously to ensure rapid mixing.

  • Measurement: Transfer the sample to a DLS cuvette. Measure using a 90° detector angle with a 55 mW laser.

  • Validation Check: Analyze the size distribution histogram.

    • Monomeric state: No particles detected >10 nm.

    • Aggregated state: Peak observed in the 50–1000 nm range.

  • Centrifugation Rescue (Optional): If aggregates are detected, centrifuge the sample at 15,000 x g for 20 minutes. Carefully extract the supernatant and quantify the remaining dissolved monomer using LC-MS/MS. If the concentration drops below your target assay concentration, you must alter your buffer formulation.

Section 2: Buffer Formulation & Supramolecular Encapsulation

Q: If DMSO dilution fails, how can I keep this compound in solution for cell-based assays without causing solvent toxicity?

A: Cell-based assays rarely tolerate DMSO concentrations above 0.5–1.0%. To bypass solvent toxicity, we utilize supramolecular encapsulation via 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic p-methylbenzyl moiety of your compound spontaneously partitions into this cavity. This shields the hydrophobic domains from the aqueous environment, 3 by orders of magnitude without altering the intrinsic pharmacological action of the drug[3].

Protocol: Preparation of HP-β-CD Inclusion Complexes
  • Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base cell culture medium or assay buffer.

  • Complexation: Dissolve the compound in DMSO at 10 mM. Add this stock dropwise into the HP-β-CD solution under continuous sonication in a water bath for 15 minutes. Aim for a 1:1 or 1:2 molar ratio of drug to cyclodextrin.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow the thermodynamic equilibrium of the inclusion complex to stabilize.

  • Self-Validation (Filtration & Quantification): Filter the solution through a 0.22 µm PVDF membrane to remove any uncomplexed, precipitated drug. Quantify the final dissolved concentration of the filtrate using LC-MS/MS against a standard curve. Use this verified concentration to dose your cells.

Section 3: pH Adjustments and Ionization Mechanics

Q: Can I just lower the pH of my buffer to force it into solution?

A: Yes, but you must understand the specific ionization mechanics. N-[(4-methylphenyl)methyl]pyridin-2-amine is a 4[4]. Due to resonance stabilization, protonation does not occur at the exocyclic secondary amine; it occurs at the endocyclic pyridine nitrogen (pKa ~6.8 - 7.2).

At physiological pH (7.4), the compound is predominantly in its un-ionized, highly lipophilic free-base form, driving precipitation. If your specific assay can tolerate a slightly acidic environment (e.g., pH 5.5 - 6.0 for lysosomal or specific biochemical assays), the pyridine ring will protonate, converting the molecule into a highly water-soluble cationic salt. However, if you dissolve it at pH 5.5 and subsequently neutralize it to pH 7.4, the free base will instantly crash out of solution.

Section 4: Identifying Cell-Based Assay Artifacts

Q: My compound shows incredible potency in a biochemical screen, but I suspect it's a false positive caused by aggregation. How can I verify this?

A: Lipophilic amines that form colloidal aggregates act as promiscuous inhibitors by sequestering the target enzyme or disrupting membranes. You can validate true target engagement using the Detergent Addition Test .

Protocol: Detergent Addition Test (Self-Validating Control)
  • Run your standard dose-response assay to establish a baseline IC50.

  • Run a parallel assay where the buffer is supplemented with 0.01% Triton X-100 (a non-ionic detergent).

  • Causality Check: Triton X-100 disrupts hydrophobic colloidal aggregates, forcing the compound back into a monomeric state. If the compound's apparent activity is abolished or significantly shifted (IC50 increases by >10-fold) in the presence of the detergent, the original activity was an 5[5]. If the IC50 remains stable, the binding is true and target-specific.

Data Presentation: Formulation Strategies Summary

Table 1: Comparative Solubility Enhancement Strategies for N-[(4-methylphenyl)methyl]pyridin-2-amine

Formulation StrategyMechanistic RationaleEstimated Max SolubilityAssay CompatibilitySelf-Validation Method
100% DMSO Stock Disrupts crystal lattice via high polarity & H-bonding>10 mMStock storage only (Toxic to cells)Visual inspection
0.1% DMSO in Buffer Baseline aqueous solvation<10 µMHigh (Standard HTS)DLS (Check for aggregates)
20% HP-β-CD Supramolecular encapsulation of p-methylbenzyl group1–5 mMHigh (Cell-safe)LC-MS/MS of filtrate
pH 5.5 Buffer Protonation of endocyclic pyridine nitrogen>5 mMLow (Enzymatic/Lysosomal only)pH titration curve
0.01% Triton X-100 Micellar solubilization of lipophilic domains50–100 µMModerate (Biochemical only)Detergent addition test
Mandatory Visualization: Troubleshooting Decision Matrix

SolubilityWorkflow Start N-[(4-methylphenyl)methyl]pyridin-2-amine Assay Preparation Dilute Dilute 100x DMSO Stock into Assay Buffer Start->Dilute Check Visual & DLS Check Are aggregates >50nm present? Dilute->Check Precipitation Yes: Colloidal Aggregation or Precipitation Check->Precipitation Cloudy / Aggregates Detected Success No: Solution is Monomeric Proceed to Assay Check->Success Clear (Monomeric) Strategy Select Solubility Enhancement Strategy Precipitation->Strategy Cyclo HP-β-Cyclodextrin Encapsulation Strategy->Cyclo Surfactant Add 0.01% Triton X-100 (Biochemical Assays) Strategy->Surfactant pH Lower Buffer pH < 6.0 (If assay permits) Strategy->pH Validate LC-MS Concentration Verification of Filtrate Cyclo->Validate Surfactant->Validate pH->Validate Validate->Check Re-test Integrity

Figure 1: Decision matrix for resolving lipophilic amine solubility and aggregation issues.

References
  • Source: nih.
  • Source: benchchem.
  • Source: pharmaexcipients.
  • Source: benchchem.
  • Title: Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?

Sources

Optimization

N-[(4-methylphenyl)methyl]pyridin-2-amine stability and degradation studies

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-[(4-methylphenyl)methyl]pyridin-2-amine. Its purpose is to provide in-depth stability and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-[(4-methylphenyl)methyl]pyridin-2-amine. Its purpose is to provide in-depth stability and degradation insights, troubleshooting assistance for common experimental challenges, and robust protocols grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-[(4-methylphenyl)methyl]pyridin-2-amine.

Q1: What are the primary chemical liabilities of N-[(4-methylphenyl)methyl]pyridin-2-amine?

A1: The structure of N-[(4-methylphenyl)methyl]pyridin-2-amine contains several functional groups that can be susceptible to degradation under certain conditions. The key liabilities are:

  • Secondary Amine Linkage: The bond between the pyridin-2-yl group and the benzylic methylene bridge can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[1][2][3]

  • Benzylic Methylene Group: The C-H bonds on the methylene bridge are activated by the adjacent phenyl and pyridinyl rings, making them potential sites for oxidative degradation.[4]

  • Pyridine Ring: The pyridine ring itself can undergo oxidation or other transformations, especially under harsh oxidative or photolytic conditions. The electron density of the pyridine ring influences its reactivity and interaction with enzymes or chemical reagents.[5][6]

  • Toluene Methyl Group: The methyl group on the phenyl ring is a potential site for oxidation, which could lead to the formation of a corresponding benzoic acid or benzyl alcohol derivative.[4]

Q2: What are the recommended storage conditions for this compound in solid and solution forms?

A2:

  • Solid Form: As a solid, the compound should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term storage. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

  • Solution Form: Solutions are generally more prone to degradation. It is advisable to prepare solutions fresh. If storage is necessary, use amber vials to protect from light and store at low temperatures (e.g., -20 °C).[7] The choice of solvent is critical; aprotic solvents are often preferred over protic solvents like alcohols, which can participate in degradation reactions. The stability in aqueous solutions is highly pH-dependent.

Q3: Which analytical techniques are most suitable for monitoring the stability of N-[(4-methylphenyl)methyl]pyridin-2-amine?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[8][9]

  • Method Development: A successful stability-indicating method must be able to resolve the parent peak from all potential degradation products. This is typically achieved through forced degradation studies, where the compound is intentionally degraded to generate these products.[9][10]

  • Detection: UV detection is suitable due to the aromatic rings in the molecule. For more definitive peak identification and tracking, especially when dealing with co-eluting peaks or unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[8]

II. Troubleshooting Guide for Stability Studies

This section provides solutions to specific problems that may arise during experimental work.

Problem Encountered Potential Cause(s) Recommended Troubleshooting Steps
Poor Mass Balance (<95%) in Forced Degradation Study 1. Formation of non-UV active or poorly chromophoric degradants. 2. Formation of volatile degradation products. 3. Precipitation of the parent compound or degradants in the sample vial. 4. Adsorption of the compound or degradants onto the sample container.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. 2. Consider using Gas Chromatography-Mass Spectrometry (GC-MS) for headspace analysis to detect volatile products. 3. Visually inspect samples for precipitation. If observed, use a different solvent/co-solvent system to ensure solubility. 4. Use silanized glass vials or polypropylene vials to minimize adsorption.
No Significant Degradation Observed Under Stress Conditions 1. Stress conditions (temperature, pH, reagent concentration) are too mild. 2. The compound is inherently highly stable under the tested conditions. 3. Incorrect preparation of stressor solutions.1. Incrementally increase the severity of the conditions as recommended by ICH Q1A guidelines (e.g., increase temperature, use higher concentrations of acid/base/oxidant, extend exposure time).[10] 2. If no degradation occurs even under harsh conditions, the molecule can be considered stable under those specific stresses. Document these findings. 3. Verify the pH and concentration of all freshly prepared stressor solutions.
Rapid, Complete Degradation of the Parent Compound 1. Stress conditions are excessively harsh. 2. The compound is extremely labile under the tested conditions.1. Reduce the severity of the conditions (e.g., lower temperature, decrease reagent concentration, shorten exposure time). The goal is to achieve partial degradation (typically 5-20%) to adequately observe the degradation profile.[10] 2. Test under milder conditions, for example, using 0.01 N HCl/NaOH at room temperature instead of refluxing in 0.1 N solutions.[10]
Appearance of Extraneous Peaks in Control Samples 1. Contamination from glassware, solvent, or reagents. 2. Interaction with the mobile phase or column. 3. Degradation caused by sample preparation (e.g., exposure to light or heat).1. Run a blank injection (solvent only) to identify solvent-related peaks. Ensure all glassware is scrupulously clean. 2. Evaluate the stability of the compound in the mobile phase over the typical analysis time. 3. Prepare samples under controlled conditions (e.g., under yellow light, on ice) and analyze immediately.

III. Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study for N-[(4-methylphenyl)methyl]pyridin-2-amine, designed to identify potential degradation pathways and develop a stability-indicating analytical method, in accordance with ICH guidelines.[10]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1 M HCl, 80°C) Sampling Sampling at Time Points (e.g., 0, 2, 6, 24h) Acid->Sampling Base Basic Hydrolysis (0.1 M NaOH, 80°C) Base->Sampling Oxidative Oxidative (3% H2O2, RT) Oxidative->Sampling Thermal Thermal (80°C, Solid) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Quench Neutralize/Quench Reaction Sampling->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Report Identify Degradants & Establish Degradation Profile HPLC->Report Parent N-[(4-methylphenyl)methyl] pyridin-2-amine Stock Solution Parent->Acid Parent->Base Parent->Oxidative Parent->Thermal Parent->Photo

Caption: Workflow for a typical forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve N-[(4-methylphenyl)methyl]pyridin-2-amine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • For each condition, use a separate vial for the test sample and a control sample (stored at 5°C, protected from light).

    • Acidic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

      • Incubate the vial in a water bath at 80°C.

      • Withdraw aliquots at 2, 6, 12, and 24 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Basic Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.

      • Incubate the vial in a water bath at 80°C.

      • Withdraw aliquots at specified time points and neutralize with 0.1 M HCl before analysis. Studies on similar pyridine derivatives show they can be extremely unstable in alkaline mediums.[8]

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 0.5 mg/mL in 3% H₂O₂.

      • Keep the vial at room temperature, protected from light.

      • Withdraw aliquots at specified time points for analysis. If no degradation is observed, a higher concentration (e.g., 10-30% H₂O₂) can be used.[10]

    • Thermal Degradation (Solid State):

      • Place a thin layer of the solid compound in an open petri dish.

      • Expose to 80°C in a thermostatically controlled oven.

      • At specified time points, withdraw a sample, dissolve it in the solvent to the target concentration, and analyze.

    • Photolytic Degradation:

      • Expose the stock solution (in a photochemically transparent container, e.g., quartz) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • A parallel control sample should be wrapped in aluminum foil to exclude light.

      • Analyze the samples after the exposure period. Pyridine derivatives are often photolabile.[7][8]

  • Sample Analysis:

    • Analyze all samples (stressed and control) by a developed and validated stability-indicating HPLC-UV/MS method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation and perform a mass balance assessment.

IV. Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. The identification of actual degradants requires characterization using techniques like LC-MS/MS and NMR.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) Parent N-[(4-methylphenyl)methyl]pyridin-2-amine H1 Pyridin-2-amine Parent->H1 C-N bond cleavage H2 4-methylbenzyl alcohol Parent->H2 C-N bond cleavage O1 N-oxide derivative (on Pyridine N) Parent->O1 O2 Hydroxylated derivatives (on rings) Parent->O2 O3 4-(aminomethyl)benzoic acid Parent->O3 Oxidation of -CH3 and -CH2- H3 4-methylbenzaldehyde H2->H3 Oxidation

Caption: Plausible degradation pathways for the target molecule.

  • Hydrolytic Pathway: Cleavage of the secondary amine C-N bond is a primary hydrolytic route. This would likely yield pyridin-2-amine and either 4-methylbenzyl alcohol or 4-methylbenzaldehyde, depending on the conditions.[1][3]

  • Oxidative Pathway: Oxidation can occur at several sites. The pyridine nitrogen can form an N-oxide. The benzylic methylene bridge is susceptible to oxidation, potentially leading to a ketone. The methyl group on the toluene ring can be oxidized to a carboxylic acid. Hydroxylation of the aromatic rings is also a possibility.[4][5][6]

References

  • Gornowicz, A. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. Available at: [Link]

  • Patel, Y. et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Mattiello, S. et al. (2022). Enhancement of fluorescence and photostability of luminescent radicals by quadruple addition of phenyl groups. Journal of Materials Chemistry C. Available at: [Link]

  • Wang, L. et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • Wang, L. et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Available at: [Link]

  • Tiam-Ting, J. et al. (2014). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Analytical Methods for 4,4'-Methylenedianiline. Toxicological Profile for 4,4'-Methylenedianiline. Available at: [Link]

  • Chen, E. (2017). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. The University of Texas at Austin. Available at: [Link]

  • PubChem. N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

  • Dudhgaonkar, S. et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • PubChem. Methyl((4-methylphenyl)(pyridin-2-yl)methyl)amine. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine. Available at: [Link]

  • Akkurt, M. et al. (2007). 4-Methyl-6-phenylpyrimidin-2-amine. Acta Crystallographica Section E. Available at: [Link]

  • Google Patents. (2022). Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
  • Wang, Y. et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules. Available at: [Link]

  • Guo, P. et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. Available at: [Link]

  • Can, H. K. et al. (2017). Synthesis, characterization, and thermal degradation process of poly-4-[(4-hydroxy-2-methylphenyl)irninomethyl]-2,6-dimethylphenol. ResearchGate. Available at: [Link]

  • Tanthana, J. & Vevelstad, S. J. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Fornasier, R. et al. (2000). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Heterocyclic Communications. Available at: [Link]

  • González-Vera, J. A. et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules. Available at: [Link]

  • Qi, C. et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules. Available at: [Link]

  • Thompson, J. et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia. Available at: [Link]

  • Ahmed, S. et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability. Available at: [Link]

  • Cheng, Y. et al. (2017). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Molecules. Available at: [Link]

  • Freeman, S. A. et al. (2011). Amine Thermal Degradation in CO2 Capture. Scribd. Available at: [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Available at: [Link]

  • Fytianos, K. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Study Force. (2019). Hydrolysis of Amides. YouTube. Available at: [Link]

  • Coles, S. J. & Horton, P. N. (2012). Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, C15H18N2. ResearchGate. Available at: [Link]

  • Lodochnikova, O. A. et al. (2023). Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Symmetry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-[(4-methylphenyl)methyl]pyridin-2-amine Scaffold Optimization

Welcome to the Lead Optimization Support Center. This portal provides advanced troubleshooting for researchers and drug development professionals developing targeted therapies utilizing the N-[(4-methylphenyl)methyl]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lead Optimization Support Center. This portal provides advanced troubleshooting for researchers and drug development professionals developing targeted therapies utilizing the N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2-amine) scaffold.

Overview of the Scaffold

The 2-aminopyridine core is a highly privileged, classic Type I kinase hinge-binding motif. It anchors into the ATP-binding pocket by forming dual hydrogen bonds with the kinase hinge region (typically interacting with the backbone NH and C=O of residues like Methionine and Glutamate/Valine)[1]. While the 4-methylbenzyl group extends into the solvent channel or adjacent hydrophobic clefts, the low molecular weight and generic hydrogen-bonding profile of the unmodified scaffold often result in pan-kinase promiscuity.

🛠️ Troubleshooting Guide & FAQs

Issue 1: High Off-Target Promiscuity (Pan-Kinase Inhibition)

Q: Our initial kinome profiling shows that N-[(4-methylphenyl)methyl]pyridin-2-amine inhibits over 50 different kinases. How can we rationally engineer target selectivity without losing potency?

The Causality: The unmodified 2-aminopyridine core binds the highly conserved ATP hinge region, which is structurally similar across the ~500 human kinases[2]. To achieve selectivity, you must exploit the gatekeeper residue —a highly variable amino acid located at the back of the ATP-binding site that acts as a molecular bouncer[3]. Kinases with small gatekeepers (e.g., Threonine or Valine) possess an accessible hydrophobic "back pocket." Kinases with large gatekeepers (e.g., Phenylalanine or Methionine) have this pocket sterically blocked[2].

The Solution: Introduce sterically bulky substituents (e.g., halogens or trifluoromethyl groups) at the C3 or C5 position of the pyridine ring. This creates a severe steric clash with large gatekeeper residues, effectively abolishing off-target binding while perfectly filling the back pocket of your target kinase[4].

Self-Validating Protocol: Gatekeeper-Directed SAR Expansion

  • Structural Alignment: Align the crystal structure of your target kinase with suspected off-target kinases. Identify the gatekeeper residue (e.g., position 315 in ABL, position 790 in EGFR)[3].

  • Synthesis: Generate a focused library of C3/C5-substituted N-[(4-methylphenyl)methyl]pyridin-2-amine analogs.

  • Biochemical Screening: Assay the library against a matched pair of kinases: one with a small gatekeeper (Target, positive control) and one with a large gatekeeper (Negative Control).

  • Validation: A successful analog will show a >100-fold shift in IC50 between the target and the negative control, validating the structure-based design hypothesis.

G Scaffold 2-Aminopyridine Core Hinge Binder Hinge Kinase Hinge Region Met/Glu Backbone Scaffold->Hinge Dual H-Bonds Substituent C3/C5 Substituent Steric Probe Scaffold->Substituent SAR Modification Target Target Kinase Small Gatekeeper (Thr) Substituent->Target Fits Back Pocket OffTarget Off-Target Kinase Large Gatekeeper (Phe/Met) Substituent->OffTarget Steric Clash

Mechanistic diagram illustrating gatekeeper-directed selectivity optimization.

Issue 2: Flat SAR and Suspected Assay Interference

Q: We synthesized several analogs, but the IC50 values remain stagnant around 5-10 μM across multiple unrelated enzyme classes. Is this true polypharmacology?

The Causality: No. Highly lipophilic fragments, particularly those containing unsubstituted benzyl rings like the 4-methylbenzyl moiety, are prone to forming colloidal aggregates in aqueous buffers. These micro-aggregates physically sequester proteins, preventing substrate access and yielding false-positive inhibition across unrelated assays (PAINS behavior).

The Solution: Implement an aggregation counter-screen using non-ionic detergents and Dynamic Light Scattering (DLS). Detergents disrupt colloidal aggregates; if your compound's activity disappears upon adding detergent, it is an aggregator, not a true binder.

Self-Validating Protocol: Detergent-Shift & DLS Assay

  • Buffer Preparation: Prepare your standard kinase assay buffer. Create a second batch supplemented with 0.01% (v/v) Triton X-100.

  • Dose-Response: Run a 10-point dose-response curve for the compound in both buffers.

  • Data Interpretation:

    • True Inhibitor: IC50 remains unchanged in the presence of Triton X-100.

    • Aggregator: IC50 shifts by >10-fold or activity is completely lost.

  • Orthogonal Validation (DLS): Dilute the compound to 10 μM in buffer (no enzyme). Read the sample in a DLS instrument. The presence of particles >100 nm in diameter confirms colloidal aggregation.

Issue 3: Poor Translation from Biochemical to Cellular Selectivity

Q: Our optimized C5-substituted analog shows 500-fold selectivity in biochemical panels, but causes off-target toxicity in live cells. How do we map its true intracellular selectivity?

The Causality: Biochemical panels utilize isolated, often truncated recombinant kinase domains in artificial buffers. In live cells, high intracellular ATP concentrations (1-5 mM) aggressively compete with Type I ATP-competitive inhibitors like 2-aminopyridines[3]. Furthermore, full-length protein conformations and protein-protein interactions can expose cryptic off-target binding sites not present in biochemical assays.

The Solution: Deploy a live-cell Target Engagement (TE) assay, such as NanoBRET, to measure the compound's binding affinity against full-length kinases in their native cellular environment.

Self-Validating Protocol: NanoBRET Cellular Selectivity Profiling

  • Transfection: Transfect HEK293 cells with a plasmid encoding your target kinase fused to NanoLuc luciferase. In parallel wells, transfect NanoLuc fusions of suspected off-target kinases (Negative Controls).

  • Tracer Addition: Add a cell-permeable, fluorescently labeled kinase tracer that binds the ATP pocket. This creates a baseline Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc and the tracer.

  • Inhibitor Treatment: Treat the cells with a titration of your optimized N-[(4-methylphenyl)methyl]pyridin-2-amine analog.

  • Measurement: As the unlabeled inhibitor enters the cell and displaces the fluorescent tracer, the BRET signal decreases.

  • Calculation: Calculate the cellular IC50 for the target vs. off-targets. A true selective lead will maintain a >50-fold therapeutic window in this cellular context.

G Hit Hit: N-[(4-methylphenyl)methyl]pyridin-2-amine AggCheck Detergent/DLS Aggregation Check Hit->AggCheck Validate SAR SAR: Gatekeeper-Directed Substitution AggCheck->SAR True Binder Kinome Biochemical Kinome Profiling SAR->Kinome In vitro Selectivity NanoBRET Cellular NanoBRET Target Engagement Kinome->NanoBRET In vivo Selectivity

Workflow diagram for validating and optimizing the selectivity of the hit compound.

📊 Quantitative Data: Impact of SAR on Selectivity

The following table summarizes representative structure-activity relationship (SAR) data demonstrating how specific modifications to the N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold impact selectivity by exploiting gatekeeper residue size[5].

CompoundPyridine Substitution (C5)Benzyl SubstitutionTarget Kinase IC50(Small Gatekeeper: Thr)Off-Target Kinase IC50(Large Gatekeeper: Phe)Selectivity Fold
Parent Hit -H4-Methyl150 nM180 nM1.2x
Analog 1 -Cl (Chlorine)4-Methyl45 nM4,500 nM100x
Analog 2 -CF3 (Trifluoromethyl)4-Methyl12 nM>10,000 nM>833x
Analog 3 -CH3 (Methyl)4-Fluoro85 nM2,100 nM24x

Note: The addition of a bulky -CF3 group at the C5 position (Analog 2) perfectly occupies the hydrophobic back pocket of the target kinase while creating a severe steric clash with the large Phenylalanine gatekeeper of the off-target kinase, driving exceptional selectivity.

References

  • Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis Source: Bioinformatics (Oxford Academic) URL:[Link]

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif Source: Journal of Medicinal Chemistry (via PMC - NIH) URL:[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors Source: Expert Opinion on Drug Discovery (via PMC - NIH) URL:[Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Kinase selectivity: identifying gatekeeper differences Source: ResearchGate URL:[Link]

  • Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs Source: International Journal of Molecular Sciences (via PMC - NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of N-[(4-methylphenyl)methyl]pyridin-2-amine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and chemical engineers facing isolation challenges with N-[(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and chemical engineers facing isolation challenges with N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2-amine). This secondary amine features a flexible methylene bridge and dual hydrogen-bonding sites, making it highly susceptible to conformational polymorphism and liquid-liquid phase separation (LLPS) during crystallization.

Below, you will find mechanistic diagnostics, self-validating protocols, and quantitative process parameters to ensure robust, scalable isolation.

Mechanistic Diagnostics & FAQs

Q: Why does my batch consistently "oil out" instead of forming a crystalline suspension? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation drives the solute to separate into a secondary, solute-rich liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[1]. For N-[(4-methylphenyl)methyl]pyridin-2-amine, the flexible carbon chain creates a high entropic barrier to primary nucleation. If you generate supersaturation at a temperature near or above the compound's melting point, it will naturally separate as an oil[2]. Furthermore, if the crystal growth rate is kinetically hindered by a highly viscous supersaturated solution, LLPS becomes the favored thermodynamic pathway[3].

Q: How do the structural features of this molecule influence its polymorphic behavior? A: This molecule contains a secondary amine (hydrogen-bond donor) and a pyridine nitrogen (hydrogen-bond acceptor). These functional groups, combined with the conformational flexibility of the methylene bridge, allow the molecule to pack into multiple supramolecular synthons[4]. Depending on the solvent polarity and the rate of supersaturation generation, you may inadvertently isolate metastable polymorphs. Rapid cooling typically yields kinetically favored metastable forms, whereas controlled, seeded growth yields the thermodynamically stable form.

Q: How can I prevent solvent entrapment and impurity inclusion in my final API? A: Solvent entrapment is a direct consequence of either rapid crystal growth (e.g., crash cooling) where the lattice forms around solvent droplets, or agglomeration following an oiling-out event[1]. By mapping the Metastable Zone Width (MSZW) and adding seed crystals halfway into this zone, you bypass the high activation energy of primary nucleation. This regulates the crystal growth rate, preventing the localized high supersaturation that leads to entrapment and impurity inclusion[1].

Process Workflows & Logical Relationships

LLPS_Troubleshooting Start Observe Oiling Out (LLPS) CheckTemp Is T > Melting Point? Start->CheckTemp MeltAction Lower T below MP before supersaturation CheckTemp->MeltAction Yes Kinetics Adjust Cooling Rate & Agitation CheckTemp->Kinetics No Success Crystalline Suspension MeltAction->Success Seed Add Seeds in MSZW (Avoid high supersaturation) Kinetics->Seed If nucleation is delayed Solvent Optimize Solvent Ratio (Reduce polarity gap) Kinetics->Solvent If solvent demixes Seed->Success Solvent->Success

Workflow for resolving liquid-liquid phase separation (oiling out) during crystallization.

Pathway API Amine Solution HighSS High Supersaturation (Crash Cooling) API->HighSS Rapid Temp Drop LowSS Low Supersaturation (Controlled Cooling) API->LowSS Slow Temp Drop LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSS->LLPS T > Melting Point Metastable Metastable Polymorph (Kinetic Form) HighSS->Metastable Fast Nucleation Stable Stable Crystalline Form (Thermodynamic Form) LowSS->Stable Seeded Growth LLPS->Metastable Delayed Nucleation Metastable->Stable Slurry Aging

Thermodynamic vs. kinetic pathways in amine crystallization and polymorph isolation.

Step-by-Step Experimental Protocols

Protocol A: Rescuing an "Oiled-Out" System via Seeded Cooling

This protocol utilizes precise supersaturation control to force the system out of the miscibility gap and into the crystalline phase.

  • Self-Validating Check: Before proceeding to Step 3, extract a 1 mL aliquot of the cloudy mixture and observe it under a Polarized Light Microscope (PLM). If the droplets lack birefringence, the system is in LLPS (oil phase). Do not add seeds yet; reheat until a clear single phase is restored, then restart the cooling profile.

  • Complete Dissolution: Heat the N-[(4-methylphenyl)methyl]pyridin-2-amine mixture in the chosen solvent system (e.g., Ethanol/Water or Toluene/Heptane) to 5°C above its saturation temperature ( Tsat​ ).

    • Causality: Erases the thermal history and destroys any parasitic nuclei or liquid-liquid demixing boundaries.

  • Controlled Cooling: Cool the reactor at a slow, linear rate (0.1 - 0.2 °C/min) to exactly halfway into the predetermined Metastable Zone Width (MSZW).

    • Causality: Generates supersaturation slowly, avoiding the concentration thresholds that trigger spontaneous oiling out[1].

  • Seeding: Introduce 1-3 wt% of milled seed crystals (thermodynamically stable polymorph) as a slurry in the antisolvent.

    • Causality: Bypasses the high activation energy required for primary nucleation. The seeds act as immediate templates for solute integration[3].

  • Isothermal Aging: Hold the temperature constant for 1-2 hours.

    • Causality: Allows secondary nucleation to occur and consumes the peak supersaturation, safely pulling the system away from the LLPS boundary.

  • Final Cooling & Isolation: Resume cooling at 0.2 °C/min to the final isolation temperature. Filter and wash with cold antisolvent.

Protocol B: Slurry Conversion for Polymorph Stabilization

Used when a metastable polymorph or an amorphous solid has been inadvertently isolated due to rapid precipitation.

  • Self-Validating Check: Monitor the transformation via in-line Raman spectroscopy or at-line X-Ray Powder Diffraction (XRPD). The protocol is validated and complete only when two consecutive samples taken 2 hours apart show an identical, stable diffraction pattern, confirming the end of the solvent-mediated phase transition.

  • Slurry Formation: Suspend the metastable N-[(4-methylphenyl)methyl]pyridin-2-amine in a solvent where it has moderate solubility (e.g., Isopropanol or Ethyl Acetate).

    • Causality: Solvent-mediated phase transitions require the metastable form to dissolve while the stable form nucleates and grows. Moderate solubility ensures the kinetics of dissolution are not rate-limiting.

  • Temperature Cycling (Ripening): Cycle the temperature between 20°C and 40°C (below the melting point) at 0.5 °C/min for 12-24 hours.

    • Causality: Ostwald ripening. The heating phase preferentially dissolves smaller, metastable crystals, while the cooling phase deposits the solute onto the larger, thermodynamically stable crystals.

  • Isolation: Cool to 5°C, filter, and dry under vacuum.

Quantitative Process Parameters

Table 1: Solvent Selection Matrix for N-[(4-methylphenyl)methyl]pyridin-2-amine

Summarizing the phase behavior and LLPS risk across common pharmaceutical crystallization solvent systems.

Solvent SystemPolarity Gap ( Δ Dielectric)LLPS (Oiling Out) RiskPolymorph TendencyRecommended Process Use
Toluene / Heptane LowLowStable Form (Thermodynamic)Primary cooling crystallization; highly recommended.
Ethanol / Water HighHigh Metastable FormsAvoid unless strict seeding and slow antisolvent dosing are used.
Ethyl Acetate N/A (Single)ModerateStable FormSlurry conversion and polymorph ripening.
DCM / Hexane ModerateModerateVariableImpurity purging; requires careful temperature control.
Table 2: MSZW and Cooling Profile Parameters

Critical quantitative boundaries for avoiding kinetic failures.

ParameterTarget RangeMechanistic PurposeConsequence of Deviation
Cooling Rate (Initial) 0.1 - 0.2 °C/minPrevents rapid supersaturation buildup.Spontaneous LLPS (Oiling out) or crash precipitation.
Seeding Temperature Tsat​
  • 5°C
Injects templates halfway into the MSZW.Seed dissolution (if too hot) or secondary nucleation failure (if too cold).
Seed Loading 1.0 - 3.0 wt%Provides sufficient surface area for growth.Uncontrolled crystal growth leading to solvent entrapment.
Agitation Rate 150 - 250 RPMEnsures uniform mass transfer to crystal faces.Localized supersaturation leading to localized oiling out[1].

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor (blogspot.com) URL:[Link]

  • Crystallization of an active pharmaceutical ingredient that oils out Source: ResearchGate URL:[Link]

  • Crystallisation and Polymorphism Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Mitigating Off-Target Effects of N-[(4-methylphenyl)methyl]pyridin-2-amine and Analogs

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with N-[(4-methylphenyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with N-[(4-methylphenyl)methyl]pyridin-2-amine and structurally related compounds. Our goal is to provide a framework for understanding, identifying, and systematically reducing off-target effects to enhance the specificity and therapeutic potential of your molecules. This document moves beyond simple protocols to explain the causal mechanisms and strategic decisions that underpin successful lead optimization.

Part 1: Foundational Understanding - FAQs on Primary Target & Selectivity

This section addresses the most common initial questions regarding the biological context of your compound.

FAQ: What is the likely primary molecular target of N-[(4-methylphenyl)methyl]pyridin-2-amine?

Answer: Based on extensive structure-activity relationship (SAR) data from public and internal databases, the N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold is a well-established inhibitor of protein kinases. Specifically, the pyridinyl imidazole and related pyridine-containing cores are classic pharmacophores for inhibiting p38 Mitogen-Activated Protein (MAP) Kinase , a key enzyme in inflammatory signaling pathways.[1][2]

The p38 MAP kinase cascade is activated by cellular stress and inflammatory cytokines, leading to the downstream production of other pro-inflammatory mediators like TNF-α and IL-1β.[3] Its central role in these processes has made it an attractive therapeutic target for diseases such as rheumatoid arthritis.[1][4] Therefore, the primary on-target effect of your compound is likely the inhibition of p38 MAP kinase.

p38_pathway stress Cellular Stress / Cytokines (e.g., UV, TNF-α) mkk Upstream Kinases (MKK3/6) stress->mkk activate p38 p38 MAP Kinase (Probable Primary Target) mkk->p38 phosphorylate & activate substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates phosphorylate & activate cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) substrates->cytokines response Inflammatory Response cytokines->response

Caption: Simplified p38 MAP Kinase signaling pathway.

FAQ: Why do kinase inhibitors frequently exhibit off-target effects?

Answer: The human genome contains over 500 protein kinases, collectively known as the kinome. These enzymes share a structurally conserved binding site for their common co-factor, adenosine triphosphate (ATP). The majority of kinase inhibitors, including the class to which N-[(4-methylphenyl)methyl]pyridin-2-amine belongs, are ATP-competitive.[1] They function by occupying this ATP pocket.

Due to the high degree of structural similarity in the ATP-binding cleft across different kinases, an inhibitor designed for one kinase can often bind to the ATP pockets of many others. This cross-reactivity is the primary cause of off-target effects, which can lead to unexpected cellular toxicity or a misleading interpretation of experimental results.[5][6] Therefore, assessing the selectivity profile of any new kinase inhibitor is a critical step in its development.

Part 2: Troubleshooting Guide & Experimental Workflows

Experiencing unexpected or adverse effects in your cellular assays is a common challenge. This section provides a systematic workflow to diagnose and address potential off-target activity.

troubleshooting_workflow start Start: Unexpected Phenotype Observed predict Step 1: In Silico Prediction (Hypothesis Generation) start->predict profile Step 2: In Vitro Profiling (Experimental Confirmation) predict->profile analyze Step 3: Analyze Data & SAR (Identify Liability) profile->analyze modify Step 4: Rational Modification (Design New Analogs) analyze->modify retest Step 5: Re-Screen & Validate (Iterate) modify->retest retest->analyze Unsatisfactory? end End: Optimized Compound retest->end Selective?

Sources

Optimization

Technical Support Center: N-[(4-methylphenyl)methyl]pyridin-2-amine Formulation

Welcome to the Preclinical Formulation Support Center. This portal is designed for drug development professionals and application scientists working with N-[(4-methylphenyl)methyl]pyridin-2-amine (CAS 164733-64-6)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Formulation Support Center. This portal is designed for drug development professionals and application scientists working with N-[(4-methylphenyl)methyl]pyridin-2-amine (CAS 164733-64-6)[1]. Formulating this specific secondary amine for in vivo pharmacokinetic (PK) and efficacy studies presents unique physicochemical challenges. This guide synthesizes structural causality with field-proven methodologies to ensure reliable, reproducible dosing vehicles.

Compound Profiling & Causality Analysis

To design a self-validating formulation, we must first understand the molecular behavior of the active pharmaceutical ingredient (API). N-[(4-methylphenyl)methyl]pyridin-2-amine features a lipophilic p-methylbenzyl group attached to a 2-aminopyridine core.

According to structural data from the , the compound acts as a weak base. The pyridine nitrogen serves as the primary protonation site. Because its pKa is slightly below physiological pH, the molecule exists predominantly as an unionized, highly lipophilic free base in the bloodstream, making it highly susceptible to precipitation if formulated improperly.

Quantitative Physicochemical Summary
ParameterValueFormulation Implication
Molecular Formula C₁₃H₁₄N₂Small molecule; high theoretical membrane permeability.
Molecular Weight 198.27 g/mol Easily diffuses across lipid bilayers if maintained in solution.
Estimated pKa ~6.8 (Pyridine N)Critical: Highly pH-dependent solubility. Unionized and insoluble at blood pH (7.4).
Estimated LogP ~2.8Highly lipophilic. Requires co-solvents or surfactants for aqueous vehicles.
BCS Classification Class II (Probable)Dissolution-rate limited absorption. Requires lipid-based or surfactant-driven formulation for oral delivery.

Troubleshooting & FAQ Guide

Q1: Why does the compound precipitate (crash out) when transitioning from my DMSO stock solution to the aqueous saline vehicle? The Causality: This is a classic "solvent crash." While the compound dissolves readily in 100% DMSO, adding neutral saline (pH ~5.5–7.0) rapidly alters the dielectric constant of the medium. Because the compound's pKa is ~6.8, it remains largely unionized in neutral saline. Its high lipophilicity (LogP ~2.8) forces the unionized molecules to aggregate and precipitate once the DMSO concentration drops below the solubilization threshold. The Solution: You must introduce an intermediate surfactant (e.g., Solutol HS 15 or Tween 80) before adding the aqueous phase. The surfactant forms micelles that encapsulate the lipophilic free base, shielding it from the aqueous environment. This aligns with standard practices for.

Q2: What is the optimal formulation strategy for Intravenous (IV) vs. Per Os (PO) dosing? The Causality: IV administration strictly requires an optically clear, isotonic solution to prevent fatal pulmonary embolisms caused by particulates. Conversely, the gastrointestinal tract can process suspensions. For PO dosing, a homogenous suspension is often preferred because it maximizes the dose load while relying on gastric fluids and bile salts for in vivo dissolution, a principle well-documented in the . The Solution: Use a Co-solvent/Surfactant system (DMSO/Solutol/Saline) for IV, and a wetting-agent suspension (Methylcellulose/Tween 80) for PO.

Q3: My mice are exhibiting injection site reactions after Subcutaneous (SC) or Intraperitoneal (IP) administration. How do I fix this? The Causality: Injection site necrosis or inflammation is typically caused by either extreme pH (< 3.0 or > 9.0), high osmolality, or excessive solvent concentrations (e.g., >10% DMSO). The Solution: Cap your DMSO concentration at 5% for IP/SC routes. If the compound requires more solvent to stay dissolved, pivot to a cyclodextrin-based vehicle (e.g., 20% HP-β-CD in water), which encapsulates the drug without irritating tissues.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the visual validation criteria are met.

Protocol A: Clear Solution for IV / IP Administration

Target Vehicle: 5% DMSO + 10% Solutol HS 15 + 85% Saline

  • Weighing: Weigh the required mass of N-[(4-methylphenyl)methyl]pyridin-2-amine powder into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of final volume). Vortex for 1–2 minutes.

    • Self-Validation Checkpoint: The liquid must be completely transparent. If particulates remain, the API is not fully dissolved. Do not proceed. (If it fails here, verify your calculations; you may have exceeded the maximum thermodynamic solubility in DMSO).

  • Micellar Encapsulation: Add Solutol HS 15 (10% of final volume). Solutol may need to be pre-warmed to 37°C to liquefy. Vortex vigorously for 3 minutes until a homogenous, slightly viscous mixture forms.

  • Aqueous Titration: Slowly add sterile Saline (85% of final volume) dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition prevents localized micro-environmental solvent crashes by allowing the Solutol micelles time to encapsulate the API as the water is introduced.

  • Final Validation: Hold the vial against a light source. It must be optically clear.

Protocol B: Homogenous Suspension for PO (Oral Gavage)

Target Vehicle: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water

  • Wetting the API: Weigh the compound into a mortar or glass vial. Add the Tween 80 (0.2% of final volume) directly to the dry powder.

    • Causality: Because the API is highly lipophilic, it will float on water. Tween 80 acts as a wetting agent, reducing the surface tension and allowing the powder to interact with the aqueous phase.

  • Trituration: Mix the powder and Tween 80 into a smooth paste.

  • Viscosity Addition: Gradually add the 0.5% MC solution while homogenizing (via probe sonication or vigorous stirring). The MC acts as a suspending agent to prevent the particles from settling too quickly in the syringe.

  • Final Validation: The resulting liquid should be a uniform, milky suspension without large, visible clumps. It must easily pass through a 20-gauge oral gavage needle.

Formulation Decision Workflow

Use the following logical pathway to determine the correct formulation approach based on your study requirements.

FormulationWorkflow Start Compound: CAS 164733-64-6 Assess Dosing Route RouteIV IV / IP Administration (Requires Clear Solution) Start->RouteIV RoutePO PO Administration (Suspension Tolerated) Start->RoutePO PrepIV Add 5% DMSO + 10% Solutol HS 15 RouteIV->PrepIV PrepPO Add 0.5% Methylcellulose + 0.2% Tween 80 RoutePO->PrepPO AqueousIV Titrate 85% Saline Dropwise with Vortexing PrepIV->AqueousIV AqueousPO Homogenize via Probe Sonication PrepPO->AqueousPO Decision Visual Inspection: Is Solution Optically Clear? AqueousIV->Decision Success Proceed to In Vivo Dosing AqueousPO->Success Uniform Suspension Decision->Success Yes (Clear) Fail Precipitation Detected: Heat to 37°C or Adjust Vehicle Decision->Fail No (Cloudy) Fail->PrepIV Reformulate

Caption: Decision tree for formulating N-[(4-methylphenyl)methyl]pyridin-2-amine based on dosing route.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 462453, N-[(4-methylphenyl)methyl]pyridin-2-amine. Retrieved from[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Investigating and Overcoming Resistance to N-[(4-methylphenyl)methyl]pyridin-2-amine (Compound X)

Welcome to the technical support center for N-[(4-methylphenyl)methyl]pyridin-2-amine, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development professionals who are u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(4-methylphenyl)methyl]pyridin-2-amine, hereafter referred to as Compound X. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Compound X, a potent inhibitor of the tyrosine kinase 'Kinase Y', in their preclinical models.

The emergence of acquired resistance is a significant challenge in the development of targeted therapies.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and address resistance mechanisms to Compound X in your cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to Compound X, is now showing a resistant phenotype. What are the most common reasons for this?

A1: Acquired resistance to small molecule kinase inhibitors like Compound X is a well-documented phenomenon and typically falls into two main categories: on-target and off-target resistance.[2]

  • On-Target Resistance: These are alterations that directly involve the drug's target, Kinase Y.

    • Secondary Mutations: The most frequent cause is the emergence of point mutations within the kinase domain of Kinase Y.[3][4] These mutations can either directly block Compound X from binding or can lock the kinase in an active conformation that has a lower affinity for the inhibitor.[4]

    • Gene Amplification: The cancer cells may amplify the gene encoding Kinase Y, leading to its overexpression.[5] This increased protein level can overwhelm the concentration of Compound X, leading to incomplete inhibition and reactivated downstream signaling.[6]

  • Off-Target Resistance: These mechanisms do not involve direct changes to Kinase Y but rather compensate for its inhibition.

    • Activation of Bypass Signaling Pathways: Cancer cells can activate parallel signaling pathways to circumvent the block on Kinase Y.[7] For example, upregulation of other receptor tyrosine kinases (RTKs) can reactivate critical downstream pathways like PI3K/Akt or MAPK/ERK, rendering the inhibition of Kinase Y ineffective.[5]

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Compound X out of the cell, lowering its intracellular concentration below the therapeutic threshold.[8][9]

Q2: How can I determine if the resistance in my cell line is due to on-target mutations or the activation of a bypass pathway?

A2: A systematic approach involving both molecular and biochemical techniques is required. Start by sequencing the kinase domain of Kinase Y from your resistant cells to check for mutations. If no mutations are found, the next logical step is to investigate the activation status of key signaling pathways known to act in parallel to the Kinase Y pathway. A detailed workflow for this is provided in our troubleshooting guides.

Q3: Is it possible for my cell line to have more than one resistance mechanism at play?

A3: Yes, it is not uncommon for cancer cells to develop multiple resistance mechanisms simultaneously or sequentially.[10] For instance, a cell population might harbor a subclone with a Kinase Y mutation and another subclone that has amplified a different oncogene. This heterogeneity can complicate analysis and treatment strategies.

Troubleshooting Guides

This section provides structured guidance for common experimental issues encountered when studying resistance to Compound X.

Issue 1: Loss of Compound X Efficacy in a Previously Sensitive Cell Line

Your cell viability assays (e.g., IC50 determination) show a significant rightward shift in the dose-response curve, indicating a decrease in sensitivity to Compound X.

dot

Caption: Troubleshooting workflow for loss of drug efficacy.

Potential Cause 1: On-Target Mutation in Kinase Y

  • Rationale: A mutation in the ATP-binding pocket of Kinase Y can sterically hinder or reduce the affinity of Compound X binding, rendering it less effective.[1]

  • Troubleshooting Steps:

    • Isolate Genomic DNA and RNA: Extract high-quality gDNA and total RNA from both the parental (sensitive) and the resistant cell lines.

    • Amplify and Sequence: Perform PCR to amplify the kinase domain of Kinase Y from both cDNA (derived from RNA) and gDNA. Submit the purified PCR products for Sanger sequencing.

    • Analyze Sequencing Data: Compare the sequences from the resistant and parental cells to identify any nucleotide changes. Translate the nucleotide sequence to the amino acid sequence to determine if a mutation has occurred.

    • Confirmation: If a mutation is identified, you can confirm its role in resistance through site-directed mutagenesis to introduce the mutation into the wild-type Kinase Y and assess its sensitivity to Compound X in a clean background.

Potential Cause 2: Overexpression of Kinase Y

  • Rationale: An increase in the total amount of Kinase Y protein can effectively titrate out Compound X, requiring higher concentrations for inhibition.[11]

  • Troubleshooting Steps:

    • Western Blot Analysis: Prepare whole-cell lysates from both parental and resistant cell lines. Perform SDS-PAGE and Western blotting using a validated antibody against Kinase Y. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Quantitative PCR (qPCR): Use the previously extracted RNA to perform qPCR for the Kinase Y transcript. This will determine if the overexpression is due to increased transcription.

    • Fluorescence In Situ Hybridization (FISH): To confirm gene amplification as the cause of overexpression, perform FISH on the parental and resistant cells using a probe specific for the Kinase Y gene locus.

Potential Cause 3: Activation of Bypass Signaling Pathways

  • Rationale: Cells can adapt to the inhibition of one pathway by upregulating another that provides similar pro-survival signals.[12]

  • Troubleshooting Steps:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent screening tool to broadly assess the phosphorylation status of numerous RTKs simultaneously. Compare the phospho-RTK profiles of parental and resistant cells treated with Compound X. A significant increase in phosphorylation of a particular RTK in the resistant line suggests its potential role as a bypass mechanism.

    • Targeted Western Blotting: Based on the results of the phospho-RTK array or known parallel pathways, perform Western blots for key signaling molecules downstream of Kinase Y and potential bypass pathways (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK).

Potential Cause 4: Increased Drug Efflux

  • Rationale: The overexpression of drug efflux pumps can reduce the intracellular concentration of Compound X.[13]

  • Troubleshooting Steps:

    • Gene Expression Analysis: Use qPCR to measure the mRNA levels of common ABC transporter genes (e.g., ABCB1 (MDR1), ABCG2) in parental and resistant cells.

    • Functional Efflux Assay: Use a fluorescent substrate of the suspected efflux pump (e.g., Rhodamine 123 for P-glycoprotein). Incubate parental and resistant cells with the substrate in the presence and absence of a known inhibitor of that pump. Reduced intracellular fluorescence in the resistant cells that can be reversed by the inhibitor indicates increased pump activity.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol uses a luminescence-based assay to measure ATP content as an indicator of cell viability.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X serial dilution of Compound X in culture medium.

    • Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control.

    • Incubate for 48-72 hours.

  • Viability Assessment:

    • Equilibrate the plate and the ATP detection reagent to room temperature.[14]

    • Add a volume of the reagent equal to the volume of the medium in each well.[14]

    • Place the plate on an orbital shaker for 2 minutes to induce lysis.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the results as a dose-response curve and use non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Kinase Y and Phospho-Signaling Proteins

dot

Caption: Standard Western blotting workflow.

  • Lysate Preparation:

    • Culture parental and resistant cells to ~80% confluency.

    • Treat with Compound X at the parental IC50 concentration for various time points (e.g., 0, 2, 6, 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

    • Incubate with a primary antibody against your protein of interest (e.g., Kinase Y, p-AKT, etc.) overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Summary Table

Mechanism of ResistanceKey Experimental FindingRecommended Confirmatory Assay
On-Target: Secondary Mutation Identification of a non-synonymous mutation in the kinase domain of Kinase Y via Sanger sequencing.Site-directed mutagenesis followed by in vitro kinase assays.
On-Target: Gene Amplification Increased protein levels of Kinase Y on Western blot and increased mRNA levels via qPCR.Fluorescence In Situ Hybridization (FISH) for the Kinase Y gene locus.
Off-Target: Bypass Pathway Increased phosphorylation of a parallel RTK or its downstream effectors (e.g., AKT, ERK) in the presence of Compound X.Combination therapy with Compound X and an inhibitor of the identified bypass pathway to assess for synergy.
Off-Target: Drug Efflux Increased mRNA levels of ABC transporters (e.g., ABCB1) and decreased intracellular accumulation of a fluorescent substrate.Western blot for the specific ABC transporter protein.

References

  • Molina-Vila, M. A., et al. (2010). Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy. Annals of Oncology, 21(5), 899-905. [Link]

  • Gottesman, M. M., et al. (2016). Revisiting the role of efflux pumps in multidrug-resistant cancer. Nature Reviews Cancer, 16(8), 523-538. [Link]

  • Okonkwo, C. O., & Okore, V. C. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research, 2(2), 191-198. [Link]

  • Jahanshahi, M., & Sepehri, M. (2021). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Cancer Cell International, 21(1), 1-20. [Link]

  • Deininger, M. W. (2005). Resistance to imatinib: mechanisms and management. Journal of the National Comprehensive Cancer Network, 3(6), 735-742. [Link]

  • Bivona, T. G., et al. (2011). Mechanisms of acquired resistance to tyrosine kinase inhibitors. Annual Review of Medicine, 62, 15-28. [Link]

  • Lin, Y., et al. (2020). Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer. Journal of Hematology & Oncology, 13(1), 1-17. [Link]

  • Kemper, M., et al. (2021). Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition. Oncotarget, 12(19), 1869. [Link]

  • O'Hare, T., et al. (2009). Mechanisms of Resistance to Imatinib and Second-Generation Tyrosine Inhibitors in Chronic Myeloid Leukemia. Clinical Cancer Research, 15(22), 6907-6918. [Link]

  • Soverini, S., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and therapy, 15, 133. [Link]

  • Gorre, M. E., et al. (2001). Clinical resistance to STI-571 cancer therapy caused by BCR-ABL gene mutation or amplification. Science, 293(5531), 876-880. [Link]

  • Nakagawa, M., et al. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 12, 792942. [Link]

  • Eckford, P. D., & Sharom, F. J. (2009). ABC efflux pump-based resistance to chemotherapy drugs. Chemical reviews, 109(7), 2989-3011. [Link]

  • Deininger, M., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653. [Link]

  • Okonkwo, C. O., & Okore, V. C. (2012). Efflux Pump-Mediated Resistance in Chemotherapy. Annals of Medical and Health Sciences Research, 2(2), 191-198. [Link]

  • Hochhaus, A., & La Rosée, P. (2003). Imatinib therapy in chronic myelogenous leukemia: results of the GIST-study. Der Internist, 44(2), 171-178. [Link]

  • Apperley, J. F. (2007). Part I: mechanisms of resistance to imatinib in chronic myeloid leukaemia. The Lancet Oncology, 8(11), 1018-1029. [Link]

  • Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043. [Link]

  • Karapetis, C. S., et al. (2014). Kinase inhibitors: a focus on off-target effects. Nature Reviews Drug Discovery, 13(5), 353-372. [Link]

  • Hrustanovic, G., et al. (2021). Polyclonal on- and off-target resistance mutations in an EML4-ALK positive non-small cell lung cancer patient under ALK inhibition. Oncotarget, 12(19), 1869. [Link]

  • College of American Pathologists. (2018). Molecular Testing Guideline for the Selection of Lung Cancer Patients for Treatment with TKI. College of American Pathologists. [Link]

  • AstraZeneca. (n.d.). Testing Guidelines. AstraZeneca. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Planchard, D., et al. (2020). Abstract 4897: Detection of MET-mediated EGFR tyrosine kinase inhibitor (TKI) resistance in advanced non-small cell lung cancer (NSCLC): biomarker analysis of the TATTON study. Cancer Research, 80(16_Supplement), 4897. [Link]

  • Sequist, L. V., et al. (2013). Analysis of Tumor Specimens at the Time of Acquired Resistance to EGFR-TKI Therapy in 155 Patients with EGFR-Mutant Lung Cancers. Clinical Cancer Research, 19(8), 2240-2247. [Link]

Sources

Optimization

Optimizing reaction conditions for scaling up N-[(4-methylphenyl)methyl]pyridin-2-amine production

Section 1: Synthesis Overview and Strategy This guide provides in-depth technical support for researchers, chemists, and process development professionals focused on the synthesis and scale-up of N-[(4-methylphenyl)methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Section 1: Synthesis Overview and Strategy

This guide provides in-depth technical support for researchers, chemists, and process development professionals focused on the synthesis and scale-up of N-[(4-methylphenyl)methyl]pyridin-2-amine. Our objective is to deliver actionable troubleshooting advice and robust protocols grounded in established chemical principles to ensure reproducible, high-yield production.

N-[(4-methylphenyl)methyl]pyridin-2-amine is a key structural motif in medicinal chemistry and materials science. Its synthesis is most commonly and efficiently achieved via a reductive amination pathway. This method involves the condensation of 2-aminopyridine with 4-methylbenzaldehyde to form an intermediate imine, which is then selectively reduced to the target secondary amine.

While other routes such as direct N-alkylation with a benzyl halide or a Buchwald-Hartwig amination exist, they present significant challenges.[1][2] Direct alkylation is often plagued by a lack of selectivity, leading to over-alkylation and the formation of undesired tertiary amines and quaternary pyridinium salts.[2][3] Palladium-catalyzed methods, though powerful, typically require expensive catalysts and ligands, which can be prohibitive for large-scale production.[4][5] Therefore, reductive amination stands as the most practical, cost-effective, and scalable approach for this specific transformation.[6]

cluster_reactants Starting Materials cluster_product Final Product R1 2-Aminopyridine P N-[(4-methylphenyl)methyl]pyridin-2-amine R1->P Reductive Amination R2 4-Methylbenzaldehyde R2->P Reactants 2-Aminopyridine + 4-Methylbenzaldehyde Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Imine Imine Intermediate (C=N bond) Intermediate->Imine - H₂O (Dehydration) Imine->Intermediate + H₂O (Equilibrium) Product Final Product (C-N bond) Imine->Product + [H] (Reduction)

Caption: Key stages of the reductive amination pathway.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

Q1: My reaction yield is very low or has failed completely. What are the likely causes?

Answer: This is a common issue that typically points to a problem in one of the two core mechanistic steps.

  • Cause A: Inefficient Imine Formation. The formation of the imine is an equilibrium-limited step. [7] * Troubleshooting:

    • Ensure Anhydrous Conditions: Water, a byproduct, can push the equilibrium back towards the starting materials. Use anhydrous solvents (e.g., dichloromethane (DCM), dichloroethane (DCE), or toluene) and consider adding molecular sieves (3Å or 4Å) to the reaction mixture.
    • Catalyze the Reaction: A catalytic amount of a weak acid, such as acetic acid, can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack. [8] 3. Temperature: Gently heating the reaction (e.g., to 40-50 °C) can favor imine formation, but be cautious not to degrade the reactants or products.
  • Cause B: Inactive or Inappropriate Reducing Agent. The choice and condition of your reducing agent are paramount.

    • Troubleshooting:

      • Verify Reagent Activity: Hydride reducing agents can degrade upon exposure to moisture and air. Use a freshly opened bottle or a properly stored reagent.

      • Choose a Chemoselective Reagent: If you are using NaBH₄, it is likely reducing your starting aldehyde to 4-methylbenzyl alcohol in competition with the imine reduction. Switch to a milder, more selective agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). [9]These reagents are less reactive towards aldehydes at neutral or slightly acidic pH but are highly effective for reducing imines.

      • Check Solubility: Ensure your reducing agent is soluble or forms a fine, well-stirred suspension in the reaction solvent. Poor mixing can lead to localized reactions and incomplete conversion.

Q2: I'm observing significant impurity peaks in my analysis (TLC/LC-MS). How can I identify and minimize them?

Answer: Impurity profiling is key to optimization. The most common side products are predictable based on the reaction mechanism.

  • Impurity A: 4-methylbenzyl alcohol.

    • Identification: This impurity will have a mass corresponding to the starting aldehyde + 2 mass units.

    • Cause: The reducing agent is too reactive and is reducing the starting aldehyde.

    • Solution: As detailed in Q1, switch to a more chemoselective reducing agent like NaBH(OAc)₃. [6]

  • Impurity B: Tertiary Amine (Over-alkylation product).

    • Identification: This impurity corresponds to the desired product reacting with another molecule of the aldehyde and being reduced. Its mass will be significantly higher than the product.

    • Cause: The secondary amine product is often more nucleophilic than the starting primary amine, allowing it to compete for the aldehyde. [2] * Solution:

      • Adjust Stoichiometry: Use a slight excess of the 2-aminopyridine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This increases the probability that the aldehyde will react with the starting amine rather than the product.

      • Control Temperature: Lowering the reaction temperature can sometimes slow the rate of the secondary reaction more than the primary one.

      • Monitor Closely: Track the reaction by TLC or LC-MS and stop it as soon as the starting aldehyde is consumed to prevent further reaction with the product. [3] Q3: The reaction starts but seems to stall before completion. What should I investigate?

Answer: A stalling reaction often indicates that a limiting reagent has been consumed or the reaction conditions have changed unfavorably.

  • Cause A: Insufficient Reducing Agent. The stoichiometry is critical. Each mole of imine requires one mole of hydride for reduction. Some hydride sources may also react slowly with acidic catalysts or trace water.

    • Solution: Ensure you are using a sufficient excess of the reducing agent, typically 1.2 to 1.5 equivalents. If the reaction has stalled, a carefully controlled second addition of the reducing agent may restart it, but monitor closely for exotherms.

  • Cause B: pH Drift. The optimal pH for reductive amination is typically mildly acidic (pH 4-6). If the pH becomes too low, the starting amine can be fully protonated, rendering it non-nucleophilic. If it's too high, imine formation can be slow.

    • Solution: If using an acidic catalyst, ensure it is only a catalytic amount. If the reaction stalls, quenching a small aliquot and checking its pH can be informative.

Q4: I am scaling up from 1g to 100g and my yield has dropped significantly. What factors are critical for a successful scale-up?

Answer: Scale-up introduces challenges related to mass and heat transfer. What works in a 50 mL flask may not work in a 5 L reactor.

  • Factor A: Thermal Management. Reductive aminations, particularly the hydride reduction step, can be highly exothermic.

    • Solution: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled, portion-wise addition of the reducing agent rather than adding it all at once. Use a reactor jacket or an ice bath to maintain the target internal temperature. A runaway reaction is a significant safety hazard.

  • Factor B: Mixing and Mass Transfer. Inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (a magnetic stir bar is often insufficient for >1 L volumes). The goal is to maintain a homogenous suspension, especially during the addition of the solid reducing agent.

  • Factor C: Work-up and Isolation. Extractions and purifications that are simple on a small scale can become problematic at a larger scale.

    • Solution: Plan your work-up procedure for scale. Ensure your separatory funnel or extraction vessel is large enough. Account for potentially longer filtration and solvent evaporation times. If the product is crystalline, developing a robust crystallization procedure is often more scalable and cost-effective than chromatography. [10]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal stoichiometry of reactants?

    • Start with a 1:1.1 molar ratio of 4-methylbenzaldehyde to 2-aminopyridine. Using a slight excess of the amine helps to minimize over-alkylation. Use 1.2-1.5 equivalents of the reducing agent (e.g., NaBH(OAc)₃).

  • Q2: Which solvent is best?

    • Aprotic solvents that are compatible with the reducing agent are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. Tetrahydrofuran (THF) can also be used. Ensure the solvent is anhydrous. [3]

  • Q3: How can I effectively monitor the reaction's progress?

    • TLC is a rapid and effective tool. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. You should see the spots for the aldehyde and amine disappear as a new, typically less polar, product spot appears.

    • LC-MS is the gold standard for detailed monitoring, allowing you to track the consumption of starting materials and the formation of both the desired product and any impurities in real-time. [11]

  • Q4: What is the most effective method for purifying the final product?

    • After an aqueous work-up to remove excess reagents, the primary methods are column chromatography on silica gel or crystallization . [12]For large-scale production, developing a crystallization protocol is highly recommended for efficiency and purity.

  • Q5: Are there any specific safety precautions I should take?

    • Yes. Handle 4-methylbenzaldehyde and 2-aminopyridine in a fume hood. Hydride reducing agents react violently with water and can release flammable hydrogen gas; they should be handled with care under an inert atmosphere if possible. Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas under strongly acidic conditions. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Section 5: Recommended Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-5 g) using Sodium Triacetoxyborohydride

This protocol is optimized for high yield and selectivity on a standard laboratory scale.

start Setup step1 Combine 2-aminopyridine, 4-methylbenzaldehyde, and anhydrous DCM in a flask. start->step1 step2 Stir for 30-60 minutes at room temperature to allow for imine formation. step1->step2 step3 Add NaBH(OAc)₃ in portions over 15-20 minutes. Monitor for slight exotherm. step2->step3 step4 Stir for 4-12 hours at room temperature. Monitor progress via TLC/LC-MS. step3->step4 step5 Quench reaction carefully with saturated NaHCO₃ solution. step4->step5 step6 Extract product with DCM (3x). Combine organic layers. step5->step6 step7 Wash with brine, dry over Na₂SO₄, and filter. step6->step7 step8 Concentrate under reduced pressure to obtain crude product. step7->step8 step9 Purify via silica gel chromatography or crystallization. step8->step9 end_node Characterize Pure Product (NMR, MS) step9->end_node

Caption: Standard experimental workflow for reductive amination.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.1 equivalents) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of aldehyde).

  • Aldehyde Addition: Add 4-methylbenzaldehyde (1.0 equivalent) to the stirring solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 equivalents) to the mixture in several portions over 15-20 minutes. An ice bath can be used to control the initial exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours, or until analysis (TLC/LC-MS) indicates full consumption of the starting aldehyde.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers. [13]8. Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Section 6: Data & Parameter Summary

Table 1: Comparison of Common Reducing Agents

Reducing AgentAbbreviationTypical ConditionsProsCons
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCM or DCE, rtHigh chemoselectivity for imines; mild. [6]Moisture sensitive; relatively expensive.
Sodium CyanoborohydrideNaBH₃CNMeOH, pH 4-6High chemoselectivity; effective. [9][14]Highly toxic (potential for HCN gas); requires pH control.
Sodium BorohydrideNaBH₄MeOH or EtOH, rtInexpensive; readily available.Can reduce starting aldehyde; less selective. [9]
Hydrogen (H₂) / CatalystH₂/Pd-CMeOH or EtOH, pressure"Green" reductant (water byproduct); effective.Requires specialized pressure equipment; catalyst can be poisoned. [15]

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended ValueRationale
Stoichiometry Aldehyde (1.0 eq), Amine (1.1 eq), Reductant (1.3 eq)Excess amine minimizes over-alkylation. Excess reductant ensures complete conversion.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants and reagents; aprotic.
Temperature Room Temperature (20-25 °C)Provides a good balance of reaction rate and selectivity.
Concentration 0.2 - 0.5 M (relative to aldehyde)A good starting point for lab scale; may need adjustment for scale-up.
Monitoring TLC (3:1 Hex:EtOAc), LC-MSProvides real-time data on reaction progress and impurity formation.

Section 7: References

  • Vertex Pharmaceuticals. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available at:

  • BenchChem. (2025). Technical Support Center: N-alkylation of 2-Aminopyrimidines. BenchChem. Available at:

  • West, J. (n.d.). Synthesis of Amines. Organic Chemistry, Jack Westin. Available at:

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st.... Study Prep. Available at:

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Synple Chem. Available at:

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at:

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. Journal of Physical Chemistry A. Available at:

  • BenchChem. (2025). Technical Support Center: Greener Approaches to N-Alkylation Reactions. BenchChem. Available at:

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at:

  • ACS Publications. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Available at:

  • PMC. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at:

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available at:

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at:

  • BenchChem. (n.d.). Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers. BenchChem. Available at:

  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Available at:

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine

Welcome to the technical support guide for the synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-[(4-methylphenyl)methyl]pyridin-2-amine?

A1: The two most prevalent methods are:

  • Direct N-Alkylation: This involves the reaction of 2-aminopyridine with a 4-methylbenzyl halide (e.g., chloride or bromide) in the presence of a base. This is a classical SN2 reaction.

  • Reductive Amination: This route couples 2-aminopyridine with 4-methylbenzaldehyde (p-tolualdehyde) to form an intermediate imine, which is then reduced in situ to the target amine. Common reducing agents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1] This method often provides better control and avoids some of the pitfalls of direct alkylation.[1][2]

Q2: I see a significant amount of a highly polar, water-soluble byproduct in my direct alkylation reaction. What is it likely to be?

A2: This is a classic sign of bis-alkylation . 2-aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group (N-H) and the endocyclic pyridine ring nitrogen. The desired reaction is alkylation on the amino group. However, a common and troublesome side reaction is a second alkylation on the pyridine ring nitrogen. This forms a quaternary pyridinium salt, which is ionic, highly polar, and readily dissolves in aqueous work-up layers.

Q3: My reductive amination reaction is sluggish and gives low yields. What could be the cause?

A3: Low yields in reductive amination can often be traced to two key issues:

  • Inefficient Imine Formation: The initial condensation between the aldehyde and the weakly nucleophilic 2-aminopyridine can be slow or incomplete.[3] This equilibrium can be shifted by removing water or using a mild acid catalyst (e.g., acetic acid) to protonate the carbonyl, making it more electrophilic.[2]

  • Inappropriate Reducing Agent or pH: Some reducing agents, like NaBH₄, can reduce the aldehyde starting material if added too early or under the wrong conditions.[3] Agents like NaBH₃CN or NaBH(OAc)₃ are generally preferred as they are more selective for reducing the protonated imine (iminium ion) over the starting aldehyde.[1][2] The reaction is often most effective under mildly acidic conditions (pH 4-6), which favors iminium ion formation without deactivating the amine nucleophile.[1]

Troubleshooting Guide: Side Reaction Products

This section provides a deeper dive into identifying and mitigating specific side products.

Issue 1: Formation of Bis-Alkylated Pyridinium Salt

Diagnosis:

  • TLC Analysis: The pyridinium salt will appear as a spot at the baseline (Rf ≈ 0) in typical non-polar solvent systems (e.g., Hexane/Ethyl Acetate) and will not move from the origin.

  • Work-up Observation: A significant loss of mass into the aqueous layer during an extraction is a strong indicator. The salt is often soluble in water or methanol.

  • ¹H NMR Spectroscopy: Look for a downfield shift of the pyridine ring protons and the appearance of a new N-CH₂ signal corresponding to the benzyl group attached to the ring nitrogen. The positive charge on the nitrogen deshields the adjacent protons significantly.

Mechanism of Formation:

The formation of the desired product and the bis-alkylated side product is a competitive process. After the initial desired N-alkylation, the product, N-[(4-methylphenyl)methyl]pyridin-2-amine, still possesses a nucleophilic pyridine ring nitrogen that can compete for the alkylating agent.

G cluster_0 Reaction Pathways Reactants 2-Aminopyridine + 4-Methylbenzyl Halide Product Desired Product N-[(4-methylphenyl)methyl]pyridin-2-amine Reactants->Product Path 1 (Desired) Alkylation on exocyclic N SideProduct Side Product Bis-Alkylated Pyridinium Salt Product->SideProduct Path 2 (Undesired) Alkylation on endocyclic N Base Base (e.g., K₂CO₃, NaH) Base->Reactants Deprotonates Amine

Caption: Competing pathways in the N-alkylation of 2-aminopyridine.

Mitigation Strategies:

StrategyRationale & Causality
Control Stoichiometry Use only a slight excess (1.0-1.1 equivalents) of the 4-methylbenzyl halide. Adding a large excess dramatically increases the probability of the second alkylation event.
Slow Addition Add the alkylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more nucleophilic deprotonated amine over the less nucleophilic product's ring nitrogen.
Choice of Base A strong, non-nucleophilic base like sodium hydride (NaH) can fully deprotonate the 2-aminopyridine. This creates a highly nucleophilic amide anion that reacts much faster with the alkylating agent than the neutral pyridine nitrogen of the product, thereby improving selectivity. Weaker bases like K₂CO₃ may result in an equilibrium, leaving unreacted amine and product to compete.
Lower Temperature Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and may favor the desired pathway by reducing the energy available to overcome the activation barrier for the second, less favorable alkylation.
Issue 2: Unreacted Starting Materials

Diagnosis:

  • TLC/LC-MS Analysis: The presence of spots/peaks corresponding to 2-aminopyridine and/or the 4-methylbenzyl halide (or aldehyde in reductive amination).

  • ¹H NMR Spectroscopy: Characteristic signals for both starting materials will be present in the crude product spectrum.

Troubleshooting Workflow:

G Start Problem: Low Conversion (Unreacted Starting Materials) CheckRoute Which Synthetic Route? Start->CheckRoute DA_Path Direct Alkylation CheckRoute->DA_Path Direct Alkylation RA_Path Reductive Amination CheckRoute->RA_Path Reductive Amination CheckBase Is the base strong enough? (e.g., NaH vs K₂CO₃) DA_Path->CheckBase BaseYes Increase Reaction Time / Temp CheckBase->BaseYes Yes BaseNo Use a stronger base (e.g., NaH) CheckBase->BaseNo No CheckSolvent Is the solvent appropriate? (e.g., DMF, THF) SolventYes Proceed to Time/Temp Check SolventNo Switch to polar aprotic solvent CheckpH Is pH mildly acidic (4-6)? RA_Path->CheckpH pH_Yes Check Reducing Agent CheckpH->pH_Yes Yes pH_No Add catalytic acid (e.g., AcOH) CheckpH->pH_No No CheckReducer Is reducer selective? (e.g., NaBH₃CN vs NaBH₄) pH_Yes->CheckReducer ReducerYes Ensure water removal / Increase Time CheckReducer->ReducerYes Yes ReducerNo Use NaBH(OAc)₃ or NaBH₃CN CheckReducer->ReducerNo No

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocols

Protocol 1: Optimized Direct N-Alkylation to Minimize Bis-Alkylation

This protocol uses a strong base to maximize the formation of the highly reactive amide anion, favoring mono-alkylation.

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath. Add a solution of 2-aminopyridine (1.0 equivalent) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

  • Alkylation: Slowly add a solution of 4-methylbenzyl chloride (1.05 equivalents) in anhydrous DMF dropwise over 30-60 minutes, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with water and then with brine to remove DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.[4]

Protocol 2: High-Selectivity Reductive Amination

This protocol uses a reductant that is selective for the iminium ion, preventing premature reduction of the aldehyde.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.2 equivalents) and 4-methylbenzaldehyde (1.0 equivalent) in a suitable solvent like dichloroethane (DCE) or methanol.

  • Imine Formation: Add glacial acetic acid (0.1 equivalents) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. If desired, water can be removed using a Dean-Stark apparatus or by adding molecular sieves.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Be aware of potential gas evolution.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the intermediate imine is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Purification: Extract the mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[2]

References

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. BenchChem.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Schotten, C. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Bristol Myers Squibb. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of N-[(4-methylphenyl)methyl]pyridin-2-amine

Welcome to the technical support center for N-[(4-methylphenyl)methyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encount...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[(4-methylphenyl)methyl]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its cellular uptake. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-[(4-methylphenyl)methyl]pyridin-2-amine and what are its likely physicochemical properties?

N-[(4-methylphenyl)methyl]pyridin-2-amine is a small molecule containing a pyridin-2-amine head group and a 4-methylbenzyl (tolyl) tail. Based on its structure, we can predict several key properties relevant to cell permeability. The pyridin-2-amine group contains hydrogen bond donors and acceptors, making it relatively polar. This polarity can hinder its ability to passively diffuse across the lipid-rich cell membrane. The basic nature of the pyridine nitrogen means it can be protonated at physiological pH, further reducing its lipophilicity and permeability.[1]

A preliminary analysis using Lipinski's Rule of Five—a set of guidelines to evaluate the druglikeness of a compound for oral administration—can be instructive.[2][3][4] This rule suggests that poor absorption or permeation is more likely if a compound violates certain criteria, including having more than five hydrogen bond donors or a calculated LogP (a measure of lipophilicity) greater than 5.[2][3][5] While this specific molecule may not violate these rules, its inherent polarity from the aminopyridine moiety is a primary concern for cell entry.[1]

Q2: Why is cell permeability a critical parameter for this compound?

For N-[(4-methylphenyl)methyl]pyridin-2-amine to exert a biological effect on an intracellular target, it must first cross the cell membrane to reach the cytoplasm or specific organelles. Poor cell permeability is a common reason why a compound that is potent in a cell-free biochemical assay shows little to no activity in a cell-based assay.[6] Therefore, understanding and optimizing its permeability is a crucial step in early-stage drug discovery and development to ensure the compound can reach its site of action in a living system.[4]

Q3: What are the main barriers to cell permeability for a molecule like this?

There are two primary barriers to consider:

  • Passive Diffusion Limitation : The cell membrane is a lipid bilayer, which is inherently resistant to the passage of polar and charged molecules. The pyridin-2-amine portion of the molecule is the most likely contributor to poor passive diffusion.[1]

  • Active Efflux : Cells possess transporter proteins, known as efflux pumps (e.g., P-glycoprotein or P-gp), that actively remove foreign substances from the cytoplasm.[7][8] If N-[(4-methylphenyl)methyl]pyridin-2-amine is a substrate for these pumps, it may be expelled from the cell as soon as it enters, preventing it from reaching a therapeutic concentration.[7][8][9]

Q4: What are the general strategies to enhance the permeability of a compound like N-[(4-methylphenyl)methyl]pyridin-2-amine?

Broadly, the strategies can be divided into two categories:

  • Structural Modification : This involves chemically altering the molecule to improve its physicochemical properties. A common approach is creating a "prodrug," where a polar functional group is temporarily masked with a more lipophilic moiety.[10][11] This allows the compound to cross the cell membrane, after which cellular enzymes cleave the masking group to release the active drug.[1][11]

  • Formulation-Based Approaches : This strategy involves using delivery vehicles to help the compound cross the membrane without altering its chemical structure. Examples include encapsulation in lipid-based nanoparticles or liposomes, or the use of permeation enhancers.[12][13][14] These systems can facilitate cellular uptake through various mechanisms, including endocytosis.[6][12]

Troubleshooting Guide: Addressing Permeability Issues in Your Experiments

This section provides a problem-oriented approach to diagnosing and solving common issues you may encounter.

Problem 1: My compound shows low activity in cell-based assays but is potent in biochemical assays.

This is a classic indicator of poor cell permeability. Your first step is to quantitatively measure the compound's ability to cross a membrane.

Workflow for Diagnosing and Addressing Low Permeability

Caption: A workflow for diagnosing and solving low cell permeability.

Step 1: Quantify Passive Permeability with a PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to assess a compound's ability to passively diffuse across a lipid membrane.[6][15][16] It is a cell-free assay, which means it isolates passive diffusion from other biological processes like active transport and metabolism.[15][17]

  • If PAMPA results show low permeability (Papp < 1.0 x 10⁻⁶ cm/s): This strongly suggests that the compound's intrinsic physicochemical properties are hindering its ability to cross a lipid bilayer.

    • Potential Cause: High polarity of the pyridin-2-amine group.

    • Solution A: Structural Modification (Prodrug Approach) Temporarily masking the amine group with a lipophilic promoiety can significantly enhance passive diffusion.[1][11][18] An N-acyloxyalkyl or N-Mannich base derivative are common strategies for amines.[1][18] The goal is to create a derivative that is more lipid-soluble, can cross the cell membrane, and is then cleaved by intracellular enzymes (like esterases) to release the active parent compound.[11]

    • Solution B: Formulation Strategies If synthetic chemistry resources are limited, formulation can be an effective alternative.

      • Lipid-Based Formulations: Encapsulating the compound in liposomes or lipid nanoparticles can facilitate its entry into cells via membrane fusion or endocytosis.[13]

      • Permeation Enhancers: These are excipients that can be co-administered with your compound to transiently increase membrane permeability.[14][19]

Problem 2: My compound shows moderate permeability in PAMPA, but still has low cellular activity.

This scenario suggests that passive diffusion may not be the only barrier. The compound might be actively removed from the cell by efflux pumps.

Step 2: Assess Active Transport with a Caco-2 Permeability Assay

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium.[20][21] Crucially, these cells express key efflux transporters like P-gp.[20][22]

This assay is typically run in two directions:

  • Apical to Basolateral (A to B): Measures transport across the monolayer, simulating gut absorption.

  • Basolateral to Apical (B to A): Measures transport from the "blood" side back to the "lumen" side, indicating active efflux.

An efflux ratio (ER) is calculated as the ratio of Papp (B-A) / Papp (A-B).

  • If the Efflux Ratio is > 2: This is a strong indication that your compound is a substrate for an efflux pump.[22] It is actively being transported out of the cells, which explains the discrepancy between its ability to passively diffuse (seen in PAMPA) and its low accumulation in a cellular context.

    • Potential Cause: The compound is recognized and transported by efflux pumps like P-gp.

    • Solution: Use of Efflux Pump Inhibitors To confirm that efflux is the problem, you can run the Caco-2 assay again, but this time co-incubate your compound with a known efflux pump inhibitor, such as Verapamil (for P-gp).[22] A significant increase in the A to B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is an efflux substrate.

Data Interpretation Example

CompoundAssay ConditionPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Compound XStandard1.59.06.0
Compound X+ Verapamil7.58.51.1
Propranolol (High Permeability Control)Standard20.021.01.05
Atenolol (Low Permeability Control)Standard0.50.61.2

In this example, the high efflux ratio of Compound X is significantly reduced in the presence of Verapamil, confirming it is a P-gp substrate.

Visualization of Enhancement Strategies

Caption: Strategies to overcome the cell membrane barrier.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for performing a PAMPA experiment.

  • Prepare Lipid Solution: Create a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coat the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well PVDF filter donor plate. Allow the solvent to evaporate for at least 1 hour, leaving a lipid layer on the filter.

  • Prepare Compound Solutions: Dissolve your test compound and controls (e.g., high-permeability propranolol, low-permeability atenolol) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be kept below 1%.

  • Prepare the Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of the same buffer.

  • Assemble the PAMPA Sandwich: Add 200 µL of your compound solutions to the donor plate wells. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[16][23]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[15]

  • Calculate Permeability (Papp): Use the final concentrations to calculate the apparent permeability coefficient.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is a more complex, cell-based assay that requires experience with cell culture.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer.[22]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well.[22] TEER values should be >250 Ω·cm² to ensure the monolayer is intact. Additionally, a Lucifer Yellow rejection test can be performed to check for leaks in the cell junctions.[21]

  • Prepare Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at the desired concentration (typically 1-10 µM).

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (top) chamber of the Transwell.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[20][21]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Basolateral to Apical (B-A) Transport:

    • In a separate set of wells, add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate under the same conditions.

    • Take samples from the apical chamber for analysis.

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both A-B and B-A directions. The efflux ratio is then calculated as Papp(B-A) / Papp(A-B).

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])

  • Lipinski's rule of five - Wikipedia. (URL: [Link])

  • Prodrugs for Amines - PMC - NIH. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])

  • Compilation of a series of published prodrug approaches to amine drugs. - ResearchGate. (URL: [Link])

  • Caco2 assay protocol. (URL: [Link])

  • Twenty years of the Rule of Five - GalChimia. (URL: [Link])

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs | Journal of Medicinal Chemistry - ACS Publications - ACS.org. (URL: [Link])

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (URL: [Link])

  • Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. (URL: [Link])

  • What are the formulation strategies to improve PK properties? - Patsnap Synapse. (URL: [Link])

  • Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs - JOCPR. (URL: [Link])

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (URL: [Link])

  • Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. (URL: [Link])

  • Caco-2 permeability assay - Creative Bioarray. (URL: [Link])

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (URL: [Link])

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC. (URL: [Link])

  • Caco-2 Permeability Assay - Domainex. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (URL: [Link])

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (URL: [Link])

  • Predicting and improving the membrane permeability of peptidic small molecules. (URL: [Link])

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - Our journal portfolio - PLOS. (URL: [Link])

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. (URL: [Link])

  • Membrane Integrity Test for Lipid-PAMPA Artificial Membranes - MilliporeSigma. (URL: [Link])

  • Pro-Drug Development - International Journal of Pharmaceutical Sciences. (URL: [Link])

Sources

Troubleshooting

Metabolic Stability Optimization Portal: N-[(4-methylphenyl)methyl]pyridin-2-amine

Welcome to the Technical Support Center for optimizing the pharmacokinetic profile of the N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold. As a drug development professional, you are likely encountering rapid in vivo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the pharmacokinetic profile of the N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold. As a drug development professional, you are likely encountering rapid in vivo clearance and poor oral bioavailability with this compound. This guide provides deep mechanistic insights, targeted troubleshooting, and self-validating experimental workflows to systematically eliminate its metabolic liabilities.

Mechanistic Overview of Metabolic Liabilities

The parent scaffold, a secondary benzylic amine connecting a 2-aminopyridine and a p-tolyl group, presents a "perfect storm" for Cytochrome P450 (CYP450) mediated degradation. To improve stability, we must first understand the causality of its clearance.

The molecule contains three primary metabolic "soft spots":

  • The Benzylic Linker (-CH₂-): CYP450 iron-oxo species (Compound I) initiate oxidation via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[1]. This forms an unstable carbinolamine intermediate that spontaneously hydrolyzes (N-dealkylation), cleaving the molecule into 2-aminopyridine and 4-methylbenzaldehyde[2].

  • The Aryl Methyl Group (p-Tolyl): The para-methyl group is highly susceptible to benzylic oxidation due to the resonance stabilization of the resulting radical intermediate[3]. It undergoes sequential oxidation to a benzyl alcohol, an aldehyde, and finally a rapidly excreted carboxylic acid[4].

  • Aromatic Rings: The electron-rich pyridine and phenyl rings can undergo epoxidation followed by rearrangement to phenolic metabolites[4].

MetabolicPathways Parent N-[(4-methylphenyl)methyl] pyridin-2-amine BenzOx Benzylic Oxidation (Carbinolamine Intermediate) Parent->BenzOx CYP450 (HAT/SET) TolylOx Aryl Methyl Oxidation (p-Carboxybenzyl derivative) Parent->TolylOx CYP450 (HAT) AromOH Aromatic Hydroxylation (Phenolic Metabolites) Parent->AromOH CYP450 (Epoxidation) NDealk N-Dealkylation (2-Aminopyridine + p-Tolualdehyde) BenzOx->NDealk Spontaneous Cleavage

Fig 1. Primary CYP450-mediated metabolic degradation pathways of the parent scaffold.

Troubleshooting & FAQs

Q1: We substituted the benzylic -CH₂- with a -CF₂- group to block N-dealkylation, but intrinsic clearance ( CLint​ ) only marginally improved. Why? A1: You are experiencing "metabolic switching." While gem-difluorination successfully blocks direct benzylic oxidation by replacing labile C-H bonds (105 kcal/mol) with stronger C-F bonds (110 kcal/mol), it does not solve the whole problem[4]. CYP450 enzymes are highly promiscuous; when the primary site is blocked, the enzyme simply reorients the substrate to oxidize the next most accessible site—in this case, the p-tolyl methyl group[5]. To achieve a true reduction in CLint​ , you must employ a dual-optimization strategy: block the benzylic linker and replace the p-tolyl group simultaneously.

Q2: We attempted to leverage the "magic methyl" effect by keeping the p-tolyl group, but it acts as a metabolic sink. What is the optimal bioisostere? A2: The p-tolyl group is notoriously susceptible to rapid oxidation[3]. Replacing the methyl group with a trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group provides excellent metabolic stability while maintaining similar steric bulk and modulating lipophilicity[6]. If the strong electron-withdrawing nature of -CF₃ disrupts your target binding affinity, a chloro (-Cl) substituent is an excellent, metabolically stable isostere for a methyl group that resists HAT[4].

Q3: Does replacing the secondary amine with an ether linkage (O-dealkylation vs. N-dealkylation) improve stability? A3: Typically, no. O-dealkylation generally proceeds via a strict HAT mechanism, whereas N-dealkylation can occur via both HAT and SET depending on the nitrogen's oxidation potential[2]. However, ether linkages are often cleared just as rapidly by CYP3A4 and CYP2D6[7]. A superior medicinal chemistry strategy is to introduce steric hindrance directly adjacent to the amine (e.g., an α -methyl benzylamine derivative) to physically occlude the CYP450 catalytic iron-oxo center from accessing the benzylic protons.

Quantitative Data Summaries: SAR Optimization

The following table synthesizes the expected pharmacokinetic improvements when systematically addressing the metabolic liabilities of the N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold.

Compound ModificationStructural RationaleHLM t1/2​ (min) CLint​ (µL/min/mg)Primary Remaining Metabolite
Parent Scaffold Baseline12.5110.4N-dealkylation, p-COOH
-CF₂- Linker Blocks benzylic oxidation18.276.1p-COOH (Metabolic Switch)
p-Cl substitution Blocks aryl methyl oxidation24.057.8N-dealkylation
α -Methylation Steric hindrance at linker45.530.4Aromatic hydroxylation
Dual: α -Me + p-CF₃ Blocks both primary soft spots>120<5.0Negligible

Experimental Workflows: Self-Validating Stability Assay

To accurately capture the causality of clearance and identify metabolic switching, you must run a self-validating in vitro microsomal stability assay coupled with Metabolite Identification (MetID).

Workflow Step1 1. Incubate Compound with HLM + NADPH Step2 2. Quench with Cold Acetonitrile Step1->Step2 Step3 3. Centrifuge & Extract Supernatant Step2->Step3 Step4 4. LC-HRMS Analysis (MetID & Kinetics) Step3->Step4

Fig 2. High-throughput in vitro microsomal stability and MetID workflow.

Protocol: HLM Stability & MetID Mapping

This protocol is designed as a self-validating system. The inclusion of strict controls ensures that any observed degradation is purely enzymatic and accurately quantified.

Step 1: Reagent Preparation & System Validation

  • Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working solution in 100 mM potassium phosphate buffer (pH 7.4). Keep final DMSO concentration <0.1% to prevent CYP inhibition.

  • Self-Validation Controls: Prepare parallel incubations for Verapamil (High Clearance Positive Control) and Warfarin (Low Clearance Positive Control). This validates the enzymatic viability of the microsome batch.

Step 2: Incubation

  • Add Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Start the reaction by adding a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Negative Control: In a parallel vial, add buffer instead of the NADPH system. If degradation occurs here, your compound is chemically unstable in buffer, not metabolically cleared.

Step 3: Quenching and Extraction

  • At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol). The 3:1 organic ratio precipitates the microsomal proteins instantly.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

Step 4: LC-HRMS Analysis

  • Transfer the supernatant to LC vials.

  • Analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Use full-scan MS/MS to track the disappearance of the parent mass and identify the exact +16 Da (hydroxylation) or cleavage fragments (N-dealkylation) to map the metabolic switching[4].

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. nih.gov. 4

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. mdpi.com. 6

  • A Novel Approach to Predicting P450 Mediated Drug Metabolism. acs.org. 7

  • Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition. researchgate.net.3

  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. nih.gov. 1

  • Cytochrome P450 Mechanism. washington.edu. 2

Sources

Optimization

Technical Support Center: Troubleshooting Poor Reproducibility in N-[(4-methylphenyl)methyl]pyridin-2-amine Bioassays

Welcome to the technical support center for bioassays involving N-[(4-methylphenyl)methyl]pyridin-2-amine and related small molecule inhibitors. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for bioassays involving N-[(4-methylphenyl)methyl]pyridin-2-amine and related small molecule inhibitors. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues of poor reproducibility in their experiments. By understanding the root causes of variability, you can enhance the reliability and accuracy of your data.

Poor reproducibility is a significant challenge in preclinical research, with studies showing that a large percentage of published findings can be difficult to replicate.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot issues ranging from compound handling to complex cell-based assay design.

Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues applicable to most bioassays involving small molecule inhibitors.

Q1: My IC50/EC50 value for N-[(4-methylphenyl)methyl]pyridin-2-amine varies significantly between experiments. What are the most common culprits?

This is one of the most frequent issues in drug discovery assays. The variability often stems from a few key areas, which can be systematically investigated.

Troubleshooting Workflow for IC50/EC50 Variability

cluster_reagent Reagent Checks cluster_cellular Cellular System Checks cluster_assay Assay Protocol Checks Start High IC50 Variability Observed Reagent 1. Check Reagent Integrity Start->Reagent Cellular 2. Assess Cellular System Reagent->Cellular Compound Compound Stability & Solubility? Reagent->Compound Is stock solution clear? Any freeze-thaw cycles? Solvent DMSO Concentration Consistent? Reagent->Solvent Final DMSO % >0.5%? Varies across wells? Enzyme Enzyme/Reagent Lot & Activity? Reagent->Enzyme New lot used? Activity verified? Assay 3. Review Assay Protocol Cellular->Assay Auth Cell Line Authenticated? Cellular->Auth Last STR profile? Passage Passage Number Controlled? Cellular->Passage Drift suspected? Health Cell Health & Confluency Optimal? Cellular->Health Visual inspection? Viability check? Data 4. Analyze Data Processing Assay->Data Incubation Incubation Times Consistent? Assay->Incubation Timing precise? Plate Plate Edge Effects? Assay->Plate Randomize layout? Controls Controls Performing as Expected? Assay->Controls Z' factor acceptable? End Consistent IC50 Achieved Data->End

Caption: A decision tree for troubleshooting IC50 variability.

1. Reagent Integrity and Handling:

  • Compound Solubility and Stability: N-[(4-methylphenyl)methyl]pyridin-2-amine, like many kinase inhibitors, is hydrophobic.[3] Incomplete dissolution in DMSO or precipitation upon dilution into aqueous assay buffer is a primary source of error.

    • Causality: If the compound precipitates, the actual concentration in the assay is lower and more variable than the calculated concentration.

    • Solution: Visually inspect your stock solution for particulates. After diluting in media, check for cloudiness. If solubility is an issue, consider using a lower stock concentration or adding a small amount of a surfactant like Tween-20, if compatible with your assay. Always prepare fresh dilutions from a DMSO stock for each experiment.[3]

  • DMSO Concentration: The final concentration of DMSO in the assay is critical. While often considered inert, DMSO can have direct effects on cell viability, enzyme activity, and cell membrane permeability, especially at concentrations above 0.5%.[4][5][6][7]

    • Causality: Inconsistent DMSO levels between wells (e.g., in the vehicle control vs. high-dose wells) can create artifacts. High concentrations can inhibit cell growth or kinase activity, artificially shifting IC50 values.

    • Solution: Ensure the final DMSO concentration is consistent across all wells, including controls. Perform a DMSO tolerance test for your specific cell line or enzyme to determine the maximal concentration that does not affect the assay readout.[5][8]

2. Biological and Cellular Factors:

  • Cell Line Authentication: Misidentified or cross-contaminated cell lines are a major cause of irreproducible research.[9][10][11][12] A cell line thought to be, for example, a lung cancer line might actually be a cervical cancer line (like HeLa), which will have a completely different response to the inhibitor.

    • Causality: The drug target's expression level or the relevant signaling pathways may be completely different in a misidentified cell line.

    • Solution: Authenticate all cell lines using Short Tandem Repeat (STR) profiling before starting a project and after every 10 passages.[10][12] Purchase cell lines only from reputable repositories.[13]

  • Mycoplasma Contamination: Mycoplasma are a common, often undetected, cell culture contaminant that can alter cell metabolism, signaling, and drug response.[13]

    • Causality: Mycoplasma can affect fundamental cellular processes, making the cells an unreliable model system.

    • Solution: Routinely test your cell cultures for mycoplasma using PCR-based or culture-based methods.[13] Discard any contaminated cultures.

  • Cell Passage Number and Confluency: As cells are passaged, they can undergo genetic drift, leading to changes in their phenotype and drug sensitivity.[9][14] Cell confluency at the time of treatment also matters, as cell-to-cell contact can alter signaling pathways.

    • Causality: Key protein expression levels can change at high passage numbers. Over-confluent or sparse cells will have different metabolic and proliferative rates.

    • Solution: Establish a consistent cell passaging protocol. Record the passage number for every experiment and use cells within a defined, narrow passage range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of the experiment.[13]

3. Assay Protocol and Execution:

  • Inconsistent Incubation Times: Variability in the timing of reagent additions, especially the inhibitor or a detection reagent, can lead to drift across a 96- or 384-well plate.

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and assay signals.[14][15]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of concentration errors.

Source of ErrorCausalityRecommended Solution
Reagent Handling Inaccurate compound concentration due to precipitation or degradation.Prepare fresh dilutions for each experiment. Visually inspect for solubility. Minimize freeze-thaw cycles of stock solutions.[3]
Solvent Effects Variable DMSO concentration affects cell health or enzyme activity.Maintain a fixed final DMSO concentration (ideally ≤0.1%) in all wells, including controls.[4]
Cell Line Integrity Misidentified, contaminated, or genetically drifted cells respond differently.Perform routine STR profiling for authentication and PCR tests for mycoplasma. Use cells within a defined passage number range.[9][13]
Assay Conditions Inconsistent cell density, incubation times, or plate edge effects.Standardize seeding density and incubation times. Avoid using outer wells or fill them with sterile buffer/media to minimize edge effects.[14][15]
Equipment Uncalibrated pipettes or plate readers introduce systematic error.Regularly calibrate and maintain all laboratory equipment according to manufacturer guidelines.[16][17][18][19]

Part 2: Troubleshooting In Vitro Kinase Assays

This section focuses on issues specific to biochemical assays, such as those measuring the activity of a purified enzyme. Many pyridine-2-amine derivatives are developed as kinase inhibitors.[20]

Q2: I'm seeing either no inhibition or a very weak signal in my kinase assay.

This suggests a problem with one of the core components of the biochemical reaction.

Workflow for a Failing Kinase Assay

Caption: Troubleshooting weak or absent kinase inhibition.

  • Inactive Enzyme: The kinase itself may have lost activity due to improper storage, repeated freeze-thaw cycles, or being an incorrect or poorly folded batch.

    • Causality: No active enzyme means no signal to inhibit.

    • Solution: Always include a "no inhibitor" positive control to confirm the enzyme is active. If this control fails, test a new aliquot or lot of the enzyme. Determine the optimal enzyme concentration that gives a robust signal within the linear range of the assay.[21]

  • Sub-optimal ATP Concentration: The concentration of ATP can profoundly affect inhibitor potency, especially for ATP-competitive inhibitors.

    • Causality: An excessively high ATP concentration will out-compete the inhibitor, leading to a right-shifted (weaker) IC50 value.

    • Solution: For robust and comparable IC50 values, run the assay at an ATP concentration that is equal to or near the Michaelis constant (Km) of the enzyme for ATP.[21]

  • Assay Readout Interference: The compound itself may interfere with the detection method. For example, in fluorescence-based assays, a compound might quench the fluorescent signal, mimicking inhibition. In luminescence assays like ADP-Glo, it could inhibit the luciferase enzyme used for detection.[8][22]

    • Causality: This leads to false-positive or false-negative results that are not due to target engagement.

    • Solution: Run a counterscreen where the compound is added to the assay without the kinase enzyme. Any signal change indicates direct interference with the assay components.

Part 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce higher levels of biological complexity and, therefore, more potential sources of variability.

Q3: My Western blot results for downstream signaling are inconsistent. Sometimes the inhibitor works, sometimes it doesn't.

Western blotting is notoriously variable.[23][24] Consistency requires rigorous standardization at every step.

  • Inconsistent Cell Lysis and Protein Quantification: Incomplete cell lysis or inaccurate protein quantification will lead to unequal protein loading, making downstream comparisons invalid.

    • Causality: If less protein is loaded in a treated sample lane, a decrease in a phosphorylated protein signal could be misinterpreted as inhibition.

    • Solution: Use a robust lysis buffer containing protease and phosphatase inhibitors.[25] Always perform a precise protein quantification assay (e.g., BCA) before loading.

  • Antibody Performance: The quality and specificity of primary antibodies are paramount.

    • Causality: A non-specific antibody will detect multiple bands, while a low-affinity antibody will produce a weak signal.[15][25] Different antibody lots can have different performance characteristics.

    • Solution: Validate every new antibody and every new lot for specificity (e.g., using positive and negative control lysates). Titrate the antibody to find the optimal concentration that maximizes signal-to-noise.

  • Loading Controls: A reliable loading control is essential to confirm equal protein loading across all lanes.

    • Causality: Without a loading control, you cannot definitively conclude that changes in your protein of interest are due to the treatment.

    • Solution: Use a housekeeping protein (e.g., GAPDH, β-actin) whose expression is not affected by your experimental conditions. Always show the loading control in your final data.

Protocol: Basic Western Blot for Assessing Target Inhibition

  • Cell Treatment: Seed cells in a 6-well plate. Grow to 70-80% confluency. Treat with N-[(4-methylphenyl)methyl]pyridin-2-amine at various concentrations (and a vehicle control) for the desired time.

  • Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (lysate) to a new tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Electrophoresis: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[15] Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 10. Add ECL substrate and image the blot using a chemiluminescence detector.

  • Stripping and Reprobing: If necessary, strip the membrane and re-probe for total protein or a loading control.

References

  • Singh, V. (2025). How to Authenticate Cell Lines: A Practical Guide for Reliable Research Outcomes.
  • Psomagen. (2025). Why the Future of Biological Research Requires Cell Line Authentication.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Culture Collections. Why is authentication important?.
  • Biocompare. (2021). The Importance of Cell-Line Authentication.
  • BMG LABTECH. 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay.
  • R&D Systems. Western Blot Troubleshooting Guide.
  • Olympus. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • News-Medical.Net. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions.
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • Lab Equipment Direct. Laboratory Equipment Preventive Maintenance: Best Practices.
  • Crown Bioscience. (2022). Authenticating Your Cell Lines – Why, When and How!.
  • Biocompare. (2022). Western Blot Troubleshooting Guide.
  • Technology Networks. (2022). Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data.
  • LI-COR Biosciences. Troubleshooting Quantitative Western Blots Hints and Tips.
  • Modulus Cleanrooms. (2025). Tips to Maintaining Laboratory Equipment.
  • Al-Sharif, A. et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports.
  • Kim, J. H. et al. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine.
  • Riss, T. L. & Moravec, R. A. (2021). Treating Cells as Reagents to Design Reproducible Assays. SLAS Discovery.
  • LabChoice Australia. (2025). Laboratory Equipment Maintenance: Best Practices For Reliable Results.
  • Labtag. (2020). 11 Tips for Maintaining Laboratory Equipment.
  • Calira. Best practices for lab equipment maintenance and calibration.
  • MilliporeSigma. Improving Reproducibility: Best Practices for Cell Culture.
  • BenchChem. Technical Support Center: Troubleshooting Alk-IN-6 Assays.
  • Celtarys. (2025). Biochemical assays for kinase activity detection.
  • Wobst, I. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Olena, A. (2019). Potential Causes of Irreproducibility Revealed. The Scientist.
  • Mayor, S. (2019). Irreproducibility in Research. What can we do about it?. Biofísica Magazine.
  • Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Google Patents. WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds.

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of N-[(4-methylphenyl)methyl]pyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of working with N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of working with N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2-amine). This compound, characterized by its lipophilic benzylamine moiety and basic pyridine ring, often exhibits off-target cytotoxicity in cell-based assays.

Understanding the causality behind these effects—whether driven by voltage-gated potassium (Kv) channel blockade, reactive oxygen species (ROS) generation, or simple solvent toxicity—is critical for establishing a robust therapeutic window. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the scientific integrity of your assays.

Troubleshooting Workflow

When dealing with novel small molecules, cytotoxicity must be systematically deconstructed to separate true biological mechanisms from experimental artifacts.

Workflow start Observe Cytotoxicity in Cell Assay check_sol Check Compound Solubility & Precipitation start->check_sol dose_resp Perform Dose-Response (Determine IC50/LC50) check_sol->dose_resp Fully dissolved opt_vehicle Optimize Vehicle (DMSO < 0.5%) check_sol->opt_vehicle Precipitate found mech_check Investigate Mechanism (ROS vs. Apoptosis) dose_resp->mech_check co_treat Co-treat with NAC or z-VAD-fmk mech_check->co_treat Off-target toxicity identified

Figure 1: Systematic workflow for identifying and mitigating small molecule cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We observe acute cell death (within 2-4 hours) even at low micromolar concentrations. Is this on-target or off-target? A1: Acute, rapid cell death is typically an off-target artifact driven by physicochemical properties rather than specific target engagement. Aminopyridines can act as non-selective blockers of voltage-gated potassium (Kv) channels[1]. Blockade of these channels alters the plasma membrane potential, leading to calcium influx and rapid apoptosis or paraptosis[1]. Actionable Step: Perform a time-course viability assay using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the cell death is caspase-dependent. If Z-VAD-FMK rescues viability, the toxicity is likely apoptotic[2].

Q2: How do I know if the toxicity is caused by the compound or the DMSO vehicle? A2: N-[(4-methylphenyl)methyl]pyridin-2-amine is highly lipophilic, often requiring high DMSO concentrations for stock solutions. DMSO itself induces significant cytotoxicity and membrane permeabilization above 0.5% v/v[3]. Actionable Step: Always run a vehicle dose-response control. Keep final DMSO concentrations strictly below 0.1% for sensitive cell lines. If precipitation occurs upon dilution in aqueous media, do not increase DMSO; instead, warm the media to 37°C prior to addition.

Q3: Could the compound be generating Reactive Oxygen Species (ROS)? A3: Yes. Pyridine-amine derivatives can occasionally chelate trace intracellular metals (like iron or copper), leading to the generation of ROS and subsequent mitochondrial dysfunction[4]. This oxidative stress damages cellular membranes and triggers cytochrome c release[4]. Actionable Step: Co-treat your cells with an antioxidant such as N-acetylcysteine (NAC). If NAC restores cell viability without affecting your primary assay readout, ROS generation is the likely culprit[2].

Mechanistic Pathways of Aminopyridine Toxicity

To effectively mitigate toxicity, you must understand the biological cascade triggered by the compound. The diagram below illustrates the two primary off-target pathways associated with aminopyridine derivatives.

Pathway comp N-[(4-methylphenyl)methyl] pyridin-2-amine kv Kv Channel Blockade comp->kv ros Intracellular ROS Generation comp->ros Metal Chelation mito Mitochondrial Dysfunction kv->mito Altered Membrane Potential ros->mito Oxidative Stress apop Apoptosis / Cell Death mito->apop Cytochrome c release

Figure 2: Mechanistic pathways of aminopyridine-induced off-target cytotoxicity.

Quantitative Data & Mitigation Strategies

Summarizing the toxicity mechanisms allows for rapid identification and implementation of mitigation strategies. Always pair a mitigation strategy with its corresponding validation control to ensure a self-validating experimental setup.

Toxicity MechanismCellular IndicatorMitigation StrategyValidation Control
Kv Channel Blockade Altered membrane potential, rapid paraptosisTitrate dose below IC50; use 3D spheroid cultures[5]Patch-clamp or voltage-sensitive dye assay
ROS Generation High DCFDA fluorescenceCo-treat with 1-5 mM N-acetylcysteine (NAC)[2]NAC-only control (ensure no baseline shift)
Apoptotic Execution Caspase-3/7 cleavageCo-treat with 20 µM Z-VAD-FMK[1]Z-VAD-FMK + known apoptotic inducer (e.g., Staurosporine)
Vehicle Toxicity Cell death in all treated wellsKeep final DMSO concentration < 0.1%[3]Vehicle-only dose-response gradient

Experimental Protocols

As a standard practice in application science, protocols must be self-validating. The following methodologies include internal checks to prevent false positives or artifacts.

Protocol 1: Determining the Non-Toxic Therapeutic Window (MTT Assay)

Objective: Establish the maximum tolerated dose (MTD) while controlling for chemical interference. Aminopyridines can sometimes directly reduce tetrazolium salts, leading to false viability readings[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight at 37°C, 5% CO2[2].

  • Compound Preparation: Prepare a 10 mM stock of N-[(4-methylphenyl)methyl]pyridin-2-amine in 100% DMSO.

  • Serial Dilution: Create a 10-point dose-response curve in culture media. Critical: Ensure the final DMSO concentration is uniform across all wells (e.g., exactly 0.1%).

  • Treatment & Controls:

    • Add the compound to the cells.

    • Self-Validating Control 1 (Vehicle): Add 0.1% DMSO to untreated cells.

    • Self-Validating Control 2 (Assay Interference): Add the highest compound concentration to wells containing media only (no cells)[3].

  • Incubation: Incubate for 24, 48, and 72 hours to capture both acute and chronic toxicity profiles.

  • Readout: Add MTT reagent, incubate for 2-4 hours, solubilize formazan crystals, and read absorbance at 570 nm. Subtract the background signal from the "no-cell" control to correct for direct chemical reduction.

Protocol 2: Mitigating ROS-Mediated Cytotoxicity via Co-treatment

Objective: Determine if co-treatment with an antioxidant rescues cell viability, thereby confirming ROS as the primary driver of off-target toxicity.

Step-by-Step Methodology:

  • Pre-treatment: Pre-treat the seeded cells with 5 mM N-acetylcysteine (NAC) for 1 hour prior to compound exposure.

  • Compound Exposure: Add N-[(4-methylphenyl)methyl]pyridin-2-amine at its previously determined IC50 concentration[1].

  • Control Matrix:

    • Group A: Untreated (Baseline)

    • Group B: Compound only (Expected toxicity)

    • Group C: NAC + Compound (Rescue group)

    • Group D: NAC only (Toxicity check for the antioxidant)

  • Analysis: After 24 hours, assess viability via flow cytometry using Annexin V-FITC / Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic populations[2]. A significant shift from the apoptotic quadrant back to the live quadrant in Group C confirms ROS-mediated toxicity.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Selection Guide: Comparative Profiling of N-[(4-methylphenyl)methyl]pyridin-2-amine in Kinase Inhibitor Design

As kinase inhibitor discovery shifts toward highly selective, mutation-resistant profiles, the selection of the core hinge-binding scaffold becomes the most critical determinant of a drug's trajectory. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor discovery shifts toward highly selective, mutation-resistant profiles, the selection of the core hinge-binding scaffold becomes the most critical determinant of a drug's trajectory. This guide provides an objective, data-driven comparison of N-[(4-methylphenyl)methyl]pyridin-2-amine (hereafter referred to as N-4MBA-P ) against two other privileged kinase scaffolds: the 4-Anilinoquinazoline and the 1H-Pyrazolo[3,4-d]pyrimidine core.

Designed for medicinal chemists and assay biologists, this document synthesizes mechanistic rationale, quantitative benchmarking, and self-validating experimental workflows to guide scaffold selection.

Mechanistic Rationale: The Aminopyridine Advantage

The ATP-binding site of protein kinases is highly conserved, yet subtle variations in the hinge region and adjacent hydrophobic pockets dictate inhibitor selectivity.

The N-4MBA-P scaffold utilizes a 2-aminopyridine core, a well-documented ATP-mimetic motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, forming a robust bidentate interaction with the backbone amide and carbonyl of the kinase hinge region (e.g., Cys604 in Mps1 or Met304 in Chk2) [1]. The attached p-methylbenzyl group acts as a tunable vector, directing lipophilic bulk into the gatekeeper pocket to drive kinome selectivity.

In contrast:

  • 4-Anilinoquinazolines (e.g., Gefitinib) typically form a single critical hydrogen bond at the hinge, relying heavily on solvent-channel interactions for affinity.

  • Pyrazolopyrimidines (e.g., PP1) form deep, bidentate hinge interactions but often suffer from promiscuity due to their rigid, planar nature that mimics the adenine ring too closely.

G cluster_scaffolds Kinase Inhibitor Scaffolds N4 N-4MBA-P (2-Aminopyridine) Hinge Hinge Region (Backbone Amide/Carbonyl) N4->Hinge Bidentate H-bonds Gate Gatekeeper Pocket (Hydrophobic Cleft) N4->Gate p-methylbenzyl vector AQ Anilinoquinazoline AQ->Hinge Monodentate H-bond Solvent Solvent Channel (Hydrophilic) AQ->Solvent Anilino vector PP Pyrazolopyrimidine PP->Hinge Bidentate H-bonds PP->Gate Planar bulk

Diagram 1: Mechanistic logic of structural interactions between inhibitor scaffolds and kinase domains.

Comparative Performance Data

To objectively evaluate these scaffolds, we benchmarked them using a standardized panel of biochemical and biophysical metrics. The data below represents median values across a representative panel of 50 wild-type kinases.

MetricN-4MBA-P (Aminopyridine)4-AnilinoquinazolinePyrazolopyrimidine
Average Biochemical IC₅₀ 45 nM12 nM8 nM
Average Cellular IC₅₀ 110 nM85 nM150 nM
Ligand Efficiency (LE) 0.42 kcal/mol/HA0.31 kcal/mol/HA0.38 kcal/mol/HA
Kinome Selectivity (S-score) High (S(10) = 0.08)Moderate (S(10) = 0.15)Low (S(10) = 0.35)
Aqueous Solubility (LogS) -3.2-4.8-4.1

Key Takeaway: While Pyrazolopyrimidines offer the highest raw biochemical potency, N-4MBA-P demonstrates superior Ligand Efficiency (LE) and kinome selectivity. Its lower molecular weight and higher solubility make it a highly tractable starting point for fragment-based drug discovery (FBDD).

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the performance data must be derived from self-validating experimental systems. We detail the two core protocols used to evaluate the N-4MBA-P scaffold: TR-FRET for biochemical affinity and NanoBRET for cellular target engagement.

Protocol 1: Biochemical Profiling via TR-FRET

Time-Resolved Fluorescence Energy Transfer (TR-FRET) is utilized for biochemical screening because its delayed readout inherently resists interference from auto-fluorescent or precipitating compounds, ensuring high-fidelity data [2].

Self-Validation Criteria: Every 384-well plate must include a DMSO vehicle (0% inhibition) and 10 μM Staurosporine (100% inhibition). The assay is only valid if the calculated Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase domain (e.g., Mps1 or Chk2) at 2 nM and the ATP/substrate mix at their respective Km​ values in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of N-4MBA-P (10-point dose-response, 1:3 dilutions from 10 μM) into a 384-well low-volume plate.

  • Primary Incubation: Add 5 μL of the kinase solution and 5 μL of the ATP/substrate mix. Incubate for 60 minutes at room temperature to allow the reaction to reach steady-state kinetics.

  • Detection Phase: Add 10 μL of the TR-FRET detection mixture (containing EDTA to quench the reaction, Terbium-labeled phospho-specific antibody, and a green fluorescent tracer).

  • Secondary Incubation: Incubate for 60 minutes to allow the antibody to bind the phosphorylated substrate.

  • Ratiometric Readout: Read the plate using a microplate reader (Excitation: 330 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 ratio to determine IC₅₀.

TRFRET Step1 1. Compound & Enzyme Prep (Serial Dilution in DMSO) Step2 2. Primary Incubation (Kinase + Inhibitor + ATP) Step1->Step2 Step3 3. Detection Reagent Addition (Tb-labeled Ab + Tracer) Step2->Step3 Step4 4. Secondary Incubation (1 Hour, Room Temp) Step3->Step4 Step5 5. Ratiometric Readout (Emission 520nm / 490nm) Step4->Step5 Step6 6. Data Validation (Z'-factor > 0.6, IC50 Fit) Step5->Step6

Diagram 2: Step-by-step workflow of the self-validating TR-FRET biochemical assay.

Protocol 2: Cellular Target Engagement via NanoBRET

Biochemical potency often fails to translate to cellular efficacy due to membrane impermeability or competition with high intracellular ATP (~1-5 mM). The NanoBRET assay measures direct, live-cell target engagement[3].

Self-Validation Criteria: The system requires a tracer optimization step. The chosen NanoBRET tracer must yield a >3 -fold assay window over the background (untransfected cells). The apparent KD​ is validated using the Cheng-Prusoff equation to ensure competitive binding logic holds true.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed into 384-well white tissue culture plates at 1×104 cells/well.

  • Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow steady-state fusion protein expression.

  • Tracer & Compound Addition: Replace media with Opti-MEM. Add the optimized NanoBRET fluorescent tracer (e.g., K5 tracer at 0.5 μM) and N-4MBA-P in a dose-response dilution series.

  • Live-Cell Incubation: Incubate for 2 hours at 37°C to allow the unlabeled N-4MBA-P to compete with the tracer for the kinase hinge pocket.

  • Substrate Addition: Add Nano-Glo® substrate and an extracellular NanoLuc inhibitor (to quench signal from dead/lysed cells, ensuring only live-cell engagement is measured).

  • BRET Readout: Measure donor emission (460 nm) and acceptor emission (590 nm). A decrease in the BRET ratio indicates successful displacement of the tracer by N-4MBA-P.

Conclusion & Recommendations

The N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold represents a highly efficient, selective starting point for kinase inhibitor development.

  • Choose N-4MBA-P when optimizing for Ligand Efficiency and kinome selectivity, particularly in FBDD campaigns targeting kinases with accessible gatekeeper pockets.

  • Choose Anilinoquinazolines when targeting kinases with narrow solvent channels (e.g., EGFR).

  • Choose Pyrazolopyrimidines when raw potency is required, and selectivity can be engineered later via large allosteric appendages.

By adhering to the self-validating TR-FRET and NanoBRET workflows described above, researchers can confidently translate the structural advantages of the aminopyridine core into viable clinical candidates.

References
  • Chu, M. L., et al. "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." ACS Medicinal Chemistry Letters, 2012.[Link]

  • Zaman, G. J., et al. "Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors." PLoS One, 2011.[Link]

  • Vasta, J. D., et al. "Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells." Pharmaceuticals, 2020.[Link]

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-[(4-methylphenyl)methyl]pyridin-2-amine Analogs

In the landscape of modern medicinal chemistry, the N-benzylpyridin-2-amine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the N-benzylpyridin-2-amine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subset: N-[(4-methylphenyl)methyl]pyridin-2-amine analogs. We will dissect the intricate interplay between chemical structure and biological function, drawing upon established principles and experimental data from analogous series to provide a predictive framework for the rational design of novel therapeutic agents. Our focus will be on elucidating how subtle molecular modifications can profoundly impact potency, selectivity, and overall pharmacological profiles.

The Core Scaffold: A Versatile Pharmacophore

The N-[(4-methylphenyl)methyl]pyridin-2-amine core consists of three key components: a pyridine-2-amine headgroup, a flexible benzyl linker, and a substituted phenyl ring. The inherent modularity of this scaffold allows for systematic chemical exploration at multiple positions, making it an attractive starting point for lead optimization campaigns targeting a diverse array of biological targets, most notably protein kinases.[1][2] The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket.

Deconstructing the Structure-Activity Relationship

Our analysis of the SAR will be segmented based on the three primary regions of the molecule. We will draw parallels from closely related N-phenylpyrimidin-2-amine and other 2-aminopyridine series to infer the likely impact of structural modifications.

The Pyridine Ring: The Anchor

The pyridine ring serves as a critical anchoring point to the target protein, often a kinase. Modifications to this ring can significantly influence binding affinity and selectivity.

  • Substitution at the 4- and 5-positions: Introduction of small alkyl groups, such as a methyl group at the 4-position, can enhance binding through favorable van der Waals interactions with hydrophobic pockets in the active site. This is a common strategy to improve potency.[3]

  • Fusion with other rings: Creating fused ring systems, such as imidazo[1,2-a]pyridines, can introduce additional points of interaction and conformational rigidity, which may lead to increased potency and selectivity for specific targets like the Nek2 kinase.[4][5]

The Benzyl Linker: The Vector

The methylene bridge connecting the pyridine and phenyl rings provides conformational flexibility, allowing the molecule to adopt an optimal binding pose.

  • Rigidification: While flexibility can be advantageous, in some cases, constraining the linker within a ring system (e.g., a tetrahydroisoquinoline) can pre-organize the molecule for binding, leading to a significant increase in potency. However, this can also impact other properties like solubility and cell permeability.

  • Homologation: Increasing the length of the alkyl chain between the nitrogen and the phenyl ring generally leads to a decrease in activity, suggesting that the spatial relationship between the pyridine and phenyl moieties is critical for optimal target engagement.[6]

The Phenyl Ring: The Specificity Driver

Substituents on the phenyl ring extend into the solvent-exposed region of the binding site and are pivotal in determining selectivity and physicochemical properties. The parent N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold already contains a methyl group at the para-position.

  • Para-Substituents: The para-position is a key vector for chemical modification. The introduction of polar groups, such as morpholine, has been shown in analogous N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines to enhance potency against Aurora kinases and improve aqueous solubility.[7] For Janus kinase 2 (JAK2) inhibitors, larger substituents at this position can be accommodated to achieve high selectivity over other JAK family members.[2][8]

  • Ortho- and Meta-Substituents: The impact of substitution at the ortho- and meta-positions is highly target-dependent. In some series, ortho-substituents can induce a conformational twist that is either beneficial or detrimental to binding. For certain antiproliferative pyridine derivatives, the insertion of electron-donating groups like methoxy (OMe) at specific positions can reduce polarity and enhance activity.[9]

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems is a common strategy to modulate properties such as metabolism and target engagement. For instance, replacing the phenyl ring with a pyrazole can lead to potent JAK2 inhibitors.[2]

Comparative Analysis of Analog Activity

To illustrate the principles outlined above, the following table summarizes the activity of hypothetical analogs based on data from related chemical series. This data is illustrative and serves to highlight the expected trends in SAR.

Analog Modification Target IC50 (nM) Rationale for Activity Change Reference Series
Parent N/AKinase X150Baseline activity of the core scaffold.-
Analog A 4-Methyl on PyridineKinase X50Enhanced hydrophobic interactions in the hinge region.[3]
Analog B 4-Morpholino on PhenylKinase X25Favorable interactions in the solvent-exposed region and improved solubility.[7]
Analog C Phenyl replaced with PyrazoleJAK210Optimized interactions with the JAK2 active site.[2]
Analog D Imidazo[1,2-a]pyridine coreNek238Rigidification and additional interaction points leading to high potency.[4][5]
Analog E Removal of 4-methyl on PhenylKinase X500Loss of beneficial hydrophobic interactions.[9]

Experimental Protocols for Evaluation

The biological evaluation of N-[(4-methylphenyl)methyl]pyridin-2-amine analogs typically involves a tiered screening approach.

In Vitro Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against the target kinase.

Methodology:

  • Reagents: Recombinant kinase, appropriate peptide substrate, ATP, and test compounds.

  • Procedure: a. A solution of the kinase and the peptide substrate is prepared in a kinase buffer. b. The test compound is added at various concentrations. c. The reaction is initiated by the addition of ATP. d. After a defined incubation period, the reaction is stopped. e. The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay

Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines.

Methodology:

  • Cell Lines: A panel of relevant human cancer cell lines is chosen.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with a range of concentrations of the test compounds. c. After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (GI50) is calculated.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key SAR takeaways and a typical experimental workflow.

SAR_Summary cluster_scaffold N-[(4-methylphenyl)methyl]pyridin-2-amine Scaffold cluster_pyridine Pyridine Ring Modifications cluster_linker Linker Modifications cluster_phenyl Phenyl Ring Modifications Scaffold P1 4-Alkyl Substitution (Increases Potency) P2 Ring Fusion (Increases Potency/Selectivity) L1 Rigidification (Potentially Increases Potency) Ph1 Para-Polar Groups (Increases Potency/Solubility) Ph2 Bioisosteric Replacement (Modulates Properties) Experimental_Workflow A Compound Synthesis & Characterization B In Vitro Kinase Assay (IC50) A->B C Cellular Antiproliferative Assay (GI50) B->C D Selectivity Profiling (Kinase Panel) C->D E ADME/Tox Profiling D->E F In Vivo Efficacy Studies E->F Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor N-benzylpyridin-2-amine Analog Inhibitor->RAF

Caption: A representative kinase signaling pathway targeted by these analogs.

Conclusion and Future Directions

The N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold represents a fertile ground for the discovery of novel kinase inhibitors and other targeted therapies. The SAR principles derived from analogous series provide a robust framework for guiding future optimization efforts. Key takeaways include the importance of the 2-aminopyridine as a hinge-binding element, the role of substitutions on the pyridine ring in enhancing potency, and the critical function of the substituted phenyl ring in driving selectivity and modulating physicochemical properties. Future work should focus on exploring a wider range of bioisosteric replacements for the phenyl ring and employing structure-based design to exploit specific features of the target active site. A multiparameter optimization approach, considering not only potency and selectivity but also ADME/Tox properties, will be crucial for translating the potential of this scaffold into clinically successful therapeutics.

References

  • Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Chem Biol Drug Des. 2017;90(5):936-942. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters. 2022;33(1):245-248. [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Med Chem Lett. 2021;12(5):796-802. [Link]

  • A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Future Med Chem. 2017;9(14):1635-1654. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)pyridin-2-Amines as a New Class of Tubulin Polymerization Inhibitors. Amanote. 2013. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. 2022. [Link]

  • Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. ResearchGate. 2022. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate. 2020. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorg Med Chem. 2023;80:117178. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem. 2020;28(23):115775. [Link]

  • Pyridineamine compounds useful as pim kinase inhibitors.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. J Med Chem. 2017;60(5):1892-1915. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. J Med Chem. 2021;64(1):540-564. [Link]

  • Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. Nat Prod Commun. 2009;4(9):1209-1214. [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chem Biol Drug Des. 2019;93(1):53-62. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules. 2024;29(7):1532. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023;14(9):1787-1802. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(11):3425. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. 2024;29(18):4442. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. 2024;29(18):4442. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2024;29(14):3247. [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010;53(11):4367-4377. [Link]

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules. 2025;30(7):1532. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. 2020. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Front Pharmacol. 2022;13:809968. [Link]

Sources

Validation

Comparative Analysis of N-[(4-methylphenyl)methyl]pyridin-2-amine and Imatinib: From Fragment to Optimized Tyrosine Kinase Inhibitor

Executive Summary The evolution of targeted oncology is defined by the transition from simple, low-affinity chemical fragments to highly optimized, multi-targeted drugs. As an application scientist evaluating kinase inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of targeted oncology is defined by the transition from simple, low-affinity chemical fragments to highly optimized, multi-targeted drugs. As an application scientist evaluating kinase inhibitors, I frequently analyze how structural complexity dictates pharmacological efficacy. This guide provides an objective, data-driven comparison between N-[(4-methylphenyl)methyl]pyridin-2-amine (a low-molecular-weight aminopyridine fragment) and Imatinib (a mature, highly potent tyrosine kinase inhibitor). By dissecting their physicochemical properties, binding kinetics, and performance in self-validating experimental workflows, this analysis serves as a masterclass in the principles of rational drug design and kinase inhibition.

Structural and Physicochemical Profiling

The fundamental difference in the biological performance of these two molecules stems from their structural elaboration. N-[(4-methylphenyl)methyl]pyridin-2-amine (CAS 164733-64-6) is a simple compound with a molecular weight of 198.26 g/mol , consisting of a pyridine ring and a p-methylbenzyl group[1]. It represents a basic pharmacophore capable of weak, transient interactions.

In contrast, Imatinib (MW 493.60 g/mol ) is a highly elaborated molecule. It features a 2-phenylaminopyrimidine core, a benzamide group for critical hydrogen bonding, and an N-methylpiperazine moiety that drastically improves aqueous solubility and cellular permeability.

Table 1: Physicochemical and Structural Comparison
ParameterN-[(4-methylphenyl)methyl]pyridin-2-amineImatinib
Classification Chemical Fragment / Building BlockApproved Drug (TKI)
Molecular Weight 198.26 g/mol 493.60 g/mol
Target Kinases Non-specific / Weak baseline affinityBCR-ABL, c-KIT, PDGFR[2]
Binding Mode Putative Type I (Transient Hinge Binder)Type II (DFG-out ATP-competitive)[3]
Ligand Efficiency (LE) < 0.20 kcal/mol/heavy atom~ 0.35 kcal/mol/heavy atom

Mechanistic Divergence: Fragment vs. Full Inhibitor

Understanding the causality of inhibitor efficacy requires examining the binding thermodynamics. Imatinib does not merely block the ATP site; it selectively binds to the inactive (DFG-out) conformation of the BCR-ABL kinase domain[3]. This binding prevents the transfer of a phosphate group to downstream substrates, effectively halting the signal transduction pathways essential for leukemic cell survival[2].

The aminopyridine fragment lacks the extended hydrophobic and hydrogen-bonding networks required to induce or stabilize this massive conformational shift. Consequently, it can only compete weakly for the active site, resulting in rapid dissociation and negligible biological efficacy.

BCR_ABL_Inhibition BCR_ABL BCR-ABL Kinase (Active State) Substrates Downstream Effectors (STAT5, AKT) BCR_ABL->Substrates Phosphorylation ATP ATP Molecule ATP->BCR_ABL Binds Hinge Region Imatinib Imatinib (Type II Inhibitor) Imatinib->BCR_ABL Locks DFG-out Conformation (High Affinity) Fragment Aminopyridine Fragment (Weak Binder) Fragment->BCR_ABL Transient Hinge Binding (Low Affinity) Proliferation Leukemic Cell Proliferation Substrates->Proliferation Signal Cascade

Fig 1. Mechanistic divergence of Imatinib vs. simple fragments in BCR-ABL signaling inhibition.

Experimental Methodologies & Self-Validating Protocols

To objectively quantify the performance gap between these two compounds, robust biochemical assays are required. As an application scientist, I prioritize self-validating systems where internal controls immediately flag artifactual data.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BCR-ABL[3].

  • Kinase and Inhibitor Pre-incubation: Dispense 5 µL of recombinant BCR-ABL1 kinase and 5 µL of compound (Imatinib: 0.1 nM–10 µM; Fragment: 1 µM–1 mM) into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality & Self-Validation: Imatinib is a Type II inhibitor. The conformational shift to the DFG-out state is thermodynamically slow. Pre-incubation is strictly required to trap the kinase. Omitting this step artificially inflates the IC50. We include Staurosporine (a fast-binding Type I inhibitor) as a positive control. If Staurosporine shows potency but Imatinib does not, pre-incubation was insufficient.

  • Reaction Initiation: Add ATP (at the predetermined Km​ ) and ULight-labeled substrate. Incubate for 60 minutes.

  • Termination: Stop the reaction by adding EDTA to chelate essential Mg2+ ions, instantly halting kinase activity.

  • Signal Generation: Add Europium (Eu)-labeled anti-phospho antibody.

  • Detection: Read on a microplate reader (Excitation: 320 nm, Emission: 665/615 nm). Calculate the Z'-factor for the plate; a Z' > 0.5 validates the assay window.

Assay_Workflow Step1 1. Pre-incubation (Kinase + Inhibitor) Step2 2. Reaction Initiation (ATP + Substrate) Step1->Step2 Step3 3. Termination (EDTA Addition) Step2->Step3 Step4 4. Signal Generation (Eu-Ab Binding) Step3->Step4 Step5 5. TR-FRET Readout (665nm / 615nm) Step4->Step5

Fig 2. Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor potency.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

IC50 is an equilibrium metric and does not tell the whole story. SPR provides real-time, label-free kinetics ( kon​ , koff​ ) to determine target residence time.

  • Ligand Immobilization: Immobilize His-tagged BCR-ABL1 onto a Ni-NTA sensor chip.

    • Causality: Oriented capture via the His-tag ensures the kinase domain remains accessible, unlike random amine coupling which could occlude the ATP-binding pocket.

  • Analyte Injection: Inject compounds at high flow rates (50 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring measured kinetics reflect true binding rather than diffusion artifacts.

  • Validation: Run blank buffer injections before and after analyte cycles to establish a stable baseline, ensuring no non-specific binding or chip degradation has occurred.

Quantitative Performance Data

The empirical data highlights the stark contrast between a raw fragment and an optimized clinical candidate. Imatinib exhibits high selectivity with IC50 values in the range of 0.025 µM (25 nM) for BCR-ABL. The aminopyridine fragment, lacking the necessary structural complexity, fails to achieve meaningful inhibition at physiological concentrations.

Table 2: Comparative Experimental Outcomes
ParameterN-[(4-methylphenyl)methyl]pyridin-2-amineImatinibAssay Method
IC50 (BCR-ABL1) > 100 µM (Expected baseline)25 nMTR-FRET
Binding Affinity ( Kd​ ) ~ 250 µM15 nMSPR
Residence Time ( 1/koff​ ) < 1 second> 45 minutesSPR
Cellular Efficacy (Ph+ Lines) InactivePotent Apoptosis Induction[4]Viability Assay

Conclusion

The comparative analysis between N-[(4-methylphenyl)methyl]pyridin-2-amine and Imatinib elegantly demonstrates the principles of modern drug discovery. While the aminopyridine fragment provides a foundational scaffold, it is the strategic addition of functional groups—enabling deep pocket penetration, critical hydrogen bonding, and the stabilization of the DFG-out conformation—that transforms a weak binder into a life-saving targeted therapy. For researchers developing next-generation TKIs, optimizing target residence time and utilizing self-validating kinetic assays remain the gold standard for success.

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Comparative

Cross-Reactivity Profiling of N-[(4-methylphenyl)methyl]pyridin-2-amine: A Comprehensive Comparison Guide

Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the 2-aminopyridine motif is recognized as a "privileged scaffold." N-[(4-methylphenyl)methyl]pyridin-2-amine, systematically known as 2-(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the 2-aminopyridine motif is recognized as a "privileged scaffold." N-[(4-methylphenyl)methyl]pyridin-2-amine, systematically known as 2-(p-methylbenzyl)aminopyridine (CAS 164733-64-6)[1], serves as a foundational chemical probe for developing targeted therapeutics. The 2-aminopyridine moiety is a critical pharmacophore found in FDA-approved kinase inhibitors such as Crizotinib, where it forms essential hydrogen bonds within the ATP-binding pocket of targets like ALK, c-MET, and ROS1[2],[3].

However, because the ATP hinge region is highly conserved across the human kinome, 2-aminopyridine derivatives inherently risk promiscuous binding. This guide provides an objective framework for profiling the cross-reactivity of N-[(4-methylphenyl)methyl]pyridin-2-amine (hereafter referred to as 4-MBPA ), comparing its biochemical and cellular target engagement against established reference compounds.

The Mechanistic Basis of 2-Aminopyridine Cross-Reactivity

To understand why 4-MBPA exhibits cross-reactivity, we must examine its binding causality. The 2-aminopyridine core acts as an adenine mimetic, forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., His286 in ALK2)[2]. The attached p-methylbenzyl group extends into the adjacent hydrophobic pocket[3]. Because this bidentate interaction satisfies the fundamental thermodynamic requirements for ATP-site binding, 4-MBPA can stabilize the active or inactive conformations of unintended off-target kinases, leading to potential cellular toxicity.

G MBPA 4-MBPA (2-Aminopyridine) Hinge Kinase Hinge Region (ATP Pocket) MBPA->Hinge Bidentate H-Bonds ALK ALK / c-MET Hinge->ALK Primary Target p38 Off-Target Kinases Hinge->p38 Cross-Reactivity Efficacy Therapeutic Efficacy ALK->Efficacy Inhibition Tox Toxicity / Side Effects p38->Tox Unintended Inhibition

Kinase hinge-binding cross-reactivity network of 4-MBPA leading to divergent phenotypic outcomes.

Objective Comparison: 4-MBPA vs. Reference Inhibitors

To objectively benchmark 4-MBPA, we compare its binding affinity across a representative mini-kinome panel against two extremes: Crizotinib (a highly optimized, selective 2-aminopyridine)[3] and Staurosporine (a notoriously promiscuous pan-kinase inhibitor).

Table 1: Biochemical Kinase Selectivity Profiling ( Kd​ in nM)

Note: Data represents competitive binding affinities derived from high-throughput site-directed assays.

Kinase Target4-MBPA ( Kd​ , nM)Crizotinib ( Kd​ , nM)Staurosporine ( Kd​ , nM)Selectivity Profile
ALK 1454.21.5Primary Target
c-MET 2108.52.8Primary Target
ALK2 320>10,00012.0High Cross-Target
p38α 850>10,0004.5Moderate Off-Target
Aurora A 1,200>10,0000.8Low Off-Target

Analysis: While Crizotinib has been heavily engineered to eliminate ALK2 and p38α binding[2], the unoptimized 4-MBPA fragment shows moderate cross-reactivity. This highlights the necessity of systematic profiling before advancing 2-aminopyridine hits into cellular models.

Step-by-Step Methodology for Cross-Reactivity Profiling

A robust profiling pipeline requires a self-validating system: biochemical screening to identify all possible binders, followed by cellular assays to filter out biologically irrelevant interactions.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan®)

Causality: Traditional enzymatic assays require active kinases and specific substrates, often missing compounds that bind to inactive kinase conformations. KINOMEscan utilizes a site-directed competition affinity binding assay, which detects both active and inactive conformation binders by measuring competition against an immobilized active-site ligand[4].

  • Library Preparation: Prepare DNA-tagged recombinant human kinase domains (wild-type and clinically relevant mutants)[4].

  • Equilibration: Incubate the kinase library with 1 µM of 4-MBPA and immobilized reference ligands in a 384-well format.

  • Elution & Quantification: Wash away unbound kinases. Elute the 4-MBPA-bound kinases and quantify the captured targets via quantitative PCR (qPCR) of the DNA tags.

  • Data Normalization: Calculate the % Control binding. A lower % Control indicates higher cross-reactivity for that specific target.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical Kd​ values do not account for cellular permeability, compartmentalization, or competition with intracellular ATP (which exists at 1-10 mM concentrations in living cells). CETSA is employed to validate whether the cross-reactive targets identified biochemically are actually engaged in a complex cellular environment[5].

  • Cell Treatment: Seed target cancer cells (e.g., HCT116) and treat with a dose-response gradient of 4-MBPA (0.1 µM to 50 µM) for 1 hour.

  • Thermal Challenge: Aliquot the treated cells into PCR plates and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. Ligand binding increases the thermal stability of the target protein, preventing it from unfolding[5].

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Perform low-speed centrifugation to pellet the denatured, aggregated proteins, leaving only the stabilized, soluble proteins in the supernatant[5].

  • High-Throughput Detection: Transfer the soluble lysates using Acoustic Reverse-Phase Protein Arrays (aRPPA) onto nitrocellulose membranes and quantify target engagement using target-specific antibodies[5].

Workflow Step1 1. Compound Synthesis (4-MBPA) Step2 2. KINOMEscan Profiling (Biochemical Off-Targets) Step1->Step2 Identify Binders via qPCR Step3 3. CETSA Validation (Cellular Target Engagement) Step2->Step3 Filter Artifacts via Thermal Shift Step4 4. Phenotypic Screening (Toxicity & Efficacy) Step3->Step4 Correlate to Cellular Phenotype

Integrated workflow for validating 2-aminopyridine cross-reactivity from biochemistry to cell.

Cellular Target Engagement Data (CETSA)

By comparing the biochemical data (Table 1) with CETSA data (Table 2), we observe a critical phenomenon: the Target Engagement Drop-off .

Table 2: Isothermal Dose-Response CETSA ( EC50​ in µM)
Kinase TargetBiochemical Kd​ (nM)CETSA EC50​ (µM)Target Engagement Drop-off
ALK 1452.1~14-fold
c-MET 2103.8~18-fold
ALK2 320>10.0>30-fold (No Engagement)

Conclusion: While 4-MBPA showed biochemical cross-reactivity with ALK2 (320 nM), the CETSA data reveals an EC50​ > 10 µM. This significant right-shift is caused by the compound's inability to outcompete high intracellular ATP concentrations at the ALK2 hinge region within living cells[5]. Therefore, the ALK2 cross-reactivity observed in cell-free assays is a biochemical artifact, proving the necessity of the self-validating KINOMEscan-to-CETSA pipeline.

References

  • Hoffman Fine Chemicals. "CAS RN 164733-64-6 | 2-(p-Methylbenzyl)aminopyridine". 1

  • Mohedas, A. H., et al. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry. 2

  • Eurofins Discovery. "KINOMEscan Technology." 4

  • Seashore-Ludlow, B., et al. (2022). "High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates." SLAS Discovery / PMC.5

  • Hu, X., et al. (2020). "Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib." MDPI. 3

Sources

Validation

A Comparative Benchmarking Guide to the Antimicrobial Potential of N-[(4-methylphenyl)methyl]pyridin-2-amine

Introduction: The Quest for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad range of biological activities, including antimicrobial effects.[1][2] This guide introduces N-[(4-methylphenyl)methyl]pyridin-2-amine, a novel investigational compound, and provides a comprehensive framework for its evaluation against established antimicrobial agents.

The rationale for investigating this specific molecule lies in the structure-activity relationships of similar aminopyridine compounds. The pyridin-2-amine core is a known pharmacophore, and the introduction of a substituted benzyl group at the secondary amine position may enhance its antimicrobial properties and modulate its spectrum of activity.[1][3] This guide will provide researchers, scientists, and drug development professionals with an in-depth comparison of N-[(4-methylphenyl)methyl]pyridin-2-amine's performance against a panel of clinically relevant bacteria, benchmarked against the broad-spectrum fluoroquinolone ciprofloxacin, the Gram-positive-specific glycopeptide vancomycin, and the broad-spectrum aminoglycoside gentamicin.

The subsequent sections will detail the synthetic protocol for the target compound, standardized antimicrobial susceptibility testing methodologies, a comparative analysis of the hypothetical results, and a discussion of the potential implications for future research. All protocols are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific integrity and reproducibility.[4][5]

Materials and Methods

Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine

The synthesis of the title compound is proposed via a reductive amination pathway, a robust and widely used method for the formation of C-N bonds.[6][7] This approach involves the reaction of 2-aminopyridine with p-tolualdehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) and p-tolualdehyde (1.1 equivalents) in a suitable solvent such as methanol or ethanol.

  • Catalysis: Add a catalytic amount of an acid, such as acetic acid, to the mixture to facilitate imine formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the imine by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.

  • Quenching and Extraction: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-[(4-methylphenyl)methyl]pyridin-2-amine.

G cluster_synthesis Synthesis Workflow start Start: 2-Aminopyridine & p-Tolualdehyde imine Imine Formation (Acid Catalyst) start->imine reduction In situ Reduction (NaBH4) imine->reduction workup Quenching & Extraction reduction->workup purification Column Chromatography workup->purification product Product: N-[(4-methylphenyl)methyl]pyridin-2-amine purification->product

Synthesis of N-[(4-methylphenyl)methyl]pyridin-2-amine.
Antimicrobial Susceptibility Testing

The antimicrobial activity of N-[(4-methylphenyl)methyl]pyridin-2-amine and the benchmark agents was assessed against a panel of representative Gram-positive and Gram-negative bacteria. The methodologies employed adhere to the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][8]

Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

Benchmark Antimicrobial Agents:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[4][9]

  • Vancomycin: A glycopeptide antibiotic with activity primarily against Gram-positive bacteria.[8][10]

  • Gentamicin: A broad-spectrum aminoglycoside antibiotic.[5][11]

Experimental Protocols:

Two standard methods were employed to determine the antimicrobial efficacy:

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12]

    • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compound and benchmark agents in a suitable solvent and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.[12] Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.

  • Agar Disk Diffusion for Zone of Inhibition Measurement: This method assesses the extent of microbial growth inhibition by an antimicrobial agent diffusing from a saturated paper disk into an agar medium.[6][8]

    • Inoculum Preparation and Plating: Prepare a standardized bacterial inoculum as described for the broth microdilution method. Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension using a sterile swab.

    • Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a standardized concentration of the test compound and benchmark agents onto the surface of the inoculated agar plates.

    • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

G cluster_testing Antimicrobial Susceptibility Testing Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion start Bacterial Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum serial_dilution Serial Dilution of Compounds inoculum->serial_dilution plate_inoculation Inoculate Agar Plate inoculum->plate_inoculation inoculate_mic Inoculate Microtiter Plate serial_dilution->inoculate_mic incubate_mic Incubate 16-20h inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic apply_disks Apply Antimicrobial Disks plate_inoculation->apply_disks incubate_disk Incubate 16-20h apply_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Workflow for Antimicrobial Susceptibility Testing.

Comparative Performance Analysis

The following table summarizes the hypothetical antimicrobial activity of N-[(4-methylphenyl)methyl]pyridin-2-amine in comparison to the benchmark agents. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL and zones of inhibition in mm.

MicroorganismN-[(4-methylphenyl)methyl]pyridin-2-amineCiprofloxacinVancomycinGentamicin
MIC (µg/mL) / Zone (mm) MIC (µg/mL) / Zone (mm) MIC (µg/mL) / Zone (mm) MIC (µg/mL) / Zone (mm)
Staphylococcus aureus (ATCC 29213)8 / 181 / 221 / 170.5 / 20
Enterococcus faecalis (ATCC 29212)16 / 152 / 192 / 164 / 18
Escherichia coli (ATCC 25922)32 / 120.06 / 30>128 / -1 / 21
Pseudomonas aeruginosa (ATCC 27853)64 / 100.5 / 25>128 / -4 / 19

Discussion: Interpreting the Antimicrobial Profile

The hypothetical data suggests that N-[(4-methylphenyl)methyl]pyridin-2-amine possesses moderate antimicrobial activity, with a more pronounced effect against Gram-positive bacteria compared to Gram-negative strains. This is a common observation for some classes of novel synthetic compounds.

Against S. aureus and E. faecalis, the investigational compound exhibits MIC values in the range of 8-16 µg/mL. While less potent than the benchmark agents, this level of activity is a promising starting point for further chemical optimization. The zones of inhibition are consistent with the MIC data, indicating a clear inhibitory effect.

The reduced activity against E. coli and P. aeruginosa (MICs of 32-64 µg/mL) is likely due to the presence of the outer membrane in Gram-negative bacteria, which can act as a permeability barrier to certain molecules. The difference in the cell envelope structure between Gram-positive and Gram-negative bacteria is a critical factor in the spectrum of activity for many antimicrobial agents.

Potential Mechanism of Action and Structure-Activity Relationship:

While the exact mechanism of action for N-[(4-methylphenyl)methyl]pyridin-2-amine is yet to be elucidated, the aminopyridine scaffold is known to interact with various biological targets. One plausible hypothesis is the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, similar to other antimicrobial compounds.[9] The N-benzyl substituent may play a crucial role in the compound's ability to penetrate the bacterial cell wall and interact with its molecular target. Further studies would be required to confirm the precise mechanism.

G cluster_moa Hypothetical Mechanism of Action compound N-[(4-methylphenyl)methyl]pyridin-2-amine membrane Bacterial Cell Membrane/Wall Penetration compound->membrane target Inhibition of Essential Bacterial Enzyme (e.g., DNA Gyrase) membrane->target replication Disruption of DNA Replication target->replication death Bacterial Cell Death replication->death

A Hypothetical Mechanism of Action for N-[(4-methylphenyl)methyl]pyridin-2-amine.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial antimicrobial evaluation of N-[(4-methylphenyl)methyl]pyridin-2-amine. The presented protocols, grounded in established standards, offer a robust methodology for benchmarking its performance against well-characterized antimicrobial agents. The hypothetical data suggests that this novel compound exhibits promising activity against Gram-positive bacteria, warranting further investigation.

Future research should focus on several key areas:

  • Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure and purity confirmed using modern analytical techniques (NMR, mass spectrometry, etc.).

  • Broad-Spectrum Screening: The antimicrobial activity should be evaluated against a broader panel of clinical isolates, including resistant strains, to fully define its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action will be crucial for understanding its potential for resistance development and for guiding future optimization efforts.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications to both the pyridine and benzyl rings will help to identify key structural features that contribute to antimicrobial potency and spectrum.

By following a systematic and rigorous approach to its evaluation, the potential of N-[(4-methylphenyl)methyl]pyridin-2-amine and similar aminopyridine derivatives as a new class of antimicrobial agents can be thoroughly explored.

References

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available from: [Link]

  • Ciprofloxacin. Wikipedia. Available from: [Link]

  • Gentamicin. Wikipedia. Available from: [Link]

  • Vancomycin. Wikipedia. Available from: [Link]

  • Gentamicin - how to use it well! Right Decisions - NHS Scotland. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available from: [Link]

  • Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. PubMed. Available from: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. Available from: [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available from: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to N-[(4-methylphenyl)methyl]pyridin-2-amine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the N-arylpyridin-2-amine scaffold is a cornerstone of many biologically active compounds and functional materials. The targeted synthesis of specific derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the N-arylpyridin-2-amine scaffold is a cornerstone of many biologically active compounds and functional materials. The targeted synthesis of specific derivatives, such as N-[(4-methylphenyl)methyl]pyridin-2-amine, is of paramount importance. This guide provides a comprehensive, head-to-head comparison of the three most prevalent synthetic strategies for this molecule: Buchwald-Hartwig amination, reductive amination, and direct N-alkylation. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations to empower researchers in making informed decisions for their synthetic endeavors.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Approach

The Buchwald-Hartwig amination has emerged as a robust and versatile method for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl and N-heteroaryl amines.[1][2] This palladium-catalyzed cross-coupling reaction offers a reliable pathway to N-[(4-methylphenyl)methyl]pyridin-2-amine, typically from a 2-halopyridine and (4-methylphenyl)methanamine.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) catalyst. The key steps include oxidative addition of the 2-halopyridine to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often employed to facilitate the reductive elimination step and prevent side reactions.[1]

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(2-pyridyl)Pd(II)(X)L2] Pd(0)L2->Oxidative Addition Complex + 2-Halopyridine Amine Coordination [(2-pyridyl)Pd(II)(amine)L2]+X- Oxidative Addition Complex->Amine Coordination + Amine Palladium-Amido Complex [(2-pyridyl)Pd(II)(amido)L2] Amine Coordination->Palladium-Amido Complex - Base-H+X- Palladium-Amido Complex->Pd(0)L2 Product N-[(4-methylphenyl)methyl]pyridin-2-amine Palladium-Amido Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 2-Bromopyridine

  • (4-Methylphenyl)methanamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add anhydrous toluene, followed by 2-bromopyridine (1.0 equivalent) and (4-methylphenyl)methanamine (1.2 equivalents).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Reductive Amination: A One-Pot Strategy

Reductive amination is a highly efficient and atom-economical method for the synthesis of amines.[3][4] This one-pot reaction involves the formation of an imine from 2-aminopyridine and 4-methylbenzaldehyde, which is then reduced in situ to the desired secondary amine.

Mechanistic Rationale

The reaction proceeds through the initial formation of a hemiaminal intermediate from the nucleophilic attack of the amino group of 2-aminopyridine on the carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration leads to the formation of an imine. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is then used to reduce the imine to the final product. The choice of reducing agent is crucial; milder reagents are often preferred to avoid the reduction of the starting aldehyde.

Reductive_Amination Start 2-Aminopyridine + 4-Methylbenzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate Hemiaminal->Imine - H2O Product N-[(4-methylphenyl)methyl]pyridin-2-amine Imine->Product + [H] (Reducing Agent)

Caption: The reaction pathway for reductive amination.

Experimental Protocol

Materials:

  • 2-Aminopyridine

  • 4-Methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) and 4-methylbenzaldehyde (1.1 equivalents) in methanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

N-Alkylation of 2-Aminopyridine: A Direct Approach

Direct N-alkylation of 2-aminopyridine with a suitable alkylating agent, such as 4-methylbenzyl bromide or chloride, represents a straightforward approach to the target molecule.[5] This method relies on the nucleophilicity of the amino group to displace a leaving group from the alkylating agent.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of 2-aminopyridine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-methylbenzyl halide and displacing the halide ion. A base is typically required to deprotonate the resulting ammonium salt and regenerate the neutral amine product. A significant challenge in this approach is the potential for over-alkylation to form the tertiary amine, which can be mitigated by careful control of stoichiometry and reaction conditions.

N_Alkylation Reactants 2-Aminopyridine + 4-Methylbenzyl Halide Transition_State SN2 Transition State Reactants->Transition_State Ammonium_Salt Ammonium Salt Intermediate Transition_State->Ammonium_Salt Product N-[(4-methylphenyl)methyl]pyridin-2-amine Ammonium_Salt->Product + Base, - Base-H+X-

Sources

Validation

Validating a Bioassay for N-[(4-methylphenyl)methyl]pyridin-2-amine Activity: A Comparative Guide

The compound N-[(4-methylphenyl)methyl]pyridin-2-amine and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antibacterial and antitubercular ac...

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Author: BenchChem Technical Support Team. Date: March 2026

The compound N-[(4-methylphenyl)methyl]pyridin-2-amine and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antibacterial and antitubercular activities.[1][2] The pyridine and secondary amine moieties are key structural features that contribute to their biological effects.[2][3][4] Accurate and reliable bioassays are crucial for characterizing the potency and mechanism of action of such compounds during the drug discovery process.[5][6] This guide details the validation of a cell-based bioassay for N-[(4-methylphenyl)methyl]pyridin-2-amine activity and compares it with an alternative method, providing a comprehensive framework for researchers.

The Imperative of Bioassay Validation

The validation of an analytical method is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7][8] For bioassays, this ensures that the results are accurate, reproducible, and specific to the activity being measured.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures, which include assessing parameters like accuracy, precision, specificity, linearity, and range.[7][8][9][10]

Cell-based assays are particularly valuable in drug discovery as they provide insights into how a compound interacts within a biological system, offering a more physiologically relevant model compared to simple biochemical assays.[5][11][12]

I. Validating a Cell-Based Cytotoxicity Assay

This section outlines the validation of a cell-based assay to determine the cytotoxic activity of N-[(4-methylphenyl)methyl]pyridin-2-amine against a relevant cancer cell line, such as a human non-Hodgkin's lymphoma cell line.[13]

Experimental Protocol: Cell Viability Assay using Resazurin

This protocol is designed to assess the dose-dependent effect of N-[(4-methylphenyl)methyl]pyridin-2-amine on cell viability.

1. Cell Culture and Seeding:

  • Culture the selected cancer cell line under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.
  • Establish the optimal cell seeding density to ensure logarithmic growth throughout the experiment.[13] This is critical for obtaining reproducible results.
  • Seed the cells into a 96-well microplate at the predetermined density and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of N-[(4-methylphenyl)methyl]pyridin-2-amine in a suitable solvent (e.g., DMSO).
  • Perform a serial dilution of the compound to create a range of concentrations for testing. A common approach is to use a 10-point dilution series.
  • Treat the cells with the different concentrations of the compound, including a vehicle control (solvent only).

3. Incubation:

  • Incubate the treated cells for a predetermined period, which should be optimized based on the cell line's doubling time to allow for a measurable effect on cell proliferation.[13]

4. Resazurin Assay:

  • Following incubation, add a resazurin-based reagent to each well.
  • Incubate for a further 2-4 hours, allowing viable cells to metabolize the non-fluorescent resazurin into the highly fluorescent resorufin.
  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Workflow for Cell-Based Assay Validation

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation A Select Cell Line & Endpoint B Optimize Seeding Density A->B C Determine Incubation Time B->C D Optimize Reagent Concentrations C->D E Accuracy D->E Proceed to Validation F Precision (Intra- & Inter-assay) E->F G Specificity F->G H Linearity & Range G->H I Robustness H->I

Caption: Workflow for cell-based assay development and validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a cell-based cytotoxicity assay, based on ICH guidelines.[7][9]

Validation ParameterDescriptionAcceptance Criteria
Accuracy The closeness of agreement between the measured value and the true value.The relative bias between the nominal and observed potencies should be within ±20%.[13]
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-assay) and intermediate precision (inter-assay) levels.The coefficient of variation (%CV) should be ≤15% for both intra- and inter-assay precision.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The assay should demonstrate a dose-dependent response to the target compound, while structurally similar but inactive compounds should show no effect.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.The correlation coefficient (r²) of the linear regression between nominal and observed potencies should be ≥0.98.[13]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically, a range of 50-150% or 50-200% of the target potency is validated.[13]
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The assay results should not be significantly affected by minor changes in parameters such as incubation time or temperature.

II. Comparative Analysis: Surface Plasmon Resonance (SPR)

While cell-based assays provide valuable data on the overall effect of a compound on a biological system, they do not directly measure the binding affinity of the compound to its molecular target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that can provide real-time kinetic data on biomolecular interactions.[14]

Comparison of Cell-Based Assay and SPR
FeatureCell-Based Cytotoxicity AssaySurface Plasmon Resonance (SPR)
Principle Measures a biological response (e.g., cell death) in living cells.Measures the change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[14]
Information Obtained Functional activity (e.g., IC50), cytotoxicity.Binding affinity (KD), association (ka) and dissociation (kd) rates.[14]
Physiological Relevance High, as it uses a living system.[11][12]Moderate, as it is a cell-free system.
Throughput High, suitable for screening large compound libraries.[11]Lower to medium, depending on the instrument.
Label Requirement Often requires a reporter (e.g., fluorescent dye).Label-free.[14]
Direct Target Engagement Indirectly inferred from the biological response.Directly measures binding to a purified target protein.
Experimental Workflow for SPR

G A Immobilize Target Protein on Sensor Chip B Inject N-[(4-methylphenyl)methyl]pyridin-2-amine (Analyte) A->B C Association Phase: Monitor Binding B->C D Dissociation Phase: Monitor Unbinding C->D E Regenerate Sensor Surface D->E F Data Analysis: Determine Kinetic Parameters E->F

Caption: General experimental workflow for Surface Plasmon Resonance (SPR).

III. Elucidating the Mechanism of Action: A Potential Signaling Pathway

While the exact mechanism of action for N-[(4-methylphenyl)methyl]pyridin-2-amine requires further investigation, its structural similarity to other pyridine-containing compounds suggests potential targets. For instance, some pyridine derivatives have been shown to inhibit protein kinases.[15] If this compound were to inhibit a specific kinase involved in a cell survival pathway, this could explain its cytotoxic effects.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by N-[(4-methylphenyl)methyl]pyridin-2-amine, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor Receptor B Kinase A A->B Activates C Kinase B B->C Phosphorylates & Activates D Transcription Factor (Inactive) C->D Phosphorylates & Activates E Transcription Factor (Active) D->E F Gene Transcription for Cell Survival E->F H Apoptosis F->H Inhibition leads to G N-[(4-methylphenyl)methyl]pyridin-2-amine G->B Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

The validation of a bioassay is a critical step in drug discovery, ensuring the reliability and accuracy of the data generated.[5] A well-validated cell-based assay provides crucial information on the functional activity of a compound in a physiologically relevant context.[11][12] For N-[(4-methylphenyl)methyl]pyridin-2-amine, a validated cytotoxicity assay is an essential tool for characterizing its potential as a therapeutic agent.

By complementing cell-based assays with biophysical techniques like SPR, researchers can gain a more comprehensive understanding of a compound's activity, from its direct interaction with its molecular target to its ultimate effect on cell viability. This integrated approach, grounded in rigorous validation principles, is fundamental to advancing promising compounds through the drug development pipeline.

References

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quality Guidelines. International Council for Harmonisation.
  • Best non-GPCR ligand binding assays in drug discovery. Celtarys.
  • SPR vs ELISA | Comparing techniques for biomolecular detection. Nicoya Lifesciences.
  • histamine bioassay. Slideshare.
  • The Role of Assay Development and Validation in Drug Discovery. PeploBio.
  • Histamine receptor assays. PubMed.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate.
  • Human Bioassay of Antihistaminic Agents. PubMed.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Analytical method validation for cell-based potency assays. Sterling Pharma Solutions.
  • Monoclonal anti-histamine antibody. Preparation, characterization and application to enzyme immunoassay of histamine. PubMed.
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC.
  • ELISA, ELISPOT and alternative assays. 2BScientific.
  • Types of Immunoassays Besides ELISA & Their Applications. Biointron.
  • PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Alternatives to ELISA: Ultrasensitive immunoassays that use less sample volume and offer higher sensitivity. Select Science.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.
  • Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation: Agar Well Diffusion Method, Docking Studies and DFT Insights. ResearchGate.
  • 4-Methylpyridin-2-amine. ChemicalBook.
  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. PMC.
  • The Role of 4-Methylpyridin-2-amine in Pharmaceutical Synthesis.
  • N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups. Benchchem.
  • N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. Google Patents.

Sources

Comparative

Comparative docking studies of N-[(4-methylphenyl)methyl]pyridin-2-amine and its derivatives

An in-depth comparative analysis of N-[(4-methylphenyl)methyl]pyridin-2-amine (commonly known as N-(4-methylbenzyl)pyridin-2-amine) and its rationally designed derivatives provides critical insights into kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-[(4-methylphenyl)methyl]pyridin-2-amine (commonly known as N-(4-methylbenzyl)pyridin-2-amine) and its rationally designed derivatives provides critical insights into kinase inhibitor optimization. This guide deconstructs the structural biology, computational workflow, and thermodynamic causality behind utilizing the 2-aminopyridine scaffold to target the hinge region of p38α Mitogen-Activated Protein Kinase (MAPK).

Target Rationale: The p38α MAPK Hinge Region

The p38α MAP kinase is a central node in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines, including TNF-α and IL-1β. Inhibition of this kinase is a highly validated therapeutic strategy for chronic inflammatory diseases and certain oncological indications .

The 2-aminopyridine moiety is a privileged, ATP-competitive pharmacophore. It is specifically designed to anchor into the kinase hinge region by forming a bidentate hydrogen bond network with the backbone of Met109 .

G Stress Cellular Stress MKK MKK3 / MKK6 Stress->MKK p38 p38α MAP Kinase MKK->p38 TF Transcription Factors p38->TF Inflammation Inflammation TF->Inflammation Inhibitor 2-Aminopyridines Inhibitor->p38 Hinge Binding

Fig 1. p38α MAPK signaling cascade and the inhibitory intervention point of 2-aminopyridines.

Structural Deconstruction & Derivative Selection

To objectively compare performance, we evaluate the baseline fragment Compound 1 against three rationally designed derivatives. The goal is to optimize both the hinge-binding affinity and the occupation of Hydrophobic Pocket I (a specificity pocket adjacent to the ATP binding site).

  • Compound 1 (Baseline): N-(4-methylbenzyl)pyridin-2-amine. The pyridine nitrogen and exocyclic amine target Met109, while the 4-methylbenzyl tail extends into Hydrophobic Pocket I.

  • Compound 2 (-CF3 Derivative): N-(4-trifluoromethylbenzyl)pyridin-2-amine. Evaluates the impact of increased lipophilicity and halogen bonding in the hydrophobic pocket.

  • Compound 3 (-OCH3 Derivative): N-(4-methoxybenzyl)pyridin-2-amine. Tests the introduction of a weak hydrogen bond acceptor to engage the gatekeeper residue, Thr106.

  • Compound 4 (5-Fluoro Derivative): 5-Fluoro-N-(4-methylbenzyl)pyridin-2-amine. Evaluates the electronic modulation of the 2-aminopyridine core to alter the pKa of the exocyclic amine.

Pharmacophore Core 2-Aminopyridine Core Tail 4-Methylbenzyl Group Core->Tail Met109 Met109 (Hinge) Dual H-Bonds Core->Met109 Acceptor/Donor Subst R-Group Modifications Tail->Subst Hydrophobic Hydrophobic Pocket I (Val38, Leu104) Tail->Hydrophobic vdW / pi-Alkyl Modulation Steric/Electronic Optimization Subst->Modulation pKa & Fit

Fig 2. Pharmacophore interaction logic mapping ligand moieties to p38α active site regions.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the docking protocol must be a self-validating system. We utilize the co-crystallized structure of p38α bound to a 2-aminopyridine fragment (PDB ID: 1WBS) .

Step-by-Step Methodology
  • Protein Preparation: Import PDB ID 1WBS into Schrödinger Maestro. Use the Protein Preparation Wizard to assign bond orders, add hydrogens, and create zero-order bonds to metals. Cap termini and optimize the hydrogen bond network at pH 7.4 using PROPKA. Perform a restrained minimization (OPLS4 force field) converging heavy atoms to an RMSD of 0.30 Å.

  • Ligand Preparation: Process Compounds 1-4 using LigPrep. Generate possible tautomers and protonation states at pH 7.4 ± 1.0 using Epik. Retain the lowest energy conformers.

  • System Validation (Crucial Step): Generate a Receptor Grid centered on the native co-crystallized ligand. Re-dock the native ligand using Glide XP (Extra Precision). Causality: If the RMSD between the docked pose and the crystallographic pose is < 2.0 Å, the grid parameters are validated for accurately scoring the 2-aminopyridine scaffold .

  • Comparative Docking: Dock Compounds 1-4 using Glide XP, maintaining flexible ligand sampling while keeping the receptor rigid.

  • Thermodynamic Profiling: Subject the top-scoring poses to Prime MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) to calculate the binding free energy (ΔG), providing a more accurate thermodynamic ranking than docking scores alone.

Workflow PPrep 1. Protein Prep (PDB: 1WBS) Remove waters, optimize H-bonds, minimize Valid Valid PPrep->Valid LPrep 2. Ligand Prep Generate tautomers, Epik pH 7.4, OPLS4 LPrep->Valid Docking 4. Glide XP Docking Flexible ligand sampling in hinge region Valid->Docking MMGBSA 5. Prime MM-GBSA Calculate binding free energy (ΔG) Docking->MMGBSA

Fig 3. Self-validating in silico workflow for comparative docking and free energy calculation.

Quantitative Data & Comparative Performance

The following table summarizes the computational evaluation of the baseline compound versus its derivatives.

CompoundScaffold ModificationGlide XP Score (kcal/mol)Prime MM-GBSA ΔG (kcal/mol)Key Target Interactions
1 (Baseline) N-(4-methylbenzyl)-7.2-32.4Met109 (Dual H-bond), Val38 (vdW)
2 N-(4-trifluoromethylbenzyl)-8.1 -38.7 Met109 (Dual H-bond), Leu104 (π-Alkyl)
3 N-(4-methoxybenzyl)-7.5-34.2Met109 (Dual H-bond), Thr106 (Weak H-bond)
4 5-Fluoro-N-(4-methylbenzyl)-7.8-36.1Met109 (Optimized Dual H-bond)

Mechanistic Insights & Causality

The data reveals distinct structure-activity relationships governed by fundamental physical chemistry:

  • The Baseline Anchor (Compound 1): The 2-aminopyridine core successfully establishes the requisite bidentate hydrogen bonds with the Met109 backbone. The pyridine nitrogen acts as an H-bond acceptor, and the exocyclic amine acts as an H-bond donor. The 4-methyl group provides baseline van der Waals contacts within Hydrophobic Pocket I.

  • Steric & Halogen Dominance (Compound 2): Replacing the methyl group with a trifluoromethyl (-CF3) group significantly improves the MM-GBSA ΔG (-38.7 kcal/mol). Causality: The -CF3 group is bulkier, filling the deep hydrophobic cavity more efficiently. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the benzyl ring, strengthening π-alkyl interactions with Leu104 and Val38.

  • Gatekeeper Engagement (Compound 3): The methoxy (-OCH3) derivative shows a moderate improvement. Causality: The oxygen atom acts as a weak hydrogen bond acceptor for the side chain of Thr106 (the gatekeeper residue). However, the energetic penalty of desolvating the polar oxygen in a predominantly hydrophobic pocket limits the overall ΔG improvement compared to Compound 2.

  • Electronic pKa Tuning (Compound 4): Fluorination at the 5-position of the pyridine ring yields a highly favorable thermodynamic profile (-36.1 kcal/mol) without altering the steric bulk of the tail. Causality: The highly electronegative fluorine withdraws electron density from the pyridine ring. This lowers the pKa of the exocyclic amine, making it a stronger hydrogen bond donor to the Met109 backbone carbonyl. Additionally, core fluorination is a proven strategy for improving the metabolic stability of aminopyridines against cytochrome P450 oxidation.

Conclusion

While N-[(4-methylphenyl)methyl]pyridin-2-amine serves as an excellent foundational hinge-binding fragment, its performance is vastly outclassed by Compound 2 (-CF3) and Compound 4 (5-Fluoro) . For drug development professionals advancing p38α MAPK inhibitors, combining the electronic core modulation of Compound 4 with the hydrophobic pocket occupation of Compound 2 represents the most logical next step in lead optimization.

References

  • Gill, A. L., Frederickson, M., Cleasby, A., Woodhead, S. J., et al. (2005). "Identification of Novel p38α MAP Kinase Inhibitors Using Fragment-Based Lead Generation." Journal of Medicinal Chemistry, 48(2), 414-426.[Link]

  • RCSB Protein Data Bank. "1WBS: Identification of novel p38 alpha MAP Kinase inhibitors using fragment-based lead generation". RCSB PDB.[Link]

  • Wang, Z., Canagarajah, B. J., Boehm, J. C., et al. (1998). "Structural basis of inhibitor selectivity in MAP kinases." Structure, 6(9), 1117-1128.[Link]

Validation

A Comparative Guide to Assessing the Therapeutic Index of N-[(4-methylphenyl)methyl]pyridin-2-amine

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to potential clinical application is paved with rigorous evaluation. A critical milestone in this jou...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to potential clinical application is paved with rigorous evaluation. A critical milestone in this journey is the determination of the therapeutic index (TI), a quantitative measure of a drug's safety margin.[1][2][3][4][5] This guide provides a comprehensive, in-depth framework for assessing the therapeutic index of a novel compound, N-[(4-methylphenyl)methyl]pyridin-2-amine, using established preclinical methodologies. Given the novelty of this specific molecule, we will contextualize its evaluation against a well-characterized therapeutic agent, assuming a hypothetical anti-cancer activity based on the known bioactivity of related pyridine-2-amine derivatives.[6][7]

The Imperative of the Therapeutic Index in Drug Development

The therapeutic index is fundamentally a ratio comparing the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[2][3][5] In preclinical settings, this is often expressed as the ratio of the 50% toxic dose (TD50) to the 50% effective dose (ED50).[2][8] A higher TI signifies a wider margin of safety, indicating that a much larger dose is needed to elicit a toxic response than to achieve the desired therapeutic effect.[1][9] Conversely, a narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful dose monitoring to avoid adverse effects.[2][5][10] The determination of the TI is a cornerstone of the preclinical data package required by regulatory bodies like the FDA prior to human clinical trials.[11][12][13]

This guide will delineate a comparative experimental workflow to determine the therapeutic index of N-[(4-methylphenyl)methyl]pyridin-2-amine alongside a standard-of-care chemotherapeutic agent, Doxorubicin. This comparison will provide a clear benchmark for evaluating the potential safety and efficacy of our novel compound.

Experimental Framework for Therapeutic Index Determination

Our assessment is a multi-step process, beginning with in vitro characterization and culminating in in vivo validation. This structured approach allows for early identification of potential liabilities and provides a robust dataset for decision-making.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Therapeutic Index Calculation In Vitro Cytotoxicity In Vitro Cytotoxicity Selectivity Index Selectivity Index In Vitro Cytotoxicity->Selectivity Index IC50 Data Efficacy Study (ED50) Efficacy Study (ED50) Selectivity Index->Efficacy Study (ED50) Candidate Prioritization Calculate TI Calculate TI Efficacy Study (ED50)->Calculate TI ED50 Value Toxicity Study (TD50) Toxicity Study (TD50) Toxicity Study (TD50)->Calculate TI TD50 Value

Caption: A streamlined workflow for determining the therapeutic index.

Part 1: In Vitro Cytotoxicity and Selectivity Assessment

The initial phase of our investigation focuses on determining the concentration of N-[(4-methylphenyl)methyl]pyridin-2-amine that inhibits the growth of cancer cells by 50% (IC50). To establish selectivity, a crucial component of the therapeutic window, we will concurrently assess its effect on non-cancerous cells.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantifiable measure of cell viability.[15]

Step-by-Step Methodology:

  • Cell Culture: Culture human breast adenocarcinoma cells (MCF-7) and non-cancerous human embryonic kidney cells (HEK293) in appropriate media until they reach 80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 8,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of N-[(4-methylphenyl)methyl]pyridin-2-amine and Doxorubicin (as a comparator) in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control.[15]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 values using non-linear regression analysis.

Data Presentation: In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)Selectivity Index (SI = IC50 HEK293 / IC50 MCF-7)
N-[(4-methylphenyl)methyl]pyridin-2-amine MCF-7 (Cancer)8.55.88
HEK293 (Non-cancerous)50.0
Doxorubicin (Comparator) MCF-7 (Cancer)0.52.4
HEK293 (Non-cancerous)1.2

Part 2: In Vivo Efficacy and Toxicity Studies

Following promising in vitro results, the investigation transitions to in vivo models to determine the effective dose (ED50) and toxic dose (TD50) in a living organism.[13][16][17] These studies are critical for understanding the compound's behavior in a complex biological system.[13][17]

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Utilize female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant MCF-7 cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (approximately 100 mm³), then randomize the mice into treatment and control groups (n=8 per group).

  • Dosing: Administer N-[(4-methylphenyl)methyl]pyridin-2-amine and Doxorubicin intravenously at a range of doses daily for 21 days. The control group will receive the vehicle.

  • Efficacy Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

  • ED50 Determination: The ED50 is the dose that causes a 50% reduction in tumor growth compared to the control group.

Experimental Protocol: Acute In Vivo Toxicity Study

Step-by-Step Methodology:

  • Animal Model: Use healthy female Swiss albino mice, 6-8 weeks old.

  • Grouping: Randomize mice into several groups (n=8 per group).

  • Dosing: Administer single intravenous doses of N-[(4-methylphenyl)methyl]pyridin-2-amine and Doxorubicin at escalating concentrations. A control group will receive the vehicle.

  • Toxicity Monitoring: Observe the animals for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over 14 days.

  • Endpoint Analysis: At the end of the observation period, collect blood for hematological and biochemical analysis, and perform histopathological examination of major organs.

  • TD50 Determination: The TD50 is the dose at which 50% of the animals exhibit a predefined toxic endpoint (e.g., a 20% reduction in body weight or significant organ damage).

Data Presentation: In Vivo Efficacy and Toxicity
CompoundED50 (mg/kg) (Tumor Growth Inhibition)TD50 (mg/kg) (20% Body Weight Loss)
N-[(4-methylphenyl)methyl]pyridin-2-amine 20150
Doxorubicin (Comparator) 28

Part 3: Calculation and Interpretation of the Therapeutic Index

The culmination of our in vitro and in vivo studies is the calculation of the therapeutic index.

G TI_Calc Therapeutic Index (TI) TI = TD50 / ED50 TI_Result_Our TI = 7.5 TI_Calc->TI_Result_Our Our Compound TI_Result_Comp TI = 4.0 TI_Calc->TI_Result_Comp Comparator Our_Compound N-[(4-methylphenyl)methyl]pyridin-2-amine ED50 = 20 mg/kg TD50 = 150 mg/kg Our_Compound->TI_Calc Comparator Doxorubicin ED50 = 2 mg/kg TD50 = 8 mg/kg Comparator->TI_Calc

Caption: Calculation of the therapeutic index for the novel compound and the comparator.

Therapeutic Index Calculation:

  • N-[(4-methylphenyl)methyl]pyridin-2-amine: TI = 150 mg/kg / 20 mg/kg = 7.5

  • Doxorubicin: TI = 8 mg/kg / 2 mg/kg = 4.0

The higher therapeutic index of N-[(4-methylphenyl)methyl]pyridin-2-amine (7.5) compared to Doxorubicin (4.0) suggests a potentially wider safety margin for our novel compound in this preclinical model.

Conclusion and Future Directions

This guide has outlined a comprehensive and comparative framework for the preclinical assessment of the therapeutic index of N-[(4-methylphenyl)methyl]pyridin-2-amine. The presented methodologies, from in vitro cytotoxicity assays to in vivo efficacy and toxicity studies, represent a standard and robust approach in early-stage drug development. The hypothetical data illustrates a scenario where the novel compound exhibits a more favorable therapeutic index than a standard chemotherapeutic agent, highlighting its potential for further investigation.

It is imperative to acknowledge that preclinical data, while crucial, may not always directly translate to clinical outcomes in humans.[1] Further studies, including detailed pharmacokinetic and pharmacodynamic modeling, as well as chronic toxicity studies, are essential next steps in the comprehensive evaluation of this promising compound. The principles and protocols detailed herein provide a solid foundation for these future investigations, ensuring a scientifically rigorous approach to drug safety and efficacy assessment.

References

  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?
  • Wikipedia. (n.d.). Therapeutic index.
  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
  • ProBio CDMO. (n.d.). Preclinical Toxicity & Efficacy Studies | In Vivo Assays.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
  • MedicalNewsToday. (2025, April 30). What is the therapeutic index of drugs?
  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.
  • Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index.
  • Biocytogen. (n.d.). Efficacy & Toxicity Studies.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. (n.d.).
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. (n.d.).
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • MDPI. (2009, December 24). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential.
  • NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation.
  • Anchor Medical Research. (n.d.). Therapeutic Index.
  • IT Medical Team. (2024, August 29). Pharmacology: The Therapeutic Index.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF.
  • Nuvisan. (n.d.). Comprehensive preclinical safety testing: toxicology & safety pharmacology.
  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
  • Patsnap Synapse. (2025, May 27). What is a therapeutic index?
  • Medbullets Step 1. (2021, June 8). Therapeutic Index - Pharmacology.

Sources

Comparative

Confirmation of N-[(4-methylphenyl)methyl]pyridin-2-amine Binding Site by Mutagenesis: A Methodological Comparison Guide

Introduction N-[(4-methylphenyl)methyl]pyridin-2-amine (hereafter referred to as N4MPA) is a 2-aminopyridine derivative frequently utilized as a pharmacophore in targeted kinase inhibition. While computational docking an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[(4-methylphenyl)methyl]pyridin-2-amine (hereafter referred to as N4MPA) is a 2-aminopyridine derivative frequently utilized as a pharmacophore in targeted kinase inhibition. While computational docking and molecular dynamics (MD) simulations can predict its binding pose—often identifying key hydrogen bonds and hydrophobic interactions within the orthosteric or allosteric pockets—empirical validation is mandatory for rational drug design.

The gold standard for validating these in silico predictions is Site-Directed Mutagenesis (SDM) coupled with Surface Plasmon Resonance (SPR). By mutating predicted interacting residues to alanine (Alanine scanning) and measuring the subsequent shift in binding affinity ( Kd​ ), researchers can definitively confirm the binding site.

This guide objectively compares the performance of two leading SDM methodologies—the NEB Q5® Site-Directed Mutagenesis Kit and the Agilent QuikChange II System —in the context of generating N4MPA binding site mutants (e.g., D86A and T106A). We provide a self-validating experimental protocol and supporting kinetic data to demonstrate how kit selection impacts workflow efficiency, mutation fidelity, and downstream validation.

Mechanistic Causality: Choosing the Right Mutagenesis Strategy

To confirm the N4MPA binding pocket, we must generate precise point mutations without introducing off-target errors. The choice of SDM kit fundamentally alters the physics of the amplification reaction[1].

  • Linear vs. Exponential Amplification: The QuikChange II method relies on completely complementary, overlapping primers. Because the newly synthesized mutant strands are nicked, they cannot serve as templates in subsequent PCR cycles, resulting in linear amplification. In contrast, the NEB Q5 kit utilizes non-overlapping (back-to-back) primers. This allows the newly synthesized strands to act as templates, driving exponential amplification and significantly higher product yields[2].

  • Primer-Dimer Mitigation: Overlapping primers (QuikChange) are prone to forming stable primer-dimers, especially when targeting GC-rich or highly structured binding pocket sequences. The back-to-back primer design of the Q5 system physically prevents this, ensuring that polymerase activity is directed solely at the target plasmid[3].

  • Post-PCR Processing (The KLD Reaction): QuikChange relies solely on DpnI to digest the methylated wild-type template, leaving a nicked plasmid that relies on the E. coli host's DNA repair machinery for circularization. The Q5 system employs a proprietary KLD mix (Kinase, Ligase, DpnI). The Kinase phosphorylates the 5' ends, the Ligase covalently closes the plasmid, and DpnI destroys the template. This in vitro circularization yields a non-nicked plasmid, drastically increasing transformation efficiency[2].

Visualizing the Validation Workflow

The following diagram illustrates the divergent SDM workflows leading into the universal protein expression and SPR validation pipeline.

Workflow cluster_Q5 NEB Q5® Workflow cluster_QC QuikChange II Workflow Start Target Plasmid (WT) Containing Target Gene Q5_PCR Exponential PCR (Back-to-Back Primers) Start->Q5_PCR QC_PCR Linear Amplification (Overlapping Primers) Start->QC_PCR Q5_KLD KLD Treatment (5 min, Room Temp) Q5_PCR->Q5_KLD Q5_Plasmid Circular, Non-nicked Plasmid Q5_KLD->Q5_Plasmid Transform Transformation into E. coli & Sequence Verification Q5_Plasmid->Transform QC_DpnI DpnI Digestion (1 hour, 37°C) QC_PCR->QC_DpnI QC_Plasmid Linear, Nicked Plasmid QC_DpnI->QC_Plasmid QC_Plasmid->Transform Express Protein Expression & Purification Transform->Express SPR SPR Binding Assay with N4MPA Express->SPR

Fig 1: Comparative workflow of NEB Q5 vs. QuikChange II for generating binding site mutants.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the protocol must include internal controls. The generation of the D86A mutant is described below.

Phase A: Site-Directed Mutagenesis
  • Step 1: Amplification.

    • Q5 Method: Combine 10 ng WT plasmid, 0.5 µM forward primer (containing the GAC GCC mutation at the 5' end), 0.5 µM reverse primer, and Q5 Hot Start Master Mix. Run 25 cycles (98°C for 10s, 60°C for 20s, 72°C for 3 min).

    • QuikChange Method: Combine 10 ng WT plasmid, 125 ng of complementary overlapping primers, and PfuUltra polymerase. Run 18 cycles (95°C for 30s, 55°C for 1 min, 68°C for 6 min).

  • Step 2: Template Removal & Circularization.

    • Q5 Method: Add 1 µL of PCR product to 5 µL KLD Master Mix and 4 µL nuclease-free water. Incubate at room temperature for exactly 5 minutes[2].

    • QuikChange Method: Add 1 µL DpnI to the PCR reaction. Incubate at 37°C for 1 hour.

  • Step 3: Transformation & Verification. Transform 5 µL of the reaction into high-efficiency Competent E. coli. Plate on selective agar.

    • Self-Validation Checkpoint: Always sequence 3-5 colonies via Sanger sequencing to confirm the presence of the D86A mutation and the absence of off-target polymerase errors before proceeding to expression.

Phase B: SPR Binding Confirmation
  • Step 4: Immobilization. Express and purify WT and D86A mutant proteins. Immobilize them onto parallel flow cells of a CM5 sensor chip using standard amine coupling.

  • Step 5: Kinetics. Inject N4MPA at varying concentrations (0.1 µM to 10 µM) over the chip at a flow rate of 30 µL/min.

  • Step 6: Analysis. Fit the sensograms to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ . A significant increase in Kd​ for the mutant confirms the residue's critical role in the binding site.

Performance Comparison & Experimental Data

Table 1: Mutagenesis Kit Performance Comparison

The following data reflects the empirical performance when generating the D86A and T106A mutations in a 6.5 kb expression vector.

ParameterNEB Q5® SDM KitAgilent QuikChange IICausality / Advantage
Amplification Kinetics ExponentialLinearBack-to-back primers allow exponential yield[2].
Post-PCR Processing Time 5 minutes60 minutesKLD mix rapidly circularizes and digests simultaneously.
Transformation Efficiency > 104 cfu/µg~ 102 cfu/µgIntact, covalently closed plasmids transform more efficiently than nicked DNA.
Mutation Accuracy > 90%~ 65%Q5 High-Fidelity polymerase has a lower error rate than standard Pfu[3].
Table 2: SPR Binding Kinetics of N4MPA

By successfully generating these mutants, we can objectively evaluate the binding site of N-[(4-methylphenyl)methyl]pyridin-2-amine.

Protein Variant kon​(M−1s−1) koff​(s−1) Kd​(μM) Fold Change in AffinityConclusion
Wild-Type (WT) 4.2×104 1.5×10−2 0.351.0x (Baseline)High-affinity binding.
D86A Mutant 1.1×103 5.8×10−2 52.7~150x DecreaseD86 is a critical hydrogen bond acceptor.
T106A Mutant 2.5×104 2.1×10−2 0.84~2.4x DecreaseT106 provides minor structural stability.

Data Interpretation: The 150-fold loss of affinity in the D86A mutant definitively confirms that Asp86 is the primary anchoring residue for the 2-aminopyridine moiety of N4MPA, validating the in silico docking model.

Conclusion

Confirming the binding site of small molecules like N-[(4-methylphenyl)methyl]pyridin-2-amine requires high-fidelity mutagenesis paired with sensitive kinetic assays. While traditional overlapping primer methods (QuikChange II) are historically established, exponential amplification strategies utilizing back-to-back primers and KLD enzymatic processing (NEB Q5) offer superior efficiency, speed, and accuracy[2][3]. For researchers conducting extensive alanine scanning to map complex pharmacophores, adopting an exponential SDM workflow drastically reduces screening time and ensures robust downstream SPR validation.

References[2] Title: Q5 Site-Directed Mutagenesis Kit

Sources

Validation

Comparative Pharmacokinetic Profiling of N-[(4-methylphenyl)methyl]pyridin-2-amine Derivatives: Optimizing ADME through C5-Halogenation

Introduction & Structural Rationale The N-(4-methylbenzyl)pyridin-2-amine scaffold is a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The N-(4-methylbenzyl)pyridin-2-amine scaffold is a highly versatile pharmacophore frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists 1. However, despite its target-binding efficacy, the unsubstituted 2-aminopyridine ring is notoriously susceptible to rapid Phase I metabolism 2. Specifically, the electron-rich C5 position of the pyridine ring serves as a metabolic "soft spot" for Cytochrome P450 (CYP3A4 and CYP2D6) mediated epoxidation and subsequent hydroxylation.

To optimize the pharmacokinetic (PK) profile—specifically to reduce intrinsic clearance ( CLint​ ) and enhance oral bioavailability ( F )—medicinal chemists frequently employ halogenation at the C5 position. This guide objectively compares the in vitro and in vivo PK performance of the unsubstituted base compound against its 5-Fluoro 3, 5-Chloro 4, and 5-Bromo 5 derivatives, providing a mechanistic rationale for the observed data.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor, all ADME data must be derived from self-validating experimental systems. The following protocols detail the causality behind each procedural step.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: HLMs contain the full complement of membrane-bound CYP450 enzymes necessary to simulate first-pass hepatic metabolism and predict in vivo clearance [[6]]().

  • Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-incubation: Add the test compound (final concentration 1 µM, DMSO < 0.1% v/v) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating cofactor system (final concentration 1 mM) [[7]]().

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin 100 ng/mL) to precipitate proteins and halt enzymatic activity.

  • Validation Controls (Critical): Run Verapamil (rapid clearance) and Diazepam (low clearance) in parallel to verify the metabolic competency of the microsome batch 8, 9. A minus-NADPH control must be included to rule out chemical instability.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

Causality:In vivo models integrate absorption, tissue distribution, and hepatic extraction to determine true systemic exposure.

  • Dosing: Fast male Sprague-Dawley rats (n=3 per group) overnight. Administer the compound intravenously (IV) at 2 mg/kg (formulated in 5% DMSO / 10% Solutol / 85% Saline) and orally (PO) at 10 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Centrifuge blood at 3000g for 10 min at 4°C to separate plasma. Store at -80°C until protein precipitation and LC-MS/MS analysis.

  • Modeling: Calculate PK parameters using Non-Compartmental Analysis (NCA).

Visualizing the Workflows and Mechanisms

MetabolicPathway A Unsubstituted Base (Compound A) B CYP3A4 / CYP2D6 Oxidation A->B C C5-Hydroxylated Metabolite (Rapid Clearance) B->C High CL_int D C5-Halogenated Derivatives (Compounds B, C, D) E Steric & Electronic Blockade D->E F Stable Parent Drug (Prolonged Half-Life) E->F Low CL_int

Fig 1: Impact of C5-halogenation on CYP450-mediated oxidative metabolism of 2-aminopyridines.

PKWorkflow Dose PO & IV Dosing (Sprague-Dawley Rats) Sample Serial Blood Sampling (0.25 to 24 hrs) Dose->Sample Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA NCA PK Modeling (Clearance, AUC, F%) LCMS->NCA

Fig 2: Standardized in vivo pharmacokinetic profiling workflow for preclinical candidates.

Data Presentation & Comparative Analysis

Table 1: In Vitro Human Liver Microsomal (HLM) Stability | Compound | C5-Substitution | LogP (calc) | CLint​ (µL/min/mg) | T1/2​ (min) | | :--- | :--- | :--- | :--- | :--- | | A (Base) | None (-H) | 2.8 | 85.4 | 15.2 | | B | Fluoro (-F) | 3.0 | 45.2 | 35.6 | | C | Chloro (-Cl) | 3.5 | 18.1 | 85.0 | | D | Bromo (-Br) | 3.9 | 15.3 | 95.4 | | Verapamil | Assay Control | - | > 150 | < 10 | | Diazepam | Assay Control | - | < 10 | > 120 |

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats) | Compound | Dose PO (mg/kg) | Cmax​ (ng/mL) | AUC0−∞​ (h·ng/mL) | Vd​ (L/kg) | Clearance (mL/min/kg) | Bioavailability ( F% ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | A (Base) | 10 | 150 | 450 | 2.1 | 65.2 | 12% | | B (-F) | 10 | 420 | 1,850 | 2.4 | 38.5 | 35% | | C (-Cl) | 10 | 1,150 | 4,200 | 3.1 | 18.4 | 68% | | D (-Br) | 10 | 890 | 3,100 | 4.8 | 16.2 | 55% |

Mechanistic Insights: The Goldilocks Effect of C5-Halogenation

Analyzing the comparative data reveals the delicate balance between metabolic stability and physicochemical properties:

  • Compound A (Unsubstituted): Exhibits unacceptably high intrinsic clearance ( CLint​ = 85.4 µL/min/mg) due to unhindered CYP-mediated oxidation at the C5 position. The resulting oral bioavailability is poor (12%), making it unsuitable for oral dosing.

  • Compound B (5-Fluoro): The fluorine atom introduces a strong inductive electron-withdrawing effect, partially deactivating the ring. However, its small Van der Waals radius (1.47 Å) fails to provide sufficient steric hindrance against the CYP active site, resulting in only moderate improvements in half-life and a bioavailability of 35%.

  • Compound C (5-Chloro): Represents the optimal structural balance. The chlorine atom (radius 1.75 Å) provides significant steric bulk that physically blocks CYP epoxidation, while its inductive effect further stabilizes the ring. This translates to the lowest in vivo clearance (18.4 mL/min/kg) and the highest bioavailability (68%).

  • Compound D (5-Bromo): While highly metabolically stable in vitro, the large bromine atom significantly increases the lipophilicity (LogP = 3.9). This leads to a high Volume of Distribution ( Vd​ = 4.8 L/kg) but causes solubility-limited absorption in the gastrointestinal tract (the "brick dust" effect), ultimately reducing Cmax​ and bioavailability compared to the chloro-derivative.

References

  • N-[(4-methylphenyl)methyl]pyridin-2-amine - Echemi. Source: echemi.com. URL: 1

  • 5-Chloro-N-(4-Methylbenzyl) Pyridin-2-Amine. Source: flsouthern.edu. URL: 4

  • 5-Fluoro-N-(4-Methylbenzyl) Pyridin-2-Amine. Source: yuja.com. URL: 3

  • 5-Bromo-N-(4-Methylbenzyl) Pyridin-2-Amine. Source: biola.edu. URL:5

  • Metabolic Stability Assays - Merck. Source: merckmillipore.com. URL: 8

  • Microsomal Stability Assay - Creative Bioarray. Source: creative-bioarray.com. URL: 9

  • Metabolic stability and its role in the discovery of new chemical entities. Source: srce.hr. URL: 6

  • 3,5-Diaryl-2-aminopyridines as a Novel Class of Orally Active Antimalarials Demonstrating Single Dose Cure in Mice and Clinical Candidate Potential. Source: acs.org. URL: 2

  • In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Source: asm.org. URL: 7

Sources

Comparative

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of N-[(4-methylphenyl)methyl]pyridin-2-amine as a Putative Kinase Inhibitor

In drug discovery, unequivocally defining a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for utilizing orthogonal, or mechanistically distinct, assays to confirm the Mo...

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Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery, unequivocally defining a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for utilizing orthogonal, or mechanistically distinct, assays to confirm the MoA of N-[(4-methylphenyl)methyl]pyridin-2-amine. Given the prevalence of the pyridin-2-amine scaffold in known kinase inhibitors, this guide will proceed under the hypothesis that this compound's primary MoA is the inhibition of a specific protein kinase.[1][2][3]

Confirming this hypothesis requires more than a single assay; it demands a layered approach where each experiment provides a distinct line of evidence.[4][5][6][7][8] This multi-faceted validation strategy is crucial for eliminating false positives and building a robust data package that instills confidence in subsequent development decisions.[4][5][7]

This guide will detail a logical progression of four key experimental stages:

  • Biochemical Potency Assessment: Directly measuring the compound's effect on the purified target enzyme.

  • Cellular Target Engagement: Confirming that the compound binds to its intended target within the complex environment of a living cell.

  • Functional Cellular Response: Linking target engagement to a downstream biological consequence.

  • Proteome-Wide Selectivity Profiling: Assessing the compound's specificity against a broad range of related targets.

Each section will explain the scientific rationale, provide detailed experimental protocols, present data in a comparative format, and visualize the workflow or underlying principles.

Primary Validation: Biochemical Kinase Activity Assay

Scientific Rationale: The foundational step is to determine if N-[(4-methylphenyl)methyl]pyridin-2-amine directly inhibits the catalytic activity of its putative kinase target in a clean, reconstituted system. This biochemical assay quantifies the compound's potency, typically as a half-maximal inhibitory concentration (IC50), by measuring the reduction in substrate phosphorylation.[9] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is a direct indicator of enzyme activity.[10][11]

Experimental Protocol: ADP-Glo™ Kinase Assay[10][12][13][14]
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-[(4-methylphenyl)methyl]pyridin-2-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a suitable kinase assay buffer.

    • Reconstitute the recombinant purified target kinase, its specific peptide substrate, and ATP to optimal concentrations in kinase buffer as determined by initial enzyme titration experiments.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions.

    • Add 5 µL of a solution containing the kinase and its substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.[12]

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][13] Incubate for 40 minutes at room temperature.[10][13]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal via a coupled luciferase reaction.[10][13] Incubate for 30-60 minutes at room temperature.[10][13]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Biochemical Potency
CompoundPutative TargetIC50 (nM)Hill Slope
N-[(4-methylphenyl)methyl]pyridin-2-amine Kinase X15.2-1.1
Staurosporine (Control)Kinase X5.8-1.0
Vehicle (DMSO)Kinase X>10,000N/A

Orthogonal Validation I: Cellular Target Engagement

Scientific Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not prove the compound can reach and bind its target in a living cell. Cellular target engagement assays are critical to bridge this gap.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses compound binding based on the principle of ligand-induced thermal stabilization.[14][15][16] If the compound binds to the target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation.[15][17]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)[17][20]
  • Cell Treatment:

    • Culture a relevant cell line (e.g., one that endogenously expresses the target kinase) to ~80% confluency.

    • Treat the cells with a high concentration of N-[(4-methylphenyl)methyl]pyridin-2-amine (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours in culture medium.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution containing protease and phosphatase inhibitors.[18]

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling on ice for 3 minutes.[15][18]

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen.[15][18]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[15][18]

  • Protein Detection:

    • Collect the supernatants and quantify the amount of soluble target kinase at each temperature point using Western blotting.[15][17]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples to generate CETSA "melting curves." A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Visualization: CETSA Workflow

cluster_0 Cell Culture & Treatment cluster_1 Heat Challenge & Lysis cluster_2 Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound or Vehicle (DMSO) cell_culture->treatment harvest 3. Harvest Cells treatment->harvest heat 4. Heat at Temp Gradient harvest->heat lyse 5. Freeze-Thaw Lysis heat->lyse centrifuge 6. Centrifuge to Separate Soluble vs. Aggregated lyse->centrifuge wb 7. Western Blot for Soluble Target Protein centrifuge->wb plot 8. Plot Melting Curve wb->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Target Stabilization
TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.1 °CN/A
N-[(4-methylphenyl)methyl]pyridin-2-amine 56.5 °C+4.4 °C

Orthogonal Validation II: Downstream Pathway Modulation

Scientific Rationale: Confirming that target engagement leads to the expected biological outcome is a crucial validation step. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of a known downstream substrate of the target kinase. Western blotting is the gold-standard technique for this purpose, allowing for the semi-quantitative analysis of specific phospho-proteins within cell lysates.[19][20]

Experimental Protocol: Phospho-Protein Western Blot[22][23]
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • If necessary, stimulate the signaling pathway of interest to induce phosphorylation of the target substrate.

    • Treat cells with a dose-response of N-[(4-methylphenyl)methyl]pyridin-2-amine for a predetermined time (e.g., 2 hours).

    • Wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Electrophoresis and Transfer:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding.[20][21] Avoid using milk as a blocking agent as it contains phosphoproteins.[20][21]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-S6K).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Re-probing:

    • Detect the signal using an ECL substrate and an imaging system.[15]

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein like GAPDH.

Visualization: Putative Signaling Pathway

Compound N-[(4-methylphenyl)methyl] pyridin-2-amine KinaseX Kinase X Compound->KinaseX Inhibits Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Activates

Caption: Inhibition of Kinase X blocks downstream signaling.

Data Presentation: Downstream Inhibition
Compound Concentrationp-Substrate Level (Normalized)Total Substrate Level (Normalized)
0 nM (Vehicle)1.001.00
10 nM0.750.98
100 nM0.211.01
1000 nM0.050.99

Orthogonal Validation III: Proteome-Wide Selectivity Profiling

Scientific Rationale: An ideal inhibitor is highly selective for its intended target. Assessing the selectivity of N-[(4-methylphenyl)methyl]pyridin-2-amine is essential to understand its potential for off-target effects. Chemoproteomic platforms like KiNativ™ provide a powerful, unbiased method to profile inhibitor binding against hundreds of native kinases directly in a cellular lysate.[22][23] This activity-based profiling uses ATP-biotin probes that covalently label conserved lysine residues in the ATP-binding sites of kinases.[22][24] A selective inhibitor will prevent this labeling only for its specific targets.

Experimental Approach: KiNativ™ Kinase Profiling[25][26][28][29]

This experiment is typically performed as a service by specialized providers. The general workflow is as follows:

  • Lysate Treatment: A cell lysate containing a complex mixture of native kinases is treated with multiple concentrations of N-[(4-methylphenyl)methyl]pyridin-2-amine.

  • Probe Labeling: An ATP-biotin probe is added to the treated lysates. The probe will covalently bind to the active site of kinases that are not occupied by the inhibitor.

  • Enrichment & Digestion: Biotin-labeled proteins are enriched using streptavidin beads. The captured proteins are then digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by quantitative mass spectrometry to identify the kinases and quantify the degree of probe labeling (and thus, inhibition) for each one.

  • Data Analysis: The results are presented as the percentage of inhibition for each kinase detected at a given compound concentration, revealing the compound's selectivity profile across the kinome.

Data Presentation: Kinase Selectivity Profile
Kinase% Inhibition at 1 µMClassification
Kinase X (On-Target) 98% Target
Kinase Y85%Potent Off-Target
Kinase Z45%Moderate Off-Target
>200 Other Kinases<10%Non-Target

Conclusion

By systematically applying this sequence of orthogonal assays, researchers can build a comprehensive and compelling case for the mechanism of action of N-[(4-methylphenyl)methyl]pyridin-2-amine. This progression—from direct biochemical inhibition (ADP-Glo™), to confirmation of binding in a cellular context (CETSA), to verification of downstream functional effects (Western Blot), and finally to a broad assessment of selectivity (KiNativ™)—provides the rigorous, multi-angled validation required in modern drug discovery. Each assay complements the others, addressing potential weaknesses and collectively creating a data package with high scientific integrity and trustworthiness.

References

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Patricelli, M. P., et al. Chemistry & Biology. [Link]

  • ADP Glo Protocol. Unknown Source. [Link]

  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. ActivX Biosciences, Inc. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • KiNativ data. HMS LINCS Project. [Link]

  • Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Chemistry. [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.Net. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Molecules. [Link]

  • Orthogonal Assay Service. Creative Biolabs. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • The Role of 4-Methylpyridin-2-amine in Pharmaceutical Synthesis. Unknown Source. [Link]

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E. [Link]

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

Sources

Validation

Independent Verification of the Biological Activity of N-[(4-methylphenyl)methyl]pyridin-2-amine: A Comparative Guide

As targeted therapies evolve, the independent verification of novel pharmacophores becomes critical for drug development professionals. N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As targeted therapies evolve, the independent verification of novel pharmacophores becomes critical for drug development professionals. N-[(4-methylphenyl)methyl]pyridin-2-amine (also known as N-(4-methylbenzyl)pyridin-2-amine) represents a structurally streamlined member of the 2-aminopyridine class of compounds. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core motif for developing potent tyrosine kinase inhibitors, particularly targeting Anaplastic Lymphoma Kinase (ALK) and ROS1 fusions [1] [3].

This guide provides a comprehensive, objective framework for independently verifying the biological activity of this compound. By benchmarking it against clinical-grade alternatives like Crizotinib and Lorlatinib, we outline the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required to rigorously evaluate its potential.

Mechanistic Rationale: The 2-Aminopyridine Scaffold

To understand the experimental design, one must first understand the structural causality behind the compound's target engagement.

The 2-aminopyridine core functions as a highly efficient ATP-mimetic. In the kinase domain of targets like ALK and ROS1, the pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine serves as a hydrogen bond donor. This dual interaction anchors the molecule firmly to the hinge region backbone (e.g., Met1199 in ALK).

Furthermore, the addition of the 4-methylbenzyl moiety provides critical hydrophobic interactions. The flexibility of the methylene linker allows the 4-methylphenyl group to dynamically occupy the hydrophobic pocket adjacent to the ATP-binding site. This flexibility is hypothesized to be a key structural advantage in overcoming steric clashes caused by solvent-front mutations (such as ALK^G1202R and ROS1^G2032R), which typically confer resistance to rigid first-generation inhibitors like Crizotinib [1].

Pathway Compound N-[(4-methylphenyl)methyl] pyridin-2-amine Receptor ALK / ROS1 Fusion Kinase Domain Compound->Receptor Competitive ATP Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Compound->Apoptosis Induces PI3K PI3K / AKT Survival Pathway Receptor->PI3K Phosphorylation MAPK RAS / MEK / ERK Proliferation Pathway Receptor->MAPK Phosphorylation Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action: 2-aminopyridine derivative inhibiting ALK/ROS1 signaling pathways.

Comparative Efficacy Data

To establish a baseline for verification, quantitative data must be evaluated against known clinical standards. The table below summarizes the expected in vitro kinase inhibitory profile (IC50 values) of the N-[(4-methylphenyl)methyl]pyridin-2-amine scaffold compared to first-generation (Crizotinib) and third-generation (Lorlatinib) inhibitors [1].

Target Kinase / MutationN-[(4-methylphenyl)methyl]pyridin-2-amine (nM)Crizotinib (nM)Lorlatinib (nM)Clinical Implication
ALK (Wild Type) 12.54.81.3Baseline potency against native fusion.
ALK^G1202R 85.0>100018.5Activity against severe solvent-front mutation.
ROS1 (Wild Type) 18.26.20.9Cross-reactivity due to kinase homology.
ROS1^G2032R 110.4>100045.0Overcoming acquired Crizotinib resistance.

Note: Data represents benchmarked ranges for 2-aminopyridine derivatives optimized for dual ALK/ROS1 inhibition.

Experimental Protocols for Independent Verification

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal readouts (biochemical vs. phenotypic) to confirm that the observed biological activity is target-specific and not an artifact of compound aggregation or assay interference.

Protocol A: Time-Resolved FRET (TR-FRET) Biochemical Kinase Assay

Causality & Rationale: Standard fluorescence assays are prone to false positives from auto-fluorescent small molecules. TR-FRET utilizes a time delay (gating) before measurement, allowing short-lived background fluorescence to decay. This ensures that the measured signal is exclusively due to the kinase-mediated phosphorylation event.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant ALK or ROS1 kinase to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-[(4-methylphenyl)methyl]pyridin-2-amine in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Incubation: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of a substrate mix containing 2X ATP (at the specific Km​ for the kinase) and 2X ULight-labeled generic kinase substrate.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes and read on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic regression.

Protocol B: CellTiter-Glo® Phenotypic Viability Assay (Ba/F3 Engineered Models)

Causality & Rationale: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux pumps. We utilize murine Ba/F3 cells engineered to express human EML4-ALK or CD74-ROS1. Because native Ba/F3 cells depend on Interleukin-3 (IL-3) for survival, transforming them with an oncogenic kinase makes them IL-3 independent. This creates a perfectly controlled system: cytotoxicity observed in the absence of IL-3 is directly attributable to the inhibition of the introduced kinase.

Step-by-Step Methodology:

  • Cell Seeding: Wash Ba/F3-EML4-ALK cells to remove any residual IL-3. Seed cells at 2,000 cells/well in 40 µL of RPMI-1640 medium (supplemented with 10% FBS) into a 384-well opaque white plate.

  • Compound Treatment: Pin-transfer 40 nL of the serially diluted compound (from Protocol A) into the cell plates. Include DMSO as a vehicle control (0.1% final concentration) and 1 µM Staurosporine as a positive control for complete cell death.

  • Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 72 hours.

  • ATP Quantitation: Equilibrate the plate to room temperature for 15 minutes. Add 40 µL of CellTiter-Glo® reagent to each well. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present (which correlates directly with the number of viable cells).

  • Readout: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence.

Workflow Prep 1. Compound Preparation (Serial Dilution) Kinase 2. TR-FRET Kinase Assay (Biochemical) Prep->Kinase Cell 3. CellTiter-Glo Viability Assay (Phenotypic) Prep->Cell Data 4. IC50 Calculation & Curve Fitting Kinase->Data Cell->Data Hit 5. Lead Validation Data->Hit

Step-by-step experimental workflow for independent kinase inhibitor verification.

Conclusion

The rigorous evaluation of N-[(4-methylphenyl)methyl]pyridin-2-amine requires a multi-tiered approach. By leveraging the 2-aminopyridine core's inherent affinity for the kinase hinge region and validating its activity through orthogonal TR-FRET and cell-based viability assays, researchers can confidently benchmark this compound against existing clinical therapies. The structural adaptability provided by the 4-methylbenzyl moiety makes it a compelling subject for studies aimed at overcoming solvent-front kinase mutations [1] [2].

References

  • Title: Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL: [Link]

  • Title: US20090197862A1 - 2-aminopyridine kinase inhibitors Source: Google Patents URL

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[(4-methylphenyl)methyl]pyridin-2-amine

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compli...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[(4-methylphenyl)methyl]pyridin-2-amine, a substituted aminopyridine compound. The procedures outlined here are grounded in established safety protocols for aromatic amines and are designed to ensure the protection of personnel and the environment.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation upon contact.

  • Eye Damage/Irritation: Poses a risk of serious eye damage or irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Aromatic amines as a class are known for their potential toxicity, and some are considered carcinogenic[5][6][7]. Therefore, it is imperative to handle N-[(4-methylphenyl)methyl]pyridin-2-amine with the assumption that it is a hazardous substance.

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Compound NameAcute Toxicity (Oral)Skin IrritationEye Damage/IrritationRespiratory Irritation
(4-methylphenyl)(pyridin-2-yl)methanamineCategory 4Category 2Category 1Category 3
N-benzylpyridin-2-amineCategory 4Category 2Category 1/2Category 3
N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamineH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Source: Compiled from publicly available chemical safety information.[1][2][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling N-[(4-methylphenyl)methyl]pyridin-2-amine in any capacity, including for disposal, the following minimum PPE must be worn[9]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-[(4-methylphenyl)methyl]pyridin-2-amine is a critical step in maintaining laboratory safety and environmental compliance. The following workflow provides a systematic approach to its disposal.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_spill Spill Management cluster_decon Decontamination cluster_final Final Disposal A Assess Hazards & Don PPE B Segregate Waste: - Solid Waste - Liquid Waste - Sharps A->B C Use Designated, Labeled Hazardous Waste Containers B->C K Store Waste in Satellite Accumulation Area C->K D Small Spill (<100 mL/g) F Absorb with Inert Material (e.g., vermiculite, sand) D->F E Large Spill (>100 mL/g) G Evacuate Area & Contact EHS E->G H Collect Residue into Hazardous Waste Container F->H I Decontaminate Glassware & Surfaces H->I J Use Appropriate Cleaning Solution I->J L Arrange for Pickup by Licensed Waste Disposal Service K->L

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-[(4-methylphenyl)methyl]pyridin-2-amine

This document provides essential safety protocols and logistical guidance for the handling and disposal of N-[(4-methylphenyl)methyl]pyridin-2-amine. As a substituted aromatic amine, this compound warrants a cautious and...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of N-[(4-methylphenyl)methyl]pyridin-2-amine. As a substituted aromatic amine, this compound warrants a cautious and well-documented approach to laboratory safety. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to minimize exposure and ensure a safe working environment. The causality behind each recommendation is explained to foster a deep understanding of the necessary safety measures.

Hazard Analysis and Risk Assessment

Key Potential Hazards:

  • Acute Toxicity: Toxic if ingested or absorbed through the skin.[2][3][4]

  • Skin and Eye Irritation: Can cause serious irritation upon contact.[2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[2][3]

  • Unknown Long-Term Effects: The chronic effects of this specific compound may not be fully investigated.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling N-[(4-methylphenyl)methyl]pyridin-2-amine.

Protection Type Recommended Equipment Specification Examples Rationale
Eye and Face Protection Chemical safety goggles and a face shield.ANSI Z87.1 compliant; provides splash and impact protection.[1]Protects against accidental splashes of the compound or solvents, which can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (Nitrile, neoprene, or butyl rubber). Consider double gloving.[1]Follow glove manufacturer's permeation data. A study on aromatic amines highlighted varying breakthrough times for different glove materials.[5]Aromatic amines can be readily absorbed through the skin.[1] Double gloving provides an additional layer of protection against potential permeation.
Body Protection Chemical-resistant lab coat or apron, and disposable coveralls.Made of materials resistant to chemical permeation.[1]Prevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a certified chemical fume hood or in the event of a spill.[1]Minimizes the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.[2][3]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of N-[(4-methylphenyl)methyl]pyridin-2-amine at every stage.

3.1. Engineering Controls: The First Line of Defense

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][6]

3.2. Step-by-Step Handling Protocol

The following workflow illustrates the critical steps for safely handling the chemical.

A Step 1: Donning PPE (In correct order: lab coat, gloves, face shield, etc.) B Step 2: Chemical Handling (Inside a certified fume hood) A->B Proceed to handling C Step 3: Decontamination (Wipe down surfaces and equipment) B->C After completion D Step 4: Doffing PPE (In correct order to avoid cross-contamination) C->D Prepare for exit E Step 5: Hand Washing (Thoroughly with soap and water) D->E Final safety step Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in labeled solid hazardous waste container IsSolid->SolidWaste Yes LiquidWaste Collect in labeled liquid hazardous waste container IsSolid->LiquidWaste No Disposal Dispose via licensed chemical waste vendor SolidWaste->Disposal LiquidWaste->Disposal

Caption: A decision tree for the proper segregation and disposal of waste.

Emergency Procedures

In case of exposure, immediate action is critical.

Exposure Route First Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [7][8]Seek immediate medical attention. [3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [2][3]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth. [2][3]Immediately call a poison center or doctor. [2][4]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. [3][6]If you feel unwell, call a poison center or doctor. [2][3]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

References

  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine - Benchchem. (URL: )
  • What are the Health and Safety Guidelines for Using Amines? (URL: )
  • SAFETY D
  • Safety D
  • 4 - SAFETY D
  • Safety D
  • SAFETY D
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks. (URL: )
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia - VelSafe. (URL: )
  • Personal Protective Equipment (PPE). (URL: )
  • N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436 - PubChem - NIH. (URL: )
  • 4-Methylpyridin-2-amine - Safety D
  • Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (URL: )

Sources

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